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  • Product: Dual Cement
  • CAS: 131257-49-3

Core Science & Biosynthesis

Foundational

The Kinetics of Polymerization in Dual-Cure Resin Cements: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the polymerization kinetics of dual-cure resin cements, materials critical to modern restorative d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization kinetics of dual-cure resin cements, materials critical to modern restorative dentistry. It delves into the core principles governing their setting reactions, the methodologies used to characterize their behavior, and the key factors influencing their clinical performance. Quantitative data from seminal studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research in this field.

Introduction to Dual-Cure Resin Cement Polymerization

Dual-cure resin cements are formulated to polymerize through two distinct mechanisms: light-curing and chemical self-curing. This dual-mode system is designed to ensure adequate polymerization in clinical situations where light penetration may be limited, such as beneath opaque or thick restorative materials.[1][2] The light-curing component, typically initiated by a photoinitiator like camphorquinone, provides rapid initial fixation, while the chemical-curing component, a redox initiator system (e.g., benzoyl peroxide and an amine), ensures a complete cure throughout the bulk of the material over time.[2][3]

The interplay between these two mechanisms is complex and significantly impacts the final properties of the cement, including its degree of conversion (DC), polymerization shrinkage and stress, and mechanical strength.[4][5][6] Understanding the kinetics of these processes is paramount for optimizing clinical outcomes and developing new, improved dental materials.

Quantitative Analysis of Polymerization Kinetics

The following tables summarize key quantitative data from various studies on the polymerization kinetics of dual-cure resin cements. These tables provide a comparative look at the degree of conversion and polymerization shrinkage under different curing conditions.

Table 1: Degree of Conversion (%) of Dual-Cure Resin Cements Under Various Curing Conditions

Resin CementCuring ConditionTime PointDegree of Conversion (%)Reference
RelyX ARCDual-cure (light-activated)24 hours62.3 (± 2.1)[7]
RelyX ARCLight-cure only (base paste)24 hours55.4 (± 3.3)[7]
Variolink IIDual-cure (light-activated)24 hours65.8 (± 1.9)[7]
Variolink IILight-cure only (base paste)24 hours58.1 (± 2.5)[7]
Variolink VeneerLight-cure only24 hours51.7 (± 2.8)[7]
Panavia V5No light-curing24 hours70.88 (± 0.55)[8]
Panavia V5Light-cured (High mode: 1123 mW/cm²)24 hours73.56 (± 0.25)[8]
Panavia V5Light-cured (Turbo mode: 1981 mW/cm²)24 hours75.94 (± 0.61)[8]
Experimental CementSelf-cure at 23°C10 min>50[9]
Experimental CementSelf-cure at 37°C10 min>60[9]
Commercial CementsSelf-curing30 minSignificantly lower than light-curing[10]

Table 2: Polymerization Shrinkage (%) of Dual-Cure Resin Cements

Resin CementCuring ModeCeramic Thickness (mm)Polymerization Shrinkage (%)Reference
RelyX ARCChemical02.61 - 4.59[11]
RelyX ARCLight02.93 - 4.66[11]
Panavia FChemical0Lower than light cure[11]
Panavia FLight0Higher than chemical cure[11]
Bistite IIChemical02.61 - 4.59[11]
Bistite IILight02.93 - 4.66[11]
DuolinkChemical02.61 - 4.59[11]
DuolinkLight02.93 - 4.66[11]
Variolink IIChemical02.61 - 4.59[11]
Variolink IILight02.93 - 4.66[11]
ChoiceChemical02.61 - 4.59[11]
ChoiceLight02.93 - 4.66[11]

Key Factors Influencing Polymerization Kinetics

The polymerization kinetics of dual-cure resin cements are influenced by a multitude of factors that can ultimately affect the clinical success of a restoration.

  • Light Curing Parameters: The intensity of the curing light and the duration of exposure are critical.[1][12] Higher light intensity generally leads to a higher degree of conversion.[12] However, the effectiveness of light curing can be significantly reduced by the thickness and opacity of the overlying restorative material.[3][13][14] LED curing units have been shown to produce a greater depth of cure compared to Quartz-Tungsten Halogen (QTH) units, especially under thicker restorations.[13]

  • Chemical Initiator System: The concentration and type of chemical initiators (e.g., benzoyl peroxide and tertiary amines) play a crucial role in the self-curing mechanism.[4] The efficiency of the chemical cure is vital in areas inaccessible to light.[15] Some studies have shown that the chemical cure component alone may not be sufficient to achieve optimal properties.[15][16]

  • Temperature: Elevated temperatures can increase the degree of conversion for both self-curing and dual-curing modes.[9][17] However, higher temperatures also reduce the working time of the cement, which can be a clinical consideration.[9][17]

  • Material Composition: The type and concentration of monomers (e.g., BisGMA, TEGDMA), and the filler content influence polymerization shrinkage and the mechanical properties of the cured cement.[4][5][18] The addition of chain transfer agents like thiourethane can reduce polymerization stress.[4]

  • Ceramic Restoration Properties: The thickness, shade, and translucency of the overlying ceramic restoration significantly impact the amount of light reaching the cement, thereby affecting the degree of conversion of the light-cured component.[3][10][13]

Experimental Protocols for Characterizing Polymerization Kinetics

Accurate and reproducible measurement of polymerization kinetics is essential for both research and development. The following sections detail the standard experimental protocols for key analyses.

Measurement of Degree of Conversion (DC)

The degree of conversion is a measure of the percentage of monomer double bonds that have been converted to single bonds during polymerization. Fourier Transform Infrared Spectroscopy (FTIR) is the most common method for this measurement.[7][10][19][20]

Experimental Protocol:

  • Sample Preparation: A small amount of the mixed dual-cure resin cement is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Initial Spectrum Acquisition: An initial spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C bond at around 1608 cm⁻¹, are identified.

  • Curing: The cement is then cured according to the specific experimental conditions (e.g., light-cured for a specific duration, self-cured in the dark).

  • Post-Cure Spectrum Acquisition: Spectra are recorded at various time points after the initiation of curing (e.g., 5, 10, 30 minutes, and 24 hours) to monitor the progress of the polymerization.

  • Calculation of DC: The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic to aromatic peak heights before and after curing:

    DC (%) = [1 - (Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured)] x 100

experimental_workflow_DC_measurement cluster_preparation Sample Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis prep1 Mix dual-cure resin cement prep2 Place on FTIR-ATR crystal prep1->prep2 meas1 Acquire initial uncured spectrum prep2->meas1 meas2 Cure sample (light or chemical) meas1->meas2 meas3 Acquire post-cure spectra at time intervals meas2->meas3 calc Calculate Degree of Conversion (DC) meas3->calc

Experimental workflow for Degree of Conversion (DC) measurement using FTIR.
Measurement of Polymerization Shrinkage

Polymerization shrinkage is an inherent property of resin-based materials that can lead to stress at the restoration-tooth interface.[6] Several methods are used to measure this phenomenon.[19][21]

Experimental Protocol (Bonded-Disc Method):

  • Apparatus Setup: A thin disc of the material is bonded between two glass plates, one of which is attached to a load cell.

  • Sample Placement: The mixed resin cement is placed between the two glass plates.

  • Curing: The cement is light-cured through the glass plates.

  • Data Acquisition: As the material polymerizes and shrinks, it pulls the glass plates together, and the resulting force is measured by the load cell. This force is then used to calculate the linear shrinkage.

  • Alternative Methods: Other methods include gas pycnometry, which measures the volume change before and after polymerization, and dilatometry.[19][22][23]

experimental_workflow_shrinkage_measurement start Start setup Setup Bonded-Disc Apparatus start->setup place Place Mixed Cement Between Glass Plates setup->place cure Light-Cure Cement place->cure measure Measure Force with Load Cell cure->measure calculate Calculate Linear Shrinkage measure->calculate end End calculate->end

Experimental workflow for polymerization shrinkage measurement using the bonded-disc method.

Logical Relationships in Dual-Cure Polymerization

The final outcome of the polymerization of a dual-cure resin cement is a result of the interplay between the light-cure and chemical-cure pathways. The following diagram illustrates these logical relationships.

logical_relationships_dual_cure cluster_inputs Inputs cluster_processes Polymerization Pathways cluster_outputs Outputs (Final Properties) light Light Application (Intensity, Duration) light_cure Light-Cure (Rapid, Initial Set) light->light_cure temp Temperature temp->light_cure chem_cure Chemical-Cure (Slower, Continued Set) temp->chem_cure composition Material Composition (Monomers, Initiators, Fillers) composition->light_cure composition->chem_cure dc Degree of Conversion light_cure->dc shrinkage Polymerization Shrinkage & Stress light_cure->shrinkage chem_cure->dc chem_cure->shrinkage mechanical Mechanical Properties dc->mechanical shrinkage->mechanical

Logical relationships in the polymerization of dual-cure resin cements.

Conclusion

The polymerization kinetics of dual-cure resin cements are a complex interplay of light-activated and chemically-activated reactions. A thorough understanding of these kinetics, facilitated by robust experimental methodologies, is crucial for the development of advanced dental materials with improved clinical performance. Factors such as light curing parameters, temperature, material composition, and the properties of the overlying restoration all have a significant impact on the final degree of conversion, polymerization shrinkage, and mechanical properties of the cement. Future research should continue to focus on optimizing the balance between the dual-curing mechanisms to enhance the long-term success of indirect restorations.

References

Exploratory

The Core of Adhesion: An In-depth Technical Guide to Dual-Cure Cement Formulation and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Dual-cure cements are a cornerstone of modern restorative dentistry and are gaining traction in various medical device applications. Their uniq...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-cure cements are a cornerstone of modern restorative dentistry and are gaining traction in various medical device applications. Their unique ability to polymerize through both light activation and a chemical self-curing mechanism offers unparalleled versatility, ensuring a complete cure in areas where light penetration is limited.[1][2][3] This technical guide provides a comprehensive overview of the formulation principles of dual-cure cements and the critical characterization methods used to evaluate their performance.

Formulation of Dual-Cure Cements: A Multi-Component System

The robust performance of dual-cure cements stems from a synergistic blend of several key components, each playing a crucial role in the material's handling, curing, and final properties. A typical dual-cure cement is a two-paste system (base and catalyst) that is mixed prior to application.[1][4]

Resin Matrix

The foundation of the cement is a polymerizable resin matrix, most commonly composed of dimethacrylate monomers.[2][4]

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA): Offers high molecular weight and stiffness, contributing to the strength of the cured cement.[1][2]

  • Triethylene glycol dimethacrylate (TEGDMA): A lower viscosity monomer used to improve handling characteristics and increase the cross-linking density of the polymer network.[1][2]

  • Urethane dimethacrylate (UDMA): Known for its toughness and flexibility, UDMA can enhance the durability of the cement.[4]

  • Hydroxyethyl methacrylate (HEMA): A hydrophilic monomer that can improve wetting and adhesion to tooth structure.[2]

Filler Particles

Inorganic fillers are incorporated to enhance mechanical properties, reduce polymerization shrinkage, and confer radiopacity for diagnostic purposes.[1][2][4]

  • Composition: Commonly used fillers include barium glass, silica, and quartz.[1]

  • Particle Size: The size of the filler particles can range from the nanometer to the micrometer scale, influencing the cement's polishability and wear resistance.[4]

  • Loading: Filler loading is typically high, often around 40-60% by volume or weight, to maximize reinforcement.[1][4]

Initiation Systems

The defining feature of dual-cure cements is their dual initiation system, which allows for both photopolymerization and chemical polymerization.

  • Photo-initiation System: This system is activated by blue light (typically in the 400-500 nm wavelength range).

    • Photo-initiator: Camphorquinone (CQ) is a widely used photo-initiator.[3] Upon light absorption, it enters an excited state.

    • Co-initiator (Amine): An aliphatic amine, such as a tertiary amine, acts as a reducing agent, reacting with the excited CQ to generate free radicals that initiate polymerization.[3] Bis-acylphosphine oxide (BAPO) is another photo-initiator that can be used and does not require a co-initiator.[1]

  • Chemical-initiation (Redox) System: This system enables the cement to cure in the absence of light.

    • Oxidizing Agent (Initiator): Benzoyl peroxide (BPO) is a common initiator, typically present in the catalyst paste.[1][5]

    • Reducing Agent (Activator): An aromatic tertiary amine, such as N,N-dimethyl-p-toluidine (DMPT) or p-Tolyldiethanolamine (DHEPT), is usually in the base paste.[1][3][5] When the pastes are mixed, the amine reacts with the BPO to produce free radicals.

Silane (B1218182) Coupling Agents

To ensure a strong bond between the inorganic filler particles and the organic resin matrix, the fillers are often treated with a silane coupling agent. This bifunctional molecule has a silanol (B1196071) group that can react with the hydroxyl groups on the filler surface and a methacrylate group that can copolymerize with the resin matrix.

Additives

Other components may be included to fine-tune the cement's properties:

  • Inhibitors: Hydroquinone or butylated hydroxytoluene (BHT) are added to prevent premature polymerization and ensure adequate working time.[1]

  • Pigments: Metal oxides are used to match the shade of the surrounding tooth structure.[6]

Characterization of Dual-Cure Cements

A thorough evaluation of a dual-cure cement's properties is essential to predict its clinical performance. The following are key characterization techniques:

Degree of Conversion (DC)

The degree of conversion refers to the percentage of monomer double bonds that have been converted into single bonds to form the polymer network. A higher DC is generally associated with improved mechanical properties and biocompatibility.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the mixed cement is placed between two polyethylene (B3416737) terephthalate (B1205515) (PET) films to create a thin, uniform layer (approximately 0.1 mm thick).[7]

  • Initial Spectrum: An initial FTIR spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An internal standard peak, such as the aromatic C=C peak at around 1608 cm⁻¹, is also selected.

  • Curing: The sample is cured according to the desired protocol (light-cure, self-cure, or dual-cure). For light-curing, a dental curing light is used with a specified intensity and duration.[8] For self-curing, the sample is allowed to polymerize in the dark.

  • Final Spectrum: A final spectrum of the cured material is recorded after a specific time interval (e.g., 5, 10, 15, or 24 hours).[9]

  • Calculation: The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing:

    DC (%) = [1 - (Aliphatic peak heightcured / Aromatic peak heightcured) / (Aliphatic peak heightuncured / Aromatic peak heightuncured)] x 100

Flexural Strength and Modulus

Flexural strength measures the material's resistance to fracture under bending loads, while the flexural modulus indicates its stiffness. These are critical indicators of a cement's ability to withstand masticatory forces.

Experimental Protocol: Three-Point Bending Test (ISO 4049)

  • Specimen Preparation: Bar-shaped specimens of the cement are prepared using a mold with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm).

  • Curing: The specimens are cured according to the desired protocol.

  • Storage: The cured specimens are stored in distilled water at 37°C for a specified period, often 24 hours, to simulate oral conditions.[10]

  • Testing: The specimen is placed on two supports in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[10]

  • Calculation:

    • Flexural Strength (σ): σ = 3FL / 2bd²

    • Flexural Modulus (E): E = FL³ / 4bd³d

      • Where: F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, d is the thickness of the specimen, and d is the deflection of the specimen at a given load on the linear portion of the stress-strain curve.

Bond Strength

The ability of the cement to adhere to both the tooth structure (enamel and dentin) and the restorative material is paramount for clinical success. Bond strength is typically evaluated using shear or microtensile bond strength tests.

Experimental Protocol: Microtensile Bond Strength (μTBS) Test

  • Tooth Preparation: Extracted human molars are sectioned to expose a flat dentin or enamel surface.[11][12]

  • Bonding: The cement is used to bond a restorative material (e.g., a composite block) to the prepared tooth surface according to the manufacturer's instructions, which may involve the use of an adhesive system.[11][13]

  • Sectioning: The bonded tooth is sectioned into small beams with a cross-sectional area of approximately 1 mm².[11][13]

  • Testing: The beams are attached to a testing jig in a universal testing machine and subjected to a tensile load at a constant crosshead speed (e.g., 1.0 mm/min) until failure.[11][14]

  • Calculation: The bond strength is calculated by dividing the fracture load by the cross-sectional area of the beam.

  • Failure Analysis: The fractured surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in the cement, cohesive in the tooth, or mixed).[14]

Biocompatibility

Biocompatibility testing ensures that the cement does not elicit an adverse biological response from the surrounding tissues. This is particularly important due to the potential for unreacted monomers to leach out of the cured cement.

Experimental Protocol: In Vitro and In Vivo Assays

  • In Vitro Cytotoxicity:

    • Eluate Preparation: Cured cement samples are immersed in a cell culture medium for a defined period to allow for the release of leachable components.

    • Cell Culture: Human gingival fibroblasts or other relevant cell lines are cultured.[15]

    • Exposure: The cells are exposed to the eluate from the cement samples.

    • Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures metabolic activity. A significant reduction in cell viability indicates a cytotoxic effect.

  • In Vivo Tissue Reaction:

    • Implantation: Sterilized tubes containing the cement are implanted into the subcutaneous connective tissue of laboratory animals (e.g., rats).[16]

    • Histological Evaluation: After specific time intervals (e.g., 7, 30, and 90 days), the tissue surrounding the implant is excised, sectioned, stained, and examined under a microscope to assess the inflammatory response and fibrous capsule formation.[16]

  • Analysis of Residual Monomers: High-performance liquid chromatography (HPLC) or liquid chromatography/mass spectrometry (LC/MS) can be used to identify and quantify the residual monomers released from the cured cement.[17]

Data Presentation

The following tables summarize typical quantitative data for dual-cure cements. Note that specific values can vary significantly depending on the specific formulation, curing conditions, and testing methodology.

Table 1: Typical Mechanical Properties of Dual-Cure Cements

PropertyTypical Value Range
Flexural Strength80 - 150 MPa[6][10]
Compressive Strength200 - 300 MPa[6]
Degree of Conversion (Light-Cure)55 - 75%
Degree of Conversion (Self-Cure)40 - 60%

Table 2: Influence of Curing Mode on Bond Strength to Dentin

Curing ModeMean Bond Strength (MPa)
Dual-Cure (Light-Activated)25 - 40
Self-Cure Only15 - 25

Visualizing the Processes

Dual-Cure Polymerization Mechanism

G cluster_light Light-Cure Pathway cluster_chemical Chemical-Cure Pathway Light Blue Light (400-500 nm) CQ Camphorquinone (CQ) Light->CQ CQ_star Excited CQ* CQ->CQ_star Radical_light Free Radicals CQ_star->Radical_light + Amine Amine_light Aliphatic Amine Monomers Monomer (e.g., Bis-GMA, TEGDMA) Radical_light->Monomers Initiation BPO Benzoyl Peroxide (BPO) Radical_chem Free Radicals BPO->Radical_chem + Amine Amine_chem Aromatic Amine Amine_chem->Radical_chem Radical_chem->Monomers Initiation Polymer Cross-linked Polymer Network Monomers->Polymer Propagation

Caption: Dual-cure polymerization is initiated by both light and chemical pathways, leading to a cross-linked polymer network.

Experimental Workflow for Flexural Strength Testing

G cluster_prep Specimen Preparation cluster_test Three-Point Bending Test cluster_analysis Data Analysis Mix Mix Base and Catalyst Pastes Mold Place in Mold (25x2x2 mm) Mix->Mold Cure Cure (Light/Self/Dual) Mold->Cure Store Store in Water (37°C, 24h) Cure->Store Mount Mount in Universal Testing Machine Store->Mount Load Apply Load at 0.5 mm/min Mount->Load Fracture Record Load at Fracture Load->Fracture Calculate Calculate Flexural Strength & Modulus Fracture->Calculate Report Report Results (MPa) Calculate->Report

Caption: Workflow for determining the flexural strength of dual-cure cements according to ISO 4049.

Logical Relationships in Dual-Cure Cement Formulation

G cluster_organic Organic Phase cluster_inorganic Inorganic Phase cluster_properties Resulting Properties Formulation Dual-Cure Cement Formulation Resin Resin Matrix (Bis-GMA, TEGDMA) Formulation->Resin Initiators Initiation System (Photo & Chemical) Formulation->Initiators Silane Silane Coupling Agent Formulation->Silane Filler Filler Particles (Barium Glass, Silica) Formulation->Filler Mechanical Mechanical Strength Resin->Mechanical Handling Handling Properties Resin->Handling Initiators->Resin Polymerizes Curing Curing Characteristics Initiators->Curing Silane->Resin Bonds to Silane->Filler Bonds to Filler->Mechanical

References

Foundational

Biocompatibility of Dual-Cure Dental Cements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Dual-cure dental cements are integral to modern restorative dentistry, offering the versatility of both light- and self-curing mechanisms. However,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-cure dental cements are integral to modern restorative dentistry, offering the versatility of both light- and self-curing mechanisms. However, their long-term clinical success is intrinsically linked to their biocompatibility. This technical guide provides a comprehensive overview of the key factors influencing the biocompatibility of dual-cure dental cements. It delves into the critical aspects of cytotoxicity, genotoxicity, and inflammatory responses, with a particular focus on the impact of residual monomer leaching and the degree of conversion. This document summarizes quantitative data from various in-vitro and in-vivo studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Dual-cure resin cements are widely used for the luting of indirect dental restorations, such as crowns, bridges, inlays, and onlays. Their dual-curing mechanism is advantageous, particularly in clinical situations where light penetration is limited. The biocompatibility of these materials is of paramount importance as they come into close and prolonged contact with oral tissues, including dentin, pulp, and gingiva. The primary concern regarding the biocompatibility of resin-based dental materials is the potential for adverse biological reactions to their components, particularly unreacted monomers that may leach out from the polymerized cement.[1][2]

This guide will explore the multifaceted nature of dual-cure cement biocompatibility, underpinned by the understanding that the biological response is heavily dependent on the material's chemical composition and the extent of its polymerization.

The Role of Curing and Monomer Leaching

The degree of conversion (DC) of monomers into a polymer network is a critical factor determining the biocompatibility of dual-cure cements. Incomplete polymerization leads to a higher concentration of residual monomers that can be released into the surrounding biological environment.[3][4] The self-curing component of dual-cure cements is often not as efficient as the light-curing mechanism, which can result in a lower DC, especially in deep areas of a restoration where light cannot penetrate effectively.[4][5]

Several studies have demonstrated that light-cured (LC) dual-cure resin cements exhibit a significantly higher DC and lower monomer elution compared to their self-cured (SC) counterparts.[6] This incomplete polymerization in the self-cured mode can lead to stronger cytotoxicity and greater inflammatory responses in oral cells.[6][7][8]

Commonly leached monomers from dual-cure cements include Triethyleneglycol dimethacrylate (TEGDMA), Urethane dimethacrylate (UDMA), Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), and 2-hydroxyethyl methacrylate (HEMA).[6][9][10] These monomers, particularly the more hydrophilic ones like HEMA and TEGDMA, can diffuse through dentinal tubules and reach the pulp, potentially causing cytotoxic effects.[1][10]

Table 1: Monomer Leaching from Dual-Cure Dental Cements
Dental CementCuring ModeLeached Monomers DetectedAnalytical MethodKey FindingsReference
RelyX Unicem 2 (RU)Self-CuredTriethyleneglycol dimethacrylate (TEGDMA)High-Performance Liquid Chromatography (HPLC)Significantly higher monomer elution compared to light-cured mode.[6]
G-CEM ONE (GO)Self-CuredUrethane dimethacrylate (UDMA)High-Performance Liquid Chromatography (HPLC)Substantial elution of UDMA in self-cured mode.[6]
Variolink IIDual-CuredTEGDMA, Bis-GMA, UDMAHigh-Performance Liquid Chromatography (HPLC)TEGDMA showed the highest amount of leaching, which increased over time.[9]
SA Luting MultiLight-irradiated through 1.5mm and 2.0mm zirconiaHydroxyethylmethacrylate (HEMA), TEGDMANot SpecifiedSignificantly higher amounts of HEMA and TEGDMA elution with increasing zirconia thickness.[11]
TheraCal PTDual-CuredBisphenol A-glycidyl methacrylate (Bis-GMA), Polyethylene (B3416737) glycol dimethacrylateLiquid Chromatography/Mass SpectrometryLower release of Bis-GMA and polyethylene glycol dimethacrylate compared to TheraCal LC (light-cured).[12]

Cytotoxicity of Dual-Cure Cements

The cytotoxicity of dual-cure cements is primarily attributed to the leached residual monomers. These monomers can induce cellular stress, damage DNA, and ultimately lead to cell death.[10] In-vitro studies using various cell lines, such as human gingival fibroblasts, pulp cells, and odontoblastic cells, have consistently shown that the cytotoxicity of dual-cure cements is material- and time-dependent.[1][13]

Self-cured or inadequately light-cured cements consistently exhibit higher cytotoxicity than their dual-cured or light-cured counterparts.[1][2][7][8] For instance, one study found that while light-cured dual-cure cements showed no cytotoxicity, the self-cured versions significantly decreased cell numbers.[6] Another study reported a pronounced decrease in fibroblast viability (around 80% to 90%) when exposed to undiluted eluates of a self-adhesive resin cement.[14]

Table 2: In-Vitro Cytotoxicity of Dual-Cure Dental Cements
Dental Cement(s)Cell Line(s)Assay(s)Key FindingsReference(s)
RelyX Unicem 2, G-CEM ONEHuman Gingival Fibroblasts (GFs), MacrophagesNot specifiedSelf-cured cements significantly decreased cell numbers; light-cured cements showed no cytotoxicity.[6]
RelyX ARC, RelyX Unicem, Panavia FRat Pulp Cells (RPC-C2A), Human Lung Fibroblasts (MRC5)Sulforhodamine-B staining assayAll cements decreased cell proliferation in a material- and time-dependent manner. Panavia F was the most potent.[13]
Nexus 2, Variolink II, RelyxUnicem, MaxcemL929 FibroblastsNot specifiedDual-cured specimens showed significantly less toxicity than self-cured specimens. Adhesive resin cements were less cytotoxic than self-adhesive cements.[7][8]
RelyX U200Human Gingival Fibroblasts (HGF)MTT assayShowed the highest cell viability (107.78%) after 24 hours compared to other cement types (zinc phosphate, zinc oxide eugenol, glass ionomer).[15]
RelyX Unicem 2 Automix3T3 Mouse FibroblastsMTT assay, Crystal Violet assayUndiluted eluates caused a pronounced decrease in cell viability (around 80% to 90%).[14]
seT PP, RelyX U200Murine MacrophagesNot specifiedWhen only chemically activated, both cements showed a significant reduction in viable cells after 48 and 72 hours.[2]
TheraCal PT, TheraCal LCHuman Dental Pulp Cells (hDPCs)Cell Counting Kit-8 (CCK-8)After 48 hours, TheraCal PT and TheraCal LC showed lower biocompatibility than Biodentine.[16]

Genotoxicity and Inflammatory Response

Beyond cytotoxicity, components of dual-cure cements can also elicit genotoxic effects and inflammatory responses.

Genotoxicity

Genotoxicity refers to the ability of a substance to damage the genetic material within a cell. Studies have shown that eluates from some resin-modified glass ionomer cements and dual-cure resin cements can cause significant genotoxic effects, such as increased frequencies of sister chromatid exchanges and chromosomal aberrations in cultured human lymphocytes.[17] One study indicated that resin cements can induce double-strand DNA breaks.[14]

Inflammatory Response

Leached monomers can trigger an inflammatory cascade in surrounding tissues. Incomplete polymerization of dual-cure cements has been shown to induce inflammatory responses in human gingival fibroblasts and monocytic cells.[11] This is often mediated by the generation of intracellular reactive oxygen species (ROS) and the activation of mitogen-activated protein (MAP) kinase signaling pathways.[6][11][18] The self-cured mode of dual-cure cements has been shown to generate higher intracellular ROS levels compared to the light-cured mode.[6] This oxidative stress can lead to the upregulation of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[11]

Inflammatory_Response_Pathway cluster_0 Dual-Cure Cement cluster_1 Cellular Response Incomplete_Polymerization Incomplete Polymerization (e.g., Self-Cure Mode) Monomer_Leaching Residual Monomer Leaching (TEGDMA, UDMA, HEMA) Incomplete_Polymerization->Monomer_Leaching ROS_Generation Intracellular ROS Generation MAPK_Activation MAP Kinase Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α) Inflammation Inflammatory Response

Experimental Protocols for Biocompatibility Assessment

Standardized testing methodologies are crucial for evaluating the biocompatibility of dental materials. The International Organization for Standardization (ISO) provides guidelines for the biological evaluation of medical devices, including dental materials, primarily under the ISO 10993 and ISO 7405 series.[19][20][21][22]

Sample Preparation for In-Vitro Testing
  • Material Preparation: Dual-cure cement specimens are typically prepared according to the manufacturer's instructions in sterile molds of standardized dimensions.

  • Curing: Specimens are cured according to the experimental design, which may include light-curing, self-curing, or dual-curing protocols. For light-curing, a dental curing light with a specific wavelength and intensity is used for a defined duration.

  • Eluate Preparation: The cured specimens are often incubated in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours) to allow for the leaching of components. The resulting medium, now containing the leached substances, is referred to as the eluate. Serial dilutions of this eluate may be prepared for dose-response studies.[14][17]

Experimental_Workflow_In_Vitro Start Material Preparation (Standardized Molds) Curing Curing Protocol (Light-cure / Self-cure / Dual-cure) Start->Curing Eluate_Prep Eluate Preparation (Incubation in Culture Medium) Curing->Eluate_Prep Cell_Culture Cell Culture Exposure (e.g., Fibroblasts, Pulp Cells) Eluate_Prep->Cell_Culture Biocompatibility_Assays Biocompatibility Assays Cell_Culture->Biocompatibility_Assays Cytotoxicity Cytotoxicity Assays (MTT, SRB) Biocompatibility_Assays->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Micronucleus) Biocompatibility_Assays->Genotoxicity Inflammatory Inflammatory Response (ELISA, qPCR for Cytokines) Biocompatibility_Assays->Inflammatory Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Inflammatory->Data_Analysis

Key In-Vitro Assays
  • Cytotoxicity Assays:

    • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

    • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and thus, cell proliferation.[13]

    • Crystal Violet Assay: This assay stains the DNA of adherent cells, and the amount of dye uptake is proportional to the cell number.[14]

  • Genotoxicity Assays:

    • Sister Chromatid Exchange (SCE) Assay: This assay detects the exchange of genetic material between sister chromatids and is an indicator of genotoxic events.[17]

    • Chromosomal Aberration (CA) Assay: This assay evaluates structural changes in chromosomes, which can be induced by genotoxic agents.[17]

    • Micronucleus Assay: This test identifies small nuclei (micronuclei) in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[14]

  • Analysis of Inflammatory Markers:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), in the cell culture supernatant.

    • Quantitative Polymerase Chain Reaction (qPCR): This method is used to measure the gene expression levels of inflammatory markers within the cells.[11]

In-Vivo Testing

In-vivo studies, often involving subcutaneous implantation in animal models (e.g., rats), provide valuable information on the tissue response to dental cements in a biological system.[23] These studies typically involve the histopathological evaluation of the tissue surrounding the implanted material at different time points to assess the inflammatory response and fibrous capsule formation.[23] For pulp capping materials, a direct pulp capping model in rats can be used to evaluate hard tissue formation and inflammation.[12]

Conclusion

The biocompatibility of dual-cure dental cements is a complex issue that is critically dependent on the degree of monomer conversion. Inadequate polymerization, particularly in the self-curing mode or when light is attenuated, leads to increased leaching of residual monomers, which in turn can cause cytotoxicity, genotoxicity, and inflammatory responses in adjacent oral tissues. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms and the methodologies used to assess them is essential for the development of safer and more effective dental materials. Future research should continue to focus on developing dual-cure systems with improved polymerization efficiency and inherently less cytotoxic monomer compositions.

References

Exploratory

Degradation Mechanisms of Dual-Cure Resin Cements: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Dual-cure resin cements are a cornerstone of modern restorative dentistry, prized for their versatility in luting a wide array of indirect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-cure resin cements are a cornerstone of modern restorative dentistry, prized for their versatility in luting a wide array of indirect restorations. Their long-term clinical success, however, is intrinsically linked to their stability and resistance to degradation in the complex oral environment. This technical guide provides a comprehensive overview of the primary degradation mechanisms that affect dual-cure resin cements: chemical, mechanical, and enzymatic. By understanding these processes, researchers and professionals in dental material science and drug development can better innovate and formulate more durable and effective products. This document presents quantitative data in structured tables for comparative analysis, details key experimental protocols for studying degradation, and utilizes visualizations to elucidate complex pathways and workflows.

Introduction

Dual-cure resin cements are designed to polymerize through both light-curing and a chemical self-curing reaction. This dual mechanism ensures a thorough set, even in areas with limited light penetration, such as with opaque ceramic or metallic restorations. Despite their robust initial properties, these cements are susceptible to degradation over time due to a confluence of factors in the oral cavity, including moisture, pH fluctuations, mechanical stresses from mastication, and enzymatic activity from saliva and bacteria. The degradation of the resin matrix and the interfacial bond between the cement and the tooth structure or restorative material can lead to marginal discoloration, microleakage, secondary caries, and ultimately, restoration failure.

Chemical Degradation

Chemical degradation of dual-cure resin cements is primarily driven by hydrolysis and the elution of unreacted monomers.

Hydrolytic Degradation

Water sorption is a critical factor initiating the hydrolytic degradation of the polymer matrix.[1] The hydrophilic monomers incorporated into dual-cure resin cements to enhance bonding to dentin unfortunately also increase their affinity for water.[2] Water molecules can penetrate the resin matrix, causing swelling and plasticization, which weakens the material's mechanical properties.[3][4] This process can also lead to the hydrolysis of ester linkages within the methacrylate (B99206) monomers, a primary component of many resin cements, resulting in the breakdown of the polymer chains.[5]

The degree of conversion of the resin matrix plays a crucial role in its susceptibility to hydrolytic degradation. A lower degree of conversion, which can occur in areas with insufficient light exposure, leaves more unreacted monomers and a less cross-linked polymer network, making the cement more prone to water sorption and subsequent degradation.[6]

Elution of Monomers

Incomplete polymerization can result in the leaching of unreacted monomers, such as Bis-GMA, TEGDMA, and HEMA, from the cement matrix.[7] This elution can be exacerbated by low pH environments, such as those created by acidic beverages or bacterial plaque.[8] The release of these components not only compromises the structural integrity of the cement but may also have biological consequences.

Mechanical Degradation

The oral environment subjects dental restorations and the luting cements to significant mechanical stresses, leading to fatigue and wear over time.

Fatigue

Cyclic loading from mastication can induce the formation and propagation of microcracks within the resin cement, a process known as fatigue.[9] These cracks can coalesce, leading to bulk fracture of the cement or debonding at the interfaces. The filler content, particle size, and the quality of the bond between the filler particles and the resin matrix all influence the fatigue resistance of the cement.

Wear

Wear of the resin cement can occur at the margins of restorations, leading to the formation of a ditch or gap. This can be caused by two-body wear (tooth-restoration contact) or three-body wear (food particles between contacting surfaces).[10] The wear resistance of dual-cure resin cements is influenced by factors such as filler volume and the degree of conversion; a higher filler content and a more completely polymerized matrix generally result in improved wear resistance.[11]

Enzymatic Degradation

The oral cavity harbors a variety of enzymes, both from host tissues and microorganisms, that can actively degrade the components of dual-cure resin cements and the adhesive interface.

Host-Derived Enzymatic Degradation

Matrix metalloproteinases (MMPs), a family of host-derived enzymes present in dentin, can be activated by the acidic components of adhesive systems used with resin cements.[12][13] Once activated, MMPs, particularly MMP-2, -8, and -9, can break down the collagen fibrils at the resin-dentin interface that may not have been fully encapsulated by the adhesive resin, leading to a weakening of the bond over time.[14][15]

Salivary and Bacterial Enzymatic Degradation

Saliva contains enzymes such as cholesterol esterase (CE) and pseudocholinesterase (PCE) that can hydrolyze the ester linkages in the methacrylate monomers of resin cements.[7][16] CE has shown a greater specificity for Bis-GMA, while PCE preferentially degrades TEGDMA.[16] Furthermore, bacteria present in the oral biofilm, such as Streptococcus mutans, can produce esterases that contribute to the biodegradation of the resin matrix.[17]

Quantitative Data on Degradation

The following tables summarize quantitative data from various studies on the degradation of dual-cure resin cements.

Table 1: Water Sorption and Solubility of Dual-Cure Resin Cements

Resin Cement BrandCuring ProtocolWater Sorption (μg/mm³)Water Solubility (μg/mm³)Reference
RelyX Unicem 2 AutomixDual-cured~30-2.1 ± 0.08[18]
Multilink Speed CEMDual-cured~300.4 - 0.8[18]
Panavia SA PlusDual-cured~300.4 - 0.8[18]
RelyX UltimateDual-cured~30-1.9 ± 0.13[18]
Multilink AutomixDual-cured~300.4 - 0.8[18]
Panavia V5Dual-cured20.8 ± 0.40.4 - 0.8[18]
RelyX U200Immediate Light-activationLowerLower[1][6]
RelyX U200Delayed Light-activationHigherHigher[1][6]
RelyX U200Self-curingHighestHighest[1][6]
Dark Shade Zirconia GroupDual-cured353.5[19]
Medium Shade Zirconia GroupDual-cured302.5[19]
Light Shade Zirconia GroupDual-cured251.5[19]
Surefil OneDual-cured101.9 ± 1.5Negative[20]
ActivaDual-cured44.2 ± 1.35.4 ± 0.4[20]

Table 2: Microtensile Bond Strength (µTBS) Reduction After Aging

Resin CementCeramicSurface TreatmentAging ConditionµTBS (MPa) - Before AgingµTBS (MPa) - After AgingReference
Clearfil Esthetic Cement (CEC)ZirconiaSandblasted10% NaOCl for 5hHighSignificantly Lowered[21][22]
RelyX Unicem (RXU)ZirconiaSandblasted10% NaOCl for 5hComparable to CECNo significant decrease[21][22]
Calibra (CAL)ZirconiaSandblasted10% NaOCl for 5hFailed prematurely100% pre-testing failures[21][22]
RelyX Ultimate (RXU)Dentin-1 year storageHigh (Dual-cured)Significantly Lower[23]
Variolink Esthetic DC (VAR)Dentin-1 year storageHigh (Dual-cured)Significantly Lower[23]

Table 3: In Vitro Wear of Dual-Cure Resin Cements

Resin CementCuring ConditionWear (microns)Reference
Various (8 types)Light-cured and Chemically-cured30 - 65[10][11]
Various (8 types)Chemically-cured only36 - 74[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the degradation of dual-cure resin cements.

Water Sorption and Solubility Test (ISO 4049)
  • Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) of the resin cement are prepared and cured according to the manufacturer's instructions.

  • Initial Conditioning: The specimens are placed in a desiccator at 37°C and weighed daily until a constant mass (m1) is achieved.

  • Water Immersion: The conditioned discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).

  • Wet Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).

  • Reconditioning: The specimens are then returned to the desiccator and weighed daily until a constant mass (m3) is re-established.

  • Calculations:

    • Water Sorption (Wsp) = (m2 - m3) / V

    • Water Solubility (Wsl) = (m1 - m3) / V

    • Where V is the volume of the specimen in mm³.

Microtensile Bond Strength (µTBS) Test
  • Substrate Preparation: A flat dentin or ceramic surface is prepared.

  • Bonding: The dual-cure resin cement is applied to the substrate, and a composite resin block is bonded on top, following the manufacturer's instructions for the adhesive and cement.

  • Storage: The bonded assembly is stored in distilled water at 37°C for 24 hours (baseline) or subjected to an aging protocol (e.g., thermocycling, storage in water or NaOCl).

  • Sectioning: The assembly is sectioned into beams with a cross-sectional area of approximately 1 mm² using a low-speed diamond saw under water cooling.

  • Testing: The beams are attached to a testing jig and subjected to a tensile load in a universal testing machine at a constant crosshead speed (e.g., 1 mm/min) until failure.

  • Data Analysis: The bond strength is calculated by dividing the failure load by the cross-sectional area of the beam.

In Vitro Wear Test
  • Specimen Preparation: Specimens of the resin cement are prepared in a standardized mold.

  • Wear Simulation: The specimens are subjected to a specified number of wear cycles in a wear simulation device (e.g., a three-body wear simulator with an abrasive slurry or a two-body wear simulator).

  • Wear Measurement: The amount of material loss is quantified by measuring the vertical loss (profilometry) or volume loss (3D scanning) of the specimen surface.

In Situ Zymography for MMP Activity
  • Specimen Preparation: A resin-dentin bonded interface is created and sectioned into thin slabs.

  • Substrate Application: A fluorescently labeled gelatin substrate is applied to the surface of the slab.

  • Incubation: The specimen is incubated in a humid environment at 37°C for a period (e.g., 24-48 hours) to allow for enzymatic activity.

  • Microscopic Analysis: The interface is observed under a confocal laser scanning microscope. The presence of fluorescence indicates areas where the gelatin has been cleaved by active MMPs.

High-Performance Liquid Chromatography (HPLC) for Degradation Products
  • Sample Incubation: Cured resin cement specimens are immersed in a relevant solution (e.g., water, ethanol/water, or an enzyme solution) for a specific time.

  • Eluate Collection: The immersion solution (eluate) is collected.

  • HPLC Analysis: The eluate is injected into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or mass spectrometer).

  • Quantification: The concentration of eluted monomers and degradation by-products is determined by comparing the peak areas in the sample chromatogram to those of standard solutions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Degree of Conversion
  • Sample Preparation: A thin film of the uncured resin cement is placed between two polyethylene (B3416737) films.

  • Initial Spectrum: An FTIR spectrum of the uncured material is recorded. The height of the aliphatic C=C peak (around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are measured.

  • Curing: The cement is then light-cured and/or allowed to self-cure for a specific time.

  • Final Spectrum: A second FTIR spectrum of the cured material is recorded, and the peak heights are measured again.

  • Calculation: The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (aliphatic peak height cured / aromatic peak height cured) / (aliphatic peak height uncured / aromatic peak height uncured)] x 100.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways and experimental workflows discussed in this guide.

Chemical_Degradation_Pathway cluster_oral_environment Oral Environment cluster_resin_cement Dual-Cure Resin Cement cluster_degradation_products Degradation Products & Effects Water Water/Saliva ResinMatrix Polymer Matrix (Methacrylate) Water->ResinMatrix Sorption Acids Acidic pH (Plaque, Diet) UnreactedMonomers Unreacted Monomers (Bis-GMA, TEGDMA) Acids->UnreactedMonomers Accelerates Plasticization Plasticization & Swelling ResinMatrix->Plasticization Hydrolysis Hydrolysis of Ester Bonds ResinMatrix->Hydrolysis MonomerElution Monomer Elution UnreactedMonomers->MonomerElution Weakening Reduced Mechanical Properties Plasticization->Weakening Hydrolysis->Weakening MonomerElution->Weakening

Caption: Chemical degradation pathway of dual-cure resin cements.

Mechanical_Degradation_Pathway cluster_fatigue Fatigue cluster_wear Wear Mastication Masticatory Forces (Cyclic Loading) Microcrack_Initiation Microcrack Initiation Mastication->Microcrack_Initiation Two_Body_Wear Two-Body Wear Mastication->Two_Body_Wear Three_Body_Wear Three-Body Wear Mastication->Three_Body_Wear Microcrack_Propagation Microcrack Propagation Microcrack_Initiation->Microcrack_Propagation Bulk_Fracture Bulk Fracture / Debonding Microcrack_Propagation->Bulk_Fracture Marginal_Ditching Marginal Ditching Two_Body_Wear->Marginal_Ditching Three_Body_Wear->Marginal_Ditching

Caption: Mechanical degradation pathways of dual-cure resin cements.

Enzymatic_Degradation_Pathway cluster_enzyme_sources Enzyme Sources cluster_enzymes Enzymes cluster_targets Degradation Targets Dentin Dentin Matrix MMPs Matrix Metalloproteinases (MMP-2, -8, -9) Dentin->MMPs Activation by acidic adhesives Saliva Saliva Esterases_Saliva Salivary Esterases (CE, PCE) Saliva->Esterases_Saliva Bacteria Oral Biofilm (e.g., S. mutans) Esterases_Bacteria Bacterial Esterases Bacteria->Esterases_Bacteria Collagen Exposed Collagen Fibrils (Hybrid Layer) MMPs->Collagen Degradation Resin_Matrix Resin Matrix (Ester Bonds) Esterases_Saliva->Resin_Matrix Hydrolysis Esterases_Bacteria->Resin_Matrix Hydrolysis

Caption: Enzymatic degradation pathways affecting dual-cure resin cements.

Experimental_Workflow_Bond_Strength Start Start: Substrate Preparation (Dentin/Ceramic) Bonding Bonding with Dual-Cure Resin Cement Start->Bonding Aging Aging Protocol (e.g., Thermocycling, Water Storage) Bonding->Aging Sectioning Sectioning into Micro-beams (~1mm²) Aging->Sectioning Testing Microtensile Bond Strength (µTBS) Test Sectioning->Testing Analysis Data Analysis & Fracture Mode Evaluation Testing->Analysis

Caption: Experimental workflow for microtensile bond strength testing.

Conclusion and Future Directions

The degradation of dual-cure resin cements is a multifactorial process involving chemical, mechanical, and enzymatic challenges present in the oral environment. Hydrolytic degradation and monomer elution compromise the resin matrix, while fatigue and wear lead to mechanical failure. Furthermore, host-derived and bacterial enzymes can actively break down both the resin and the adhesive interface.

Future research and development in this field should focus on several key areas:

  • Development of more hydrophobic and highly cross-linked polymer matrices to reduce water sorption and hydrolytic degradation.

  • Incorporation of MMP inhibitors into adhesive systems or the resin cement itself to prevent enzymatic degradation of the hybrid layer.

  • Formulation of cements with improved filler technology to enhance wear and fatigue resistance.

  • Investigation of novel, non-methacrylate-based resin chemistries that are less susceptible to enzymatic degradation.

A thorough understanding of these degradation mechanisms is paramount for the development of the next generation of dual-cure resin cements with enhanced longevity and clinical performance, ultimately leading to more durable and successful dental restorations.

References

Foundational

An In-depth Technical Guide on the Chemical Composition of Dual-Cure Resin Cements for Dental Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Dual-cure resin cements are a cornerstone of modern restorative dentistry, offering the versatility of both light-activated and chemical-activa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-cure resin cements are a cornerstone of modern restorative dentistry, offering the versatility of both light-activated and chemical-activated polymerization. This dual mechanism ensures a thorough cure, even in areas with limited light penetration, making them ideal for cementing a wide range of indirect restorations, including crowns, bridges, inlays, onlays, and posts.[1] This technical guide provides a comprehensive overview of the chemical composition of these advanced materials, details key experimental protocols for their analysis, and presents quantitative data to facilitate comparison and further research.

The clinical success and longevity of dental restorations cemented with dual-cure resins are intrinsically linked to their chemical formulation. The interplay between the organic resin matrix, inorganic filler particles, sophisticated initiator systems, and coupling agents dictates the material's mechanical properties, handling characteristics, and biocompatibility. Understanding these components at a molecular level is paramount for the development of new and improved dental materials.

Core Components of Dual-Cure Resin Cements

The formulation of dual-cure resin cements is a complex balance of several key components, each contributing to the overall performance of the material. A generalized overview of these components is illustrated in the diagram below.

G General Chemical Composition of Dual-Cure Resin Cements cluster_resin Resin Matrix cluster_filler Filler Particles cluster_initiator Initiator System cluster_coupling Coupling Agent Dual-Cure Resin Cement Dual-Cure Resin Cement Resin Matrix Resin Matrix Dual-Cure Resin Cement->Resin Matrix Filler Particles Filler Particles Dual-Cure Resin Cement->Filler Particles Initiator System Initiator System Dual-Cure Resin Cement->Initiator System Coupling Agent Coupling Agent Dual-Cure Resin Cement->Coupling Agent Bis-GMA Bis-GMA UDMA UDMA TEGDMA TEGDMA HEMA HEMA Silica Silica Barium Glass Barium Glass Zirconia Zirconia Photo-initiator (e.g., Camphorquinone) Photo-initiator (e.g., Camphorquinone) Chemical Initiator (e.g., Benzoyl Peroxide/Amine) Chemical Initiator (e.g., Benzoyl Peroxide/Amine) Silanes Silanes

Caption: A diagram illustrating the core components of dual-cure resin cements.

Resin Matrix

The resin matrix forms the polymerizable backbone of the cement. It is typically composed of a blend of dimethacrylate monomers that provide a balance of viscosity, reactivity, and mechanical properties upon polymerization.[2][3] Common monomers include:

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA): Known for its high molecular weight and rigidity, which contributes to the strength of the cured cement.[2][3]

  • Urethane dimethacrylate (UDMA): Offers improved flexibility and lower viscosity compared to Bis-GMA, enhancing the handling characteristics of the cement.[4]

  • Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer used as a diluent to control the viscosity of the cement paste and increase the degree of conversion.[2][3][4]

  • 2-Hydroxyethyl methacrylate (HEMA): A hydrophilic monomer that can improve wetting of the tooth structure, but may also increase water sorption.[4]

Filler Particles

Inorganic filler particles are incorporated into the resin matrix to enhance the mechanical properties of the cement, reduce polymerization shrinkage, and improve radiopacity.[5] The type, size, and loading of the filler particles significantly influence the cement's strength, wear resistance, and clinical performance. Commonly used fillers include:

  • Silica (SiO₂): Used in various forms, including fumed and spherical, to control viscosity and improve mechanical properties.

  • Glass Fillers (e.g., Barium, Strontium, or Zinc glass): Provide radiopacity for easy detection on radiographs and contribute to the mechanical strength.[4]

  • Zirconia (ZrO₂): Offers high strength and radiopacity.

Initiator System

The dual-cure functionality is achieved through a combination of photo-initiators and chemical initiators.

  • Photo-initiators: These molecules, such as camphorquinone (B77051) (CQ), absorb light energy (typically in the blue region of the spectrum) to generate free radicals and initiate polymerization.[6][7]

  • Chemical Initiators: A two-part redox system is employed for the chemical cure mechanism. This typically consists of a peroxide, such as benzoyl peroxide (BPO), in one paste and a tertiary amine in the other. When the two pastes are mixed, the amine reacts with the peroxide to produce free radicals, initiating polymerization in the absence of light.[4][6]

Coupling Agent

To ensure a strong and durable bond between the inorganic filler particles and the organic resin matrix, a coupling agent is used.[8] Silane coupling agents are the most common type used in dental resin cements.[8] These bifunctional molecules form a chemical bridge between the filler surface and the resin matrix, improving stress transfer and preventing debonding at the filler-matrix interface.[8]

Quantitative Composition

The precise chemical composition of commercial dual-cure resin cements is often proprietary. However, published research on experimental formulations and some manufacturer-disclosed data provide insight into the typical quantitative ranges of the core components.

ComponentMaterial/StudyComposition
Resin Matrix Experimental Cement[4]Bis-GMA:TEGDMA (2:1 mass ratio)
Huge Dental Dual Cure Resin Cement[4]EBPADMA, UDMA, TEGDMA
Filler Experimental Cement[4]60 wt% (0.7-μm silane-treated Barium glass)
Peutzfeldt, 1995[9]31-66 vol% (for eight commercial cements)
Variolink[10]73.4 wt%
Nexus 2[10]70 wt%
Maxcem[10]67 wt%
Panavia F[10]78 wt%
seT[10]67 wt%
Photo-initiator Experimental Cement[4]2.0 wt% Bis-acylphosphine oxide (BAPO)
Chemical Initiator Experimental Cement[4]0.75 wt% Benzoyl Peroxide (BPO)
Co-initiator Experimental Cement[4]1.0 wt% p-Tolyldiethanolamine (DHEPT)
Inhibitor Experimental Cement[4]0.1 wt% 2,6-di-tert-butyl-4-methylphenol (BHT)

Experimental Protocols

The characterization of the chemical composition and properties of dual-cure resin cements relies on a variety of analytical techniques. Detailed methodologies for key experiments are provided below.

Fourier-Transform Infrared Spectroscopy (FTIR) for Degree of Conversion

FTIR spectroscopy is a widely used method to determine the degree of conversion (DC) of the resin matrix by measuring the decrease in the concentration of aliphatic C=C double bonds during polymerization.[8][11]

Methodology:

  • Sample Preparation:

    • A small amount of the uncured resin cement is placed between two transparent KBr pellets or on an attenuated total reflectance (ATR) crystal.

    • An initial spectrum of the uncured material is recorded.

    • The cement is then light-cured according to the manufacturer's instructions or allowed to self-cure for a specified period.

    • For bulk analysis, the cured cement can be pulverized into a fine powder and mixed with KBr powder to form a pellet.[11]

  • Instrumentation and Data Acquisition:

    • A Fourier-transform infrared spectrometer is used.

    • Spectra are typically recorded in the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[12][13]

    • A sufficient number of scans (e.g., 32) are averaged to obtain a good signal-to-noise ratio.[12][13]

  • Data Analysis:

    • The degree of conversion is calculated by monitoring the change in the peak height or area of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ before and after curing.[8]

    • An internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹, is used for normalization.

    • The DC is calculated using the following formula: DC (%) = [1 - (Absorbance_aliphatic / Absorbance_aromatic)_cured / (Absorbance_aliphatic / Absorbance_aromatic)_uncured] x 100

G FTIR Workflow for Degree of Conversion Analysis cluster_workflow Sample Preparation Sample Preparation FTIR Analysis (Uncured) FTIR Analysis (Uncured) Sample Preparation->FTIR Analysis (Uncured) Curing Curing FTIR Analysis (Uncured)->Curing FTIR Analysis (Cured) FTIR Analysis (Cured) Curing->FTIR Analysis (Cured) Data Analysis Data Analysis FTIR Analysis (Cured)->Data Analysis Degree of Conversion (%) Degree of Conversion (%) Data Analysis->Degree of Conversion (%)

Caption: A simplified workflow for determining the degree of conversion using FTIR.

High-Performance Liquid Chromatography (HPLC) for Monomer Elution

HPLC is a powerful technique for separating, identifying, and quantifying the residual monomers that may leach from the cured resin cement.[5][14]

Methodology:

  • Sample Preparation:

    • Cured disc-shaped specimens of the resin cement are prepared according to standardized dimensions.

    • The specimens are immersed in an extraction solvent, typically a mixture of ethanol (B145695) and water (e.g., 75% ethanol), to simulate the oral environment.[5][14]

    • The samples are stored at 37°C for specific time intervals (e.g., 24 hours, 7 days, 28 days).[5]

  • Instrumentation and Data Acquisition:

    • An HPLC system equipped with a UV detector is used.

    • A C18 reverse-phase column is commonly employed for the separation of methacrylate monomers.[5]

    • The mobile phase is typically a gradient or isocratic mixture of acetonitrile (B52724) and water.[5]

    • The flow rate is set to a constant value (e.g., 1 mL/min).[5]

    • Detection is performed at a wavelength where the monomers exhibit strong absorbance, such as 205 nm or 210 nm.[5]

  • Data Analysis:

    • Standard solutions of the monomers of interest (e.g., Bis-GMA, UDMA, TEGDMA) at known concentrations are prepared and injected to create a calibration curve.

    • The retention times of the peaks in the sample chromatograms are compared to those of the standards for identification.

    • The peak areas in the sample chromatograms are used to quantify the concentration of each eluted monomer based on the calibration curve.

G HPLC Workflow for Monomer Elution Analysis cluster_workflow Cured Cement Sample Cured Cement Sample Immersion in Solvent Immersion in Solvent Cured Cement Sample->Immersion in Solvent Incubation Incubation Immersion in Solvent->Incubation HPLC Analysis HPLC Analysis Incubation->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: A simplified workflow for analyzing monomer elution using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the organic components in the resin matrix. Both ¹H and ¹³C NMR can provide detailed information about the monomer composition.

Methodology:

  • Sample Preparation:

    • For liquid-state NMR of the uncured paste, a small amount of the base or catalyst paste is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[8][9] The solution should be filtered to remove any suspended particles.[9][11]

    • For solid-state NMR of the cured cement, the polymerized material is ground into a fine powder.

    • For quantitative analysis, an internal standard with a known concentration can be added to the sample.

  • Instrumentation and Data Acquisition:

    • A high-resolution NMR spectrometer is used.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For quantitative ¹³C NMR, a longer relaxation delay (d1) is necessary to ensure full relaxation of all carbon nuclei, and inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[6][13] The addition of a relaxation agent like chromium (III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the relaxation times and reduce the experiment time.[6][13]

  • Data Analysis:

    • The chemical shifts and coupling patterns in the ¹H and ¹³C spectra are used to identify the different monomers and other organic components.

    • The integral of the peaks in the ¹H NMR spectrum is directly proportional to the number of protons, allowing for the determination of the relative molar ratios of the components.

    • In quantitative ¹³C NMR, the peak areas are proportional to the concentration of each carbon nucleus, enabling the determination of the absolute or relative concentrations of the components when compared to a known standard.[12]

Conclusion

The chemical composition of dual-cure resin cements is a sophisticated blend of monomers, fillers, initiators, and coupling agents that work in concert to provide strong, durable, and reliable dental restorations. This guide has provided an in-depth overview of these components, presented available quantitative data, and detailed the primary experimental protocols used for their characterization. A thorough understanding of the chemistry of these materials is essential for researchers and scientists in the field of dental materials and drug development to innovate and create the next generation of restorative solutions with enhanced performance and biocompatibility. Further research is warranted to fully elucidate the composition of a wider range of commercial products and to correlate specific compositional variations with clinical outcomes.

References

Exploratory

An In-depth Technical Guide on Redox Initiator Efficiency in the Self-Curing Mechanism of Dual-Cure Resin Cements

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the redox initiator systems that govern the self-curing mechanism in dual-cure resin cements. It d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox initiator systems that govern the self-curing mechanism in dual-cure resin cements. It delves into the chemical components, factors influencing their efficiency, and the experimental methodologies used for their evaluation. This document is intended to serve as a core resource for researchers and professionals in the fields of dental materials science and drug development.

Introduction to Redox Initiation in Dual-Cure Cements

Dual-cure resin cements are versatile materials used for the cementation of indirect dental restorations. Their polymerization is initiated by two distinct but overlapping mechanisms: light activation and a chemical self-curing process.[1] The self-curing mechanism is critical for ensuring adequate polymerization in areas inaccessible to light, such as beneath opaque restorations or deep within root canals.[2] This chemical curing is driven by a redox (reduction-oxidation) initiation system.

The most prevalent redox system in commercial dual-cure cements consists of an oxidizing agent, typically benzoyl peroxide (BPO), and a reducing agent, which is usually an aromatic tertiary amine.[3][4] These components are physically separated into two pastes (base and catalyst) that are mixed immediately before application. Upon mixing, the amine reacts with the BPO to generate free radicals, which in turn initiate the polymerization of the methacrylate (B99206) monomers in the resin matrix.[3]

The efficiency of this redox initiation is paramount to the clinical success of the restoration, as it directly influences the degree of conversion (DC), mechanical properties, and long-term stability of the cement.[5] Inadequate polymerization can lead to higher levels of leachable residual monomers, which may compromise biocompatibility and cause cytotoxicity.[6][7]

Core Components of Redox Initiator Systems

The traditional and most widely used redox initiator system in dual-cure resin cements is the benzoyl peroxide/tertiary amine couple.[8] However, variations and alternative systems have been developed to address some of the limitations of this system, such as potential discoloration and the influence of acidic monomers.[9][10]

Table 1: Common Components of Redox Initiator Systems in Dual-Cure Cements

Component TypeChemical NameAbbreviationRole in PolymerizationReference
Oxidizing Agent Benzoyl PeroxideBPOPrimary source of free radicals[3][8]
Cumene HydroperoxideCHPAlternative oxidizing agent[7][11]
Reducing Agent N,N-dimethyl-p-toluidineDMPTReacts with BPO to generate radicals[2]
N,N-dihydroxyethyl-p-toluidineDHEPTReacts with BPO to generate radicals[2]
Ethyl 4-dimethylaminobenzoateEDMABTertiary amine co-initiator[3]
Thiourea (B124793) derivativesTUReducing agent in alternative systems[11]
Accelerator/Co-initiator Sodium p-toluene sulfinateSPTSAccelerates redox reaction, protects amine from acidic monomers[12][13]
Copper (II) acetylacetonateCu(acac)₂Catalyst in thiourea-based systems[11]

Quantitative Analysis of Initiator Efficiency

The concentration and ratio of the redox initiator components have a significant impact on the curing kinetics and final properties of the cement. The following tables summarize quantitative data from various studies on experimental and commercial dual-cure cements.

Table 2: Influence of Initiator Concentration on Curing Properties (Self-Cure Mode)

Resin MatrixInitiator SystemConcentration (wt%)Working Time (min)Degree of Conversion (%)Reference
BisGMA/TEGDMADHEPT/BPO (Control)1.0 / 0.75~562.0 (at 30 min)[2]
BisGMA/TEGDMA + TUDHEPT/BPO0.5 / 0.1> Control> Control[2]
BisGMA/TEGDMA + TUDHEPT/BPO0.25 / 0.1> 0.5% DHEPT group> Control[2]
Methacrylate-basedBPO/DMA0.3 / 0.5Not specifiedHighest (~100%)[14]
Methacrylate-basedBPO/DMA0.1 / 0.5Not specifiedLowest (~74%)[14]

Table 3: Comparative Degree of Conversion (DC) in Self-Cure vs. Dual-Cure Modes

Resin CementSelf-Cure DC (%)Dual-Cure DC (%)% Decrease in Self-CureReference
Conventional Cement627517.3[15]
Self-Adhesive (SET)157379.5[15]
Self-Adhesive (MXC)546111.5[15]
Self-Adhesive (BSC)115178.4[16]
Self-Adhesive (UNI)395123.5[16]
Self-Adhesive (SC2)404816.7[16]

Experimental Protocols

Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol describes the methodology for determining the extent of polymerization in a resin cement sample.

  • Sample Preparation:

    • Mix equal amounts of the base and catalyst pastes of the dual-cure cement.

    • Place a small amount of the mixed cement between two transparent polyethylene (B3416737) films and press to create a thin film (approximately 40-70 µm).[3]

    • Immediately place the "sandwich" into the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • Uncured Spectrum Acquisition:

    • Record the absorbance spectrum of the uncured sample. This is typically done in transmission mode with a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3]

  • Curing Protocol:

    • For self-curing analysis, place the sample in a dark environment at a controlled temperature (e.g., 23°C or 37°C) and record spectra at predetermined time intervals (e.g., 5, 10, 30 minutes).[3][7]

    • For dual-curing analysis, light-cure the sample for a specified time (e.g., 40 seconds) with a dental curing light of known irradiance.[17] Then, record the spectrum.

  • Cured Spectrum Acquisition:

    • Record the absorbance spectrum of the cured sample using the same parameters as the uncured sample.

  • Calculation of Degree of Conversion:

    • The DC is calculated by comparing the ratio of the absorbance peak height of the aliphatic C=C bond (at approximately 1638 cm⁻¹) to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.[9]

    • The formula used is: DC (%) = [1 - (C_aliphatic / C_aromatic) / (U_aliphatic / U_aromatic)] x 100, where 'C' represents the cured sample and 'U' represents the uncured sample.

Determination of Working and Setting Times

This protocol outlines the use of an oscillating rheometer to determine the handling characteristics of the cement.

  • Equipment Setup:

    • Use a thermo-controlled stage oscillating rheometer preset to the desired temperature (e.g., 22°C or 37°C).[1][4]

  • Sample Application:

    • Mix the cement pastes according to the manufacturer's instructions.

    • Dispense the mixed cement onto the oscillating stage.

  • Data Acquisition:

    • Generate rheologic charts from the beginning of mixing until no further oscillation is detected.[1][4]

    • Working time is typically defined as the time at which the viscosity begins to increase sharply.

    • Setting time is the point at which oscillation ceases, indicating the material has solidified.

Evaluation of Flexural Strength and Elastic Modulus

This protocol follows the ISO 4049 standard for determining the mechanical properties of the cured cement.[13][18]

  • Specimen Preparation:

    • Prepare bar-shaped specimens (typically 2 x 2 x 25 mm) of the resin cement in a metallic mold.[10][13]

    • Cure the specimens according to the desired mode (self-cure or dual-cure).

    • Store the cured specimens in distilled water at 37°C for 24 hours.[11]

  • Three-Point Bending Test:

    • Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 or 1 mm/min until the specimen fractures.[13][19]

  • Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and h is the height.

    • Elastic Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.

Cytotoxicity Testing

This protocol describes a dentin barrier test to evaluate the biocompatibility of the resin cement.

  • Cell Culture:

    • Culture appropriate cells (e.g., human gingival fibroblasts or pulp cells) to form a three-dimensional culture.[12][20]

  • Dentin Barrier Device Setup:

    • Use a two-compartment perfusion chamber separated by a standardized dentin disc (e.g., 500 µm thick).[12][20]

    • Place the 3D cell culture on one side of the dentin disc (the "pulpal" side).

  • Material Exposure:

    • Apply the freshly mixed resin cement to the other side of the dentin disc (the "cavity" side).[20]

    • Perfuse the cell culture side with medium for a specified period (e.g., 24 hours).[12]

  • Viability Assessment:

    • After the exposure period, assess cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial activity.[20][21]

    • Compare the viability of cells exposed to the cement with that of negative controls.

Visualizing Pathways and Workflows

Redox Initiation Signaling Pathway

Redox_Initiation BPO Benzoyl Peroxide (BPO) (Oxidizing Agent) Radical_Formation Generation of Benzoyloxy Radical BPO->Radical_Formation reacts with Amine Tertiary Amine (Reducing Agent) Amine->Radical_Formation Polymerization Polymerization Radical_Formation->Polymerization initiates Monomer Methacrylate Monomers Monomer->Polymerization Polymer_Network Cross-linked Polymer Network Polymerization->Polymer_Network

Caption: Redox initiation pathway in dual-cure cements.

Experimental Workflow for Initiator Efficiency Evaluation

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Testing Protocols cluster_analysis Data Analysis P1 Mix Base and Catalyst Pastes P2 Prepare Specimens for Each Test P1->P2 T1 FTIR Spectroscopy (Degree of Conversion) P2->T1 T2 Oscillating Rheometry (Working/Setting Time) P2->T2 T3 Three-Point Bending (Flexural Strength/Modulus) P2->T3 T4 Dentin Barrier Test (Cytotoxicity) P2->T4 A1 Calculate DC, Working Time, Mechanical Properties, Cell Viability T1->A1 T2->A1 T3->A1 T4->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Compare Initiator System Efficiency A2->A3

Caption: Workflow for evaluating redox initiator efficiency.

Factors Affecting Self-Curing Efficiency

Factors_Affecting_Efficiency Efficiency Redox Initiator Efficiency Concentration Initiator Concentration Concentration->Efficiency Structure Chemical Structure (Amine, Monomer) Structure->Efficiency Acidic_Monomers Presence of Acidic Monomers Acidic_Monomers->Efficiency inhibits Temperature Temperature Temperature->Efficiency influences Light_Access Limited Light Access Light_Access->Efficiency increases reliance on

Caption: Key factors influencing self-curing efficiency.

Conclusion

The efficiency of the redox initiator system is a cornerstone of the performance of dual-cure resin cements, particularly in their self-curing mode. The classic benzoyl peroxide-tertiary amine system, while effective, is influenced by factors such as initiator concentration, the chemical nature of the resin components, and the presence of acidic monomers. Research into alternative initiator systems, such as those incorporating thiourea derivatives or amine-free components, aims to enhance properties like working time, degree of conversion in the absence of light, and color stability. A thorough understanding and standardized evaluation of these systems, through robust experimental protocols, are essential for the development of next-generation dental restorative materials with improved clinical outcomes.

References

Foundational

An In-depth Technical Guide to the Rheological Properties of Unset Dual-Cure Luting Cements

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the critical rheological properties of unset dual-cure luting cements. Understanding these propert...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical rheological properties of unset dual-cure luting cements. Understanding these properties—viscosity, shear thinning behavior, thixotropy, and working time—is paramount for the successful development and clinical application of these essential dental biomaterials. This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of experimental workflows to facilitate a deeper understanding of the material science governing these cements.

Core Rheological Properties of Unset Dual-Cure Luting Cements

The clinical handling and ultimate performance of dual-cure luting cements are intrinsically linked to their flow characteristics in the unset state. These properties ensure that the cement can be easily dispensed and placed, flows adequately to ensure a thin, uniform layer under a prosthesis, and remains stable once seated, all before the curing process is initiated.

Viscosity: This fundamental property describes a fluid's resistance to flow. For luting cements, an optimal viscosity is a delicate balance. It must be low enough to allow for complete seating of the restoration with minimal pressure, yet high enough to prevent slumping or running of the cement. The viscosity of these materials is not a single value but is dependent on the applied shear rate.

Shear Thinning (Pseudoplasticity): Dual-cure luting cements are non-Newtonian fluids, meaning their viscosity changes with the rate of shear. Specifically, they exhibit shear-thinning behavior: their viscosity decreases as the shear rate increases. This is a highly desirable property, as the cement is subjected to high shear rates during mixing and seating of the restoration, allowing it to flow easily. Once the restoration is in place and the shear force is removed, the viscosity increases, helping to hold the restoration in position.

Thixotropy: This time-dependent shear thinning property is crucial for clinical handling. A thixotropic material, when subjected to shear stress (e.g., during mixing or spreading), will exhibit a decrease in viscosity. When the stress is removed, the material slowly regains its original viscosity. This allows the cement to be easily manipulated and flow into small crevices, but to then become more viscous and resistant to flow once the manipulation stops, preventing the restoration from drifting before it is cured. Several commercial products, such as Maxcem Elite and RelyX Universal, are specifically formulated to have thixotropic properties for easier placement and cleanup.[1][2][3][4]

Working Time: This is the period from the beginning of mixing the base and catalyst pastes until the point where the viscosity increases to a degree that the material can no longer be clinically manipulated. It is a critical parameter that dictates the timeframe a clinician has to seat a restoration. The working time is influenced by the chemical curing reaction and can be affected by factors such as ambient temperature.

Quantitative Rheological Data

The following tables summarize the working times for several commercially available dual-cure luting cements as reported in their technical specifications and in scientific literature. A comprehensive, comparative table of viscosity at varying shear rates is challenging to compile due to variations in testing methodologies across different studies. However, where available, qualitative and specific quantitative data are provided.

Table 1: Working Times of Commercial Unset Dual-Cure Luting Cements

Cement BrandStated Working TimeNotes
Prime-Dent Dual Cure Composite Luting Cement2 minutesAt room temperature.
TopCEM Dual Cure Resin Cement≥ 60 secondsAt room temperature (23°C).
Panavia V52 minutesAt 23°C.[5]
Panavia SA Cement Universal1 minute (Automix), 2 minutes (Handmix)At 23°C.[6]
RelyX Unicem2 minutes (Aplicap), 2.5 minutes (Maxicap)[7]
Maxcem EliteGel state achieved in 2-3 minutesAllows for easy cleanup.[8]

Note: Working times can be significantly influenced by temperature. Higher temperatures will generally accelerate the chemical curing reaction and shorten the working time.

Experimental Protocols for Rheological Characterization

Accurate and reproducible characterization of the rheological properties of unset dual-cure luting cements requires standardized experimental protocols. The most common instrument used for this purpose is a rotational rheometer, capable of performing both steady shear and oscillatory tests.

General Sample Preparation
  • Material Conditioning: All cement components (base and catalyst pastes) should be brought to a controlled temperature (e.g., 23 °C) for a specified period before mixing to ensure consistent initial viscosity.

  • Mixing: The base and catalyst pastes are dispensed in a 1:1 ratio (unless otherwise specified by the manufacturer) and mixed thoroughly for the manufacturer-recommended time. For automix syringes, the initial extruded material should be discarded to ensure a proper mix.

  • Sample Loading: A small amount of the mixed cement is immediately placed onto the lower plate of the rheometer. The upper plate is then lowered to the desired gap setting (typically between 0.5 mm and 1.0 mm). Any excess material is carefully trimmed from the edge of the plate.

Viscosity and Shear Thinning Measurement (Steady Shear)

This test measures the viscosity of the cement as a function of increasing or decreasing shear rate.

  • Rheometer Setup:

    • Geometry: Parallel plate or cone-and-plate geometry is typically used. Parallel plates are often preferred for filled systems like dental cements.

    • Temperature Control: The temperature of the lower plate should be precisely controlled, typically at 23 °C (room temperature) or 37 °C (body temperature).

    • Test Type: Steady-state flow sweep.

  • Test Parameters:

    • Shear Rate Range: A logarithmic ramp of shear rates is applied, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Data Collection: Viscosity is recorded at each shear rate.

  • Data Analysis:

    • A viscosity curve is generated by plotting viscosity (in Pa·s) against shear rate (in s⁻¹) on a log-log scale.

    • The shear-thinning behavior can be quantified by fitting the data to the Power Law model: η = Kγ̇ⁿ⁻¹ where η is the viscosity, K is the consistency index, γ̇ is the shear rate, and n is the power-law index (or shear thinning index). An n value less than 1 indicates shear-thinning behavior.

Thixotropy Measurement (Thixotropic Loop)

This test assesses the time-dependent shear thinning behavior of the cement.

  • Rheometer Setup: Same as for viscosity measurement.

  • Test Parameters:

    • A shear rate ramp-up followed by a ramp-down is applied. For example:

      • Ramp up from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) over a set time (e.g., 60 seconds).

      • Hold at the high shear rate for a short period (e.g., 30 seconds).

      • Ramp down from the high shear rate to the low shear rate over the same time (e.g., 60 seconds).

  • Data Analysis:

    • Shear stress is plotted against shear rate for both the upward and downward ramps.

    • The area enclosed between the upward and downward curves is the "thixotropic loop area." A larger area indicates a greater degree of thixotropy.

Working Time Determination (Oscillatory Test)

This dynamic mechanical analysis method monitors the change in viscoelastic properties of the cement as it begins to set.

  • Rheometer Setup:

    • Geometry: Parallel plate geometry is commonly used.

    • Temperature Control: The temperature should be maintained at a clinically relevant value (e.g., 23 °C or 37 °C).

    • Test Type: Time sweep in oscillatory mode.

  • Test Parameters:

    • Frequency: A constant frequency, typically 1 Hz, is applied.

    • Strain: A small, constant strain within the linear viscoelastic region (LVER) of the material is applied (e.g., 0.1% to 1%). The LVER is determined beforehand by a strain sweep test.

  • Data Analysis:

    • The complex viscosity (η*), storage modulus (G'), and loss modulus (G'') are monitored over time.

    • The working time can be defined as the time at which a sharp increase in complex viscosity is observed.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the rheological characterization of an unset dual-cure luting cement.

RheologyWorkflow cluster_prep Sample Preparation cluster_tests Rheological Tests cluster_analysis Data Analysis Start Start Condition Material Conditioning (e.g., 23°C) Start->Condition Mix Mix Base and Catalyst (Manufacturer's Instructions) Condition->Mix Load Load Sample onto Rheometer Mix->Load Trim Trim Excess Material Load->Trim Viscosity Viscosity & Shear Thinning (Steady Shear) Trim->Viscosity Thixotropy Thixotropy (Thixotropic Loop) Trim->Thixotropy WorkingTime Working Time (Oscillatory Time Sweep) Trim->WorkingTime ViscCurve Generate Viscosity Curve Viscosity->ViscCurve ThixoLoop Calculate Thixotropic Loop Area Thixotropy->ThixoLoop WorkingTimePlot Plot Viscosity vs. Time WorkingTime->WorkingTimePlot PowerLaw Fit Power Law Model ViscCurve->PowerLaw End End PowerLaw->End Shear Thinning Index (n) ThixoLoop->End Thixotropic Index WorkingTimePlot->End Working Time

Caption: Workflow for rheological characterization of unset dual-cure luting cements.

Conclusion

The rheological properties of unset dual-cure luting cements are critical determinants of their clinical success. A thorough understanding and precise measurement of viscosity, shear thinning, thixotropy, and working time are essential for the development of new and improved dental materials. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of these properties, enabling researchers and developers to optimize the performance of these vital biomaterials. The continued investigation into the interplay between chemical composition and rheological behavior will undoubtedly lead to the next generation of user-friendly and highly effective luting cements.

References

Exploratory

An In-depth Technical Guide to Monomer Conversion Rates in Dual-Cure Systems Under Different Curing Modes

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of monomer conversion rates in dual-cure resin systems, with a particular focus on how different curi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monomer conversion rates in dual-cure resin systems, with a particular focus on how different curing modes—light-cure, chemical-cure (self-cure), and dual-cure—impact the final degree of polymerization. Understanding these dynamics is critical for the development and application of these materials in various fields, including dentistry and drug delivery, where the extent of polymerization directly influences the material's mechanical properties, biocompatibility, and overall performance.

Introduction to Dual-Cure Systems

Dual-cure resin systems are designed to offer the advantages of both light-activated and chemical-activated polymerization.[1] They contain photoinitiators that generate free radicals upon exposure to light of a specific wavelength, as well as a two-part chemical initiator system (typically a peroxide and an amine) that initiates polymerization when mixed.[2][3] This dual mechanism is particularly advantageous in applications where light penetration may be limited, ensuring a more uniform and complete cure throughout the material.[1]

The degree of conversion (DC), which represents the percentage of monomer double bonds that have been converted into single bonds to form the polymer network, is a critical parameter for evaluating the efficacy of the curing process.[4] A higher DC is generally associated with improved mechanical properties, lower residual monomer elution, and enhanced biocompatibility.[5]

Curing Mechanisms in Dual-Cure Systems

The polymerization of dual-cure resins proceeds via a free-radical chain reaction that can be initiated by two distinct pathways:

  • Light-Curing Pathway: This process is initiated by the absorption of light by a photoinitiator molecule (e.g., camphorquinone). The photoinitiator then enters an excited state and interacts with a co-initiator (often an amine) to generate free radicals, which in turn attack the monomer's carbon-carbon double bonds, initiating the polymerization chain reaction.

  • Chemical-Curing Pathway (Redox Initiation): This pathway is activated by mixing two components, typically a base paste containing an amine accelerator and a catalyst paste containing a peroxide initiator (e.g., benzoyl peroxide). The reaction between the amine and the peroxide generates free radicals, initiating polymerization without the need for light.[2]

In a dual-cure mode, both pathways contribute to the overall polymerization process. The light-curing component provides a rapid initial set, while the chemical-curing component ensures continued polymerization in areas where light cannot penetrate.

G cluster_light_cure Light-Curing Pathway cluster_chemical_cure Chemical-Curing Pathway cluster_polymerization Polymerization Light Light (e.g., 470 nm) Photoinitiator Photoinitiator (e.g., Camphorquinone) Light->Photoinitiator Absorption ExcitedPI Excited Photoinitiator Photoinitiator->ExcitedPI CoInitiator Co-initiator (e.g., Amine) ExcitedPI->CoInitiator Interaction FreeRadical_L Free Radicals CoInitiator->FreeRadical_L Monomer Monomer (with C=C double bonds) FreeRadical_L->Monomer Initiation Peroxide Peroxide Initiator (e.g., Benzoyl Peroxide) Amine Amine Accelerator Peroxide->Amine Redox Reaction FreeRadical_C Free Radicals Amine->FreeRadical_C FreeRadical_C->Monomer Initiation Polymer Polymer Network (with C-C single bonds) Monomer->Polymer Propagation & Termination

Figure 1. Signaling pathways for light-curing and chemical-curing in dual-cure systems.

Experimental Protocols for Measuring Monomer Conversion

The most widely used method for determining the degree of conversion in dental resins is Fourier Transform Infrared (FTIR) Spectroscopy.[6][7] This technique measures the change in the concentration of methacrylate (B99206) C=C double bonds, which absorb infrared radiation at a characteristic wavelength.

Sample Preparation
  • Mix the base and catalyst pastes of the dual-cure resin cement according to the manufacturer's instructions.

  • Place a small amount of the uncured mixed cement onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Cover the sample with a transparent Mylar strip to ensure a uniform, thin layer and to prevent oxygen inhibition of the polymerization at the surface.

  • For studies involving indirect restorations, a ceramic or composite disc of a specified thickness can be placed on top of the Mylar strip.[8]

FTIR Analysis
  • Record the Uncured Spectrum: Immediately after placing the sample, record the FTIR spectrum of the uncured material. This spectrum will serve as the reference. The absorbance peak for the aliphatic C=C double bond is typically observed around 1638 cm⁻¹, and an aromatic C=C peak around 1608 cm⁻¹ is often used as an internal standard.[6]

  • Curing:

    • Light-Cure Mode: Position a dental curing light at a standardized distance from the sample and expose it for a specific duration (e.g., 20-40 seconds).

    • Chemical-Cure Mode: After recording the uncured spectrum, allow the material to polymerize in the dark for a predetermined time.

    • Dual-Cure Mode: Expose the sample to the curing light and then allow it to continue polymerizing in the dark.

  • Record Cured Spectra: Record the FTIR spectra of the cured sample at various time points (e.g., 5 minutes, 10 minutes, 24 hours) after the initiation of curing.

Calculation of Degree of Conversion (DC)

The degree of conversion is calculated using the following formula, which compares the ratio of the aliphatic and aromatic peak heights in the cured and uncured states:

DC (%) = [1 - ( (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured) )] x 100

G start Start mix Mix Base and Catalyst Pastes start->mix place Place Sample on ATR Crystal mix->place uncured_spectrum Record Uncured FTIR Spectrum place->uncured_spectrum curing_mode Select Curing Mode uncured_spectrum->curing_mode light_cure Light-Cure curing_mode->light_cure Light chemical_cure Chemical-Cure curing_mode->chemical_cure Chemical dual_cure Dual-Cure curing_mode->dual_cure Dual record_cured Record Cured FTIR Spectrum (at various time points) light_cure->record_cured chemical_cure->record_cured dual_cure->record_cured calculate_dc Calculate Degree of Conversion (DC) record_cured->calculate_dc end End calculate_dc->end

Figure 2. Experimental workflow for measuring the degree of conversion using FTIR spectroscopy.

Quantitative Data on Monomer Conversion Rates

The following tables summarize the degree of conversion (DC) of various dual-cure resin cements under different curing modes as reported in the scientific literature.

Table 1: Degree of Conversion (%) of Dual-Cured Resin Cements at Different Time Points and Curing Modes

Resin CementCuring ModeTimeDC (%)Reference
RelyX Unicem 2 Self-cure (23°C)5 min35.1[9]
Self-cure (23°C)10 min45.2[9]
Self-cure (37°C)5 min48.9[9]
Self-cure (37°C)10 min58.7[9]
Light-cure (23°C)20 s60.1[9]
Light-cure (37°C)20 s60.5[9]
Dual-cure (LC + 5 min SC at 23°C)5 min 20 s61.2[9]
Dual-cure (LC + 10 min SC at 23°C)10 min 20 s62.5[9]
Maxcem Elite Self-cure (23°C)5 min30.2[9]
Self-cure (23°C)10 min40.3[9]
Self-cure (37°C)5 min45.1[9]
Self-cure (37°C)10 min55.2[9]
Light-cure (23°C)20 s58.9[9]
Light-cure (37°C)20 s59.3[9]
Dual-cure (LC + 5 min SC at 23°C)5 min 20 s60.1[9]
Dual-cure (LC + 10 min SC at 23°C)10 min 20 s61.8[9]

Table 2: Influence of Curing Protocol on the Degree of Conversion (%) of Dual-Cured Resin Cements After 24 Hours

Resin CementCuring ProtocolDC (%)Reference
Variolink II Light-cured directly65.4[10]
Light-cured through ceramic62.1[10]
Self-cured58.9[10]
Panavia V5 Light-cured directly70.2[10]
Light-cured through ceramic65.8[10]
Self-cured63.5[10]
G Cem One Light-cured directly68.7[10]
Light-cured through ceramic64.3[10]
Self-cured61.8[10]

Table 3: Degree of Conversion (%) of Dual-Cured Resin Cements with and without Light Activation

Resin CementCuring ModeDC (%)Reference
Variolink II Dual activation (BC)68.3[11]
Light activation only (B)55.1[11]
RelyX ARC Dual activation (BC)62.5[11]
Light activation only (B)48.7[11]

(BC) - Base and Catalyst pastes mixed; (B) - Base paste only

Discussion of Results

The data presented in the tables consistently demonstrate that the curing mode has a significant impact on the monomer conversion rate of dual-cure resin systems.

  • Light-Curing and Dual-Curing vs. Self-Curing: In general, light-curing and dual-curing modes result in a higher degree of conversion compared to the self-curing mode alone, especially at earlier time points.[11] This is attributed to the rapid generation of a high concentration of free radicals upon light exposure, leading to a faster and more extensive polymerization reaction.[1]

  • Influence of Time and Temperature: The degree of conversion in the self-cure mode tends to increase over time as the chemical reaction progresses.[9] Higher temperatures can also accelerate the chemical curing process, leading to a higher DC.[9]

  • Effect of Indirect Restorations: The presence of an overlying material, such as a ceramic restoration, can attenuate the curing light, potentially reducing the degree of conversion in the light-curing and dual-curing modes.[8][12] However, the chemical-curing component of dual-cure systems helps to compensate for this reduction, ensuring a more complete cure in areas with limited light access.

  • Material Composition: The specific formulation of the resin cement, including the type and concentration of monomers, initiators, and fillers, also plays a crucial role in determining the final degree of conversion.

Conclusion

The choice of curing mode is a critical factor influencing the monomer conversion rate and, consequently, the final properties of dual-cure resin systems. While the dual-cure mechanism provides a reliable method for achieving adequate polymerization in various clinical and industrial applications, it is essential to understand the kinetics and influencing factors of each curing pathway. For optimal performance, light activation should be utilized whenever possible to maximize the initial degree of conversion, while allowing sufficient time for the chemical-curing component to ensure a complete and uniform polymerization throughout the material. This guide provides a foundational understanding and practical data for researchers and professionals working with these advanced materials.

References

Foundational

Cytotoxicity of Dual-Cure Cement Leachables on Pulp Cells: An In-depth Technical Guide

Introduction Dual-cure resin cements are ubiquitously used in modern dentistry for the luting of indirect restorations. Their appeal lies in their ability to polymerize in areas with limited light accessibility, ensuring...

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Introduction

Dual-cure resin cements are ubiquitously used in modern dentistry for the luting of indirect restorations. Their appeal lies in their ability to polymerize in areas with limited light accessibility, ensuring a complete set throughout the material. However, the polymerization process is often incomplete, leading to the leaching of unreacted monomers and other components into the surrounding microenvironment. When these cements are used in deep cavities, their leachables can diffuse through the dentinal tubules and come into contact with the dental pulp, a highly vascularized and innervated tissue. This interaction raises significant concerns about the biocompatibility of these materials and their potential to induce cytotoxic effects on pulp cells, which can compromise pulp vitality and the long-term success of the restoration.

This technical guide provides a comprehensive overview of the current understanding of the cytotoxicity of dual-cure cement leachables on dental pulp cells. It is intended for researchers, scientists, and dental professionals engaged in the development and evaluation of dental materials. This document summarizes key quantitative data from cytotoxicity studies, presents detailed experimental protocols for assessing biocompatibility, and illustrates the cellular signaling pathways implicated in the pulp cell response to these materials.

Quantitative Evaluation of Cytotoxicity

The cytotoxicity of dual-cure cement leachables is typically assessed by exposing cultured dental pulp cells, such as human dental pulp stem cells (hDPSCs), to eluates from the set cement. The viability and metabolic activity of the cells are then measured using various colorimetric assays. The following tables summarize quantitative data from representative studies.

Table 1: Cell Viability (MTT Assay) of Pulp-like Cells Exposed to Eluates from Different Dual-Cure Cements

Dual-Cure CementCell LineEluate ConcentrationExposure Time (hours)Cell Viability (%) (Mean ± SD)Reference
DuolinkMG63100%24< 80% (Slightly cytotoxic)[1]
DuolinkMG63100%48> 90% (Non-cytotoxic)[1]
BiscemMG63100%24> 90% (Non-cytotoxic)[1]
C & BMG63100%24> 90% (Non-cytotoxic)[1]
Virage PlusMG63100%24> 90% (Non-cytotoxic)[1]
Virage DualMG63100%24> 90% (Non-cytotoxic)[1]
Panavia FHuman Pulp Cells100%7274.42%[2]
Super-Bond C&BHuman Pulp Cells100%7285.54%[2]
Chemiace IIHuman Pulp Cells100%7282.39%[2]

Note: Cytotoxicity levels are often categorized based on cell viability percentages: >90% is considered non-cytotoxic, 60-90% is slightly cytotoxic, 30-60% is moderately cytotoxic, and <30% is severely cytotoxic. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: Cytotoxic Effects of Common Resin Monomers Found in Dual-Cure Cements on Dental Pulp Cells

MonomerCell LineConcentrationExposure Time (hours)Cytotoxicity OutcomeReference
TEGDMAHuman Pulp Cells1.5 mM24Significant reduction in viability[3]
TEGDMAHuman Pulp Cells3 mM24Significant reduction in viability[3]
TEGDMAmDPC6TVarious24Dose-dependent apoptosis[4]
BisGMAHuman Pulp Cells30 µMNot specifiedHighly toxic (LDH release)[3]
UDMAHuman Pulp Cells100 µMNot specifiedHighly toxic (LDH release)[3]
HEMAPulp/Odontoblast-like cellsNot specifiedNot specifiedInduces apoptosis via oxidative stress[5]

TEGDMA: Triethylene glycol dimethacrylate; BisGMA: Bisphenol A-glycidyl methacrylate; UDMA: Urethane dimethacrylate; HEMA: 2-hydroxyethyl methacrylate.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in biocompatibility testing. The following are detailed methodologies for key experiments cited in the literature.

Preparation of Cement Eluates

This protocol describes the preparation of extracts containing leachable components from dual-cure cements.

Materials:

  • Dual-cure resin cement

  • Sterile Teflon or stainless steel molds (e.g., 5 mm diameter, 2 mm height)

  • Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM)

  • LED light-curing unit

  • Sterile glass vials

  • Orbital shaker

  • Sterile 0.22 µm syringe filters

  • Incubator (37°C, 5% CO₂, 100% humidity)

Procedure:

  • Prepare disc-shaped specimens of the dual-cure cement according to the manufacturer's instructions under aseptic conditions.[6]

  • Place the mixed cement into sterile molds.

  • Light-cure the specimens as recommended by the manufacturer. For dual-cure cements, both light-curing and a subsequent self-curing period in the dark are essential.[7]

  • After complete setting, remove the cement discs from the molds.

  • Place the specimens in sterile glass vials containing cell culture medium. The ratio of the specimen surface area to the medium volume should be standardized (e.g., according to ISO 10993-12 standards). A common ratio is 0.2 g of material per mL of medium.[8]

  • Incubate the vials at 37°C for a specified period, typically 24 or 72 hours, on an orbital shaker at a low speed.[7]

  • After incubation, collect the medium, which now contains the leached components.

  • Sterilize the eluate by passing it through a 0.22 µm syringe filter.[1] This stock eluate (100% concentration) can then be used directly or diluted with fresh culture medium to obtain various concentrations for cytotoxicity testing.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cultured dental pulp cells (e.g., hDPSCs)

  • 96-well cell culture plates

  • Cement eluates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl or dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Seed dental pulp cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.[8]

  • Remove the culture medium and replace it with different concentrations of the prepared cement eluates. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the eluates and wash the cells once with PBS.[1]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 650 nm).[1]

  • Cell viability is expressed as a percentage relative to the negative control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cell culture supernatants from cells exposed to cement eluates

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant at the end of the exposure period with cement eluates.

  • Transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[7]

  • Add the LDH reaction mixture to each well and incubate in the dark at room temperature for approximately 30 minutes.[7]

  • Add the stop solution to each well to terminate the reaction.[7]

  • Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[7]

  • Cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis solution to achieve maximum LDH release).[7]

Apoptosis Assay using Flow Cytometry

This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cultured dental pulp cells exposed to cement eluates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • After exposure to cement eluates, harvest the cells (including both adherent and floating cells).

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. The instrument will differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • The percentage of cells in each quadrant is quantified to determine the level of apoptosis and necrosis induced by the cement leachables.[9]

Signaling Pathways in Pulp Cell Cytotoxicity

The cytotoxic effects of dual-cure cement leachables, particularly resin monomers, are mediated by complex intracellular signaling pathways. These pathways often involve oxidative stress, inflammation, and programmed cell death (apoptosis).

Oxidative Stress and Apoptosis Induction

Resin monomers such as HEMA and TEGDMA are known to induce the production of reactive oxygen species (ROS) in dental pulp cells.[5] This increase in ROS leads to oxidative stress, a condition that can damage cellular components like DNA, lipids, and proteins.[5][10] Oxidative stress is a key trigger for the intrinsic pathway of apoptosis.

Oxidative Stress and Apoptosis Pathway Leachables Dual-Cure Cement Leachables (e.g., TEGDMA, HEMA) PulpCell Dental Pulp Cell Leachables->PulpCell enter ROS Increased ROS Production PulpCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NF-kB Signaling Pathway Leachables Dual-Cure Cement Leachables CellSurfaceReceptor Cell Surface Receptor Leachables->CellSurfaceReceptor IKK IKK Activation CellSurfaceReceptor->IKK IkB IkB Degradation IKK->IkB NFkB_active NF-kB (active) IkB->NFkB_active releases NFkB_inactive NF-kB (inactive in cytoplasm) NFkB_inactive->IkB bound to Nucleus Nucleus NFkB_active->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes activates MAPK Signaling Pathway TEGDMA TEGDMA Cell Dental Pulp Cell TEGDMA->Cell Stress Cellular Stress Cell->Stress JNK JNK Activation Stress->JNK AP1 AP-1 Activation JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis Experimental Workflow Start Start PrepCement Prepare and Cure Dual-Cure Cement Samples Start->PrepCement PrepEluate Prepare Cement Eluates (24h or 72h incubation) PrepCement->PrepEluate Exposure Expose Cells to Eluates PrepEluate->Exposure CellCulture Culture Dental Pulp Cells CellCulture->Exposure CytotoxicityAssay Perform Cytotoxicity Assays Exposure->CytotoxicityAssay MTT MTT Assay (Cell Viability) CytotoxicityAssay->MTT LDH LDH Assay (Cell Death) CytotoxicityAssay->LDH Apoptosis Apoptosis Assay (Flow Cytometry) CytotoxicityAssay->Apoptosis DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis End End DataAnalysis->End

References

Exploratory

The Enduring Challenge: A Technical Guide to the Hydrolytic Stability of Dual-Cure Resin Cement Matrices

For researchers, scientists, and professionals in dental material development, understanding the long-term performance of dual-cure resin cements is paramount. This in-depth technical guide delves into the critical aspec...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in dental material development, understanding the long-term performance of dual-cure resin cements is paramount. This in-depth technical guide delves into the critical aspect of hydrolytic stability, a key determinant of the clinical success and longevity of indirect dental restorations. The oral environment, with its constant presence of moisture, temperature fluctuations, and varying pH, presents a formidable challenge to the integrity of the polymer matrix of these essential luting agents.

This document provides a comprehensive overview of the mechanisms of hydrolytic degradation, the standardized experimental protocols used for its evaluation, and a synthesis of quantitative data from various studies. Furthermore, it explores the influence of material composition and curing methods on the resistance of dual-cure resin cements to water-induced deterioration.

The Ingress of Water: Mechanisms of Hydrolytic Degradation

The hydrolytic degradation of the resin cement matrix is a multifaceted process initiated by the absorption of water. This can lead to a cascade of detrimental effects, including swelling of the polymer network, plasticization, and ultimately, the breakdown of the material's structural integrity. The primary mechanisms involved are:

  • Ester Hydrolysis: The ester linkages present in common methacrylate (B99206) monomers, such as Bis-GMA, UDMA, and TEGDMA, are susceptible to hydrolysis. This chemical reaction cleaves the polymer chains, leading to a reduction in molecular weight and a consequent decrease in mechanical properties.

  • Degradation of the Filler-Matrix Interface: Water can compromise the bond between the inorganic filler particles and the organic resin matrix. This is often exacerbated by the degradation of the silane (B1218182) coupling agent, a critical component that bridges these two phases.[1][2] A weakened interface reduces the material's ability to transfer stress, making it more prone to fracture.

  • Elution of Unreacted Monomers and Degradation Products: Incomplete polymerization can leave residual monomers within the cement matrix. Water sorption can facilitate the leaching of these unreacted monomers, as well as other degradation byproducts, into the oral environment.[3][4][5] This not only compromises the material's integrity but also raises concerns about biocompatibility.

Quantifying Instability: Key Performance Indicators

To assess the hydrolytic stability of dual-cure resin cements, several key properties are evaluated over time, typically after immersion in water or other relevant media.

Water Sorption and Solubility

Water sorption measures the amount of water absorbed by the cement, while solubility quantifies the mass of material lost into the storage medium.[6] High water sorption can lead to dimensional changes and internal stresses, while high solubility indicates material degradation and loss.[6][7] These parameters are crucial indicators of the material's resistance to hydrolytic degradation.

Table 1: Water Sorption of Dual-Cure Resin Cements

Resin Cement BrandCuring ModeStorage ConditionsWater Sorption (μg/mm³)Reference
RelyX Unicem 2 AutomixDual-CuredDistilled water~30[8]
Multilink Speed CEMDual-CuredDistilled water~30[8]
Panavia SA PlusDual-CuredDistilled water~30[8]
RelyX UltimateDual-CuredDistilled water~30[8]
Multilink AutomixDual-CuredDistilled water~30[8]
Panavia V5Dual-CuredDistilled water20.8 ± 0.4[8]
RelyX Universal (RUV)Light-CuredThermal aging49.7 ± 4.9[9]
RelyX Universal (RUV)Auto-CuredThermal aging54.9 ± 9.0[9]
Panavia V5 (PV5)Light-CuredThermal aging22.1 ± 0.4[9]
Panavia V5 (PV5)Auto-CuredThermal aging21.7 ± 0.7[9]
Panavia SA plus (PSA)Light-CuredThermal aging34.5 ± 1.1[9]
Panavia SA plus (PSA)Auto-CuredThermal aging37.7 ± 1.4[9]
Bifix SE (BSE)Light-Cured30 days water storage>40 (highest among 8)[3]
Bifix SE (BSE)Self-Cured30 days water storage>40 (highest among 8)[3]
Rely X ARC (R)Dual180 days in distilled water17.5[10]
Rely X ARC (R)Chemical180 days in distilled water>17.5[10]
Variolink II (V)Dual180 days in distilled water>17.5[10]
Variolink II (V)Chemical180 days in distilled water>17.5[10]
Enforce (E)Dual180 days in lactic acid41.4[10]
Enforce (E)Chemical180 days in lactic acid46.2[10]
Variolink II (V)Dual180 days in lactic acid43.1[10]
Variolink II (V)Chemical180 days in lactic acid49.2[10]

Table 2: Water Solubility of Dual-Cure Resin Cements

Resin Cement BrandCuring ModeStorage ConditionsWater Solubility (μg/mm³)Reference
RelyX Unicem 2 AutomixDual-CuredDistilled water-2.1 ± 0.08[8]
RelyX UltimateDual-CuredDistilled water-1.9 ± 0.13[8]
Other Cements (4 types)Dual-CuredDistilled water0.4 - 0.8[8]
RelyX Universal (RUV)Light-CuredThermal aging6.4 ± 0.8[9]
RelyX Universal (RUV)Auto-CuredThermal aging60.7 ± 20.8[9]
Bifix SE (BSE)Light-Cured30 days water storageHighest among 8[3]
Bifix SE (BSE)Self-Cured30 days water storageHighest among 8[3]
RelyX U200Various7 days water storage≤0.1%[6]
Various CementsVarious180 days4.5 - 6.2[10]

Note: Negative solubility values may indicate that the amount of water absorbed by the specimen is greater than the amount of material leached out during the measurement period.[8]

Flexural Strength

Flexural strength is a measure of a material's ability to resist fracture under bending loads. It is a critical mechanical property for dental cements, as they are subjected to significant masticatory forces. The degradation of the resin matrix and the filler-matrix interface due to water absorption leads to a reduction in flexural strength over time.[11][12]

Table 3: Flexural Strength of Dual-Cure Resin Cements After Aging

Resin Cement BrandCuring ModeAging ConditionsFlexural Strength (MPa)Reference
RelyX ARCLight-curedImmediateSignificantly higher[11]
CalibraLight-curedImmediateLower than RelyX ARC[11]
Panavia FLight-curedImmediateLower than RelyX ARC[11]
Various CementsLight-cured30 days in water at 37°CNo significant difference[11]
Panavia V5 (PV5)Light-curedThermal aging153.4 ± 15.9[9]
Panavia V5 (PV5)Auto-curedThermal aging133.2 ± 18.0[9]
RelyX Universal (RUV)Light-curedThermal aging99.3 ± 12.8[9]
RelyX Universal (RUV)Auto-curedThermal aging35.1 ± 8.3[9]
Various CementsVarious28 days post-cure, ethanol (B145695) immersion11.4 - 111.1[12]

Experimental Protocols: A Closer Look

Standardized testing methodologies are essential for the reliable and comparable evaluation of the hydrolytic stability of dental materials.

Water Sorption and Solubility Testing (ISO 4049)

This widely accepted standard provides a detailed protocol for determining the water sorption and solubility of polymer-based dental materials.

experimental_workflow_iso4049 cluster_prep Specimen Preparation cluster_conditioning Initial Conditioning cluster_immersion Water Immersion cluster_reconditioning Final Conditioning cluster_calculation Calculation prep Prepare disc-shaped specimens (e.g., 15mm diameter, 1mm thick) cure Cure according to manufacturer's instructions (dual-cure protocol) prep->cure desiccate1 Place in desiccator (e.g., over silica (B1680970) gel) cure->desiccate1 weigh1 Weigh periodically until constant mass (m1) is achieved desiccate1->weigh1 immerse Immerse in distilled water at 37°C for a specified period (e.g., 7, 30, or 180 days) weigh1->immerse weigh2 Remove, blot dry, and weigh to obtain mass (m2) immerse->weigh2 desiccate2 Return to desiccator weigh2->desiccate2 weigh3 Weigh periodically until constant mass (m3) is achieved desiccate2->weigh3 sorption Water Sorption (Wsp) (m2 - m3) / V weigh3->sorption solubility Solubility (Wsl) (m1 - m3) / V weigh3->solubility

Caption: Workflow for Water Sorption and Solubility Testing (ISO 4049).

Flexural Strength Testing (Three-Point Bending Test)

The three-point bending test is a common method for determining the flexural strength of dental materials.

experimental_workflow_flexural_strength cluster_prep Specimen Preparation cluster_aging Aging cluster_testing Mechanical Testing cluster_calculation Calculation prep Prepare rectangular bar specimens (e.g., 25mm x 2mm x 2mm) cure Cure according to manufacturer's instructions prep->cure age Store specimens in a specified environment for a set duration (e.g., distilled water at 37°C for 30 days) cure->age setup Place specimen on two supports in a universal testing machine age->setup load Apply a load at the center of the specimen at a constant crosshead speed (e.g., 1 mm/min) setup->load fracture Record the load at fracture load->fracture fs Calculate Flexural Strength (σ) σ = 3FL / 2bd² fracture->fs

Caption: Workflow for Flexural Strength Testing (Three-Point Bending).

Influential Factors on Hydrolytic Stability

The resistance of a dual-cure resin cement to hydrolytic degradation is not solely an inherent material property but is significantly influenced by its composition and the manner in which it is cured.

Curing Mode: The Importance of Light Activation

Dual-cure resin cements are designed to polymerize via both light activation and a chemical self-curing mechanism. However, studies consistently demonstrate that the light-curing component is crucial for achieving optimal properties and hydrolytic stability.[3][6][9]

  • Higher Degree of Conversion: Light activation generally leads to a higher degree of monomer-to-polymer conversion compared to self-curing alone.[6] This results in a more cross-linked and stable polymer network that is less susceptible to water sorption and degradation.

  • Reduced Monomer Elution: A more completely polymerized matrix will have fewer unreacted monomers available to leach out upon water exposure.[3][4]

  • Improved Mechanical Properties: The enhanced polymerization from light-curing translates to superior initial mechanical properties, such as flexural strength and hardness, which can better withstand the challenges of the oral environment.[9]

curing_mode_influence cluster_light_cure Light-Curing Dominant cluster_self_cure Self-Curing Dominant lc Sufficient Light Activation dc_high High Degree of Conversion lc->dc_high leach_low Low Monomer Elution dc_high->leach_low sorption_low Low Water Sorption dc_high->sorption_low strength_high High Flexural Strength dc_high->strength_high stability_high High Hydrolytic Stability leach_low->stability_high sorption_low->stability_high strength_high->stability_high sc Insufficient Light Activation dc_low Low Degree of Conversion sc->dc_low leach_high High Monomer Elution dc_low->leach_high sorption_high High Water Sorption dc_low->sorption_high strength_low Low Flexural Strength dc_low->strength_low stability_low Low Hydrolytic Stability leach_high->stability_low sorption_high->stability_low strength_low->stability_low

Caption: Influence of Curing Mode on Hydrolytic Stability.

Chemical Composition

The choice of monomers, the type and loading of fillers, and the effectiveness of the silane coupling agent all play a significant role in the hydrolytic stability of the cement.

  • Monomer Chemistry: The hydrophilicity of the monomers in the resin matrix can influence water sorption. More hydrophilic monomers may attract more water, potentially accelerating degradation.

  • Filler Content: A higher filler content generally leads to lower water sorption, as the inorganic fillers are less susceptible to water absorption than the polymer matrix.[13]

  • Silane Coupling Agents: The integrity of the silane coupling agent is critical for maintaining a strong bond between the filler and the matrix.[1][2][14] Hydrolytic degradation of the silane can lead to interfacial debonding, crack propagation, and a significant reduction in mechanical properties.

Environmental Factors

The oral environment is not static. Factors such as pH can influence the rate of hydrolytic degradation.

  • Acidic Environment: Studies have shown that acidic conditions, such as those produced by dental plaque, can accelerate the degradation of resin cements, leading to increased sorption and solubility.[10][15][16] Lactic acid, in particular, has been shown to have a significant degradative effect.[10][15]

Conclusion and Future Directions

The hydrolytic stability of the dual-cure resin cement matrix is a complex interplay of material science, chemistry, and clinical application. While significant advancements have been made in formulating more resistant materials, the oral environment remains a persistent challenge. For researchers and developers, the focus should continue to be on developing novel monomer systems with reduced water sorption, more hydrolytically stable silane coupling agents, and initiator systems that promote a high degree of conversion even in the absence of optimal light exposure. A thorough understanding of the degradation mechanisms and the use of standardized testing protocols are essential for the continued improvement of these vital dental materials and for ensuring the long-term success of indirect restorations.

References

Foundational

Probing Polymerization: A Technical Guide to FTIR Analysis of Functional Group Conversion in Dual-Cure Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual-Cure Advantage and the Need for Precision Analysis Dual-cure polymerization systems represent a sophisticated class of materials engi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Cure Advantage and the Need for Precision Analysis

Dual-cure polymerization systems represent a sophisticated class of materials engineered to combine two distinct curing mechanisms, typically a rapid light-initiated cure followed by a secondary, slower cure activated by heat or a chemical catalyst.[1] This sequential or overlapping approach ensures thorough polymerization, even in regions inaccessible to light, making these systems invaluable in fields ranging from dentistry to advanced manufacturing.[2][3] The final mechanical strength, chemical resistance, and biocompatibility of the resulting polymer are directly dependent on the extent of the reaction, quantified as the degree of conversion (DC).[4] An incomplete conversion can leave residual monomers, compromising the material's integrity and performance.[2]

Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, reliable, and direct method for monitoring the intricate chemical transformations during polymerization.[5][6] By tracking the disappearance of reactive functional groups, FTIR provides precise, quantitative data on the degree of conversion in real-time.[7][8] This in-depth guide details the principles, experimental protocols, and data interpretation for leveraging FTIR spectroscopy to analyze and optimize dual-cure polymerization processes.

The Spectroscopic Principle: Monitoring Molecular Changes

The utility of FTIR in polymerization analysis is grounded in the Beer-Lambert law, which correlates the absorbance of infrared light by a specific chemical bond to its concentration. As monomer functional groups are consumed during polymerization, the intensity of their characteristic absorption peaks in the FTIR spectrum diminishes.[8][9]

In the widely used acrylate-based systems, the core reaction is the conversion of carbon-carbon double bonds (C=C) into a saturated poly-acrylate backbone.[10] The C=C stretching vibration in methacrylate (B99206) monomers produces a distinct absorption peak around 1638 cm⁻¹ .[6][8] To accurately quantify the decrease in this peak, it is measured relative to an internal standard—a peak corresponding to a chemical group that remains unchanged throughout the reaction, such as an aromatic C-C bond often found at 1608 cm⁻¹ .[6][8]

Similarly, for systems involving epoxy resins, the curing process is monitored by the reduction of the oxirane ring's absorption band, typically located near 915 cm⁻¹ .[11][12]

The degree of conversion (DC) is calculated using the ratio of the reactive peak's absorbance to the internal standard's absorbance, both before and after curing:

DC (%) = [1 - (Absorbance_peak_cured / Absorbance_internal_cured) / (Absorbance_peak_uncured / Absorbance_internal_uncured)] * 100

Experimental Protocols: From Sample to Spectrum

A meticulously planned experimental protocol is crucial for obtaining reproducible and accurate results.

Sample Preparation
  • Real-Time (In-Situ) Analysis : For kinetic studies, a small quantity of the uncured resin is applied directly onto the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.[8] The two components of the resin system are often mixed immediately prior to application to capture the earliest stages of the reaction.[10]

  • Post-Cure Analysis : To assess the final conversion, the resin is cured in a standardized mold (e.g., 1.0 mm thick stainless steel mold).[6] The cured polymer is then cryo-milled or pulverized into a fine powder, mixed with potassium bromide (KBr), and pressed into a transparent pellet for analysis in transmission mode.[6]

FTIR Instrumentation and Data Acquisition
  • Operating Mode : ATR-FTIR is the preferred method for in-situ analysis of liquid or paste-like resins.[8] Transmission mode is used for solid samples prepared as KBr pellets.[6]

  • Acquisition Parameters :

    • Spectral Range : 4000 to 400 cm⁻¹ (Mid-IR).[6][11]

    • Resolution : 4 cm⁻¹ is standard for these applications.[6]

    • Scans : Co-adding 32 scans per spectrum is common to ensure a high signal-to-noise ratio.[6]

    • Kinetic Scans : For real-time monitoring, spectra are acquired rapidly, with time resolutions ranging from several seconds down to sub-second intervals.[9][13]

Data Analysis Workflow
  • Spectrum Collection : Acquire spectra from both the uncured and cured material.

  • Baseline Correction : Apply a consistent baseline correction to all spectra to ensure accurate peak height or area determination.

  • Peak Measurement : Measure the absorbance of the characteristic reactive peak and the internal standard peak.

  • DC Calculation : Use the formula provided in Section 2 to calculate the degree of conversion.

  • Kinetic Profiling : For time-resolved data, plot the calculated DC against time to visualize the polymerization kinetics.[3][13]

Visualizing the Process: Workflows and Chemical Pathways

Diagrams provide a clear visual representation of the experimental and chemical processes.

experimental_workflow cluster_prep Sample Preparation cluster_ftir FTIR Data Acquisition cluster_analysis Data Analysis prep_resin Mix Dual-Cure Resin Components place_sample Place Sample on ATR Crystal or in Mold prep_resin->place_sample uncured_scan Record Spectrum of Uncured Sample place_sample->uncured_scan initiate_cure Initiate Curing (Light and/or Thermal) uncured_scan->initiate_cure real_time_scan Record Spectra During Curing (Real-Time) initiate_cure->real_time_scan cured_scan Record Spectrum of Fully Cured Sample real_time_scan->cured_scan process_spectra Baseline Correction and Peak Identification cured_scan->process_spectra measure_peaks Measure Absorbance of Reactive and Standard Peaks process_spectra->measure_peaks calc_dc Calculate Degree of Conversion (DC) measure_peaks->calc_dc plot_kinetics Plot DC vs. Time (for Kinetic Analysis) calc_dc->plot_kinetics

Caption: Experimental workflow for FTIR analysis of dual-cure polymerization.

dual_cure_pathway cluster_stage1 Stage 1: Photopolymerization cluster_stage2 Stage 2: Thermal Polymerization uv_light UV Light photoinitiator Photoinitiator uv_light->photoinitiator activates free_radicals Free Radicals photoinitiator->free_radicals generates acrylate_monomers Acrylate Monomers (C=C bonds) free_radicals->acrylate_monomers initiates polymerization acrylate_polymer Cross-linked Acrylate Polymer Network acrylate_monomers->acrylate_polymer heat Heat (Δ) acrylate_polymer->heat provides initial stability for thermal_initiator Thermal Initiator heat->thermal_initiator activates cationic_species Cationic Species thermal_initiator->cationic_species generates epoxy_monomers Epoxy Monomers (Oxirane Rings) cationic_species->epoxy_monomers initiates polymerization epoxy_polymer Cross-linked Epoxy Polymer Network epoxy_monomers->epoxy_polymer

Caption: Reaction pathway for a representative Acrylate/Epoxy dual-cure system.

logical_relationship cure1 Cure Mechanism 1 (e.g., Photocuring) cure2 Cure Mechanism 2 (e.g., Thermal Curing) cure1->cure2 Often sequential or partially overlapping final_polymer Final Polymer Network cure1->final_polymer cure2->final_polymer

Caption: Logical relationship between the two stages in a dual-cure system.

Quantitative Data Summary: Performance Under Scrutiny

The degree of conversion is highly sensitive to experimental conditions. The following tables summarize findings from studies on dual-cure dental resins, a field where this analysis is critical.

Table 1: Degree of Conversion (DC) in Dual-Cure Resin Cements Under Various Curing Conditions

Resin Cement Material Curing Condition Measurement Time Mean DC (%)
Variolink II Dual-Cured (Manufacturer's Instructions) 24 hours 85.81[4]
Rely-X ARC 20s light-cure through 4mm ceramic 24 hours Lower than self-cure alone[3]
Rely-X U200 120s light-cure through 4mm ceramic 24 hours Similar to direct light exposure[3]
RelyX ARC Cured with translucent fiber post Not Specified Significantly higher than with opaque post[5][14]
Nexus 2 Cured with translucent fiber post Not Specified Significantly higher than with opaque post[5][14]

This table compiles data from multiple cited studies to illustrate the impact of curing variables.

Table 2: Influence of Post-Cure Time on Degree of Conversion (DC)

Resin Cement Material Time After Initial Light-Curing DC (%) Observation
Breeze® & Nexus® Immediately after light-curing Initial, lower DC values
Breeze® & Nexus® 24 hours Significant increase from immediate values
Breeze® & Nexus® 48 hours No significant change from 24-hour values
Breeze® & Nexus® 7 days Highest DC values observed

Adapted from a study on dual-cure polymer-matrix composites, demonstrating the progression of the chemical cure over time.[6]

Conclusion: The Power of Precision

FTIR spectroscopy is an essential analytical technique for anyone developing or utilizing dual-cure polymerization systems. It offers a direct, quantitative window into the chemical changes that define the final properties of the material.[5][6] The ability to perform real-time analysis provides deep insights into reaction kinetics, enabling the precise optimization of formulations and curing protocols.[7][13] By following the rigorous experimental and analytical methodologies outlined in this guide, researchers can effectively harness the power of FTIR to advance the development of next-generation polymeric materials.

References

Exploratory

Monitoring the Setting Reaction of Dual-Cure Cements with Raman Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the application of Raman spectroscopy for the real-time, in-situ monitoring of the setting reactio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Raman spectroscopy for the real-time, in-situ monitoring of the setting reaction of dual-cure resin cements. Dual-cure cements are complex materials that polymerize through both light-activated and chemical-curing mechanisms, making it crucial to understand their complete curing kinetics for optimal performance in clinical and pharmaceutical applications. Raman spectroscopy offers a powerful, non-destructive method to probe the chemical changes during polymerization, providing valuable insights into the degree of conversion and reaction kinetics.

Core Principles of Raman Spectroscopy for Monitoring Polymerization

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source.[1] When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up or down, corresponding to the vibrational energy levels of the molecules. This energy shift, known as the Raman shift, is specific to the chemical bonds and molecular structure of the material being analyzed.[2]

The setting of dual-cure resin cements primarily involves the conversion of monomeric units, typically containing methacrylate (B99206) (C=C) double bonds, into a cross-linked polymer network. Raman spectroscopy allows for the monitoring of this process by tracking the decrease in the intensity of the vibrational band corresponding to the methacrylate C=C bond, which is typically observed around 1635-1640 cm⁻¹.[3] By normalizing this change against a stable internal reference peak, such as the aromatic C=C stretching vibration from the monomer backbone (e.g., Bis-GMA) at approximately 1608 cm⁻¹, the degree of conversion (DC) can be quantified over time.[4][5]

Experimental Protocols

A generalized experimental protocol for monitoring the setting reaction of dual-cure cements using Raman spectroscopy is outlined below. Specific parameters may vary depending on the cement formulation and the spectrometer used.

Sample Preparation
  • Cement Mixing: The base and catalyst pastes of the dual-cure cement are mixed according to the manufacturer's instructions. The timing of the start of mixing is critical and should be recorded as t=0 for kinetic measurements.

  • Sample Placement: A small amount of the mixed cement is placed on a suitable substrate for analysis. This could be a glass slide, a silicon wafer, or a clinically relevant material. For studies investigating the effect of overlying materials, the cement can be placed beneath a ceramic or composite disk of known thickness.[5]

  • Temperature Control: The sample stage should be maintained at a physiologically relevant temperature, typically 37°C, to simulate clinical conditions.

Raman Spectrometer Setup and Data Acquisition
  • Spectrometer: A Raman spectrometer equipped with a microscope is typically used to focus the laser and collect the scattered light from a small spot on the sample.

  • Laser Source: Common laser excitation wavelengths used in dental and polymer research include 514 nm, 532 nm, and 785 nm.[6][7] The choice of laser wavelength is important to minimize fluorescence from the sample, with longer wavelengths like 785 nm often being preferred.[7]

  • Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio without causing sample damage or inducing polymerization.

  • Data Acquisition: Raman spectra are collected at regular intervals, starting from the initiation of mixing and continuing until the polymerization reaction has reached a plateau. The acquisition time for each spectrum will depend on the signal intensity but is typically in the range of a few seconds to a minute.[7] For kinetic studies, a series of spectra are recorded over time (e.g., every 30 seconds for the initial phase and then at longer intervals).

Data Analysis and Calculation of Degree of Conversion (DC)

The degree of conversion (DC) is calculated from the Raman spectra using the following steps:

  • Peak Identification: Identify the Raman peak corresponding to the reactive methacrylate C=C bond (around 1635-1640 cm⁻¹) and a stable internal reference peak, such as the aromatic C=C bond (around 1608 cm⁻¹).[4][5]

  • Peak Intensity Measurement: Determine the intensity or area of these two peaks in the spectrum of the uncured cement (immediately after mixing) and at each subsequent time point during curing.

  • Calculation: The DC at a given time point is calculated using the following formula:

    DC (%) = [1 - (R_cured / R_uncured)] x 100

    Where:

    • R_cured is the ratio of the intensity of the methacrylate C=C peak to the intensity of the reference peak in the cured or partially cured cement.

    • R_uncured is the ratio of the intensity of the methacrylate C=C peak to the intensity of the reference peak in the uncured cement.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from Raman spectroscopy studies on dual-cure cements.

Table 1: Typical Raman Spectroscopy Parameters for Monitoring Dual-Cure Cement Setting

ParameterTypical Value/RangeReference
Laser Wavelength514 nm, 532 nm, 785 nm[6][7]
Laser Power at Sample5 - 50 mW[7]
Objective Magnification10x, 20x, 50x[8]
Spectral Resolution2 - 4 cm⁻¹[9]
Acquisition Time per Spectrum1 - 60 seconds[7][8]
Monitored Raman Peak (Methacrylate C=C)~1635 - 1640 cm⁻¹[3]
Reference Raman Peak (Aromatic C=C)~1608 cm⁻¹[4][5]

Table 2: Degree of Conversion (DC) of Dual-Cure Cements Under Different Curing Conditions

Cement TypeCuring ConditionTime PointDegree of Conversion (%)Reference
Experimental BisGMA/TEGDMA-basedChemical Cure30 min62[9]
Experimental BisGMA/TEGDMA-basedDual Cure (Immediate Light)10 min post-light>65[9]
Commercial Dual-Cure Cement AChemical Cure24 hours40 - 50[10]
Commercial Dual-Cure Cement ADual Cure (Direct Light)24 hours60 - 70[10]
Commercial Dual-Cure Cement BDual Cure (under 2mm ceramic)24 hours55 - 65[11]
Commercial Dual-Cure Cement BDual Cure (under 4mm ceramic)24 hours45 - 55[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Base and Catalyst Pastes (t=0) place Place Cement on Substrate mix->place temp Set Temperature to 37°C place->temp setup Configure Raman Spectrometer (Laser, Objective, etc.) temp->setup collect Collect Raman Spectra (Kinetic Series) setup->collect identify Identify Methacrylate and Reference Peaks collect->identify measure Measure Peak Intensities identify->measure calculate Calculate Degree of Conversion (DC) measure->calculate plot Plot DC vs. Time calculate->plot

Caption: Experimental workflow for monitoring dual-cure cement setting.

Dual-Cure Polymerization Pathway

polymerization_pathway cluster_light Light-Curing Pathway cluster_chem Chemical-Curing Pathway Monomers Methacrylate Monomers (e.g., BisGMA, TEGDMA) Polymer Cross-linked Polymer Network Monomers->Polymer Polymerization Photoinitiator Photoinitiator (e.g., Camphorquinone) Excited_PI Excited Photoinitiator Photoinitiator->Excited_PI Light Blue Light (~470 nm) Light->Photoinitiator hv Radical_L Free Radicals (Light) Excited_PI->Radical_L Radical_L->Monomers Initiation Peroxide Peroxide Initiator (e.g., BPO) Redox Redox Reaction Peroxide->Redox Amine Amine Accelerator (e.g., DHEPT) Amine->Redox Radical_C Free Radicals (Chemical) Redox->Radical_C Radical_C->Monomers Initiation

Caption: Simplified signaling pathway for dual-cure polymerization.

References

Foundational

A Technical Guide to Thermal Analysis of Dual-Cure Cement Polymerization Exotherm

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the application of thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), in the characterization of the polymerization exotherm of dual-cure cements. Dual-cure cements are complex materials utilized extensively in dentistry and other medical fields, where a complete and predictable polymerization is critical for clinical success. Understanding the kinetics and thermodynamics of their curing process is paramount for material development, quality control, and ensuring optimal performance.

Introduction to Dual-Cure Cement Polymerization

Dual-cure cements are designed to polymerize through two distinct mechanisms: a rapid photo-initiated polymerization (light-cure) and a slower, chemically-initiated polymerization (self-cure).[1][2] This dual mechanism ensures that the cement cures effectively even in areas where light penetration is limited.[3] The polymerization process is an exothermic reaction, releasing heat that can be measured and analyzed to provide insights into the curing kinetics, degree of conversion, and overall material properties.

The light-cure mechanism is typically initiated by a photoinitiator, such as camphorquinone (B77051) (CQ), which, upon exposure to blue light, interacts with an amine co-initiator to generate free radicals.[4] These free radicals then propagate the polymerization of methacrylate (B99206) monomers like Bis-GMA and TEGDMA.[5]

The chemical-cure mechanism relies on a redox initiation system, commonly composed of a peroxide, like benzoyl peroxide (BPO), in one paste and a tertiary amine activator in another.[1][5] When the two pastes are mixed, the amine reduces the peroxide to generate free radicals, initiating polymerization.[5]

Thermal Analysis Techniques for Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For dual-cure cements, DSC and TGA are particularly valuable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for studying the polymerization exotherm, allowing for the determination of:

  • Heat of Polymerization (ΔH): The total heat released during the polymerization reaction, which is directly proportional to the number of double bonds converted.

  • Degree of Conversion (DC): The percentage of monomer double bonds that have reacted. This can be calculated by comparing the heat of polymerization of a sample to that of the uncured resin.

  • Curing Kinetics: The rate of heat release provides information about the speed of the polymerization reaction.

  • Glass Transition Temperature (Tg): The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Tg is an indicator of the crosslink density and the overall network structure of the polymer.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of the cured cement and to quantify the volatile components. In the context of dual-cure cements, TGA can provide information on:

  • Thermal Stability: The temperature at which the cured polymer begins to degrade.

  • Filler Content: The inorganic filler content can be determined from the residual mass at the end of the analysis after the organic matrix has been pyrolyzed.

  • Mass Loss due to Volatiles: TGA can quantify the loss of unreacted monomers or other volatile components during heating.

Experimental Protocols

The following sections provide detailed methodologies for conducting DSC and TGA analysis on dual-cure cements.

DSC Experimental Protocol for Polymerization Exotherm

Objective: To measure the heat of polymerization and determine the degree of conversion of a dual-cure cement.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Mix the base and catalyst pastes of the dual-cure cement according to the manufacturer's instructions.

  • Immediately place a small, accurately weighed amount of the mixed, uncured cement (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.

  • Prepare a second sample in the same manner for the analysis of the cured material. This sample should be cured according to the desired protocol (e.g., light-cured for a specific duration, allowed to self-cure, or a combination).

DSC Instrument Settings (Isothermal followed by Dynamic Scan):

  • Isothermal Analysis (for self-cure or dual-cure exotherm):

    • Equilibrate the DSC cell at a clinically relevant temperature (e.g., 37°C).

    • Place the uncured sample pan in the DSC cell and hold isothermally for a sufficient time to capture the entire polymerization exotherm (e.g., 30-60 minutes).

    • Record the heat flow as a function of time.

  • Dynamic Analysis (for residual cure and total heat of polymerization):

    • For the uncured sample, perform a temperature scan immediately after mixing from ambient temperature to approximately 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. This will measure the total heat of polymerization (ΔH_total).[6][7]

    • For the pre-cured sample, perform the same temperature scan to measure the residual heat of polymerization (ΔH_residual).

Data Analysis:

  • Integrate the area under the exothermic peak in the DSC thermogram to determine the heat of polymerization (ΔH) in Joules per gram (J/g).

  • Calculate the Degree of Conversion (DC) using the following equation:

    • DC (%) = [1 - (ΔH_residual / ΔH_total)] x 100[8]

TGA Experimental Protocol

Objective: To determine the thermal stability and filler content of a cured dual-cure cement.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Prepare a cured sample of the dual-cure cement (typically 10-20 mg) according to the desired curing protocol.

  • Ensure the sample is fully cured before analysis.

TGA Instrument Settings:

  • Place the cured sample in the TGA sample pan (typically platinum or alumina).

  • Heat the sample from ambient temperature to approximately 900-950°C at a heating rate of 10°C/min or 20°C/min.[9]

  • Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 ml/min to prevent oxidation.[9]

Data Analysis:

  • The TGA curve will show the percentage of mass loss as a function of temperature.

  • The onset temperature of the major mass loss step indicates the beginning of thermal degradation of the polymer matrix.

  • The residual mass at the end of the scan corresponds to the inorganic filler content.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the thermal analysis of various dual-cure cements.

Table 1: Heat of Polymerization (ΔH) and Degree of Conversion (DC) of Dual-Cure Cements under Different Curing Conditions (DSC Data)

Dual-Cure CementCuring ConditionHeat of Polymerization (ΔH) (J/g)Degree of Conversion (DC) (%)Reference
Experimental BisGMA/TEGDMASelf-Cure (30 min)-62.0[5]
Experimental BisGMA/TEGDMASelf-Cure (72h)-67.8[5]
Variolink NSelf-Cure (5 min)-20.85[2]
Variolink NSelf-Cure (24 hrs)--[2]
Variolink NLight-Cure (Direct Contact, 24 hrs)-84.71[2]
Rely X ARCSelf-Cure (25°C)-Lower than 50°C[10]
Rely X ARCSelf-Cure (50°C)-Higher than 25°C[10]
Variolink IISelf-Cure (25°C)-Lower than 50°C[10]
Variolink IISelf-Cure (50°C)-Higher than 25°C[10]

Table 2: Thermal Stability and Filler Content of Cured Dental Cements (TGA Data)

Material TypeOnset of Degradation (°C)Mass Loss (%)Residual Mass (Filler Content) (%)Reference
Glass Ionomer Cement (Fuji IX)~410--[9]
Glass Ionomer Cement (Fuji II LC)~350--[9]
Resin-Based Composite (Bis-GMA based)~300-500 (two-step)--[11]
Resin-Based Composite (UDMA based)---[11]

Note: Specific TGA data for dual-cure cements is limited in the provided search results. The data for glass ionomer and resin-based composites are included to illustrate the type of information obtained from TGA.

Visualization of Polymerization Initiation and Experimental Workflow

Dual-Cure Cement Polymerization Initiation Pathway

The following diagram illustrates the simplified chemical signaling pathways for both the light-cured and chemical-cured initiation of polymerization in a typical dual-cure cement.

Dual_Cure_Initiation cluster_light_cure Light-Cure Initiation cluster_chemical_cure Chemical-Cure Initiation Blue Light Blue Light Camphorquinone (CQ) Camphorquinone (CQ) Blue Light->Camphorquinone (CQ) hv Excited CQ* Excited CQ* Camphorquinone (CQ)->Excited CQ* CQ-Amine Exciplex CQ-Amine Exciplex Excited CQ*->CQ-Amine Exciplex Amine Co-initiator Amine Co-initiator Amine Co-initiator->CQ-Amine Exciplex Free Radicals_LC Free Radicals CQ-Amine Exciplex->Free Radicals_LC Monomers (e.g., BisGMA, TEGDMA) Monomers (e.g., BisGMA, TEGDMA) Free Radicals_LC->Monomers (e.g., BisGMA, TEGDMA) Initiation Benzoyl Peroxide (BPO) Benzoyl Peroxide (BPO) Redox Reaction Redox Reaction Benzoyl Peroxide (BPO)->Redox Reaction Tertiary Amine Tertiary Amine Tertiary Amine->Redox Reaction Free Radicals_CC Free Radicals Redox Reaction->Free Radicals_CC Free Radicals_CC->Monomers (e.g., BisGMA, TEGDMA) Initiation Polymer Network Polymer Network Monomers (e.g., BisGMA, TEGDMA)->Polymer Network Propagation

Caption: Simplified signaling pathway of dual-cure cement polymerization initiation.

Experimental Workflow for Thermal Analysis

The following diagram outlines the logical workflow for the thermal analysis of a dual-cure cement using DSC and TGA.

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Mix Cement Mix Base & Catalyst Pastes Uncured Sample Prepare Uncured Sample Mix Cement->Uncured Sample Cured Sample Prepare Cured Sample (Light-cure, Self-cure, or Dual-cure) Mix Cement->Cured Sample DSC_uncured DSC Scan on Uncured Sample (Dynamic Scan) Uncured Sample->DSC_uncured DSC_cured DSC Scan on Cured Sample (Isothermal or Dynamic Scan) Cured Sample->DSC_cured TGA_cured TGA Scan on Cured Sample Cured Sample->TGA_cured Data_DSC DSC Data: - Heat of Polymerization (ΔH) - Degree of Conversion (DC) - Glass Transition Temp. (Tg) DSC_uncured->Data_DSC DSC_uncured->Data_DSC DSC_cured->Data_DSC DSC_cured->Data_DSC Data_TGA TGA Data: - Thermal Stability - Filler Content - Mass Loss TGA_cured->Data_TGA TGA_cured->Data_TGA

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bond Strength Testing of Dual-Cure Cements

For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes provide detailed experimental protocols for evaluating the bond strength of dual-cure resin cements to tooth structure...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed experimental protocols for evaluating the bond strength of dual-cure resin cements to tooth structure. The following sections outline the methodologies for three common bond strength tests: Shear Bond Strength (SBS), Microtensile Bond Strength (µTBS), and Push-Out Bond Strength. Additionally, a summary of quantitative data from various studies is presented for comparative analysis.

I. Introduction to Dual-Cure Cement Bond Strength Testing

Dual-cure resin cements are widely utilized in restorative dentistry for the cementation of indirect restorations. Their polymerization is initiated by light-curing and subsequently completed by a chemical self-curing reaction, ensuring a thorough set in areas with limited light access. The clinical success of these restorations is critically dependent on the bond strength between the cement and the tooth substrate (enamel and dentin). Therefore, standardized and reproducible in-vitro testing protocols are essential for the development and evaluation of new dual-cure cement formulations and adhesive systems.

II. Experimental Protocols

A. Shear Bond Strength (SBS) Testing

The shear bond strength test is a widely used method to evaluate the adhesive properties of dental materials. It measures the force required to debond a restorative material from a flat tooth surface.

1. Specimen Preparation:

  • Tooth Selection: Use freshly extracted, caries-free human or bovine molars stored in a suitable medium (e.g., saline, distilled water with thymol) to prevent dehydration.

  • Substrate Preparation: Embed the teeth in acrylic resin, leaving the desired bonding surface (enamel or dentin) exposed. Create a flat bonding surface by grinding with silicon carbide (SiC) paper (e.g., 320-grit) under water cooling to create a standardized smear layer.[1] For dentin specimens, this typically involves removing the occlusal enamel to expose mid-coronal dentin.[1]

  • Surface Treatment: Apply the adhesive system to the prepared enamel or dentin surface according to the manufacturer's instructions. This may involve etching with phosphoric acid, rinsing, and applying a bonding agent.[2][3]

  • Cement Application: Place a cylindrical mold (e.g., 3.5 mm inner diameter, 3 mm height) onto the treated tooth surface.[3] Inject the mixed dual-cure resin cement into the mold.[3]

  • Curing: Light-cure the cement through the mold according to the manufacturer's instructions (e.g., 20 seconds from four directions).[4] For self-curing evaluation, cover the mold with a lightproof material and allow it to set for the recommended time.[1][3]

  • Storage: Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete polymerization.[1][4][5]

2. Testing Procedure:

  • Mount the specimen in a universal testing machine.

  • Apply a shear force to the base of the bonded cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[1][4] The force should be applied parallel to the bonded interface.[4]

  • Record the failure load in Newtons (N).

3. Data Calculation:

  • Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).

Experimental Workflow for Shear Bond Strength (SBS) Testing

SBS_Workflow cluster_prep Specimen Preparation cluster_testing Testing cluster_analysis Data Analysis Tooth_Selection Tooth Selection (Human/Bovine Molars) Embedding Embedding in Acrylic Resin Tooth_Selection->Embedding Grinding Surface Grinding (SiC paper) Embedding->Grinding Surface_Treatment Adhesive Application (Etching & Bonding) Grinding->Surface_Treatment Cement_Application Cement Application (Cylindrical Mold) Surface_Treatment->Cement_Application Curing Curing (Light-cure/Self-cure) Cement_Application->Curing Storage Storage (37°C water, 24h) Curing->Storage Mounting Mount in Universal Testing Machine Storage->Mounting Shear_Load Apply Shear Load (e.g., 1 mm/min) Mounting->Shear_Load Record_Failure Record Failure Load (N) Shear_Load->Record_Failure Calculate_SBS Calculate SBS (MPa) Record_Failure->Calculate_SBS

Caption: Workflow for Shear Bond Strength (SBS) Testing of Dual-Cure Cements.

B. Microtensile Bond Strength (µTBS) Testing

The microtensile bond strength test is used to assess the bond strength of an adhesive interface by creating small, well-defined bonded areas, which allows for more uniform stress distribution during testing.

1. Specimen Preparation:

  • Tooth Preparation: Prepare flat enamel or dentin surfaces on extracted molars as described for SBS testing.

  • Restoration Buildup: Apply the adhesive system and then build up a composite resin block incrementally (e.g., 4 mm x 4 mm) on top of the dual-cure cement layer.[2]

  • Curing and Storage: Light-cure each increment and the final restoration according to the manufacturer's instructions. Store the bonded teeth in water at 37°C for 24 hours.[2]

2. Sectioning:

  • Using a slow-speed diamond saw under water cooling, section the bonded tooth perpendicularly to the adhesive interface to create beams of a specific cross-sectional area (e.g., approximately 1 mm²).[2]

3. Testing Procedure:

  • Attach each beam to a testing jig using a cyanoacrylate adhesive.

  • Mount the jig in a universal testing machine.

  • Apply a tensile force at a constant crosshead speed (e.g., 1.0 mm/min) until the beam fractures.[2][6]

  • Record the load at which fracture occurs.

4. Data Calculation:

  • Measure the exact dimensions of the fractured surface using a digital caliper or microscope.

  • Calculate the µTBS in MPa by dividing the fracture load (N) by the cross-sectional area (mm²).

Experimental Workflow for Microtensile Bond Strength (µTBS) Testing

uTBS_Workflow cluster_prep Specimen Preparation cluster_sectioning Sectioning cluster_testing Testing cluster_analysis Data Analysis Tooth_Prep Tooth Preparation (Flat Enamel/Dentin) Restoration_Buildup Composite Buildup over Cement Tooth_Prep->Restoration_Buildup Curing_Storage Curing & Storage (37°C water, 24h) Restoration_Buildup->Curing_Storage Sectioning Section into Beams (~1 mm²) Curing_Storage->Sectioning Jig_Attachment Attach Beam to Testing Jig Sectioning->Jig_Attachment Tensile_Load Apply Tensile Load (e.g., 1.0 mm/min) Jig_Attachment->Tensile_Load Record_Fracture Record Fracture Load (N) Tensile_Load->Record_Fracture Measure_Area Measure Fracture Surface Area (mm²) Record_Fracture->Measure_Area Calculate_uTBS Calculate µTBS (MPa) Measure_Area->Calculate_uTBS PushOut_Workflow cluster_prep Specimen Preparation cluster_sectioning Sectioning cluster_testing Testing cluster_analysis Data Analysis Tooth_Prep Root Canal Treatment & Post Space Prep Post_Cementation Post Cementation with Dual-Cure Cement Tooth_Prep->Post_Cementation Curing_Storage Curing & Storage (37°C water, 24h) Post_Cementation->Curing_Storage Sectioning Transverse Sectioning of Root (1-2 mm slices) Curing_Storage->Sectioning Jig_Placement Place Slice on Testing Jig Sectioning->Jig_Placement Compressive_Load Apply Compressive Load to Post (e.g., 0.5 mm/min) Jig_Placement->Compressive_Load Record_Dislodgement Record Dislodgement Force (N) Compressive_Load->Record_Dislodgement Calculate_Area Calculate Bonded Surface Area (mm²) Record_Dislodgement->Calculate_Area Calculate_PushOut Calculate Push-Out Bond Strength (MPa) Calculate_Area->Calculate_PushOut

References

Application

Application Notes and Protocols for Dual-Cure Cements in Restorative Dentistry Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the key considerations and experimental protocols for evaluating dual-cure cements in restorativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and experimental protocols for evaluating dual-cure cements in restorative dentistry research. Dual-cure cements are resin-based materials that combine both light-activated and chemical-activated polymerization mechanisms, offering versatility in clinical applications where light penetration may be limited. Understanding their performance characteristics is crucial for the development and selection of optimal materials for indirect restorations.

Key Performance Indicators and Experimental Protocols

The clinical success of dual-cure cements is dependent on several key performance indicators, including degree of conversion, bond strength, polymerization shrinkage, and clinical longevity. The following sections detail the significance of each indicator and provide standardized protocols for their evaluation.

Degree of Conversion (DC)

The degree of conversion refers to the percentage of monomer molecules that have been converted into a polymer network. A higher DC is associated with improved mechanical properties and biocompatibility.[1] The dual-cure mechanism is designed to ensure adequate polymerization in areas with limited light access.[2]

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol is adapted from studies evaluating the DC of dual-cure cements.[3][4]

  • Specimen Preparation:

    • Mix the dual-cure cement according to the manufacturer's instructions.

    • Place a standardized amount of the mixed cement between two Mylar strips on a glass slide.

    • Place a ceramic disc of a specific thickness (e.g., 1.0 mm) over the cement to simulate a clinical scenario.[3]

    • Apply a consistent load (e.g., 500g) for 30 seconds to ensure a uniform cement thickness.[5]

  • Curing:

    • For the dual-cure mode, allow the cement to self-cure for a predetermined time before light-curing, or light-cure immediately, depending on the study parameters.

    • Light-cure the specimen through the ceramic disc using a calibrated light-curing unit for the manufacturer's recommended time (e.g., 20 seconds).[6]

    • For the self-cure mode, allow the specimen to polymerize in the dark for a specified period (e.g., 24 hours).[7]

  • FTIR Analysis:

    • Immediately after preparation (for a baseline reading of uncured resin) and after the curing period (e.g., 24 hours), acquire FTIR spectra.[3]

    • The DC is calculated by comparing the ratio of the aliphatic C=C bond peak absorbance (typically around 1638 cm⁻¹) to an internal standard aromatic C=C bond peak absorbance (around 1608 cm⁻¹) in the cured and uncured states.

    • The formula for calculating DC is: DC (%) = [1 - (Absorbance of aliphatic C=C after curing / Absorbance of aromatic C=C after curing) / (Absorbance of aliphatic C=C before curing / Absorbance of aromatic C=C before curing)] x 100

Quantitative Data Summary: Degree of Conversion

Cement TypeCuring ModeCeramic Thickness (mm)Degree of Conversion (%)Reference
Dual-Cure (Variolink II)Dual Activation1.0Higher than light-activation only[3]
Dual-Cure (RelyX ARC)Dual Activation1.0Higher than light-activation only[3]
Dual-CureDual Cure0 (direct)44[8]
Dual-CureDual Cure5 (depth)15[8]
Dual-CureDual Cure10 (depth)8[8]
Light-CureLight Cure< 2.0Generally higher than dual-cure[4]
Dual-CureSelf-CureN/ACan continue to increase up to 28 days[1]
Bond Strength

The ability of a cement to adhere to both the tooth structure (enamel and dentin) and the restorative material is critical for the longevity of the restoration.[9] Microshear (µSBS) and microtensile (µTBS) bond strength tests are commonly used to evaluate this property.

Experimental Protocol: Microshear Bond Strength (µSBS) Test

This protocol is a generalized procedure based on common methodologies.[3][7]

  • Substrate Preparation:

    • Prepare flat enamel or dentin surfaces from extracted human or bovine teeth.

    • For indirect restoration materials, prepare blocks of ceramic or composite.

    • Treat the bonding surfaces according to the manufacturer's instructions for the adhesive system being used (e.g., etching, priming, bonding).

  • Cement Application:

    • Place a small cylinder of mixed dual-cure cement (typically 0.7-1.0 mm in diameter) onto the prepared substrate surface.

    • Light-cure or allow to self-cure as per the experimental design.

  • Storage:

    • Store the bonded specimens in distilled water or artificial saliva at 37°C for 24 hours or longer for aging studies.[10]

  • Testing:

    • Mount the specimen in a universal testing machine.

    • Apply a shear force to the base of the cement cylinder using a wire loop or a knife-edge until failure occurs.

    • Record the load at failure and calculate the bond strength in megapascals (MPa) by dividing the load by the bonded area.

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a stereomicroscope to classify the failure mode as adhesive, cohesive in the cement, cohesive in the substrate, or mixed.[9]

Quantitative Data Summary: Bond Strength

CementSubstrateCuring ModeBond Strength (MPa)Reference
RelyX ARCEnamelDual-Cure29.36[9]
RelyX ARCDentinDual-Cure26.48[9]
ParacemEnamelDual-Cure17.63[9]
ParacemDentinDual-Cure18.66[9]
Calibra Veneer (Light-Cure)Root SurfaceLight-Cure56.846 (Shear)[11]
Fusion Ultra (Dual-Cure)Root SurfaceDual-Cure48.568 (Shear)[11]
Panavia V5Resin NanoceramicDual-Cure (24h)~45 (µTBS)[10]
Panavia V5Resin NanoceramicDual-Cure (1 year)~42 (µTBS)[10]
Polymerization Shrinkage

All resin-based materials undergo some degree of shrinkage during polymerization, which can create stress at the restoration-tooth interface, potentially leading to marginal gaps, microleakage, and post-operative sensitivity.[12][13]

Experimental Protocol: Measuring Polymerization Shrinkage Stress

This protocol is based on methods described for evaluating shrinkage kinetics.[6][13]

  • Specimen Preparation:

    • Place the mixed dual-cure cement in a standardized mold on a stress-strain analyzer or a custom-built device with a load cell.

    • The device should be able to measure the forces generated as the cement polymerizes and shrinks.

  • Curing:

    • Initiate polymerization through light-curing, self-curing, or a combination, depending on the experimental group.

    • Continuously record the force generated over time (e.g., for 4 hours).[6]

  • Data Analysis:

    • Plot the shrinkage stress (in MPa) as a function of time.

    • Key parameters to analyze include the maximum stress generated and the rate of stress development.

    • Studies have shown that dual-cured cements can have greater polymerization shrinkage in the lower third of the sample when dual-cured, attributed to polymerization toward the light.[12]

Quantitative Data Summary: Polymerization Shrinkage

Cement TypeCuring ModeObservationReference
RelyX U200 & Allcem CoreDual-CuredPolymerization shrinkage observed.[12]
RelyX U200 & Allcem CoreSelf-CuredNo contraction observed.[12]
Dual-Cure Bulk-FillLight-CureHigher linear shrinkage and stress in low-viscosity materials.[6]
Dual-Cure Bulk-FillSelf-CureSlower polymerization rate compared to light-cure.[6]
Clinical Longevity

The ultimate measure of a dental material's success is its long-term performance in the clinical setting. Clinical trials evaluate restorations over several years, assessing criteria such as marginal integrity, marginal discoloration, wear, and overall survival rate.

Protocol: Clinical Evaluation using USPHS/FDI Criteria

Clinical studies often use modified United States Public Health Service (USPHS) or FDI World Dental Federation criteria to evaluate the performance of restorations.[14]

  • Patient Recruitment and Restoration Placement:

    • Recruit a cohort of patients requiring indirect restorations.

    • Randomly assign patients to receive restorations luted with different dual-cure cements or control materials.

    • Place the restorations following a standardized clinical protocol.

  • Follow-up and Evaluation:

    • Recall patients at specific intervals (e.g., baseline, 6 months, 1 year, 2 years, 5 years, etc.).[14]

    • At each recall, two calibrated examiners independently evaluate the restorations based on criteria such as:

      • Marginal Adaptation: Probing for gaps or discrepancies at the restoration margin.

      • Marginal Discoloration: Observing any staining at the restoration margin.[15]

      • Anatomic Form/Wear: Assessing the loss of material and maintenance of the original shape.

      • Secondary Caries: Detecting any new caries adjacent to the restoration.

      • Post-operative Sensitivity: Patient-reported sensitivity.

      • Color Match: Evaluating the esthetic integration of the restoration.

  • Data Analysis:

    • Analyze the ratings for each criterion over time.

    • Calculate the survival rate of the restorations using Kaplan-Meier analysis.[15]

Quantitative Data Summary: Clinical Longevity

Restoration TypeLuting AgentFollow-up PeriodSuccess/Survival RateKey FindingsReference
Indirect Composite Inlays/OnlaysNot specified9 years85%Acceptable long-term clinical results.[16]
Hybrid Ceramic OnlaysDual-Cure Cement18 months100% (no failures)Higher incidence of marginal discoloration compared to injectable resin composite.[15]
Class II RestorationsDual-Cure Bulk-Fill2 yearsNot specified (FDI evaluation)Dual-cure materials can provide a higher degree of conversion at depth.[14]

Visualizing Experimental Workflows

DOT Language Diagrams

experimental_workflow_DC cluster_prep Specimen Preparation cluster_cure Curing cluster_analysis FTIR Analysis prep1 Mix Dual-Cure Cement prep2 Place on Slide prep1->prep2 prep3 Cover with Ceramic Disc prep2->prep3 cure1 Light-Cure through Disc prep3->cure1 cure2 Store for 24h cure1->cure2 analysis2 Acquire Spectra (Cured) cure2->analysis2 analysis1 Acquire Spectra (Uncured) analysis3 Calculate Degree of Conversion analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Degree of Conversion (DC) Analysis.

experimental_workflow_bond_strength cluster_prep Substrate & Cement Preparation cluster_cure_store Curing & Storage cluster_testing Mechanical Testing sub_prep Prepare Enamel/Dentin Surface cem_app Apply Cement Cylinder sub_prep->cem_app cure Light-Cure or Self-Cure cem_app->cure store Store in Water at 37°C for 24h cure->store test Shear Test in Universal Testing Machine store->test calc Calculate Bond Strength (MPa) test->calc fail Failure Mode Analysis test->fail

Caption: Workflow for Microshear Bond Strength (µSBS) Testing.

logical_relationship_properties DC Degree of Conversion MechProp Mechanical Properties DC->MechProp BS Bond Strength Longevity Clinical Longevity BS->Longevity PS Polymerization Shrinkage PS->Longevity (influences marginal integrity) Wear Wear Resistance Wear->Longevity MechProp->BS MechProp->Wear

Caption: Interrelationship of Dual-Cure Cement Properties.

References

Method

Application Notes and Protocols for Research on Dual-Cure Cement for Luting Fiber Posts

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for conducting in vitro research on dual-cure cements used for luting fiber posts in endodon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro research on dual-cure cements used for luting fiber posts in endodontically treated teeth. The following sections outline standardized methodologies for critical experiments, present quantitative data from various studies in a comparative format, and include visual workflows to guide the experimental process.

I. Key Experiments and Protocols

Three fundamental in vitro tests are crucial for evaluating the performance of dual-cure cements for fiber post applications: Push-Out Bond Strength Testing, Degree of Conversion Analysis, and Microleakage Evaluation.

Push-Out Bond Strength Test

This test is a widely accepted method for determining the bond strength of luting cements to root dentin and the fiber post.[1] It simulates the clinical forces that could lead to post debonding.

Protocol:

  • Tooth Selection and Preparation:

    • Select single-rooted human teeth, free of caries, cracks, or previous endodontic treatment.[2][3]

    • Clean and disinfect the teeth by storing them in a solution such as 2.5% sodium hypochlorite (B82951) for two hours.[2]

    • Decoronate the teeth at the cementoenamel junction.[1]

    • Perform standard endodontic treatment.[2]

    • Prepare the post space to a standardized depth (e.g., 10 mm) using drills corresponding to the selected fiber post system, ensuring at least 3-4 mm of gutta-percha remains for an apical seal.[3][4]

    • Irrigate the post space with solutions like sodium hypochlorite (NaOCl) and ethylenediaminetetraacetic acid (EDTA) to remove the smear layer, followed by a final rinse with distilled water and drying with paper points.[5]

  • Fiber Post Cementation:

    • Treat the fiber post surface as per the manufacturer's instructions or the specific study protocol (e.g., application of a silane (B1218182) coupling agent).[6]

    • Apply the dual-cure cement into the root canal using a suitable tip.[1]

    • Seat the fiber post with gentle pressure to remove excess cement.[7]

    • Light-cure the cement from the coronal aspect for the manufacturer-recommended time (e.g., 40-60 seconds).[1][2]

    • Store the restored teeth in distilled water at 37°C for 24 hours to allow for complete chemical curing.[8]

  • Specimen Sectioning:

    • Embed the roots in acrylic resin for stabilization.[5]

    • Using a low-speed diamond saw under water cooling, section the root perpendicularly to the long axis to obtain slices of a standardized thickness (e.g., 1-3 mm).[2][4][5]

    • Typically, slices are obtained from the coronal, middle, and apical thirds of the post space for regional bond strength analysis.[2]

  • Push-Out Test Procedure:

    • Measure the diameter of the post at the coronal and apical aspects of each slice to calculate the bonded surface area.[2]

    • Place the slice on a testing jig in a universal testing machine, ensuring the apical side faces the loading plunger.[4]

    • Apply a compressive load to the center of the post using a cylindrical plunger at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until the post is dislodged.[2][4][5]

    • Record the maximum load at failure in Newtons (N).[9]

  • Data Analysis:

    • Calculate the push-out bond strength in Megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).[4][9] The bonded surface area is calculated using the formula for the lateral surface area of a frustum.[4]

    • Analyze the failure mode of each specimen under a stereomicroscope at a specific magnification (e.g., 20x) and categorize it as adhesive (at the post-cement or dentin-cement interface), cohesive (within the post or cement), or mixed.[4][10]

    • Statistically analyze the data using appropriate tests such as ANOVA and t-tests to compare different materials or techniques.[2][4]

Degree of Conversion (DC) Analysis

The degree of conversion indicates the extent of polymerization of the resin cement, which directly influences its mechanical properties. Fourier Transform Infrared (FTIR) Spectroscopy is a common and reliable method for this analysis.[11][12]

Protocol:

  • Specimen Preparation:

    • Mix the dual-cure cement according to the manufacturer's instructions.

    • Place a thin film of the uncured cement between two transparent Mylar strips.[11]

    • To simulate clinical conditions, a fiber post of a specific type (e.g., translucent or opaque) can be placed over the cement film.[11]

    • The distance from the light-curing tip to the cement can be varied to simulate different depths within the root canal (e.g., 4, 6, and 8 mm).[11]

  • FTIR Spectroscopy Measurement:

    • Obtain an initial FTIR spectrum of the uncured cement. The absorbance peak of the aliphatic carbon-carbon double bonds (C=C) at approximately 1638 cm⁻¹ is measured.[12] An aromatic carbon-carbon double bond (C=C) peak (e.g., at 1608 cm⁻¹) is used as an internal standard.[12]

    • Light-cure the cement specimen through the Mylar strip (and fiber post, if applicable) for the recommended time (e.g., 60 seconds) with a dental curing light of known irradiance (e.g., 700 mW/cm²).[11]

    • Immediately after light-curing, obtain a second FTIR spectrum of the cured cement.

    • To assess the chemical curing component, spectra can be recorded at various time intervals after the initial mixing and light-curing (e.g., 5 minutes, 24 hours).[11][13]

  • Data Analysis:

    • Calculate the degree of conversion (DC%) using the following formula, based on the ratio of the aliphatic and aromatic peak absorbances before and after curing:[12] DC (%) = [1 - (Aliphatic peak height cured / Aromatic peak height cured) / (Aliphatic peak height uncured / Aromatic peak height uncured)] x 100

    • Statistically analyze the DC% values to compare different cements, post types, or curing depths using tests like ANOVA.[11]

Microleakage Evaluation

Microleakage tests assess the sealing ability of the luting cement at the restoration margins, which is critical for preventing bacterial ingress and secondary caries. Dye penetration is a common qualitative and semi-quantitative method.

Protocol:

  • Tooth and Post Preparation:

    • Prepare and restore teeth with fiber posts and dual-cure cement as described in the push-out bond strength protocol.

    • Create positive and negative control groups. For negative controls, the entire external surface of the tooth is coated with nail varnish. For positive controls, the varnish is applied except at the restorative interface.[14]

  • Thermocycling and Dye Immersion:

    • Subject the specimens to thermocycling to simulate temperature changes in the oral environment (e.g., 500 cycles between 5°C and 55°C).[14]

    • Coat the external root surfaces of the experimental teeth with two layers of nail varnish, leaving a 1-2 mm margin around the coronal restoration.

    • Immerse the teeth in a dye solution, such as 2% methylene (B1212753) blue, for a specified period (e.g., 24 hours).[14]

  • Sectioning and Evaluation:

    • Thoroughly rinse the teeth to remove excess dye and section them longitudinally in a buccolingual direction.[14]

    • Examine the sectioned surfaces under a stereomicroscope or a confocal laser scanning microscope.[15]

    • Measure the linear depth of dye penetration along the post-cement-dentin interface in millimeters.[14] Alternatively, a scoring system can be used to categorize the extent of leakage.

  • Data Analysis:

    • Statistically analyze the leakage data using non-parametric tests such as the Kruskal-Wallis and Mann-Whitney U tests due to the ordinal nature of leakage scores.[16]

II. Quantitative Data Summary

The following tables summarize quantitative data from various research studies on the performance of dual-cure cements for luting fiber posts.

Table 1: Push-Out Bond Strength of Different Dual-Cure Cements

Dual-Cure Cement SystemAdhesive StrategyRoot RegionMean Push-Out Bond Strength (MPa) ± SDReference
Core X flow (with Prime & Bond Elect)Self-Etch (Light-Cured)CoronalNot Specified[4]
Core X flow (with Prime & Bond Elect)Etch & Rinse (Light-Cured)CoronalNot Specified[4]
Panavia F2.0Self-EtchCoronal12.59 ± 5.44[2]
Variolink IIConventionalCoronal12.49 ± 4.52[2]
RelyX U200 (with All-Bond Universal)UniversalCoronal10.9 ± 4.44[1]
RelyX U200 (with G-Premio Bond)UniversalCoronal9.9 ± 4.67[1]
RelyX ARC (with Adper Scotch Bond MP)Etch-and-RinseNot SpecifiedNot Specified (Immediate)[6]
RelyX U200Self-AdhesiveNot SpecifiedNot Specified (Immediate)[6]

Note: Direct comparison between studies should be made with caution due to variations in methodologies.

Table 2: Degree of Conversion of Dual-Cure Cements

Dual-Cure CementFiber Post TypeCuring Condition/DepthMean Degree of Conversion (%) ± SDReference
RelyX ARCD.T. Light-Post (Translucent)4 mm from light tipNot Specified[11]
RelyX ARCD.T. White-Post (Opaque)4 mm from light tipNot Specified[11]
Nexus 2D.T. Light-Post (Translucent)4 mm from light tipNot Specified[11]
Nexus 2D.T. White-Post (Opaque)4 mm from light tipNot Specified[11]
Variolink IID.T. Light-Post1 mm depth~65[17]
Variolink IISnowpost1 mm depth~68[17]
CalibraNot Specified1 mm depth (High Power)~60[18][19]
Multilink AutomixNot Specified1 mm depth (High Power)~70[18][19]
Relyx UltimateNot SpecifiedSelf-Cure14.5[20]
Experimental SFRC2Not SpecifiedDual-Cure64[20]

Note: The degree of conversion is highly dependent on the experimental setup, including the type of post and distance from the light source.[17]

Table 3: Microleakage of Different Luting Protocols

Luting CementMean Microleakage (mm) ± SDReference
LuxaCore0.39250 ± 0.147594[14]
ParaCore0.47500 ± 0.318562[14]
Panavia F 2.0 (Self-Cure)Not Specified (Absorbance value: 266 nm)[3]
Clearfill SA (Self-Cure)Not Specified (Absorbance value: 268 nm)[3]
Panavia F 2.0 (Dual-Cure)Not Specified (Absorbance value: 270 nm)[3]
Clearfill SA (Dual-Cure)Not Specified (Absorbance value: 271 nm)[3]

Note: Different measurement techniques (e.g., linear dye penetration vs. dye extraction) yield different units and are not directly comparable.

III. Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.

PushOut_Bond_Strength_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis p1 Tooth Selection & Disinfection p2 Endodontic Treatment p1->p2 p3 Post Space Preparation p2->p3 p4 Fiber Post Cementation p3->p4 p5 Specimen Storage (24h, 37°C) p4->p5 t1 Root Sectioning (Coronal, Middle, Apical Slices) p5->t1 t2 Surface Area Calculation t1->t2 t3 Push-Out Test (Universal Testing Machine) t2->t3 t4 Record Failure Load (N) t3->t4 a2 Failure Mode Analysis (Stereomicroscope) t3->a2 a1 Calculate Bond Strength (MPa) t4->a1 a3 Statistical Analysis a1->a3 a2->a3

Caption: Workflow for Push-Out Bond Strength Testing.

Degree_of_Conversion_Workflow cluster_prep Specimen Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis p1 Mix Dual-Cure Cement p2 Create Thin Film on FTIR Crystal p1->p2 m1 Record Spectrum of Uncured Cement p2->m1 m2 Light-Cure Specimen m1->m2 m3 Record Spectrum of Cured Cement m2->m3 a1 Measure Aliphatic & Aromatic Peak Heights m3->a1 a2 Calculate Degree of Conversion (%) a1->a2 a3 Statistical Analysis a2->a3

Caption: Workflow for Degree of Conversion Analysis using FTIR.

Microleakage_Workflow cluster_prep Sample Preparation cluster_dye Dye Penetration cluster_eval Evaluation p1 Prepare & Restore Teeth with Fiber Posts p2 Apply Nail Varnish to Root Surface p1->p2 p3 Thermocycling p2->p3 d1 Immerse in Dye Solution (e.g., Methylene Blue) p3->d1 d2 Rinse Excess Dye d1->d2 e1 Longitudinal Sectioning of Teeth d2->e1 e2 Microscopic Evaluation (Stereo/Confocal) e1->e2 e3 Measure/Score Dye Penetration e2->e3 e4 Statistical Analysis e3->e4

Caption: Workflow for Microleakage Evaluation via Dye Penetration.

References

Application

Application Notes and Protocols for Clinical Studies of Dual-Cure Cement in Inlays and Onlays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies employed in clinical studies evaluating dual-cure cements for the luting of de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in clinical studies evaluating dual-cure cements for the luting of dental inlays and onlays. The protocols outlined below are synthesized from various clinical trials and best-practice guidelines to offer a standardized framework for future research in this area.

I. Introduction

The long-term success of indirect restorations like inlays and onlays is significantly influenced by the choice of luting agent and the cementation protocol.[1][2] Dual-cure resin cements are frequently chosen for these procedures due to their ability to polymerize in areas with limited light penetration, ensuring a complete set throughout the restoration-tooth interface.[3][4] This document details the standardized methodologies for conducting clinical trials to evaluate the performance of dual-cure cements, covering patient selection, procedural protocols, and evaluation criteria.

II. Generic Clinical Trial Protocol

A robust clinical study methodology is crucial for generating reliable and comparable data on the performance of dental materials. Below is a generalized protocol for a clinical trial evaluating dual-cure cements for inlays and onlays.

Patient Selection and Enrollment
  • Inclusion Criteria :

    • Patients requiring Class I or Class II inlays or onlays in posterior teeth.

    • Teeth must be vital and asymptomatic.[2][5]

    • Good oral hygiene.[6]

    • Patients must provide informed consent.[6]

    • Presence of at least 20 teeth in occlusion.[2][7]

  • Exclusion Criteria :

    • Active periodontal disease.[6]

    • Bruxism or other parafunctional habits.

    • Known allergies to the materials being used.

    • Teeth serving as abutments for removable prostheses.[7]

    • Pregnancy.[7]

Tooth Preparation and Restoration Fabrication
  • Cavity Preparation : Cavities are prepared following standard principles for adhesive inlays and onlays.[8]

  • Immediate Dentin Sealing (IDS) : Application of a dentin bonding agent to the freshly cut dentin before impressioning. This technique is known to improve bond strength and reduce sensitivity.[9][10]

  • Impression : A full-arch impression is taken using a suitable material like polyvinyl siloxane.[11]

  • Provisionalization : A temporary restoration is fabricated and cemented.

  • Restoration Fabrication : Inlays or onlays are fabricated from the desired material (e.g., ceramic, composite resin) using CAD/CAM or conventional laboratory techniques.[11][12]

Cementation Protocol

The following is a step-by-step protocol for the cementation of inlays and onlays using a dual-cure resin cement.

  • Isolation : The tooth is isolated using a rubber dam to ensure a clean and dry operating field.[13][14]

  • Restoration Pre-treatment :

    • Ceramic Restorations : The internal surface is etched with hydrofluoric acid (e.g., 5-9% for varying durations depending on the ceramic type) and then a silane (B1218182) coupling agent is applied.[9][13][14]

    • Composite Restorations : The internal surface is sandblasted with aluminum oxide particles.[13]

  • Tooth Pre-treatment :

    • The preparation is cleaned and sandblasted to reactivate the bonded surface from the IDS procedure.[10]

    • Selective Enamel Etching : Phosphoric acid is applied to the enamel margins to enhance micromechanical retention.[14]

    • A universal bonding agent is applied to the preparation but is not light-cured at this stage.[9][10]

  • Cement Application and Seating :

    • The dual-cure resin cement is applied to the internal surface of the restoration.

    • The restoration is seated with gentle pressure.[15]

  • Excess Cement Removal : Excess cement is removed, often after a brief "tack-curing" of 1-2 seconds to bring the cement to a gel-like state.[14][16]

  • Final Curing : The restoration is light-cured from all aspects (occlusal, buccal, and lingual) for the manufacturer-recommended time (typically 40-60 seconds per surface).[13][15][16]

  • Finishing and Polishing : Occlusion is checked and adjusted, and the margins are finished and polished.[15]

III. Evaluation and Data Collection

Restorations are evaluated at baseline (one week post-cementation) and at subsequent follow-up appointments (e.g., 6, 12, 18, 24 months and longer).[5][16][17] The modified United States Public Health Service (USPHS) criteria are commonly used for clinical evaluation.[11][17][18]

Key Evaluation Criteria:

  • Retention : Assesses whether the restoration is still in place.

  • Marginal Discoloration : Evaluates staining at the restoration margins.

  • Marginal Adaptation : Examines the integrity of the margin between the restoration and the tooth.

  • Postoperative Sensitivity : Records any patient-reported sensitivity.

  • Color Match : Assesses the aesthetic integration of the restoration.

  • Anatomic Form : Evaluates the maintenance of the restoration's shape.

  • Surface Texture : Examines the smoothness of the restoration surface.

  • Secondary Caries : Checks for the presence of new decay around the restoration.

IV. Quantitative Data from Clinical Studies

The following tables summarize quantitative data from various clinical studies on dual-cure cements for inlays and onlays.

Table 1: Clinical Performance of Indirect Restorations with Dual-Cure Cement

Study / Follow-up PeriodRestoration TypeNumber of RestorationsSuccess Rate (%)Failure Rate (%)Key Findings
9-Year Prospective Study[18]Indirect Composite Inlays/Onlays32 patients85%15%Acceptable long-term clinical results.
18-Month Randomized Trial[16]Indirect Hybrid Ceramic Onlays28 participants (14 in dual-cure group)100% (clinically successful)0%Dual-cure cement showed significantly higher marginal discoloration compared to injectable resin composite.
10-Year Clinical Trial[8]Indirect Composite Inlays/Onlays22 (dual-cure group)91% (clinically acceptable)9%No significant difference in clinical performance between light-cure and dual-cure luting procedures.
5-Year Clinical Evaluation[12]CAD/CAM Ceramic Inlays66 (split between dual-cured and chemically cured)89% (satisfactory)11%No statistically significant difference between dual-cured and chemically cured luting agents.

Table 2: Marginal Discoloration at 18 Months (Injectable Resin Composite vs. Dual-Cure Resin Cement) [16]

Cementation GroupAlpha Score (Clinically Excellent)P-value
Injectable Resin Composite92.86%0.038
Dual-Cure Resin Cement57.14%0.038

V. Diagrams

Experimental Workflow for Clinical Evaluation

cluster_pre_trial Pre-Trial Phase cluster_treatment Treatment Phase cluster_follow_up Follow-up & Evaluation PatientScreening Patient Screening & Selection InformedConsent Informed Consent PatientScreening->InformedConsent BaselineExam Baseline Examination InformedConsent->BaselineExam ToothPrep Tooth Preparation & IDS BaselineExam->ToothPrep Impression Impression & Provisionalization ToothPrep->Impression RestoFab Restoration Fabrication Impression->RestoFab Cementation Cementation with Dual-Cure Cement RestoFab->Cementation BaselineEval Baseline Evaluation (1 week) Cementation->BaselineEval FollowUpEvals Follow-up Evaluations (6, 12, 18, 24+ months) BaselineEval->FollowUpEvals DataAnalysis Data Analysis FollowUpEvals->DataAnalysis

Caption: Workflow for a clinical trial evaluating dual-cure cements.

Cementation Protocol Logic

Isolation 1. Isolation (Rubber Dam) Resto_Pretreat 2. Restoration Pre-treatment (Etch/Sandblast + Silane) Isolation->Resto_Pretreat Tooth_Pretreat 3. Tooth Pre-treatment (Clean + Etch + Bond) Isolation->Tooth_Pretreat Cement_App 4. Apply Dual-Cure Cement Resto_Pretreat->Cement_App Seating 5. Seat Restoration Tooth_Pretreat->Seating Cement_App->Seating Excess_Removal 6. Excess Removal (Tack-Cure) Seating->Excess_Removal Final_Cure 7. Final Light Curing Excess_Removal->Final_Cure Finish_Polish 8. Finish & Polish Final_Cure->Finish_Polish

References

Method

Application Notes and Protocols for Push-Out Bond Strength Testing of Dual-Cure Cement to Root Dentin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting push-out bond strength tests to evaluate the adhesion of dual...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting push-out bond strength tests to evaluate the adhesion of dual-cure resin cements to root dentin. This standardized testing methodology is crucial for the development and validation of new dental materials and adhesive systems.

Introduction

The long-term clinical success of endodontically treated teeth restored with fiber posts is highly dependent on the bond strength of the luting cement to the root dentin.[1][2] Dual-cure resin cements are commonly used for this purpose due to their command-set capabilities in the coronal portion and chemical-cure mechanism in the deeper, light-inaccessible apical areas of the root canal.[2] The push-out bond strength test is a reliable and widely accepted in-vitro method for quantifying the interfacial bond strength between the luting material and the root canal dentin.[3][4][5] This test provides a more uniform stress distribution at the bonding interface compared to microtensile or shear tests, making it a more clinically relevant method for evaluating the performance of dental adhesives and cements within the confines of the root canal.[3][5]

Experimental Principles

The push-out test involves applying a compressive load to a cylindrical post luted within a slice of a tooth root until the post is dislodged. The force required for dislodgement is recorded and used to calculate the bond strength in megapascals (MPa). The test mimics the clinical situation where forces are applied along the long axis of the tooth.

Key Experimental Factors

Several factors can influence the push-out bond strength of dual-cure cements to root dentin and should be carefully controlled and considered during experimental design and data interpretation:

  • Type of Dual-Cure Cement: Different cements have varying compositions, filler content, and adhesive monomer technologies (e.g., 10-MDP), which significantly affect their bonding efficacy.[1] Self-adhesive resin cements aim to simplify the clinical procedure but may exhibit different bond strengths compared to conventional etch-and-rinse systems.[6][7]

  • Adhesive System: The choice of adhesive system (e.g., etch-and-rinse, self-etch) and its proper application are critical for achieving a durable bond.[6][8] Three-step etch-and-rinse systems often demonstrate robust bonding by creating a well-defined hybrid layer.[6]

  • Root Dentin Region: Bond strength can vary along the root canal, with the coronal third often exhibiting higher bond strength than the middle and apical thirds.[2][9] This can be attributed to factors like dentinal tubule density and accessibility for bonding agents.

  • Dentin Surface Treatment: The irrigation protocol used during root canal preparation and post-space preparation significantly impacts the smear layer and dentin surface, thereby influencing bond strength.[1][9] The use of solutions like sodium hypochlorite (B82951) and EDTA requires careful consideration.[9]

  • Curing Protocol: The efficacy of light-curing the dual-cure cement, especially in the deeper parts of the root canal, can affect the degree of polymerization and, consequently, the mechanical properties and bond strength of the cement.[2][10]

Data Presentation: Comparative Push-Out Bond Strength of Dual-Cure Cements

The following tables summarize quantitative data from various studies, providing a comparative overview of the push-out bond strength of different dual-cure cements to root dentin under various conditions.

Table 1: Push-Out Bond Strength of Different Dual-Cure Resin Cements

Dual-Cure Resin CementAdhesive SystemRoot ThirdMean Push-Out Bond Strength (MPa) ± SDReference
RelyX ARCAdper Single Bond 2 (Etch-and-Rinse)Not Specified26.48 (to dentin)[11]
RelyX ARCAdper Scotchbond Multi-purpose Plus (3-step Etch-and-Rinse)Cervical~10-12[7]
RelyX ARCAdper Scotchbond Multi-purpose Plus (3-step Etch-and-Rinse)Middle~9-11[7]
RelyX ARCAdper Scotchbond Multi-purpose Plus (3-step Etch-and-Rinse)Apical~8-10[7]
RelyX Unicem (Self-Adhesive)NoneCoronal13.26 ± 8.73[5]
RelyX Unicem (Self-Adhesive)NoneMiddle11.38 ± 10.31[5]
Variolink IIExciTE F DSCNot SpecifiedLower than RelyX ARC[11]
Variolink NNot SpecifiedMiddle (Non-diabetic dentin, Saline + CHX irrigation)Highest bond strength in the study[1]
Panavia F 2.0Not SpecifiedCoronalHigher than middle and apical[12]
Panavia SA Universal (Self-Adhesive)NoneMiddle (Diabetic dentin, Saline irrigation)Lowest bond strength in the study[1]
AllCem3-step Etch-and-RinseCervical~9-11[7]
AllCem3-step Etch-and-RinseMiddle~8-10[7]
AllCem3-step Etch-and-RinseApical~7-9[7]
Maxcem Elite (Self-Adhesive)NoneCervical~4-6[7]
Maxcem Elite (Self-Adhesive)NoneMiddle~3-5[7]
Maxcem Elite (Self-Adhesive)NoneApical~2-4[7]
EnforceAdper Single BondCervical3.45 ± 1.42[2]
Panavia FNot SpecifiedCervical0.95 ± 0.39[2]

Note: Direct comparison between studies should be made with caution due to variations in methodologies.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a push-out bond strength test.

Materials and Equipment
  • Extracted human single-rooted teeth

  • Diamond saw (e.g., Isomet)

  • Endodontic instruments (files, reamers)

  • Irrigation solutions (e.g., Sodium Hypochlorite (NaOCl), EDTA, Saline)

  • Fiber posts of standardized dimensions

  • Dual-cure resin cement and corresponding adhesive system

  • Light-curing unit

  • Universal testing machine with a push-out jig and plunger

  • Stereomicroscope for failure mode analysis

  • Digital calipers

Specimen Preparation Protocol
  • Tooth Selection and Storage: Select sound, caries-free extracted human single-rooted teeth with similar root dimensions. Store the teeth in a solution such as 0.2% sodium azide (B81097) at room temperature to prevent dehydration and bacterial growth.[13]

  • Decoronation: Remove the crown of each tooth at the cemento-enamel junction using a diamond saw under water cooling.

  • Endodontic Treatment: Prepare the root canals using standard endodontic techniques. Irrigate the canals with appropriate solutions (e.g., 5.25% NaOCl and 17% EDTA) to remove pulp tissue and the smear layer.[2][9] Obturate the canals with gutta-percha and a root canal sealer.

  • Post-Space Preparation: After 24 hours, prepare the post space to a standardized depth (e.g., 8-10 mm) and diameter using the drills corresponding to the selected fiber posts. Leave at least 4-5 mm of gutta-percha at the apex to maintain the apical seal.

  • Dentin Surface Treatment: Irrigate the post space according to the experimental groups. For example, a final rinse with saline or other solutions like chlorhexidine (B1668724) can be performed.[1]

  • Post Luting:

    • For Etch-and-Rinse Systems:

      • Etch the canal walls with 37% phosphoric acid for 15 seconds, rinse thoroughly with water, and dry with paper points, leaving the dentin moist.[6][14]

      • Apply the adhesive system according to the manufacturer's instructions. This may involve applying a primer and then a bonding agent, followed by light-curing if required.[6][14]

    • For Self-Adhesive Systems:

      • Follow the manufacturer's instructions, which typically do not require a separate etching and bonding step.

    • Cementation: Mix the dual-cure resin cement and apply it into the root canal and onto the fiber post. Seat the post with gentle pressure. Remove any excess cement.

    • Curing: Light-cure the cement from the coronal aspect for the manufacturer-recommended time (e.g., 40-80 seconds).[11] Allow the cement to self-cure for the recommended time.

  • Specimen Storage: Store the restored roots in distilled water or artificial saliva at 37°C for 24 hours to allow for complete polymerization of the cement.[8]

  • Sectioning: Section the root perpendicular to its long axis into 1-2 mm thick slices using a diamond saw under water cooling.[9][15] Typically, slices from the coronal, middle, and apical thirds of the post space are obtained for regional bond strength analysis. Measure the thickness of each slice with a digital caliper.

Push-Out Testing Protocol
  • Mounting: Secure the root slice in a push-out jig on the universal testing machine. The jig should have a hole larger than the post diameter to allow for its dislodgement.

  • Loading: Apply a compressive load to the apical aspect of the post using a cylindrical plunger with a diameter slightly smaller than the post diameter. The load should be applied in an apico-coronal direction at a constant crosshead speed (e.g., 0.5 or 1 mm/min).[3][14]

  • Data Acquisition: Record the maximum load (in Newtons) required to dislodge the post.

  • Bond Strength Calculation: Calculate the push-out bond strength (in MPa) using the following formula:

    • Push-Out Bond Strength (MPa) = Maximum Load (N) / Adhesion Area (mm²)

    • The adhesion area is the lateral surface area of the post within the slice and is calculated as: A = π (R + r) √[(R-r)² + h²] where 'R' is the coronal post radius, 'r' is the apical post radius, and 'h' is the slice thickness. For cylindrical posts, the formula simplifies to A = 2πrh .[9][14]

Failure Mode Analysis

After the push-out test, examine the debonded surfaces of the root slice and the post under a stereomicroscope at a magnification of 25-40x. Classify the failure mode as:

  • Adhesive: Failure at the cement-dentin interface or cement-post interface.[15]

  • Cohesive: Failure within the cement, dentin, or post.[15]

  • Mixed: A combination of adhesive and cohesive failure.[15]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in push-out bond strength testing.

experimental_workflow cluster_prep Specimen Preparation cluster_testing Push-Out Testing & Analysis tooth_selection Tooth Selection & Storage decoronation Decoronation tooth_selection->decoronation endo_treatment Endodontic Treatment decoronation->endo_treatment post_space_prep Post-Space Preparation endo_treatment->post_space_prep dentin_treatment Dentin Surface Treatment post_space_prep->dentin_treatment post_luting Post Luting dentin_treatment->post_luting storage Specimen Storage post_luting->storage sectioning Sectioning into Slices storage->sectioning mounting Mounting Slice in Jig sectioning->mounting loading Applying Compressive Load mounting->loading data_acquisition Recording Max Load (N) loading->data_acquisition calculation Calculating Bond Strength (MPa) data_acquisition->calculation failure_analysis Failure Mode Analysis calculation->failure_analysis

Caption: Experimental workflow for push-out bond strength testing.

logical_relationships cluster_factors Influencing Factors cluster_outcome Test Outcome cement Dual-Cure Cement Type bond_strength Push-Out Bond Strength cement->bond_strength adhesive Adhesive System adhesive->bond_strength dentin_region Root Dentin Region dentin_region->bond_strength surface_tx Dentin Surface Treatment surface_tx->bond_strength curing Curing Protocol curing->bond_strength failure_mode Failure Mode bond_strength->failure_mode

References

Application

Application Notes and Protocols for Micro-Shear Bond Strength (µSBS) Evaluation of Dual-Cure Cement to Enamel

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for evaluating the micro-shear bond strength (µSBS) of dual-cure resin cements to tooth enamel. This sta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the micro-shear bond strength (µSBS) of dual-cure resin cements to tooth enamel. This standardized methodology is crucial for the development and comparative assessment of new dental adhesives and cements.

Introduction

Dual-cure resin cements are widely used in clinical dentistry for the luting of indirect restorations. Their polymerization process is initiated by light, and continues via a chemical reaction, ensuring a complete cure in areas with limited light penetration. The bond strength of these cements to enamel is a critical factor for the long-term success of dental restorations. The micro-shear bond strength (µSBS) test is a reliable in-vitro method to quantify this adhesive bond at a localized interface. This document outlines the necessary steps, from specimen preparation to data analysis, for conducting a µSBS evaluation.

Experimental Protocols

A meticulous and standardized experimental protocol is paramount for obtaining reproducible and comparable µSBS data. The following sections detail the necessary steps.

Materials and Equipment
  • Extracted Human Molars: Sound, non-carious, and free of cracks.

  • Dual-Cure Resin Cement System: Including the cement and its corresponding adhesive/bonding agent.

  • Phosphoric Acid Etchant: Typically 35-37%.[1][2]

  • Acrylic Resin: For embedding tooth samples.

  • Low-Speed Diamond Saw: For sectioning teeth.

  • Polishing Machine and Abrasive Papers: For preparing flat enamel surfaces.

  • Micro-Applicators: For applying adhesive and cement.

  • Curing Light: With a calibrated light output.

  • Tygon Tubing: Or other suitable molds for creating the cement cylinders (e.g., 0.7 mm internal diameter and 1 mm height).[3]

  • Universal Testing Machine: Equipped with a load cell for µSBS testing.

  • Stereomicroscope or Scanning Electron Microscope (SEM): For failure mode analysis.

  • Distilled Water: For storage of specimens.

  • Artificial Saliva: For long-term storage studies.[3]

Specimen Preparation
  • Tooth Selection and Disinfection: Select sound, extracted human molars. Clean the teeth of any soft tissue debris and disinfect them (e.g., with 0.1% thymol (B1683141) solution).[4] Store in distilled water to prevent dehydration.

  • Tooth Embedding: Embed the crowns of the molars in acrylic resin, leaving the buccal or lingual enamel surface exposed.[5]

  • Enamel Surface Preparation: Using a low-speed diamond saw, section the embedded teeth to expose a flat enamel surface.[5] Polish the enamel surface with a series of silicon carbide abrasive papers (e.g., 320-grit followed by 600-grit) under water cooling to create a standardized smear layer.[6][7]

  • Cleaning: Thoroughly rinse the polished enamel surfaces with water and air-dry.

Bonding Procedure

The bonding procedure will vary depending on the adhesive system used (e.g., etch-and-rinse, self-etch). The following is a general protocol for an etch-and-rinse adhesive system. Always follow the manufacturer's instructions for the specific dual-cure cement and adhesive system being tested.

  • Acid Etching: Apply phosphoric acid etchant (e.g., 37%) to the prepared enamel surface for 15-30 seconds.[1][2]

  • Rinsing and Drying: Thoroughly rinse the etchant from the enamel surface with water for 30 seconds and gently air-dry, leaving the surface visibly moist but not desiccated.[1]

  • Adhesive Application: Apply the adhesive agent to the etched enamel surface according to the manufacturer's instructions. This may involve agitating the adhesive for a specific duration.[1]

  • Light Curing of Adhesive: Light cure the adhesive layer for the manufacturer-recommended time (e.g., 10 seconds).[1]

  • Cement Application: Place a Tygon tube mold onto the cured adhesive surface. Mix the dual-cure resin cement and carefully inject it into the mold, ensuring no air bubbles are trapped.

  • Light Curing of Cement: Light cure the resin cement through the Tygon tube for the manufacturer-recommended time (e.g., 40 seconds).[2]

  • Specimen Storage: After curing, carefully remove the Tygon tube. Store the bonded specimens in distilled water or artificial saliva at 37°C for 24 hours before testing to allow for the completion of the chemical cure.[3][6]

Micro-Shear Bond Strength (µSBS) Testing
  • Mounting the Specimen: Securely mount the acrylic block containing the tooth specimen in the universal testing machine.

  • Applying the Shear Force: Use a wire loop or a chisel-shaped loading device to apply a shear force to the base of the resin cement cylinder at the cement-enamel interface.[8]

  • Crosshead Speed: Apply the load at a constant crosshead speed, typically 0.5 mm/min, until failure occurs.[9]

  • Data Recording: Record the load at which the bond fails in Newtons (N).

  • Calculating µSBS: Calculate the micro-shear bond strength in Megapascals (MPa) using the following formula:

    µSBS (MPa) = Force (N) / Area (mm²)

    Where the area is the cross-sectional area of the resin cement cylinder (πr²).

Failure Mode Analysis

After debonding, examine the fractured surfaces of both the enamel and the resin cement cylinder under a stereomicroscope or SEM at a suitable magnification (e.g., 10x).[10] Classify the failure mode as one of the following:

  • Adhesive Failure: Failure occurs at the interface between the enamel and the adhesive.[10][11]

  • Cohesive Failure in Enamel: The fracture occurs within the enamel.[9][11]

  • Cohesive Failure in Cement: The fracture occurs within the resin cement.[9][11]

  • Mixed Failure: A combination of adhesive and cohesive failure.[9][11]

Data Presentation

The collected µSBS data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Micro-Shear Bond Strength of Various Dual-Cure Cements to Enamel

Dual-Cure Cement SystemAdhesive SystemEnamel Surface TreatmentMean µSBS (MPa)Standard Deviation (MPa)
RelyX UltimateScotchbond UniversalSelf-Etch17.074.67
RelyX Ultimate (without adhesive)-Self-Adhesive16.794.51
NX3 NexusOptibond XTREtch-and-Rinse17.895.04
RelyX ARCSingle BondEtch-and-Rinse29.36N/A
Variolink IIExciTE F DSCEtch-and-RinseN/AN/A
Panavia V5Panavia V5 Tooth PrimerSelf-EtchHigher than other tested cements in self-cure modeN/A
Multilink AutomixMultilink Primer A & BSelf-EtchN/AN/A

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][12][13] N/A indicates data not available in the cited sources.

Table 2: Failure Mode Distribution

Dual-Cure Cement SystemAdhesive Failure (%)Cohesive Failure in Enamel (%)Cohesive Failure in Cement (%)Mixed Failure (%)
RelyX Ultimate with Scotchbond UniversalTo be determined by userTo be determined by userTo be determined by userTo be determined by user
NX3 Nexus with Optibond XTRTo be determined by userTo be determined by userTo be determined by userTo be determined by user

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis Tooth_Selection Tooth Selection & Disinfection Embedding Embedding in Acrylic Resin Tooth_Selection->Embedding Sectioning Sectioning to Expose Enamel Embedding->Sectioning Polishing Polishing Enamel Surface Sectioning->Polishing Acid_Etching Acid Etching Polishing->Acid_Etching Rinsing_Drying Rinsing & Drying Acid_Etching->Rinsing_Drying Adhesive_Application Adhesive Application Rinsing_Drying->Adhesive_Application Light_Curing_Adhesive Light Curing Adhesive Adhesive_Application->Light_Curing_Adhesive Cement_Application Cement Application in Mold Light_Curing_Adhesive->Cement_Application Light_Curing_Cement Light Curing Cement Cement_Application->Light_Curing_Cement Storage 24h Storage in Water Light_Curing_Cement->Storage SBS_Testing µSBS Testing Storage->SBS_Testing Data_Analysis Data Analysis (MPa) SBS_Testing->Data_Analysis Failure_Mode Failure Mode Analysis SBS_Testing->Failure_Mode

Caption: Experimental workflow for µSBS testing of dual-cure cement to enamel.

Logical Relationships in Bonding to Enamel

bonding_relationships cluster_surface_treatment Enamel Surface Treatment cluster_bonding_mechanism Bonding Mechanism cluster_outcome Outcome Phosphoric_Acid Phosphoric Acid Etching Micromechanical_Interlocking Micromechanical Interlocking Phosphoric_Acid->Micromechanical_Interlocking Creates microporosities Self_Etch_Primer Self-Etch Primer Self_Etch_Primer->Micromechanical_Interlocking Simultaneous etching and priming Chemical_Bonding Chemical Bonding (e.g., MDP monomers) Self_Etch_Primer->Chemical_Bonding May contain adhesive monomers Bond_Strength Micro-Shear Bond Strength (µSBS) Micromechanical_Interlocking->Bond_Strength Chemical_Bonding->Bond_Strength

Caption: Factors influencing the bond strength of dual-cure cements to enamel.

References

Method

Application Notes and Protocols for Measuring the Degree of Conversion of Dual-Cure Cements Using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Dual-cure cements are widely utilized in dentistry and other medical fields for their ability to polymerize in areas with limited or no light e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-cure cements are widely utilized in dentistry and other medical fields for their ability to polymerize in areas with limited or no light exposure. The degree of conversion (DC), which quantifies the percentage of monomeric carbon-carbon double bonds converted into single bonds to form a polymer, is a critical parameter that dictates the mechanical properties and biocompatibility of the final cured cement.[1][2] Fourier Transform Infrared (FTIR) spectroscopy is a reliable and powerful technique for determining the DC of these materials by monitoring the change in characteristic vibrational bands of the methacrylate (B99206) groups during polymerization.[1][3]

These application notes provide a comprehensive overview and detailed protocols for measuring the degree of conversion of dual-cure cements using FTIR spectroscopy.

Principle of the Measurement

The determination of the degree of conversion using FTIR spectroscopy is based on monitoring the decrease in the absorption band corresponding to the aliphatic carbon-carbon double bond (C=C) of the methacrylate monomer, typically found around 1638 cm⁻¹.[1][3] The intensity of this peak is compared to an internal standard, usually an aromatic C=C bond from the monomer backbone (e.g., BisGMA), which remains unchanged during the polymerization process and is typically located around 1608 cm⁻¹.[3][4] By comparing the ratio of these two peaks before and after curing, the degree of conversion can be calculated.

Experimental Protocols

Protocol 1: Real-Time Monitoring of Polymerization Kinetics

This protocol is designed for real-time analysis of the polymerization kinetics of dual-cure cements.

Materials and Equipment:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a transmission sample holder.

  • Light-curing unit with a known and calibrated light intensity.

  • Dual-cure resin cement.

  • Polyethylene (B3416737) or Mylar strips.

  • Microscope slides.

  • Timer.

Procedure:

  • Sample Preparation:

    • Dispense equal amounts of the base and catalyst pastes of the dual-cure cement onto a mixing pad and mix thoroughly according to the manufacturer's instructions.

    • Place a small amount of the uncured cement onto the ATR crystal or between two transparent polyethylene films for transmission analysis.[3]

    • If using transmission, gently press the films to create a thin, uniform layer of cement (approximately 40-70 µm thick).[3]

  • FTIR Data Acquisition (Uncured State):

    • Immediately place the sample into the FTIR spectrometer.

    • Acquire the spectrum of the uncured material. Typical parameters are a resolution of 4 cm⁻¹ with 32 scans over a range of 4000-400 cm⁻¹.[1][3] This will serve as the baseline measurement.

  • Curing and Real-Time Monitoring:

    • For dual-cure mode, position the light guide of the curing unit at a standardized distance from the sample.

    • Simultaneously start the light-curing process and the time-based FTIR data acquisition.

    • Collect spectra continuously at set intervals (e.g., every 2 seconds) for a predetermined duration (e.g., 5-20 minutes) to monitor the polymerization kinetics.[5]

    • For chemical-cure mode, simply start the time-based acquisition immediately after placing the uncured sample in the spectrometer and monitor the spectral changes over time in the absence of light.[3]

  • Data Analysis:

    • For each spectrum, determine the absorbance peak heights or areas of the aliphatic C=C band (around 1638 cm⁻¹) and the aromatic C=C reference band (around 1608 cm⁻¹).

    • Calculate the degree of conversion at each time point using the following formula[4]:

Protocol 2: End-Point Degree of Conversion Measurement

This protocol is suitable for determining the final degree of conversion after a specific curing time and storage period.

Materials and Equipment:

  • FTIR spectrometer with a KBr pellet press or ATR accessory.

  • Light-curing unit.

  • Dual-cure resin cement.

  • Molds (e.g., stainless steel, 1 mm thick, 8 mm diameter).[1]

  • Polyethylene or Mylar strips.

  • Glass slides.

  • Incubator or oven set at 37°C.

  • Mortar and pestle.

  • KBr powder.

Procedure:

  • Sample Preparation and Curing:

    • Mix the dual-cure cement and place it into the mold.

    • Cover both sides with a polyethylene strip and a glass slide to ensure a flat surface.[1]

    • For dual-curing, light-cure the specimen through the glass slide for the manufacturer's recommended time.

    • For chemical-curing, leave the specimen in the mold in a dark environment.

  • Post-Cure Storage:

    • After curing, remove the specimen from the mold and store it under desired conditions (e.g., in a dark, dry environment at 37°C) for a specified period (e.g., 24 hours, 48 hours, or 7 days) to allow for post-cure polymerization.[1]

  • FTIR Sample Preparation (KBr Pellet Method):

    • After the storage period, pulverize the cured cement specimen into a fine powder using a mortar and pestle.[1]

    • Thoroughly mix a small amount of the ground powder (e.g., 10 mg) with KBr powder (e.g., 100 mg).[1]

    • Press the mixture into a translucent pellet using a KBr press.

  • FTIR Data Acquisition:

    • Acquire the spectrum of the uncured cement as described in Protocol 1 to establish the baseline.

    • Place the KBr pellet containing the cured sample into the FTIR spectrometer and acquire its spectrum.

  • Data Analysis:

    • Calculate the degree of conversion using the same formula as in Protocol 1.

Data Presentation

The following tables summarize typical degree of conversion values for dual-cure cements under different conditions, as reported in the literature.

Table 1: Degree of Conversion (%) of Dual-Cure Cements Under Different Curing Modes

Resin CementDual-Cure Mode (%)Self-Cure Mode (%)Light-Cure Only Mode (%)Reference
Variolink II60.5 - 70.8--[2]
RelyX ARC66.3 - 70.811.05 ± 4.1637.27 ± 5.01[2]
Maxcem Elite61 ± 454 ± 3-[2]
Panavia F2.039.1 - 52.6--[4]
Duo-Link59.2 - 61.9--[4]

Table 2: Influence of Interposed Material on the Degree of Conversion (%) of Dual-Cure Cements

Resin CementCuring ConditionDegree of Conversion (%)Reference
RelyX ARCThrough Translucent Fiber PostHigher than opaque post[3][6]
RelyX ARCThrough Opaque Fiber PostLower than translucent post[3][6]
Nexus 2Through Translucent Fiber PostHigher than opaque post[3][6]
Nexus 2Through Opaque Fiber PostLower than translucent post[3][6]
Duo-LinkThrough 2.0 mm ZirconiaLower than direct cure[4]
Panavia F2.0Through 2.0 mm ZirconiaLower than direct cure[4]
Duo-LinkThrough 4.0 mm ZirconiaSignificantly lower than 2.0 mm[4]
Panavia F2.0Through 4.0 mm ZirconiaSignificantly lower than 2.0 mm[4]

Visualizations

Polymerization of Methacrylate Monomers

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Monomer1 Methacrylate Monomer (with C=C bond) Initiation Initiation (Light and/or Chemical) Monomer1->Initiation Monomer2 Methacrylate Monomer (with C=C bond) Monomer2->Initiation Propagation Propagation Initiation->Propagation Free Radicals Polymer Polymer Chain (with C-C single bonds) Propagation->Polymer

Caption: Chemical pathway of methacrylate polymerization.

Experimental Workflow for DC Measurement

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_calc Calculation Mix Mix Base and Catalyst Pastes PrepareSample Prepare Thin Film or Molded Specimen Mix->PrepareSample UncuredScan Scan Uncured Sample (Baseline) PrepareSample->UncuredScan Cure Cure Sample (Light and/or Chemical) UncuredScan->Cure MeasurePeaks Measure Peak Heights/Areas (1638 cm-1 and 1608 cm-1) UncuredScan->MeasurePeaks CuredScan Scan Cured Sample Cure->CuredScan CuredScan->MeasurePeaks CalculateDC Calculate Degree of Conversion (%) MeasurePeaks->CalculateDC

Caption: Workflow for DC measurement using FTIR.

Conclusion

The degree of conversion is a crucial factor influencing the clinical success and longevity of dual-cure resin cements. FTIR spectroscopy offers a precise and reliable method for its determination. By following the detailed protocols and utilizing the provided data for comparison, researchers can accurately characterize the polymerization efficacy of dual-cure cements, aiding in the development and quality control of these advanced materials. The choice of curing mode and the presence of overlying materials can significantly impact the final degree of conversion, highlighting the importance of conducting these measurements under clinically relevant conditions.[7][8]

References

Application

Application Notes and Protocol: Evaluation of Microleakage in Dual-Cure Cement Restorations

Audience: Researchers, scientists, and drug development professionals. Introduction: Microleakage is the clinically imperceptible passage of bacteria, fluids, molecules, or ions between a cavity wall and a restorative ma...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Microleakage is the clinically imperceptible passage of bacteria, fluids, molecules, or ions between a cavity wall and a restorative material.[1][2] For dual-cure resin cements, which are designed to polymerize chemically and with light, ensuring a durable marginal seal is critical to the long-term success of indirect restorations. Inadequate polymerization or polymerization shrinkage stress can lead to gap formation, subsequent microleakage, and potential clinical failure.[3][4] Therefore, standardized in-vitro evaluation of microleakage is an essential step in the development and validation of new dual-cure cement formulations.

This document provides a detailed protocol for the most common method of microleakage assessment—the dye penetration test—and briefly discusses alternative quantitative methods.

Experimental Protocols

Protocol 1: Dye Penetration Method (In-Vitro)

This protocol outlines the steps for preparing, restoring, aging, and evaluating dental restorations for microleakage using a dye tracer.

1. Sample Preparation:

  • Tooth Selection: Select extracted, non-carious human permanent teeth (e.g., molars or premolars) free of cracks or defects.[5][6] Clean the teeth of any soft tissue debris and store them in a solution like distilled water, saline, or 0.1% thymol (B1683141) at room temperature until use.

  • Cavity/Crown Preparation: Create standardized restorations. For instance, prepare Class II or Class V cavities with defined dimensions (e.g., 4mm buccolingual width, 2mm axial depth) using a high-speed handpiece with water cooling.[5][7] Ensure that cavity margins are placed in both enamel and dentin/cementum to evaluate sealing to different substrates.[8][9]

2. Restorative Procedure:

  • Grouping: Randomly divide the prepared teeth into experimental groups based on the dual-cure cements or bonding agents being tested. Include appropriate positive and negative controls.

  • Adhesive and Cement Application: Apply the selected adhesive systems and dual-cure resin cements strictly following the manufacturers' instructions for use. Pay close attention to specified curing times and techniques (e.g., light-cure, self-cure, or dual-cure modes).[3][10]

  • Finishing and Polishing: After cementation and polymerization, finish and polish the restoration margins using standard dental finishing discs or burs.

3. Artificial Aging (Thermocycling):

  • Purpose: To simulate the thermal stresses experienced in the oral environment.[11][12]

  • Procedure: Subject the restored teeth to a specified number of thermal cycles. A common protocol involves 500 to 5,000 cycles in water baths of alternating temperatures, typically 5°C and 55°C.[6][8][12]

  • Parameters:

    • Dwell Time: The time spent in each bath, typically 30-60 seconds.[6][12]

    • Transfer Time: The time taken to move between baths, usually 5-10 seconds.[7][13]

4. Specimen Sealing and Dye Immersion:

  • Apical Sealing: Seal the root apex of each tooth with a material like wax or composite resin to prevent dye entry through the apex.[7]

  • Varnishing: Apply two coats of acid-resistant nail varnish to the entire surface of each tooth, leaving a 1 mm window around the margins of the restoration.[5][14] This ensures that dye can only penetrate at the tooth-restoration interface.

  • Dye Immersion: Immerse the teeth in a dye solution. Common choices include 0.5% basic fuchsin or 2% methylene (B1212753) blue.[5][6][9] Keep the specimens submerged for 24 hours at a constant temperature (e.g., 37°C).[6][9]

5. Sectioning and Evaluation:

  • Embedding and Sectioning: After dye immersion, thoroughly rinse the teeth under running water and embed them in clear acrylic resin. Section the teeth longitudinally through the center of the restoration using a low-speed diamond saw under continuous water cooling.[5]

  • Microscopic Examination: Examine the sections under a stereomicroscope at a standardized magnification (e.g., 30x or 40x).[5][15]

  • Scoring: Evaluate the extent of dye penetration along the tooth-restoration interface using a calibrated scoring system. The scores from two independent, calibrated examiners are typically averaged. A common scoring scale is as follows:

    • Score 0: No dye penetration.[5][15]

    • Score 1: Dye penetration up to one-third or half of the cavity wall depth.[5]

    • Score 2: Dye penetration extending to the full depth of the cavity wall, but not including the axial/pulpal wall.[5][15]

    • Score 3: Dye penetration that reaches the axial or pulpal floor.[5][15]

Protocol 2: Alternative and Advanced Evaluation Methods

While the dye penetration method is widely used, it provides semi-quantitative data. For more precise, quantitative analysis, the following methods can be employed.

  • Fluid Filtration Technique: This method measures the movement of a fluid (e.g., water) across the tooth-restoration interface under a constant pressure.[1][16][17] The rate of fluid flow, calculated by tracking the movement of an air bubble in a capillary tube, provides a direct quantitative measure of leakage in µL/min.[3][18] This technique is non-destructive, allowing for repeated measurements over time.[19]

  • Micro-Computed Tomography (Micro-CT): Micro-CT offers a non-destructive, three-dimensional method to visualize and quantify gaps and microleakage.[20][21] After immersing the restored teeth in a radiopaque contrast solution (e.g., 50% silver nitrate), micro-CT scans are taken.[2][20] Image analysis software can then be used to reconstruct the tooth and restoration in 3D and calculate the precise volume and depth of the infiltrated solution.[22][23]

Data Presentation

The following table summarizes representative quantitative data from studies evaluating the microleakage of various resin cements under different conditions.

Cement SystemCuring Mode / ConditionMean Microleakage (Score or Measurement ± SD)Source
Multilink AutomixSelf-Cure0.1 ± 0.3 (Score)[10]
Multilink AutomixDual-Cure1.2 ± 0.4 (Score)[10]
Variolink VeneerLight-Cure1.2 ± 0.9 (Score)[10]
Panavia F 2.0Self-Cure4.12 x 10⁻⁴ (µL/cmH₂O/min⁻¹)[3][24]
Panavia F 2.0Dual-Cure5.17 x 10⁻⁴ (µL/cmH₂O/min⁻¹)[3][24]
Clearfil SASelf-Cure4.55 x 10⁻⁴ (µL/cmH₂O/min⁻¹)[3][24]
Clearfil SADual-Cure5.59 x 10⁻⁴ (µL/cmH₂O/min⁻¹)[3][24]
Variolink Esthetic DCMargin in EnamelLower microleakage scores[8]
Variolink Esthetic DCMargin in DentinHigher microleakage scores[8]
Self-Adhesive CementZirconia Crown1.00 (Mean Score)[13]

Visualization

The following diagram illustrates the experimental workflow for the dye penetration microleakage evaluation protocol.

G cluster_prep Sample Preparation & Restoration cluster_aging Artificial Aging cluster_eval Microleakage Assessment A Tooth Selection (Extracted Human Teeth) B Standardized Cavity or Crown Preparation A->B C Restoration Placement (Adhesive + Dual Cure Cement) B->C D Thermocycling (e.g., 5000 cycles, 5-55°C) C->D E Apical Sealing & Surface Varnishing D->E F Dye Immersion (e.g., 0.5% Basic Fuchsin, 24h) E->F G Sectioning (Longitudinal Cut) F->G H Stereomicroscopic Evaluation (e.g., 40x) G->H I Scoring & Data Analysis H->I

Caption: Experimental workflow for dye penetration microleakage analysis.

References

Method

Application Notes and Protocols for In Vitro Simulation of Clinical Aging of Dual-Cure Cement Bonds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for simulating the clinical aging of dual-cure cement bonds in a laboratory...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for simulating the clinical aging of dual-cure cement bonds in a laboratory setting. Understanding the long-term performance of these materials is critical for the development of durable and reliable dental restorations. The following in vitro models are designed to mimic the challenging oral environment and accelerate the degradation processes that occur over time.

Introduction

Dual-cure resin cements are widely used for the cementation of indirect dental restorations. Their long-term clinical success is highly dependent on the stability of the bond between the cement, the tooth structure, and the restorative material. The oral environment presents a complex challenge to this bond, with fluctuating temperatures, constant moisture, and mechanical stresses from chewing. In vitro aging protocols are essential tools for evaluating the durability of these bonds and predicting their clinical performance.

The primary mechanisms of degradation for resin cement bonds are hydrolysis of the resin and collagen fibrils within the hybrid layer, and mechanical fatigue.[1][2] Accelerated aging methods aim to simulate these processes in a condensed timeframe. The most common in vitro aging techniques include thermocycling, water storage, and mechanical loading.[3][4]

Key Principles of In Vitro Aging

Successful simulation of clinical aging relies on subjecting the bonded specimens to conditions that mimic the key stressors found in the oral cavity:

  • Thermal Stress: The consumption of hot and cold foods and beverages creates rapid temperature fluctuations in the mouth, leading to expansion and contraction of the restorative materials and tooth structure. This can induce stress at the bonded interface and accelerate degradation.[5][6]

  • Hydrolytic Degradation: The constant presence of saliva and water in the oral cavity can lead to water sorption, plasticization of the polymer matrix, and hydrolysis of the ester bonds within the resin matrix.[7][8] This can weaken the cement and the adhesive interface over time.

  • Mechanical Fatigue: The repetitive forces of mastication can lead to the initiation and propagation of microcracks at the bond interface, eventually leading to bond failure.[9][10]

Experimental Protocols

The following protocols outline standard procedures for thermocycling, water storage, and mechanical loading to simulate the aging of dual-cure cement bonds.

Protocol 1: Thermocycling

This protocol is designed to simulate the thermal stresses experienced in the oral cavity.

Materials:

  • Bonded specimens (e.g., ceramic/dentin blocks cemented with dual-cure resin cement)

  • Thermocycling apparatus with water baths at 5°C and 55°C

  • Distilled water

Procedure:

  • After the initial 24-hour storage of the bonded specimens in distilled water at 37°C, place the specimens in the thermocycler's sample holder.

  • Set the thermocycler to alternate between the cold (5°C) and hot (55°C) water baths.

  • A common protocol involves a dwell time of 20 to 60 seconds in each bath with a transfer time of 10 to 15 seconds.[11][12]

  • The number of cycles can be varied to simulate different periods of clinical service. For example, 10,000 cycles are often used to simulate approximately one year of in vivo service.[11][13] Other studies have used ranges from 1,500 to 20,000 cycles.[5][13]

  • After completion of the thermocycling regimen, remove the specimens and proceed with bond strength testing.

Protocol 2: Water Storage

This protocol simulates the hydrolytic degradation of the resin cement bond.

Materials:

  • Bonded specimens

  • Incubation oven or water bath set to 37°C

  • Sealed containers (e.g., polyethylene (B3416737) containers)

  • Distilled water or artificial saliva

Procedure:

  • Place the bonded specimens in sealed containers filled with distilled water or artificial saliva at 37°C.[8][14]

  • The storage duration can range from several days to over a year to simulate different aging periods.[8][15] Common time points for evaluation are 24 hours (as a baseline), 1 month, 3 months, 6 months, and 12 months.[14][15]

  • To maximize degradation, the storage solution can be left unchanged, though some protocols recommend weekly changes.[8]

  • After the designated storage period, remove the specimens and perform bond strength testing.

Protocol 3: Mechanical Loading

This protocol simulates the fatigue stresses from mastication.

Materials:

  • Bonded specimens

  • Mechanical loading machine (e.g., universal testing machine with a cyclic loading function)

  • Customized jigs to hold the specimens

Procedure:

  • Secure the bonded specimen in a customized jig within the mechanical loading machine.

  • Apply a cyclic load to the specimen. The load applied can range from 50 N to 90 N to simulate chewing forces.[10][16]

  • The frequency of the loading is typically set between 1 and 4 Hz.[4]

  • The number of cycles can be varied to simulate different durations of clinical function, with studies using anywhere from 50,000 to 500,000 cycles.[10]

  • Following mechanical loading, the specimens are subjected to bond strength testing.

Data Presentation

The following tables summarize quantitative data from studies that have investigated the effects of in vitro aging on the bond strength of dual-cure cements.

Table 1: Effect of Thermocycling on Shear Bond Strength (SBS)

Resin CementSubstrateThermocycling ProtocolInitial SBS (MPa)SBS after Aging (MPa)Percent Decrease (%)Reference
Panavia V5Glass Ceramic7000 cycles (5°C/55°C)~25~15~40
RelyX U200Glass Ceramic7000 cycles (5°C/55°C)~20~18~10
RelyX (Self-Adhesive)Sagemax Zirconia1500 cycles (5°C/55°C)~25~11~56[5]
Calibra (Self-Adhesive)Sirona Zirconia1500 cycles (5°C/55°C)~15~5~67[5]

Table 2: Effect of Water Storage on Microtensile Bond Strength (µTBS)

Adhesive SystemSubstrateWater Storage DurationInitial µTBS (MPa)µTBS after Aging (MPa)Percent Decrease (%)Reference
Single Bond 2Dentin12 months42.533.321.6[15]
One-StepDentin12 months33.6Not reportedNot reported[15]
Clearfil SE Bond 2Dentin12 months~55~40~27[14]
G-Premio BondDentin12 months~45~30~33[14]

Table 3: Effect of Mechanical Loading on Microtensile Bond Strength (µTBS)

Adhesive SystemSubstrateMechanical Loading ProtocolµTBS before Loading (MPa)µTBS after Loading (MPa)Percent Decrease (%)Reference
Single Bond-2Dentin50,000 cycles @ 90N~45~35~22[10]
Single Bond-2Dentin100,000 cycles @ 90N~45~30~33[10]
Single Bond-2Dentin500,000 cycles @ 90N~45~20~56[10]

Visualizations

The following diagrams illustrate the experimental workflow for simulating the aging of dual-cure cement bonds and the primary degradation pathway.

Experimental_Workflow cluster_prep Specimen Preparation cluster_aging Accelerated Aging Protocols cluster_testing Performance Evaluation p1 Prepare Substrates (e.g., Dentin, Ceramic) p2 Apply Dual-Cure Cement p1->p2 p3 Seat Restoration p2->p3 p4 Light Cure & Self Cure p3->p4 p5 Initial Storage (24h at 37°C) p4->p5 a1 Thermocycling p5->a1 Aged Groups a2 Water Storage p5->a2 Aged Groups a3 Mechanical Loading p5->a3 Aged Groups t1 Bond Strength Testing (e.g., SBS, µTBS) p5->t1 Control Group a1->t1 a2->t1 a3->t1 t2 Failure Mode Analysis t1->t2

Experimental workflow for in vitro aging.

Degradation_Pathway cluster_oral_env Oral Environment Stressors cluster_degradation Degradation Mechanisms cluster_outcome Clinical Outcome s1 Water / Saliva d1 Hydrolysis of Resin & Collagen s1->d1 s2 Temperature Changes d2 Thermal Stress & Microcracking s2->d2 s3 Masticatory Forces d3 Mechanical Fatigue s3->d3 o1 Reduced Bond Strength d1->o1 d2->o1 d3->o1 o2 Marginal Staining o1->o2 o3 Restoration Failure o1->o3

Degradation pathway of resin cement bonds.

References

Application

Application Notes and Protocols for Cementation of Ceramic Restorations with Dual-Cure Cements

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the cementation of ceramic restorations using dual-cure resin cements. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cementation of ceramic restorations using dual-cure resin cements. The information is intended to guide researchers and clinicians in achieving durable and reliable bonding between dental ceramics and tooth structure.

Introduction to Dual-Cure Cementation

Dual-cure resin cements are versatile luting agents designed for the cementation of various dental restorations, including crowns, bridges, inlays, onlays, and veneers fabricated from metal, ceramic, or composite materials.[1] These cements combine both light-activated and self-curing (chemical) mechanisms, ensuring complete polymerization even in areas with limited light access, such as beneath opaque or thick restorations.[2] This dual mechanism enhances the reliability of the polymerization process, which is crucial for achieving optimal mechanical properties and long-term color stability.[2]

The principal organic components are typically mixtures of dental methacrylate (B99206) resins like TEGDMA, EBPADMA, and UDMA, with an inorganic filler loading of around 40% by volume.[1] They are often radiopaque, allowing for easy identification on radiographs.[1]

Key Considerations for Successful Cementation

The clinical success and longevity of ceramic restorations depend on a meticulous cementation technique. Key factors influencing the outcome include:

  • Ceramic Type: The choice of surface treatment protocol is dictated by the type of ceramic being used (e.g., glass-based ceramics like lithium disilicate or polycrystalline ceramics like zirconia).

  • Tooth Preparation: Proper tooth preparation, including adequate retention and resistance form, is fundamental for the stability of the restoration.[3]

  • Adhesive System: The selection of an appropriate adhesive system (e.g., etch-and-rinse, self-etch) is critical for establishing a strong bond to enamel and dentin.[4]

  • Curing Protocol: Understanding the interplay between light-curing and self-curing mechanisms is essential for ensuring complete polymerization of the cement.

Experimental Data on Bond Strength and Marginal Adaptation

The following tables summarize quantitative data from various in vitro studies on the performance of dual-cure cements with different ceramic materials and surface treatments.

Table 1: Shear Bond Strength (SBS) of Dual-Cure Cements to Different Ceramics

Ceramic TypeSurface TreatmentDual-Cure CementMean SBS (MPa)Key Findings
Zirconia (nonglazed)Airborne-particle abrasionDual-polymerizing, adhesive resin cementHigher than glazed surfacesGlazing significantly reduced the bond strength of the dual-polymerizing cement to zirconia.[5][6]
Lithium DisilicateHydrofluoric acid etch + Silane (B1218182)RelyX Ultimate3.81 +/- 2.14 (no light cure)Light curing of both the adhesive and the cement significantly improved bond strength for both zirconia and lithium disilicate crowns.[7]
ZirconiaAirborne-particle abrasion + MDP primerRelyX UltimateNot specified, but cure was a significant factor
ZirconiaHot etching (KHF₂)Duo-LinkSignificantly improved bond strengthHot etching of zirconia was found to be an effective surface treatment to improve bond strength.[8]
Lithium DisilicateHydrofluoric acid etch + SilaneVariolink EstheticHighest among tested cementsVariolink Esthetic and Multilink Automix showed the highest bond strength to lithium disilicate.[8]

Table 2: Marginal Gap of Ceramic Restorations Cemented with Dual-Cure Cements

Restoration TypeCeramic MaterialCementation ProtocolMean Marginal Gap (µm) - Post-CementationKey Findings
OverlayLithium Disilicate (IPS e.max CAD)Adhesive resin cement (RelyX™ Ultimate)18.289Cementation with adhesive resin cement resulted in significantly better marginal adaptation compared to preheated or sonically-activated composite.[9][10][11]
OverlayReinforced Composite (Brilliant Crios)Adhesive resin cement (RelyX™ Ultimate)15.476

Detailed Experimental Protocols

Protocol 1: Cementation of Glass-Based Ceramic Restorations (e.g., Lithium Disilicate)

This protocol is based on the principle of creating micromechanical retention through acid etching and chemical bonding via a silane coupling agent.[12]

Materials:

  • Hydrofluoric acid (HF) etchant (e.g., 5% or 9.6%)[12][13]

  • Phosphoric acid etchant (for cleaning)[12]

  • Silane coupling agent[13]

  • Dental adhesive (bonding agent)[13]

  • Dual-cure resin cement

Procedure:

  • Restoration Try-in: Verify the fit, margins, and aesthetics of the restoration.

  • Internal Surface Treatment of the Restoration:

    • Etch the internal surface with hydrofluoric acid. The etching time depends on the ceramic manufacturer's instructions (typically 20-60 seconds for lithium disilicate).[12][14]

    • Thoroughly rinse the restoration with water and dry it with oil-free air.

    • Apply a silane coupling agent to the etched surface and allow it to react for 60 seconds before air-drying.[1][13]

  • Tooth Preparation and Isolation:

    • Isolate the tooth with a rubber dam to ensure a dry and contamination-free operating field.

    • Clean the tooth preparation with a pumice slurry and rinse thoroughly.

  • Tooth Surface Treatment:

    • Etch the enamel and dentin according to the adhesive system's instructions (total-etch or self-etch). For a total-etch technique, apply 34-37% phosphoric acid to the enamel for 15-30 seconds and to the dentin for no more than 15 seconds.[15][16]

    • Rinse the etchant thoroughly and gently air-dry, leaving the dentin slightly moist.

    • Apply the dental adhesive to the prepared tooth surface and light-cure according to the manufacturer's instructions.[7] Some protocols suggest that light-curing the adhesive prior to seating the crown can significantly improve bond strength.[12]

  • Cementation:

    • Dispense and mix the dual-cure resin cement according to the manufacturer's directions.[1]

    • Apply a thin, even layer of the mixed cement to the internal surface of the restoration.

    • Seat the restoration with gentle, constant pressure.

    • Remove excess cement. A brief "tack cure" of 1-3 seconds can facilitate the removal of excess cement in a gel-like state.[1][15][17]

  • Curing:

    • Light-cure all accessible margins for the manufacturer's recommended time (e.g., 20-40 seconds per surface).[1][9] For thicker or more opaque restorations, the self-curing mechanism will ensure complete polymerization over time (typically 4.5 to 7 minutes).[1]

    • Apply a glycerin gel to the margins before the final light cure to prevent the formation of an oxygen-inhibited layer.[16][18]

  • Finishing and Polishing:

    • After the cement has fully set, finish and polish the margins.

Protocol 2: Cementation of Polycrystalline Ceramic Restorations (e.g., Zirconia)

Bonding to zirconia relies on creating micromechanical retention through air abrasion and chemical bonding using a primer containing 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP).[12]

Materials:

  • Air-abrasion unit with aluminum oxide particles (e.g., 50 µm)[12]

  • Zirconia primer containing 10-MDP

  • Dental adhesive (optional, depending on the cement system)

  • Dual-cure resin cement (often a self-adhesive formulation is used)[3]

Procedure:

  • Restoration Try-in: Check the fit and contacts of the zirconia restoration.

  • Internal Surface Treatment of the Restoration:

    • Air-abrade the internal surface of the restoration with 50 µm aluminum oxide particles at a low pressure (e.g., 0.1-0.25 MPa or 30 PSI).[12][17][19]

    • Clean the air-abraded surface with a stream of oil-free air and/or a cleaning agent like Ivoclean for 20 seconds.[17] Avoid using phosphoric acid for cleaning as it can inhibit bonding.[17]

    • Apply a zirconia primer containing 10-MDP to the internal surface and let it dry.

  • Tooth Preparation and Isolation:

    • Isolate the tooth and clean the preparation as described in Protocol 1.

  • Tooth Surface Treatment:

    • The tooth surface treatment will depend on the type of dual-cure cement used.

      • For self-adhesive dual-cure cements: No separate etching or bonding agent is typically required.[3][20]

      • For adhesive dual-cure cements: Follow the manufacturer's instructions for etching and application of a bonding agent, similar to Protocol 1.

  • Cementation:

    • Apply the dual-cure cement to the restoration and seat it firmly.

    • Remove excess cement, possibly using a short tack-curing time.[17]

  • Curing:

    • Light-cure the margins. While light can penetrate zirconia to some extent, especially with thinner and more translucent formulations, the self-curing component is crucial for complete polymerization.[12] Light curing through A1- or B1-shade zirconia up to 1.5 mm thickness is feasible.[12]

    • The self-curing process will complete within a few minutes.[17]

  • Finishing and Polishing:

    • Finish and polish the margins after the cement is fully set.

Visualizations of Workflows and Concepts

Cementation Workflow for Glass-Based Ceramics

GlassCeramicWorkflow cluster_restoration Restoration Preparation cluster_tooth Tooth Preparation cluster_cementation Cementation TryIn 1. Try-in HF_Etch 2. HF Etch TryIn->HF_Etch RinseDry_R 3. Rinse & Dry HF_Etch->RinseDry_R Silane 4. Apply Silane RinseDry_R->Silane ApplyCement 2. Apply Cement to Restoration Silane->ApplyCement Isolate 1. Isolate Tooth Clean 2. Clean Preparation Isolate->Clean AcidEtch_T 3. Acid Etch Clean->AcidEtch_T RinseDry_T 4. Rinse & Dry AcidEtch_T->RinseDry_T Adhesive 5. Apply Adhesive RinseDry_T->Adhesive LightCure_A 6. Light Cure Adhesive Adhesive->LightCure_A MixCement 1. Mix Dual-Cure Cement LightCure_A->ApplyCement MixCement->ApplyCement Seat 3. Seat Restoration ApplyCement->Seat RemoveExcess 4. Remove Excess Cement Seat->RemoveExcess FinalCure 5. Final Light Cure RemoveExcess->FinalCure Finish 6. Finish & Polish FinalCure->Finish

Caption: Workflow for cementation of glass-based ceramic restorations.

Cementation Workflow for Zirconia Ceramics

ZirconiaWorkflow cluster_restoration Restoration Preparation cluster_tooth Tooth Preparation cluster_cementation Cementation (Self-Adhesive) TryIn_Z 1. Try-in AirAbrade 2. Air Abrade TryIn_Z->AirAbrade Clean_R 3. Clean Surface AirAbrade->Clean_R MDP_Primer 4. Apply MDP Primer Clean_R->MDP_Primer ApplyCement_Z 2. Apply Cement to Restoration MDP_Primer->ApplyCement_Z Isolate_Z 1. Isolate Tooth Clean_T 2. Clean Preparation Isolate_Z->Clean_T MixCement_Z 1. Mix Dual-Cure Cement Clean_T->ApplyCement_Z MixCement_Z->ApplyCement_Z Seat_Z 3. Seat Restoration ApplyCement_Z->Seat_Z RemoveExcess_Z 4. Remove Excess Cement Seat_Z->RemoveExcess_Z FinalCure_Z 5. Final Light & Self Cure RemoveExcess_Z->FinalCure_Z Finish_Z 6. Finish & Polish FinalCure_Z->Finish_Z

Caption: Workflow for cementation of zirconia restorations.

Dual-Cure Polymerization Concept

DualCureConcept cluster_activation Activation Mechanisms DualCure Dual-Cure Resin Cement Light Light Activation (Photoinitiators) DualCure->Light Light Exposure Chemical Chemical Activation (Redox Initiators) DualCure->Chemical Self-Curing Polymerization Complete Polymerization Light->Polymerization Chemical->Polymerization

Caption: Conceptual diagram of dual-cure polymerization mechanisms.

References

Method

Application Notes and Protocols for Luting Zirconia Crowns with Dual-Cure Resin Cements

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and standardized protocols for the luting of zirconia crowns using dual-cure resin cements. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the luting of zirconia crowns using dual-cure resin cements. The information is compiled from a comprehensive review of current dental literature and manufacturer guidelines, focusing on achieving a durable and reliable bond between zirconia restorations and tooth structure.

Introduction

Zirconia, an increasingly popular material for dental restorations due to its superior mechanical properties and esthetics, presents unique challenges for adhesive cementation. Unlike silica-based ceramics, zirconia's acid-resistant and silica-free surface precludes effective bonding through traditional hydrofluoric acid etching and silanization.[1][2] Therefore, a combination of mechanical and chemical surface treatments is imperative to establish a strong and lasting bond with resin cements. Dual-cure resin cements are often recommended for cementing zirconia restorations to ensure adequate polymerization, especially in areas with limited light transmission.[2][3] The incorporation of 10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP) monomers in primers and cements has been shown to significantly enhance the chemical bond to zirconium oxide.[4][5][6]

Key Principles of Zirconia Bonding

Achieving a robust bond to zirconia with dual-cure resin cements relies on a multi-step approach often referred to as the "APC" concept: Air-particle abrasion, Priming, and Composite resin cementation.[3]

  • A - Air-Particle Abrasion: This step creates micromechanical retention by increasing the surface area and roughness of the zirconia's intaglio surface.[2][7] It also cleans the surface of contaminants.[8]

  • P - Priming: The application of a primer containing an adhesive phosphate monomer, such as MDP, facilitates a chemical bond between the zirconia and the resin cement.[3][4]

  • C - Composite Resin Cement: A dual-cure resin cement is used to fill the space between the crown and the tooth preparation, ensuring polymerization through both light- and self-curing mechanisms.[2][3]

Experimental Protocols

The following protocols are based on common methodologies cited in dental research for evaluating the bond strength of dual-cure resin cements to zirconia.

Zirconia Surface Treatment Protocol

This protocol details the steps for preparing the intaglio surface of a zirconia crown for bonding.

Materials:

  • Zirconia crowns

  • Air-abrasion unit (micro-etcher)

  • Aluminum oxide (Al₂O₃) particles (30-50 µm)

  • Oil-free air source

  • Universal cleaning agent (e.g., Ivoclean) or 5% Sodium Hypochlorite (NaClO)[9][10]

  • MDP-containing ceramic primer[4][11][12]

Procedure:

  • Try-in and Cleaning: After the initial try-in of the zirconia crown, thoroughly clean the intaglio surface to remove salivary contaminants. Saliva contains phosphates that can bind to the zirconia surface and inhibit chemical bonding.[13] Apply a universal cleaning agent for 20 seconds, then rinse thoroughly with water and dry.[9][10] Note: Do not use phosphoric acid to clean zirconia, as it will saturate the surface with phosphate ions, preventing the MDP monomer from bonding.[2][14]

  • Air-Particle Abrasion: Air-abrade the entire internal surface of the crown with 30-50 µm aluminum oxide particles.[15][16]

    • Pressure: 0.05 - 0.25 MPa (0.5 - 2.5 bar).[2][15]

    • Distance: Maintain a distance of approximately 10 mm between the nozzle and the zirconia surface.[15]

    • Duration: Abrade for 10-20 seconds.[15][16]

    • Motion: Use continuous movement to ensure even treatment and prevent the formation of defects.[15]

  • Post-Abrasion Cleaning: After air abrasion, rinse the crown thoroughly with a stream of water to remove any residual alumina (B75360) particles and dry with oil-free air.

  • Primer Application: Apply a thin, uniform layer of an MDP-containing ceramic primer to the entire internal surface of the crown.[3] Follow the manufacturer's instructions for application and air-drying. Do not light-cure the primer unless specified by the manufacturer.[17]

Tooth Preparation and Cementation Protocol

This protocol outlines the steps for preparing the tooth and cementing the zirconia crown.

Materials:

  • Pumice or other non-oil-based cleaning paste

  • Etchant (if applicable, for enamel)

  • Universal bonding agent (optional, depending on cement system)

  • Dual-cure resin cement

  • Dental curing light

  • Glycerin gel (optional)

Procedure:

  • Tooth Preparation Cleaning: Clean the prepared tooth with pumice and water to remove any temporary cement residue and biofilm.[8][18] Rinse thoroughly and gently air-dry.

  • Isolation: Isolate the tooth to prevent contamination from saliva and crevicular fluid.[2]

  • Tooth Pre-treatment: Follow the manufacturer's instructions for the chosen dual-cure resin cement system. This may involve:

    • Self-Adhesive Cements: No separate tooth priming or bonding agent is typically required.[19]

    • Adhesive Resin Cements: May require the application of a separate tooth primer or universal bonding agent.[3][20] If a universal adhesive is used, it is typically agitated on the tooth surface for 20 seconds, air-thinned, and may or may not be light-cured before cement application, depending on the system.[17][18]

  • Cement Application: Dispense the dual-cure resin cement and apply a thin, even layer to the internal surface of the primed zirconia crown.[18]

  • Seating the Crown: Seat the crown on the prepared tooth with firm, consistent pressure.[18]

  • Excess Cement Removal:

    • Tack Curing: Light-cure the margins for 1-3 seconds to bring the excess cement to a gel-like state, which facilitates easy removal with a scaler.[9][18]

    • Alternatively, remove excess cement in its soft stage before final curing.[18]

  • Final Curing:

    • Apply a layer of glycerin gel to the margins to prevent the formation of an oxygen-inhibited layer.[18]

    • Light-cure each surface (buccal, lingual, mesial, distal, and occlusal) for a minimum of 20 seconds.[18]

    • Allow the cement to self-cure for the time specified by the manufacturer (typically 6-10 minutes from the start of mixing) to ensure complete polymerization, especially under the opaque zirconia.[17][18]

  • Finishing and Polishing: After the cement has fully set, adjust the occlusion and polish the margins as needed.[18]

Data Presentation

The following tables summarize key quantitative data from the literature regarding luting protocols for zirconia crowns.

Table 1: Air-Abrasion Parameters for Zirconia Surface Treatment

ParameterRecommended ValueReference(s)
Particle TypeAluminum Oxide (Al₂O₃)[2][15]
Particle Size30 - 50 µm[2][15]
Air Pressure0.05 - 0.25 MPa (0.5 - 2.5 bar)[2][15]
Duration10 - 20 seconds[15][16]
Distance~10 mm[15]

Table 2: Curing Parameters for Dual-Cure Resin Cements with Zirconia Crowns

Curing StageActionDurationReference(s)
Tack Cure (optional)Light-cure margins1 - 3 seconds[9][18]
Final Light CureLight-cure each surface≥ 20 seconds[18]
Self-CureAllow to set without light6 - 10 minutes[17][18]

Visualizations

The following diagrams illustrate the workflows and relationships described in these protocols.

LutingProtocolWorkflow cluster_crown_prep Crown Preparation cluster_tooth_prep Tooth Preparation cluster_cementation Cementation TryIn 1. Try-In & Fit Check CleanCrown 2. Clean Intaglio (e.g., Ivoclean) TryIn->CleanCrown AirAbrade 3. Air-Abrade (Al₂O₃, 30-50µm, 0.5-2.5 bar) CleanCrown->AirAbrade RinseDryCrown 4. Rinse & Dry AirAbrade->RinseDryCrown ApplyPrimer 5. Apply MDP Primer RinseDryCrown->ApplyPrimer ApplyCement 1. Apply Dual-Cure Cement to Crown ApplyPrimer->ApplyCement CleanTooth 1. Clean Preparation (Pumice) IsolateTooth 2. Isolate Tooth CleanTooth->IsolateTooth PretreatTooth 3. Tooth Pre-treatment (per cement instructions) IsolateTooth->PretreatTooth SeatCrown 2. Seat Crown PretreatTooth->SeatCrown ApplyCement->SeatCrown TackCure 3. Tack Cure & Remove Excess SeatCrown->TackCure FinalCure 4. Final Cure (Light & Self-Cure) TackCure->FinalCure Finish 5. Finish & Polish FinalCure->Finish

Caption: Workflow for zirconia crown cementation.

ZirconiaBondingMechanism Zirconia Zirconia Crown Surface AirAbrasion Air Abrasion (Al₂O₃) Zirconia->AirAbrasion creates MDP_Primer MDP-Containing Primer Zirconia->MDP_Primer provides sites for MicroRetention Micromechanical Retention AirAbrasion->MicroRetention ResinCement Dual-Cure Resin Cement MicroRetention->ResinCement enhances bond of ChemicalBond Chemical Bond (Zr-O-P) MDP_Primer->ChemicalBond forms ChemicalBond->ResinCement links to

Caption: Zirconia bonding mechanisms.

References

Application

Application Notes and Protocols: Dual-Cure Cement in Pediatric Dentistry Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of dual-cure cements in pediatric dentistry research, with a focus on their application,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dual-cure cements in pediatric dentistry research, with a focus on their application, performance, and biocompatibility. Detailed protocols for key in-vitro experiments are provided to facilitate study design and execution.

Introduction to Dual-Cure Cements in Pediatric Dentistry

Dual-cure cements are resin-based materials that combine both light-curing and self-curing mechanisms for polymerization. This dual-curing property is particularly advantageous in pediatric dentistry for luting restorations where light penetration may be limited, such as with opaque zirconia or stainless steel crowns. The initial light cure allows for a quick command set, facilitating the removal of excess cement, while the chemical cure ensures complete polymerization in deeper areas and at the tooth-restoration interface.

Key applications in pediatric dentistry research include:

  • Luting of Prefabricated Crowns: Investigating the retention and longevity of zirconia and stainless steel crowns on primary teeth.[1][2][3]

  • Restorative Materials: Evaluating their performance as a bulk-fill restorative material in primary molars.[4][5][[“]][7]

  • Bond Strength Studies: Assessing the adhesion of dual-cure cements to enamel and dentin of primary teeth.[8][9][10]

  • Microleakage Evaluation: Determining the sealing ability of these cements at the restoration margin to prevent secondary caries.[11][12][13][14][15]

  • Biocompatibility and Bioactivity: Studying the cellular response to and ion-releasing capabilities of newer "bioactive" dual-cure cements.[16][17][18][19]

Data Presentation: Performance of Dual-Cure Cements

The following tables summarize quantitative data from various studies on the performance of dual-cure cements in comparison to other luting agents used in pediatric dentistry.

Table 1: Shear Bond Strength (SBS) of Luting Cements to Tooth Structure

Cement TypeBrandSubstrateMean Shear Bond Strength (MPa)Key Findings
Dual-Cure Resin CementRelyX ARCEnamel29.36Statistically significant higher bond strength compared to other dual-cured cements in the study.[8]
Dual-Cure Resin CementRelyX ARCDentin26.48Statistically significant higher bond strength compared to other dual-cured cements in the study.[8]
Dual-Cure Resin CementParacemEnamel17.63Lower mean bond strength compared to other cements tested.[8]
Dual-Cure Resin CementParacemDentin18.66Higher bond strength to dentin compared to enamel, though not statistically significant.[8]
Bioactive Dual-Cure CementBioCem®Enamel1.89 - 8.62Lower SBS compared to Glass Ionomer Cement (GIC).[20]
Glass Ionomer CementFuji I®Enamel3.88 - 14.88Higher SBS compared to BioCem®.[20]

Table 2: Clinical Performance of Luting Cements for Pediatric Zirconia Crowns

Cement TypeBrandFollow-up PeriodRetention/Success RateKey Findings
Dual-Cure Adhesive Resin CementG-CEM LinkForce™12 MonthsNot specified, but no significant difference in retention loss among groups.No single ideal cement could be conclusively recommended based on retention.[1][3]
Resin Modified Glass Ionomer Cement (RMGIC)BioCem™12 MonthsNot specified, but no significant difference in retention loss among groups.Patient cooperation and technical sensitivity are important factors in cement choice.[1][3]
Glass Ionomer Cement (GIC)Fuji 1™12 MonthsNot specified, but no significant difference in retention loss among groups.[1][3]
Resin Modified Glass Ionomer Cement (RMGIC)FujiCEM™ 212 MonthsHighest success in terms of pulpal survival.[1][3]
Traditional Self-Cure GICNot specified36 Months76.7%Highest clinical retention success compared to BioCem™ and adhesive resin cement with air particle abrasion.[2]
Bioactive Dual-Cure CementBioCem™36 Months50%Lower retention compared to GIC and adhesive resin cement with air particle abrasion.[2]
Adhesive Resin Cement (with Air Particle Abrasion)Not specified36 Months70%[2]

Table 3: Clinical Survival Rates of a Dual-Cure Restorative Material in Primary Teeth

MaterialApplicationFollow-up PeriodOverall Survival RateKey Findings
Dual-Cure Resin-Based MaterialCention N (with adhesive)12 Months70.4%Suitable for occlusal cavities.[4][5][[“]]
Dual-Cure Resin-Based MaterialCention N (without adhesive)12 Months66.7%Poorer performance, especially in occluso-proximal cavities, compared to Vitremer.[4][5][[“]]
Resin-Modified Glass Ionomer Cement (RMGIC)Vitremer12 Months81.9%Higher survival rate compared to the dual-cure material tested.[4][5][[“]]

Table 4: Microleakage Evaluation of Cements for Zirconia Crowns

Crown TypeCement TypeBrandMicroleakage Finding
Prefabricated Zirconia CrownBioactive Dual-Cure CementBioCem®Exhibited the lowest microleakage.[14] Recommended as the preferred luting cement.[14]
Prefabricated Zirconia CrownResin-Modified Glass Ionomer Cement (RMGIC)RelyX™ Luting 2Demonstrated the highest microleakage.[14]
Prefabricated Zirconia CrownSelf-Adhesive Resin CementRelyX™ U200Showed significantly higher microleakage compared to BioCem®.[14]
Custom-Made Zirconia CrownBioactive Dual-Cure CementBioCem®Lower microleakage compared to RMGIC.[14]
Custom-Made Zirconia CrownResin-Modified Glass Ionomer Cement (RMGIC)RelyX™ Luting 2Significantly greater microleakage than those cemented with BioCem®.[14]

Experimental Protocols

Microtensile Bond Strength (µTBS) Testing

This protocol is designed to evaluate the bond strength of dual-cure cement to enamel or dentin of primary teeth.

Materials and Equipment:

  • Extracted primary molars

  • Acrylic resin for mounting

  • Low-speed diamond saw with water cooling

  • Dual-cure cement and corresponding adhesive system

  • Composite resin for build-up

  • Curing light

  • Universal testing machine

  • Stereomicroscope

Procedure:

  • Tooth Preparation: Embed the selected teeth in acrylic resin, exposing the enamel or dentin surface to be tested. Grind the surface flat using 600-grit silicon carbide paper under water irrigation to create a standardized bonding area.

  • Cement Application:

    • Apply the adhesive system to the prepared tooth surface according to the manufacturer's instructions.

    • For some systems, this may involve etching, priming, and applying a bonding agent, followed by light curing.[8]

    • Mix the dual-cure cement base and catalyst and apply a standardized amount to the surface.

  • Composite Build-up: Incrementally build up a composite resin block (e.g., 4 mm x 4 mm) on top of the cement.[8]

  • Curing:

    • Tack cure the cement for a few seconds to stabilize the composite block.

    • Remove any excess cement.

    • Light-cure the cement and composite according to the manufacturer's instructions (e.g., 40 seconds on multiple surfaces).[8]

  • Storage: Store the specimens at 37°C in 100% relative humidity for 24 hours to ensure complete polymerization.[8]

  • Sectioning: Using a low-speed diamond saw under water cooling, section the tooth perpendicular to the resin-substrate interface to obtain beams with a cross-sectional area of approximately 1 mm².[8][9]

  • Testing:

    • Mount each beam onto a testing jig.

    • Apply a tensile force using a universal testing machine at a crosshead speed of 1.0 mm/min until failure.[8][9]

  • Failure Analysis: Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin/enamel, cohesive in resin, or mixed).

Microleakage Evaluation

This protocol assesses the sealing ability of dual-cure cements when used for luting crowns on primary teeth.

Materials and Equipment:

  • Extracted primary molars

  • Prefabricated zirconia crowns

  • Dual-cure cement

  • Thermocycler

  • 2% methylene (B1212753) blue solution

  • Low-speed diamond saw

  • Stereomicroscope

Procedure:

  • Tooth and Crown Preparation: Prepare extracted primary molars for the placement of prefabricated zirconia crowns according to standard protocols.

  • Cementation:

    • Isolate and dry the prepared teeth.

    • Mix and apply the dual-cure cement into the crown.

    • Seat the crown firmly onto the tooth.

    • Tack cure for 3-5 seconds to allow for easy removal of excess cement.[2]

    • Perform the final light cure for the recommended duration (e.g., 20 seconds each on buccal and lingual surfaces).[2][11]

  • Storage: Store the crowned teeth in a saline solution at 37°C for 24 hours.[11]

  • Thermocycling: Subject the specimens to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the oral environment.

  • Dye Immersion: Seal the apices of the teeth with wax and cover the entire tooth surface, except for 1 mm around the crown margin, with nail varnish. Immerse the teeth in a 2% methylene blue solution for 24 hours.

  • Sectioning: Rinse the teeth and section them longitudinally (buccolingually or mesiodistally) using a low-speed diamond saw.

  • Evaluation: Examine the sections under a stereomicroscope at a specified magnification (e.g., 10x) to measure the extent of dye penetration along the tooth-cement-crown interface.[11] Score the microleakage based on a predefined scale (e.g., 0 = no leakage, 4 = leakage into the pulp).

In-Vitro Biocompatibility and Bioactivity Assessment

This protocol outlines methods to evaluate the biological properties of dual-cure cements.

Materials and Equipment:

  • Dual-cure cement (e.g., TheraCal PT)

  • Standardized sample molds

  • Liquid Chromatography/Mass Spectrometry (LC/MS)

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Procedure:

  • Sample Preparation: Prepare standardized disc-shaped samples of the dual-cure cement according to the manufacturer's instructions.

  • Residual Monomer Release:

    • Immerse the samples in a solvent (e.g., ethanol (B145695) or a simulated body fluid).

    • At specified time points, analyze the eluate using LC/MS to quantify the release of residual monomers like Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA).[16]

  • Calcium Ion Release:

    • Immerse the samples in deionized water or a buffer solution.

    • Measure the concentration of calcium ions released into the solution over time using ICP-OES.[16]

  • Bioactivity (Apatite Formation):

    • Immerse the samples in a simulated body fluid (SBF) for an extended period (e.g., 7-28 days).

    • After immersion, rinse and dry the samples.

    • Analyze the surface of the samples using SEM to observe the formation of a precipitate layer.

    • Use EDX to confirm that the precipitate is composed of calcium and phosphate, indicating hydroxyapatite (B223615) formation.[16]

Visualizations

Experimental Workflow Diagrams

G cluster_prep Sample Preparation cluster_app Material Application cluster_test Testing & Analysis p1 Select & Clean Primary Molar p2 Embed in Acrylic Resin p1->p2 p3 Grind Surface Flat (Enamel or Dentin) p2->p3 a1 Apply Adhesive System (as per manufacturer) p3->a1 a2 Mix & Apply Dual-Cure Cement a1->a2 a3 Build Composite Block a2->a3 a4 Light Cure a3->a4 t1 Store 24h at 37°C a4->t1 t2 Section into 1mm² Beams t1->t2 t3 Mount in Universal Testing Machine t2->t3 t4 Apply Tensile Force until Failure t3->t4 t5 Analyze Failure Mode (Stereomicroscope) t4->t5 caption Workflow for Microtensile Bond Strength (µTBS) Testing.

Caption: Workflow for Microtensile Bond Strength (µTBS) Testing.

G cluster_prep Crown Cementation cluster_sim Oral Environment Simulation cluster_eval Evaluation p1 Prepare Primary Molar for Crown p2 Fill Crown with Dual-Cure Cement p1->p2 p3 Seat Crown & Remove Excess p2->p3 p4 Light Cure p3->p4 s1 Store 24h at 37°C p4->s1 s2 Thermocycle (e.g., 5-55°C) s1->s2 e1 Seal Apex & Immerse in Methylene Blue Dye s2->e1 e2 Section Crowned Tooth e1->e2 e3 Examine under Stereomicroscope e2->e3 e4 Score Dye Penetration e3->e4 caption Workflow for Microleakage Evaluation.

Caption: Workflow for Microleakage Evaluation.

Logical Relationship Diagram

G A Luting Cements in Pediatric Dentistry B Resin-Based Cements A->B C Glass Ionomer Cements (GIC) A->C D Dual-Cure Cements B->D E Light-Cure Cements B->E F Self-Cure Cements B->F G Conventional GIC C->G H Resin-Modified GIC (RMGIC) C->H I Advantage: Controlled working time, deep cure D->I J Application: Opaque Zirconia Crowns, SSC, Restorations D->J caption Classification of Dental Luting Cements.

Caption: Classification of Dental Luting Cements.

References

Method

Application Notes and Protocols for the Use of Dual-Cure Cements in Orthodontic Bracket Bonding Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of dual-cure cements in orthodontic bracket bonding studies. They are intended to guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dual-cure cements in orthodontic bracket bonding studies. They are intended to guide researchers in designing and conducting in vitro and in vitro studies to evaluate the efficacy and performance of these dental materials.

Introduction

Dual-cure cements are composite resins that combine both light-activated and chemically cured polymerization mechanisms. This dual-curing capability offers clinicians greater control over setting times, which is particularly advantageous in orthodontic bonding for precise bracket placement and ensuring complete polymerization, even in areas where light penetration may be limited.[1] This document outlines the current state of research on dual-cure cements for orthodontic applications, summarizing key performance indicators and providing detailed experimental protocols based on recent scientific literature.

Data Presentation: Performance of Dual-Cure vs. Light-Cure Cements

The following tables summarize the quantitative data from various studies comparing the shear bond strength (SBS) and Adhesive Remnant Index (ARI) of dual-cure and light-cure orthodontic cements.

Table 1: Shear Bond Strength (SBS) of Dual-Cure vs. Light-Cure Cements

Study (Year)Dual-Cure CementMean SBS (MPa)Light-Cure CementMean SBS (MPa)Tooth Type
Verma G, et al.Phase II dual cure10.45 - 12.17Enlight8.54 - 10.42Human Premolars
Bravo-González LA, et al.RelyX Unicem8.16Transbond XT12.27Premolars
Bravo-González LA, et al.RelyX Unicem8.16Light-Bond14.93Premolars
Al-Saleh M, et al.Rely-X Unicem6.0Transbond XT18.6Not Specified
Al-Saleh M, et al.Biscem DC2.2Transbond XT18.6Not Specified
Al-Saleh M, et al.Breeze8.4Transbond XT18.6Not Specified
Unnamed Study[2]Fusion Ultra D/C48.5 N (approx. 4.95 MPa)Calibra Veneer56.8 N (approx. 5.80 MPa)Human Teeth
Unnamed Study[3]RelyX U2005.18Blugloo5.97Metal-Ceramic Crowns
Unnamed Study[4]Dual-Cure Resin Cement9-10Light-Cure Orthodontic Composite7-10Glazed Zirconia

Note: The study by Verma G, et al. found that the dual-cure composite resin exhibited a comparatively higher shear bond strength than the conventional light-cure composite resin.[5] In contrast, another study reported that a dual-cured resin cement (RelyX Unicem) produced significantly lower bond strength than two light-cured orthodontic resin adhesive systems.[6]

Table 2: Adhesive Remnant Index (ARI) Scores

The Adhesive Remnant Index (ARI) is a qualitative measure used to assess the amount of adhesive remaining on the tooth surface after bracket debonding. The scores are typically assigned as follows:

  • 0: No adhesive left on the tooth.

  • 1: Less than half of the adhesive left on the tooth.

  • 2: More than half of the adhesive left on the tooth.

  • 3: All adhesive left on the tooth, with the impression of the bracket base.

Study (Year)Dual-Cure CementARI FindingLight-Cure CementARI Finding
Verma G, et al.Phase II dual cureNon-significant difference between groups. Most failures were between the tooth surface and adhesive.EnlightNon-significant difference between groups. Most failures were between the tooth surface and adhesive.
Bravo-González LA, et al.RelyX UnicemSignificantly less remnant adhesive.Transbond XTSignificantly more remnant adhesive.
Bravo-González LA, et al.RelyX UnicemSignificantly less remnant adhesive.Light-BondSignificantly more remnant adhesive.

Note: A study by Verma G et al. indicated that for both dual-cure and light-cure groups, the majority of bond failures occurred at the tooth-adhesive interface.[5]

Experimental Protocols

The following are generalized experimental protocols for in vitro studies on orthodontic bracket bonding with dual-cure cements, compiled from multiple sources.

Tooth Preparation
  • Tooth Selection: Use freshly extracted human premolars or other suitable teeth, ensuring they are free of caries, restorations, and cracks.

  • Cleaning: Clean the buccal surfaces of the teeth thoroughly with a pumice slurry and rinse with a water spray to remove any dental pellicles.[7]

  • Storage: Store the prepared teeth in distilled water at 37°C to prevent dehydration.

  • Mounting: Embed the teeth in a cylindrical resin block (e.g., Polycoat) with the buccal surface exposed and parallel to the direction of the debonding force.

Bracket Bonding Procedure
  • Etching: Apply 35-37% phosphoric acid etching gel to the buccal surface of the tooth for 15-30 seconds.[7][8]

  • Rinsing and Drying: Thoroughly rinse the etched surface with water for 15 seconds and dry with oil-free air until a chalky-white appearance is achieved.[8]

  • Cement Application:

    • For dual-cure cements like RelyX Unicem 2, use the automix syringe to dispense and mix the cement.[7]

    • Apply a thin, even layer of the cement to the bracket base using a micro-brush.[7][8]

  • Bracket Placement: Seat the bracket firmly on the tooth surface and remove any excess cement with a scaler or micro-brush.[7][8]

  • Curing:

    • Light-Curing: Light-cure the cement by exposing all four sides of the bracket to a curing light for a specified duration (e.g., 3 seconds per side).[7][8]

    • Chemical Curing: The chemical cure component of the dual-cure cement will continue to polymerize after the initial light activation.

  • Storage: Store the bonded specimens in a 37°C water bath for 24 hours before debonding tests.[8]

Shear Bond Strength (SBS) Testing
  • Testing Machine: Use a universal testing machine (e.g., Instron) to apply a shear force to the bracket.

  • Specimen Mounting: Secure the resin block containing the tooth in the testing machine. A positioning jig can be used to ensure the bracket slot is perpendicular to the direction of the shear force.[8]

  • Debonding: Apply a shear force to the bracket at a crosshead speed of 1 mm/min until the bracket debonds.[6]

  • Data Recording: Record the force required to debond the bracket in Newtons (N) and calculate the SBS in Megapascals (MPa) by dividing the force by the bracket base area.

Adhesive Remnant Index (ARI) Evaluation
  • Visual Inspection: After debonding, examine the tooth surface under magnification (e.g., 5x).[4]

  • Scoring: Assign an ARI score based on the amount of adhesive remaining on the enamel surface according to the established scale.

Visualizations

Experimental Workflow for Orthodontic Bracket Bonding Studies

experimental_workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Mechanical Testing & Evaluation start Tooth Selection (e.g., Human Premolars) cleaning Cleaning with Pumice Slurry start->cleaning mounting Mounting in Resin Blocks cleaning->mounting etching Enamel Etching (37% Phosphoric Acid) mounting->etching priming Primer Application (if required) etching->priming cement_app Dual-Cure Cement Application to Bracket Base priming->cement_app bracket_place Bracket Placement & Excess Removal cement_app->bracket_place light_cure Initial Light Curing bracket_place->light_cure storage Storage in Water at 37°C (24 hours) light_cure->storage sbs_test Shear Bond Strength (SBS) Test (Universal Testing Machine) storage->sbs_test ari_eval Adhesive Remnant Index (ARI) Evaluation sbs_test->ari_eval

Caption: General experimental workflow for in vitro orthodontic bracket bonding studies.

Logical Relationship of Curing Mechanisms in Dual-Cure Cements

dual_cure_mechanism cluster_light_cure Light-Cure Pathway cluster_chem_cure Chemical-Cure Pathway dual_cure Dual-Cure Cement light_source Curing Light (e.g., LED) base_paste Base Paste catalyst_paste Catalyst Paste photoinitiator Photoinitiator Activation light_source->photoinitiator light_polymerization Rapid Initial Polymerization photoinitiator->light_polymerization final_polymerization Complete Polymerization & High Bond Strength light_polymerization->final_polymerization chem_reaction Redox Reaction base_paste->chem_reaction catalyst_paste->chem_reaction chem_polymerization Slower, Continuous Polymerization chem_reaction->chem_polymerization chem_polymerization->final_polymerization

Caption: Curing mechanisms of dual-cure orthodontic cements.

References

Application

Measuring Polymerization Shrinkage of Dual-Cure Cements: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for measuring the polymerization shrinkage of dual-cure cements, a critical parameter influe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the polymerization shrinkage of dual-cure cements, a critical parameter influencing the clinical success of dental restorations. Understanding and accurately quantifying this shrinkage is paramount in the development and evaluation of new dental materials.

Introduction

Polymerization shrinkage is an inherent characteristic of resin-based dental materials, including dual-cure cements. This volumetric reduction occurs as monomer molecules convert into a polymer network.[1] Uncontrolled shrinkage can lead to stress at the restoration-tooth interface, potentially causing marginal gaps, microleakage, post-operative sensitivity, and secondary caries.[2] Dual-cure cements undergo polymerization through both light- and self-curing mechanisms, making the analysis of their shrinkage behavior complex.[3][4] This document outlines three common and reliable methods for quantifying polymerization shrinkage: the Strain Gauge Method, the Bonded-Disc Method, and Micro-Computed Tomography (µCT) Analysis.

Data Summary

The following table summarizes representative polymerization shrinkage values for different types of resin composites and cements, as reported in the literature. These values can serve as a benchmark for experimental results.

Material TypeMeasurement MethodVolumetric Shrinkage (%)Linear Shrinkage (%)Reference
Posterior Composite (P-50)Strain Gauge-Lowest among tested[5]
Silorane-based Composite (P90)Particle Tracking-0.33[2]
Methacrylate-based Composite (Z250)Particle Tracking--[2]
Flowable Composite (Z350)Particle Tracking-1.41[2]
G-ænial A'CHORDStrain Gauge & Archimedes1.800.3811[6]
G-ænial Universal InjectableStrain Gauge & Archimedes3.89-[6]
Admira Fusion x-tra (Bulk-fill)µCT2.1-[7]
SonicFill 2 (Bulk-fill)µCT0.6-[7]
Filtek Bulk FillµCT0.94 - 1.67 (with adhesive)-[8]
SDR (Low-viscosity bulk-fill)µCT2.55 - 3.14-[8]

Experimental Protocols

Strain Gauge Method

The strain gauge method is a widely used technique for real-time measurement of linear polymerization shrinkage.[5][9] It measures the dimensional change of a material bonded to a strain gauge, which translates the mechanical strain into a change in electrical resistance.[10]

Protocol:

  • Materials and Equipment:

    • Electrical resistance strain gauges (e.g., polyimide-backed).

    • Strain conditioner and data acquisition system.

    • Specimen mold (e.g., acrylic ring).

    • Light-curing unit with a calibrated output.

    • Dual-cure cement to be tested.

    • Mixing instruments.

  • Sample Preparation:

    • Securely attach the strain gauge to a stable substrate.

    • Place the specimen mold over the strain gauge.

    • Mix the dual-cure cement according to the manufacturer's instructions.

    • Carefully place a standardized volume of the mixed cement onto the center of the strain gauge within the mold. The typical specimen is shaped into a hemisphere approximately 1.5 mm high and 3–4 mm wide.[10]

    • Ensure intimate contact between the cement and the strain gauge surface.

  • Measurement Procedure:

    • Connect the strain gauge to the strain conditioner, typically in a quarter-bridge circuit.[10][11]

    • Start data acquisition to establish a baseline reading.

    • For dual-cure analysis, initiate the measurement in the absence of light to capture the self-curing shrinkage component.

    • At a predetermined time point (e.g., 2 or 7 minutes after mixing), light-cure the specimen for a specified duration (e.g., 20 or 60 seconds).[3]

    • Continue recording the strain data for a defined period (e.g., 60 minutes) to monitor post-cure shrinkage.[1][3]

  • Data Analysis:

    • The change in voltage is converted to linear strain (ε).

    • Volumetric shrinkage can be estimated from the linear strain by multiplying by three (assuming isotropic shrinkage): Volumetric Shrinkage (%) = Linear Strain (ε) × 300.[10]

    • Plot the shrinkage strain as a function of time to analyze the kinetics of polymerization.

Bonded-Disc Method

The bonded-disc method measures the axial shrinkage of a disc-shaped specimen bonded to a rigid surface.[1][12] The deflection of a thin glass coverslip placed on top of the shrinking specimen is measured by a transducer.

Protocol:

  • Materials and Equipment:

    • Linear Variable Differential Transformer (LVDT) or similar displacement transducer.

    • Rigid glass plate (e.g., 3.0 mm thick).

    • Brass ring mold (e.g., 15 mm diameter, 1.0 mm height).[1]

    • Thin glass coverslip.

    • Light-curing unit.

    • Dual-cure cement.

  • Sample Preparation:

    • Lightly grit-blast the surface of the glass plate to promote adhesion.[1]

    • Place the brass ring on the glass plate.

    • Mix the dual-cure cement and place it within the brass ring, ensuring a flat, uniform surface. The specimen is typically 1.0 mm in height and 8 mm in width.[1]

    • Carefully place the glass coverslip on top of the cement, ensuring it is centered.

  • Measurement Procedure:

    • Position the LVDT transducer in contact with the center of the coverslip.

    • Start data acquisition to record the baseline position.

    • To assess the self-curing component, monitor the transducer output for a set period before light activation.

    • Light-cure the specimen through the glass coverslip according to the desired protocol.

    • Continue to record the axial displacement for a specified duration (e.g., 60 minutes) to capture the full shrinkage profile.[1]

  • Data Analysis:

    • The recorded vertical displacement corresponds to the axial linear shrinkage.

    • Calculate the percentage of linear shrinkage based on the initial specimen thickness.

    • For bonded discs with a high configuration factor (C-factor > 5), the axial shrinkage can approximate the volumetric shrinkage.[12]

Micro-Computed Tomography (µCT) Analysis

Micro-CT is a non-destructive imaging technique that allows for the three-dimensional visualization and quantification of volumetric polymerization shrinkage.[8][13][14]

Protocol:

  • Materials and Equipment:

    • Micro-CT scanner.

    • Specimen holder (e.g., plastic or resin mold).

    • Light-curing unit.

    • Dual-cure cement.

  • Sample Preparation:

    • Prepare a standardized cavity or mold for the cement.

    • Mix the dual-cure cement and place it into the mold.

  • Measurement Procedure:

    • Mount the specimen in the µCT scanner.

    • Perform an initial scan of the uncured cement sample in dark conditions.[13]

    • Remove the specimen from the scanner and light-cure it according to the desired protocol. To evaluate the self-curing component, specimens can be left in the dark for a specified time before or without light-curing.[4]

    • After the desired curing time, perform a second µCT scan of the cured specimen.

  • Data Analysis:

    • Reconstruct the 3D images from both scans.

    • Using image analysis software, calculate the volume of the cement before (V1) and after (V2) polymerization.

    • Calculate the volumetric shrinkage (SµCT) using the formula: SµCT = (V1 - V2) / V1 × 100%.[13]

    • Advanced analysis can visualize the 3D displacement vectors within the material.[14]

Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for measuring polymerization shrinkage and the logical relationship between the different curing mechanisms of dual-cure cements.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_cement Mix Dual-Cure Cement place_cement Place Cement in Mold/on Sensor prep_cement->place_cement initial_scan Initial Measurement (Uncured) place_cement->initial_scan cure Curing Protocol (Self-Cure and/or Light-Cure) initial_scan->cure final_scan Final Measurement (Cured) cure->final_scan calc_shrinkage Calculate Shrinkage (Linear/Volumetric) final_scan->calc_shrinkage kinetics Analyze Shrinkage Kinetics calc_shrinkage->kinetics

Caption: General experimental workflow for polymerization shrinkage measurement.

G cluster_light Light-Cure Pathway cluster_self Self-Cure Pathway dual_cure Dual-Cure Cement (Uncured Monomers) light_activation Light Activation dual_cure->light_activation chemical_activation Chemical Activation (Base + Catalyst) dual_cure->chemical_activation photoinitiators Photoinitiator Activation light_activation->photoinitiators rapid_polymerization Rapid Initial Polymerization photoinitiators->rapid_polymerization polymer_network Final Polymer Network (Shrinkage Occurs) rapid_polymerization->polymer_network redox_initiators Redox Initiator Reaction chemical_activation->redox_initiators slower_polymerization Slower, Continuous Polymerization redox_initiators->slower_polymerization slower_polymerization->polymer_network

Caption: Signaling pathways for dual-cure cement polymerization.

References

Technical Notes & Optimization

Troubleshooting

dual cure cement bonding failure analysis and case studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of dual-cure resin cements in research and clinical applications. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of dual-cure resin cements in research and clinical applications.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of dual-cure cement bonding failure?

A1: Bonding failures with dual-cure cements are multifactorial. Key causes include:

  • Inadequate Polymerization: Insufficient light exposure, in terms of intensity and duration, can lead to a lower degree of conversion (DC) of the resin cement, compromising its mechanical properties and bond strength.[1][2][3][4] This is particularly critical when cementing opaque restorations like zirconia, which can significantly attenuate the curing light.[5]

  • Incompatibility between Materials: Acidic monomers in some simplified adhesive systems can interact with the amine initiators in chemically-cured or dual-cured cements, inhibiting polymerization and leading to debonding.[6][7][8][9]

  • Improper Surface Treatment: Inadequate surface treatment of the restoration (e.g., zirconia, lithium disilicate) or the tooth structure can prevent effective micromechanical and chemical bonding.[10][11][12]

  • Contamination: Contamination of the bonding surfaces with saliva, blood, or other substances can interfere with the bonding process.[13] For zirconia restorations, salivary phosphate (B84403) contamination after try-in is a significant issue that requires specific cleaning protocols.[12][14]

  • Cement Choice and Application: Using a cement not suited for the specific restorative material or clinical situation, or improper application techniques like uneven distribution, can lead to failure.[13]

Q2: How does the intensity of the curing light affect the bond strength of dual-cure cements?

A2: The intensity of the curing light has a significant impact on the bond strength of dual-cure cements. Higher light intensity generally leads to a higher degree of conversion (DC) on the cement side, which in turn enhances the tensile bond strength.[1][3] While the chemical cure component allows for polymerization in areas with limited light access, studies have shown that dual-cured resin cements still depend on light for adequate curing.[2] Insufficient light irradiance can result in incomplete polymerization, especially at greater depths or through thick or opaque restorative materials.[2][5][15]

Q3: What is the recommended surface treatment for zirconia restorations before cementation with dual-cure cement?

A3: Proper surface treatment is crucial for achieving a durable bond to zirconia. The recommended protocol, often referred to as the "APC Zirconia Bonding Technique," involves three main steps:[16]

  • Air-particle abrasion: This creates micromechanical retention. Sandblasting with aluminum oxide (Al2O3) particles (e.g., 50-60 μm at low pressure) is a common method.[10][12][16]

  • Primer application: A primer containing 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) is essential for chemical bonding to the zirconia surface.[10][12][16]

  • Cementation: Use of a dual- or self-cure composite resin ensures adequate polymerization, especially under an opaque zirconia restoration.[16]

It is also critical to decontaminate the zirconia surface after try-in to remove salivary phosphates, which can be done using specific cleaners like Ivoclean or by sandblasting.[14]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Solutions
Debonding of Restoration Shortly After Placement 1. Inadequate polymerization due to insufficient light curing.[1][2][3] 2. Incompatibility between the adhesive system and the dual-cure cement.[6][7][8][9] 3. Contamination of the bonding surfaces.[13][14]1. Ensure the curing light has sufficient intensity and cure for the recommended duration. For opaque restorations, consider a longer curing time from the margins. 2. Use an adhesive system that is compatible with dual-cure cements. Avoid using simplified, acidic single-bottle adhesives with self- or dual-cured composites unless a dual-cure activator is used.[17] 3. Maintain a clean and dry operating field. After try-in of zirconia restorations, decontaminate the internal surface to remove salivary phosphates.[14]
Fracture of the Ceramic Restoration 1. Cohesive failure within the cement layer, indicating the cement was the weakest link.[18] 2. High polymerization contraction stress from immediate light-curing.[8] 3. Improper case selection or functional overloading.[19]1. Select a dual-cure cement with high mechanical properties.[6] 2. Consider a "step-luting" technique where initial setting occurs through chemical curing before final light curing to potentially reduce stress.[20] 3. Evaluate occlusal stresses and patient habits (e.g., bruxism) before selecting an all-ceramic restoration.[19][21]
Marginal Discoloration and Leakage 1. Incomplete polymerization at the margins leading to increased water sorption and degradation.[5] 2. Cement washout due to improper cementation technique or moisture contamination.[13]1. Ensure adequate light curing at all margins of the restoration. 2. Use proper isolation techniques (e.g., rubber dam) and ensure an even application of cement. Remove excess cement promptly.[13]

Experimental Protocols

Microtensile Bond Strength (µTBS) Test

This test is commonly used to evaluate the bond strength of resin cements to tooth structure or restorative materials.

  • Specimen Preparation:

    • Extracted human molars are sectioned to expose a flat dentin or enamel surface.

    • The restorative material (e.g., a ceramic block) is prepared according to the desired dimensions.

  • Bonding Procedure:

    • The tooth surface and the restorative material are treated according to the manufacturer's instructions for the adhesive and dual-cure cement being tested.

    • The dual-cure cement is applied, and the restorative material is seated with a constant load.

    • Light-curing is performed according to the experimental groups (e.g., varying intensity or duration). Self-cure groups are left without light exposure.

    • The bonded specimens are stored in distilled water at 37°C for 24 hours to ensure complete polymerization.[22]

  • Sectioning:

    • The bonded specimens are sectioned into beams with a cross-sectional area of approximately 1x1 mm² using a low-speed diamond saw under water cooling.[8][22]

  • Testing:

    • The beams are attached to a testing jig in a universal testing machine.

    • A tensile load is applied at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until failure.[22][23]

  • Data Analysis:

    • The bond strength is calculated in megapascals (MPa) by dividing the failure load by the cross-sectional area of the beam.

    • Failure modes (adhesive, cohesive, or mixed) are analyzed using a stereomicroscope or scanning electron microscope (SEM).[22][24]

Quantitative Data Summary

Table 1: Effect of Light Curing Intensity on Tensile Bond Strength (TBS) and Degree of Conversion (DC) of a Dual-Cure Resin Cement

Curing ConditionLight Curing Intensity (mW/cm²)Mean Tensile Bond Strength (MPa)Degree of Conversion (DC) - Cement Side (%)
No Light Curing05.5370.88 ± 0.55
High Mode1123 ± 4.8311.2773.56 ± 0.25
Turbo Mode1981 ± 11.0014.5275.94 ± 0.61

Data adapted from a study on Panavia V5 dual-cure resin cement under lithium disilicate ceramic.[1][3]

Table 2: Mean Bond Strength of Different Dual-Cured Resin Cements to Enamel and Dentin (MPa)

Resin CementSubstrateMean Bond Strength (MPa)
Rely X ARCEnamel29.36
Rely X ARCDentin26.48
Variolink IIEnamelNot specified
Variolink IIDentinNot specified
CalibraEnamelNot specified
CalibraDentinNot specified
ParacemEnamelNot specified
ParacemDentinNot specified

Data from a comparative in-vitro study. Rely X ARC showed the highest mean bond strength to both substrates.[22]

Visualizations

Bonding_Failure_Workflow start Bonding Failure Observed (e.g., Debonding, Fracture) analysis Failure Analysis start->analysis inadequate_poly Inadequate Polymerization analysis->inadequate_poly Cause? incompatibility Material Incompatibility analysis->incompatibility Cause? surface_issue Improper Surface Treatment analysis->surface_issue Cause? contamination Contamination analysis->contamination Cause? check_light Verify Curing Light (Intensity, Duration) inadequate_poly->check_light Solution check_adhesive Review Adhesive/Cement Compatibility incompatibility->check_adhesive Solution review_protocol Review Surface Treatment Protocol surface_issue->review_protocol Solution improve_isolation Improve Isolation Technique contamination->improve_isolation Solution

Caption: Troubleshooting workflow for dual-cure cement bonding failure.

Zirconia_Bonding_Protocol cluster_prep Restoration Preparation cluster_cementation Cementation try_in 1. Try-in of Zirconia Restoration decontaminate 2. Decontamination (e.g., Ivoclean or Sandblasting) try_in->decontaminate air_abrade 3. Air-particle Abrasion (e.g., 50µm Al2O3) decontaminate->air_abrade prime 4. Application of MDP Primer air_abrade->prime apply_cement 5. Apply Dual-Cure Cement prime->apply_cement seat 6. Seat Restoration apply_cement->seat remove_excess 7. Remove Excess Cement seat->remove_excess light_cure 8. Light Cure Margins remove_excess->light_cure

Caption: Recommended protocol for bonding zirconia restorations.

Polymerization_Pathway cluster_light Light-Cure Pathway cluster_chem Chemical-Cure Pathway dual_cure Dual-Cure Resin Cement light Curing Light (Photo-initiator Activation) dual_cure->light chem Redox Reaction (Base + Catalyst) dual_cure->chem light_poly Rapid Polymerization light->light_poly final_poly Final Polymerized Cement Matrix light_poly->final_poly chem_poly Slower Polymerization chem->chem_poly chem_poly->final_poly

Caption: Dual-cure polymerization mechanism.

References

Optimization

troubleshooting incomplete polymerization of dual cure resin cements

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete polymerization with dual-cure...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete polymerization with dual-cure resin cements.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete polymerization in dual-cure resin cements?

A1: Incomplete polymerization of dual-cure resin cements is a multifaceted issue. The primary causes can be broadly categorized as insufficient light activation, compromised chemical curing, or environmental and material-related factors. Insufficient light activation can stem from inadequate light intensity, shortened exposure time, or the light being attenuated by overlying materials.[1][2][3][4][5][6][7][8] Compromised chemical curing can be due to improper mixing of the base and catalyst pastes, interactions with acidic adhesive systems, or degradation of the chemical initiators.[9][10][11][12][13][14] Environmental factors such as temperature can also significantly influence the setting reaction.[15][16][17][18]

Q2: How does the thickness and opacity of a restorative material affect the polymerization of the underlying dual-cure resin cement?

A2: The thickness and opacity of an overlying restorative material, such as a ceramic or composite, can significantly reduce the amount of light reaching the dual-cure resin cement, a phenomenon known as attenuation.[4][5][6][7][19] This can lead to a lower degree of conversion (DC), especially in the light-cure component of the polymerization process.[19] Studies have shown that as the thickness of materials like zirconia increases, the light transmittance and the DC of the underlying cement decrease significantly.[4][19][20][21] This can result in a weaker bond and compromised mechanical properties of the cement.[22] For thicker or more opaque restorations, relying on the chemical-curing mechanism becomes more critical.[23]

Q3: Can the type of adhesive system used impact the polymerization of a dual-cure resin cement?

A3: Yes, the adhesive system can have a significant impact. Incompatibility issues can arise, particularly with simplified (one-step) self-etch adhesives.[11][14] These adhesives can leave an acidic surface layer that interacts with the amine initiators in the chemical-cure component of the resin cement, inhibiting the polymerization process at the interface.[9][12][13] This can lead to reduced bond strength and potential debonding.[11][14] Using a dual-cure activator or selecting a compatible adhesive system is crucial to prevent this adverse interaction.[9][12]

Q4: What is the role of temperature in the polymerization process of dual-cure resin cements?

A4: Temperature plays a critical role in the chemical-curing aspect of dual-cure resin cements.[15][16] Higher temperatures generally accelerate the working and setting times of the cement.[15][16][17][18] An increase in temperature can lead to a higher degree of conversion.[18] Conversely, lower temperatures can significantly slow down the chemical curing reaction, potentially leading to incomplete polymerization if the light-curing component is also compromised. It's important to note that the heat generated by the curing light itself can also elevate the temperature of the cement, influencing the reaction kinetics.[17]

Q5: How can I verify the degree of conversion of my dual-cure resin cement sample?

A5: The degree of conversion (DC) can be assessed using several laboratory techniques. A common and reliable method is Fourier Transform Infrared Spectroscopy (FTIR), which measures the change in the concentration of aliphatic C=C bonds to aromatic C=C bonds before and after polymerization.[24][25] Another method is to measure the surface hardness of the cured cement using techniques like Vickers or Knoop microhardness testing.[4][20][21][26][27][28][29] There is a correlation between surface hardness and the degree of conversion, with lower hardness values indicating incomplete polymerization.[4][20]

Troubleshooting Guides

Issue 1: Cement is soft or unset after the recommended curing time.

This is a common indicator of incomplete polymerization. The following troubleshooting workflow can help identify the potential cause.

G start Start: Incomplete Polymerization check_light Check Light Curing Protocol start->check_light Light-cured component issue? check_chemical Check Chemical Curing Protocol start->check_chemical Chemical-cured component issue? check_environment Check Environmental Factors start->check_environment Environmental issue? light_intensity Verify Light Intensity & Wavelength check_light->light_intensity curing_time Check Curing Time & Distance check_light->curing_time material_thickness Assess Material Thickness/Opacity check_light->material_thickness solution1 Solution: Adjust Light Curing Parameters light_intensity->solution1 curing_time->solution1 material_thickness->solution1 mixing_ratio Verify Base/Catalyst Mixing Ratio check_chemical->mixing_ratio adhesive_compat Check Adhesive Compatibility check_chemical->adhesive_compat storage_expiry Check Storage Conditions & Expiry check_chemical->storage_expiry solution2 Solution: Ensure Proper Mixing & Compatibility mixing_ratio->solution2 adhesive_compat->solution2 storage_expiry->solution2 temperature Measure Ambient Temperature check_environment->temperature solution3 Solution: Control Temperature temperature->solution3

Caption: Troubleshooting workflow for incomplete polymerization.

Issue 2: Poor bond strength or debonding of the restoration.

Poor adhesion is often a consequence of incomplete polymerization at the interface between the cement and the substrate.

G start Start: Poor Bond Strength interface_analysis Analyze Interface Polymerization start->interface_analysis surface_prep Review Substrate Surface Preparation start->surface_prep adhesive_issue Investigate Adhesive Incompatibility interface_analysis->adhesive_issue light_attenuation Assess Light Attenuation at Interface interface_analysis->light_attenuation solution1 Solution: Use Compatible Adhesive/Activator adhesive_issue->solution1 solution2 Solution: Increase Curing Time or Intensity light_attenuation->solution2 cleaning Verify Cleaning Protocol surface_prep->cleaning primer_application Check Primer Application surface_prep->primer_application solution3 Solution: Optimize Surface Preparation cleaning->solution3 primer_application->solution3

Caption: Troubleshooting workflow for poor bond strength.

Data Summary Tables

Table 1: Influence of Light Curing Intensity and Ceramic Thickness on Degree of Conversion (DC)

Curing Light Intensity (mW/cm²)Overlying Ceramic Thickness (mm)Resulting Degree of Conversion (%)Reference
600Not specifiedLower DC compared to 800 mW/cm²[1]
800Not specifiedSignificantly higher DC than 600 mW/cm²[1]
1100Not specifiedNo significant difference in DC compared to 800 mW/cm²[1]
1123 (High mode)Not specified73.56 ± 0.25[30]
1981 (Turbo mode)Not specified75.94 ± 0.61[30]
Not specified2.0Decreased microhardness and depth of cure[4]

Table 2: Effect of Temperature on Working Time (WT) and Setting Time (ST)

Temperature (°C)Effect on Working Time (WT)Effect on Setting Time (ST)Reference
37Roughly 50% reduction compared to 22°CSignificantly reduced[16]
37Near 70% reductionNot specified[18]
50Near 90% reductionNot specified[18]

Experimental Protocols

Protocol 1: Determination of Degree of Conversion (DC) using FTIR Spectroscopy

Objective: To quantify the extent of polymerization of a dual-cure resin cement sample.

Materials:

  • Dual-cure resin cement (base and catalyst pastes)

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Mylar strip

  • Microscope slide

  • Mixing spatula and pad

  • Curing light (if applicable)

Methodology:

  • Uncured Spectrum Acquisition:

    • Dispense a small, equal amount of the base and catalyst pastes onto the mixing pad but do not mix.

    • Place a small amount of the unmixed base paste onto the ATR crystal of the FTIR spectrometer.

    • Record the infrared spectrum in the range of 4000-650 cm⁻¹. This will serve as the baseline for the uncured material. The peaks of interest are the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an aromatic carbon-carbon bond (C=C) at around 1608 cm⁻¹ as an internal standard.

  • Sample Preparation and Curing:

    • Mix the base and catalyst pastes according to the manufacturer's instructions for the recommended time.

    • Place a small amount of the mixed cement onto a microscope slide and cover it with a Mylar strip.

    • If evaluating the light-cure or dual-cure mode, position the curing light tip at a standardized distance from the sample and cure for the specified time. For chemical cure evaluation, protect the sample from ambient light.

  • Cured Spectrum Acquisition:

    • After the desired curing time (e.g., 10 minutes, 24 hours), place the cured cement sample onto the ATR crystal.

    • Record the infrared spectrum under the same conditions as the uncured sample.

  • Calculation of Degree of Conversion:

    • The degree of conversion (DC) is calculated based on the change in the ratio of the absorbance peak heights of the aliphatic C=C bond to the aromatic C=C bond before and after curing.

    • The formula for DC (%) is: DC (%) = [1 - (Absorbance peak height of aliphatic C=C at 1638 cm⁻¹ / Absorbance peak height of aromatic C=C at 1608 cm⁻¹)cured / (Absorbance peak height of aliphatic C=C at 1638 cm⁻¹ / Absorbance peak height of aromatic C=C at 1608 cm⁻¹)uncured] x 100

Protocol 2: Assessment of Polymerization Depth using Microhardness Testing

Objective: To indirectly evaluate the depth of cure by measuring the surface hardness at different depths of a cured cement sample.

Materials:

  • Dual-cure resin cement

  • Cylindrical mold (e.g., 4 mm diameter, 6 mm height)

  • Mylar strips

  • Glass slide

  • Curing light

  • Vickers or Knoop microhardness tester

  • Polishing machine with abrasive papers (e.g., 600, 800, 1200 grit) and polishing cloths with diamond suspension.

Methodology:

  • Sample Preparation:

    • Mix the dual-cure resin cement according to the manufacturer's instructions.

    • Fill the cylindrical mold with the mixed cement, ensuring no air bubbles are trapped.

    • Place a Mylar strip on the top and bottom surfaces and press with a glass slide to create a flat surface.

  • Curing:

    • Place the curing light tip on the top Mylar strip and cure for the recommended time.

    • After curing, remove the sample from the mold.

  • Sample Sectioning and Polishing:

    • Section the cylindrical sample longitudinally through the center.

    • Embed the sectioned halves in an acrylic resin block for easier handling.

    • Polish the sectioned surface using progressively finer abrasive papers and finally with a diamond suspension on a polishing cloth to achieve a smooth, reflective surface.

  • Microhardness Measurement:

    • Use a Vickers or Knoop microhardness tester to make indentations along the central axis of the polished cross-section.

    • Make indentations at specified depths from the top (cured) surface (e.g., 0.1 mm, 0.5 mm, 1.0 mm, 2.0 mm, etc.).

    • At each depth, make at least three indentations and calculate the average microhardness value.

  • Data Analysis:

    • Plot the microhardness values as a function of depth from the cured surface.

    • A significant drop in hardness at a certain depth indicates insufficient polymerization beyond that point. A common criterion for adequate depth of cure is that the hardness at a given depth should be at least 80% of the maximum hardness measured at the surface.[28][31]

Signaling Pathways and Chemical Processes

The polymerization of dual-cure resin cements involves two distinct but interconnected initiation pathways: light-activated and chemical-activated polymerization.

G cluster_light Light-Activated Pathway cluster_chemical Chemical-Activated Pathway light Curing Light (Blue Light) photoinitiator Photoinitiator (e.g., Camphorquinone) light->photoinitiator Photon Absorption excited_pi Excited State Photoinitiator photoinitiator->excited_pi free_radicals_light Free Radicals excited_pi->free_radicals_light Reacts with co_initiator Co-initiator (Amine) co_initiator->free_radicals_light Reacts with monomers Monomers (e.g., BisGMA, TEGDMA) free_radicals_light->monomers Initiates base_paste Base Paste (Amine Accelerator) mixing Mixing base_paste->mixing catalyst_paste Catalyst Paste (Benzoyl Peroxide) catalyst_paste->mixing free_radicals_chem Free Radicals mixing->free_radicals_chem Redox Reaction free_radicals_chem->monomers Initiates polymer_network Cross-linked Polymer Network monomers->polymer_network Propagation

Caption: Dual-cure polymerization initiation pathways.

References

Troubleshooting

Technical Support Center: Optimizing Bond Strength of Dual-Cure Cements to Dentin

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for experiments focused on the bond strength of...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for experiments focused on the bond strength of dual-cure cements to dentin surfaces.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during experimentation, providing potential causes and evidence-based solutions.

Question 1: Why is the bond strength of my dual-cure cement significantly lower when used in self-cure mode compared to light-cure or dual-cure mode?

Answer: This is a common and well-documented phenomenon. The chemical-cure (self-cure) component of many dual-cure cements may not achieve the same degree of polymerization or mechanical properties as when activated by light.[1][2]

  • Incompatibility with Adhesives: A primary cause is the incompatibility between acidic resin monomers found in simplified "one-bottle" or self-etch adhesives and the tertiary amines that initiate the self-curing process in the resin cement.[3][4][5] An acid-base reaction can occur that neutralizes the amine initiator before it can trigger polymerization, leading to a poorly cured, weak interface.[4] This is especially problematic with simplified-step adhesives.[3]

  • Insufficient Polymerization: The self-curing mechanism alone may result in a lower degree of conversion and decreased hardness compared to when the cement is light-activated.[1][2] Studies consistently show that light-curing or dual-curing procedures significantly improve the final bond strength and durability compared to relying solely on the self-cure mechanism.[6][7][8] For example, one study found that the bond strength of dual-curing cements was significantly lower when used with a chemical-cured composite compared to a light-cured one.[3]

  • Clinical Recommendation: Whenever possible, a dual-curing procedure (light activation followed by self-curing) is recommended to ensure optimal polymerization and bond strength.[6][9] If light access is limited, selecting an adhesive system proven to be compatible with the self-cure chemistry of your specific cement is critical.[5]

Question 2: My experiment involves removing a temporary restoration. Why am I seeing low bond strength and adhesive failures at the dentin interface after final cementation?

Answer: Contamination of the dentin surface from temporary cement is a likely cause. Remnants of temporary cement, particularly those containing zinc oxide, can inhibit the polymerization of resin materials and compromise the bond.[10][11]

  • Ineffective Cleaning: Simply cleaning with pumice has been shown to be insufficient for completely removing temporary cement.[10][11] Scanning electron microscope (SEM) and energy-dispersive X-ray spectroscopy (EDS) analyses have confirmed residual cement and elevated levels of zinc and oxygen ions on dentin surfaces after pumice cleaning alone, which corresponds to significantly lower bond strengths.[10][11]

  • Effective Decontamination Protocols: To restore bond strength to levels comparable to fresh, uncontaminated dentin, more robust cleaning methods are required.[10][11] Effective protocols include:

    • Pumice followed by sodium bicarbonate air polishing.[10]

    • Pumice followed by cleaning with a 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP)-based cleaner.[10]

  • Adhesive System Sensitivity: Self-etch and self-adhesive resin cements can be more susceptible to surface contaminants than total-etch systems because they lack a separate phosphoric acid etching step that can help clean the surface.[10]

Question 3: How significantly does the choice of adhesive system (e.g., etch-and-rinse vs. self-etch) influence the final bond strength of a dual-cure cement?

Answer: The choice of adhesive strategy is a critical factor that significantly affects the final bond strength.[6][12] There is no single system that is universally superior; performance is dependent on the specific combination of adhesive and cement.

  • System Compatibility: The chemical composition of the adhesive must be compatible with the dual-cure resin cement.[5][13] Three-step etch-and-rinse adhesive systems often yield reliable results because their catalyst layer is not composed of solvents or acidic monomers that can interfere with the cement's self-cure initiators.[5]

  • Performance Differences: Studies have shown significant variations in bond strength between different adhesive systems used with the same dual-cure cement.[12] For example, one study found that an etch-and-rinse adhesive (Adper™ Single Bond 2) yielded the highest bond strength scores compared to other systems tested.[12] Conversely, another study found that a dual-cure resin cement (Panavia V5) used with its dedicated accelerator-enhancer primer showed superior bonding performance compared to when it was used with a universal adhesive.[6]

  • Sealing Ability: The adhesive system also impacts the sealing ability at the restoration margin. Etch-and-rinse adhesive systems have been shown to provide significantly less microleakage compared to simplified one-step self-etch adhesives, particularly on enamel margins.[13]

Question 4: Does applying an additional layer of bonding resin from the adhesive system improve bond strength?

Answer: Yes, for certain adhesive systems, this technique can be beneficial. Specifically, when using total-etching (etch-and-rinse) dentin adhesives, an additional application of the bonding resin has been shown to significantly increase the microtensile bond strength of dual-cure cements.[4] This extra layer may help to better seal the dentin surface and overcome the oxygen-inhibited layer, ensuring a more complete polymerization at the interface. However, for self-etching dentin adhesives, the same study found that an additional bonding resin application did not significantly influence bond strength.[4]

Question 5: Can dentin surface pre-treatment with phosphoric acid improve the bond strength of self-adhesive resin cements?

Answer: Yes, pre-treating the dentin surface with phosphoric acid can significantly improve the bond strength of some self-adhesive resin cements.[14] Although self-adhesive cements are designed to be used without a separate etching step, studies have shown that etching can enhance their performance. When dentin was pre-treated with phosphoric acid, the tensile bond strength of self-adhesive cements like RelyX Unicem and Maxcem Elite increased to values comparable to a conventional etch-and-rinse system.[14] SEM analysis confirmed that this pre-treatment allowed the self-adhesive cements to infiltrate dentin tubules and form resin tags, a feature not seen without the etching step.[14]

Quantitative Data Summary

The following tables summarize bond strength data from cited experiments, showcasing the impact of different variables on the performance of dual-cure cements.

Table 1: Effect of Dentin Cleaning Protocol on Shear Bond Strength (SBS) of a Dual-Cure Resin Cement. Data extracted from a study where dentin surfaces were first treated with a temporary cement (except for the control) and then subjected to a cleaning protocol before application of the dual-cure cement.[10][11]

GroupDentin Surface Treatment / Cleaning ProtocolMean Shear Bond Strength (MPa)Standard Deviation (MPa)
1 (Control)Fresh, non-contaminated dentin21.363.73
2Pumice polishing only12.013.42
3Pumice + Sodium bicarbonate air polishing20.893.65
4Pumice + MDP-based cleaner22.024.11

Table 2: Effect of Curing Mode and Adhesive Strategy on Microtensile Bond Strength (μTBS) (MPa). This table compiles data from multiple studies to illustrate the critical role of light activation and the chosen adhesive.

Resin CementAdhesive StrategyCuring ModeMean μTBS (MPa) ± SDSource
Panavia V5Accelerator-Enhancer Primer (TP)Dual-Cure (DC)45.0 ± 9.0[6]
Panavia V5Accelerator-Enhancer Primer (TP)Self-Cure (SC)26.0 ± 6.0[6]
Panavia V5Universal Adhesive (UA)Dual-Cure (DC)28.0 ± 7.0[6]
Panavia V5Universal Adhesive (UA)Self-Cure (SC)17.0 ± 8.0[6]
Panavia F 2.0Manufacturer's AdhesiveLight-Polymerized22.4 ± 6.2[7]
Panavia F 2.0Manufacturer's AdhesiveSelf-Cure (Autopolymerized)16.2 ± 3.8[7]
RelyX UnicemSelf-AdhesiveLight-Polymerized19.3 ± 5.0[7]
RelyX UnicemSelf-AdhesiveSelf-Cure (Autopolymerized)19.2 ± 4.9[7]
Nexus 3 (N3)Universal AdhesiveLight-Curing~35-40 (estimated from graph)[8][9]
Nexus 3 (N3)Universal AdhesiveSelf-Curing~10-15 (estimated from graph)[8][9]

Experimental Protocols

Protocol: Microtensile Bond Strength (μTBS) Test

This protocol outlines a standardized methodology for evaluating the bond strength of dual-cure resin cements to dentin, synthesized from common laboratory practices.[7][15][16][17]

1. Tooth Selection and Preparation:

  • Select sound, extracted human third molars stored in a saline or distilled water solution.
  • Clean the teeth of any soft tissue deposits.
  • Create a flat dentin surface by sectioning the tooth perpendicular to its long axis using a low-speed diamond saw under water cooling. The section should be deep enough to expose mid-coronal dentin.
  • Standardize the dentin surface by polishing with 600-grit silicon carbide (SiC) paper for 60 seconds to create a uniform smear layer.[17]

2. Adhesive Application:

  • Apply the selected adhesive system (e.g., etch-and-rinse, self-etch) to the prepared dentin surface strictly following the manufacturer's instructions.
  • For etch-and-rinse systems, this typically involves etching with 35-37% phosphoric acid, rinsing, gently air-drying to leave a moist surface, and applying the primer and/or adhesive.[14]
  • Light-cure the adhesive layer according to the manufacturer's specified time and light intensity.[16]

3. Cement Application and Composite Buildup:

  • Dispense the dual-cure resin cement from its automix syringe and apply it to the bonded dentin surface.
  • Build up a composite resin block on top of the cement in increments (e.g., 2 mm layers) to a total height of approximately 4-6 mm.[16] Alternatively, a pre-cured indirect composite disk can be cemented onto the surface.[7][15]
  • For the dual-cure mode , immediately light-cure the cement through the composite block from multiple directions (e.g., 20 seconds from four directions) according to the manufacturer's instructions.[10]
  • For the self-cure mode , protect the specimen from ambient light and allow it to set for the manufacturer-recommended time (e.g., store in a dark box at 37°C).[8]

4. Storage:

  • Store the bonded specimens in distilled water at 37°C for 24 hours (for immediate bond strength) or for longer periods (e.g., 3-6 months) for aging studies.[8]

5. Sectioning into Beams:

  • Using a low-speed diamond saw under constant water cooling, section the restored tooth serially in both the X and Y directions to produce multiple bonded beams.[7]
  • The target cross-sectional area for each beam should be approximately 1.0 mm².[7][17]

6. Microtensile Bond Strength Testing:

  • Attach each beam to a testing jig (e.g., a Ciucchi's jig) using cyanoacrylate adhesive.
  • Mount the jig in a universal testing machine.
  • Apply a tensile load at a crosshead speed of 0.5 or 1.0 mm/min until failure occurs.[7][10]
  • Record the load at failure (in Newtons) and measure the cross-sectional area of the fractured interface with a digital caliper to calculate the bond strength in Megapascals (MPa).

7. Failure Mode Analysis:

  • Examine the fractured surface of each beam under a stereomicroscope at 40-50x magnification.
  • Classify the failure mode as:
  • Adhesive: Failure at the dentin-cement interface.
  • Cohesive in Dentin: Fracture occurs within the dentin.
  • Cohesive in Cement/Composite: Fracture occurs within the restorative materials.
  • Mixed: A combination of adhesive and cohesive failure.

Visualizations

Experimental and Logical Diagrams

The following diagrams illustrate key workflows and relationships in bond strength testing.

experimental_workflow Microtensile Bond Strength (μTBS) Testing Workflow cluster_cure Curing Protocol A Tooth Selection & Preparation (Expose Mid-Coronal Dentin) B Standardize Surface (600-grit SiC paper) A->B C Apply Adhesive System (per manufacturer's instructions) B->C D Light Cure Adhesive C->D E Apply Dual-Cure Cement & Composite Buildup D->E F1 Dual-Cure Mode: Light activate through composite E->F1 F2 Self-Cure Mode: Store in dark at 37°C E->F2 G Store Specimen (24h at 37°C in water) F1->G F2->G H Section into Beams (~1.0 mm² cross-section) G->H I Perform μTBS Test (Universal Testing Machine) H->I J Data Analysis & Failure Mode Classification I->J

Caption: Workflow for μTBS testing of dual-cure cements.

logical_relationships Key Factors Influencing Dentin Bond Strength cluster_factors Primary Experimental Variables Outcome Optimal Bond Strength & Interfacial Integrity Curing Curing Mode (Dual vs. Self-Cure) Curing->Outcome Affects polymerization & mechanical properties Curing->Outcome Adhesive Adhesive Strategy (Etch-and-Rinse vs. Self-Etch) Adhesive->Outcome Determines hybridization & chemical compatibility Adhesive->Outcome Surface Dentin Surface Condition (Contamination, Smear Layer) Surface->Outcome Impacts wetting & inhibits polymerization Surface->Outcome Cement Cement & Adhesive Chemical Composition Cement->Outcome Cement->Adhesive Compatibility is Critical

Caption: Factors that influence dual-cure cement bond strength.

References

Optimization

reducing polymerization stress in dual cure luting cements

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dual-cure luting cements. The information addres...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dual-cure luting cements. The information addresses common issues related to polymerization stress and provides insights into experimental methodologies.

Troubleshooting Guide

Issue: Debonding or marginal gap formation at the restoration interface.

  • Question: My indirect restorations are showing signs of debonding or marginal gaps after cementation. What could be the cause, and how can I troubleshoot this?

  • Answer: This is often a result of high polymerization shrinkage stress, which can exceed the bond strength of the cement to the tooth or restorative material.[1] Here are several factors to consider and troubleshoot:

    • Inadequate Light Curing: Light may not be sufficiently reaching all areas of the cement, especially with thick or opaque restorative materials.[2] This can lead to incomplete polymerization.[2]

      • Solution: Ensure your curing light has the appropriate wavelength and intensity for the specific cement. Extend the curing time, especially for thick restorations, and consider using a light-curing unit with a high irradiance.[3]

    • Rapid Polymerization: Immediate high-intensity light curing can accelerate the polymerization process, leading to a rapid increase in shrinkage stress.[4]

      • Solution: Employ a "soft-start" or "pulse-delay" curing technique.[4] A soft-start involves beginning with a lower light intensity for a short period before increasing to the full intensity.[4] A pulse-delay technique involves an initial short burst of light, followed by a waiting period to allow for stress relaxation before final curing.[4]

    • Delayed Light Activation: For dual-cure cements, delaying the light activation for a few minutes (e.g., 3-5 minutes) after seating the restoration can allow the slower chemical cure to initiate, which can help reduce overall stress.[4][5]

    • Material Selection: The composition of the luting cement itself plays a significant role. Some formulations are designed for lower polymerization shrinkage.[6]

      • Solution: Consider using cements with low-shrinkage monomers or those containing thiourethane additives, which have been shown to reduce polymerization stress.[5][7]

    • Incorrect Handling: Improper mixing of the base and catalyst pastes can lead to a non-uniform mix and incomplete chemical curing.

      • Solution: Follow the manufacturer's instructions for mixing precisely. For automix syringes, ensure that the initial small amount of cement is discarded to guarantee an even mix.[8]

Issue: Post-operative sensitivity.

  • Question: We are observing post-operative sensitivity in our study subjects after cementation. What is the likely cause related to the luting cement?

  • Answer: Post-operative sensitivity is often linked to polymerization shrinkage stress, which can cause microscopic gaps between the restoration and the tooth, leading to fluid movement in the dentinal tubules.[6][9] The stress can also cause cuspal flexure, further contributing to sensitivity.[9]

    • Troubleshooting Steps:

      • Review Curing Protocol: As with debonding, immediate and rapid light curing is a primary suspect. Implement soft-start, pulse-delay, or delayed light activation techniques to reduce stress.[4]

      • Use a Liner: Applying a low-modulus liner, such as a flowable composite, can act as a stress-absorbing layer between the tooth and the luting cement.[10]

      • Check for Voids: Ensure that no voids are incorporated into the cement layer during placement, as these can act as stress concentration points.

      • Material Properties: Evaluate the polymerization shrinkage and stress values of the cement being used. Consider switching to a lower-stress material if the problem persists.

Issue: Inconsistent or low bond strength results in experiments.

  • Question: Our in-vitro bond strength tests are yielding inconsistent or lower-than-expected results. What experimental parameters should we check?

  • Answer: Inconsistent bond strength can be due to a variety of factors related to both the material and the experimental setup.

    • Incomplete Polymerization: This is a major cause of reduced mechanical properties, including bond strength.

      • Solution: Verify the degree of conversion of your cement under your specific experimental conditions (e.g., through a restorative material of a certain thickness). The chemical-cure component of many dual-cure cements may not be sufficient on its own to achieve maximum hardness and bond strength.[11] Light activation is often crucial.[12]

    • Curing Environment: The curing environment can affect the polymerization reaction.

      • Solution: Standardize the temperature and humidity during your experiments. Ensure that the light-curing tip is positioned at a consistent distance and angle to the specimen.

    • Substrate Preparation: The condition of the bonding surface (enamel, dentin, or restorative material) is critical.

      • Solution: Follow a standardized and meticulous protocol for substrate preparation, including etching, priming, and adhesive application, as per the manufacturer's instructions.[13]

    • Specimen Preparation for Testing: The way specimens are sectioned for microtensile bond strength testing can introduce flaws and affect the results.

      • Solution: Use a slow-speed diamond saw with ample water cooling to minimize damage during sectioning.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between polymerization shrinkage and polymerization stress?

    • A1: Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules convert into a polymer network.[14] This shrinkage is inherent to the material. Polymerization stress is the force exerted on the surrounding structures (the tooth and the restoration) as the cement shrinks within a confined space.[14] High stress, not necessarily high shrinkage alone, is what leads to clinical problems like debonding and microleakage.[1]

  • Q2: How does the "C-factor" influence polymerization stress?

    • A2: The C-factor, or configuration factor, is the ratio of the bonded to the unbonded (free) surfaces of the cement. A higher C-factor means there are more bonded surfaces and less free surface area for the cement to flow and relieve stress during polymerization. This leads to higher stress development. Luting applications typically have a high C-factor.

  • Q3: Is the chemical-cure component of a dual-cure cement sufficient for complete polymerization?

    • A3: While the chemical-cure mechanism is designed to ensure polymerization in areas where light cannot reach, it is often slower and may not achieve the same degree of conversion or mechanical properties as when supplemented with light curing.[11][12] Many studies show that light activation is necessary for optimal performance of dual-cure cements.[12]

  • Q4: How does delaying light activation reduce polymerization stress?

    • A4: Delaying light activation for 3 to 5 minutes allows the slower, chemically initiated polymerization to begin.[4][5] This gradual initial polymerization allows for more stress relaxation through material flow before the rapid, light-activated phase begins, which quickly increases the cement's viscosity and reduces its ability to flow.[4]

  • Q5: Can the type and thickness of an indirect restoration affect the underlying cement's cure?

    • A5: Yes, significantly. Opaque materials like zirconia, and even translucent ceramics, can attenuate the curing light, reducing its intensity as it reaches the cement.[2] Thicker restorations will block more light. This can lead to a lower degree of conversion and reduced hardness of the cement, potentially compromising the bond strength and longevity of the restoration.[2][3]

  • Q6: What is the role of fillers in reducing polymerization shrinkage?

    • A6: Increasing the filler content in a resin cement reduces the relative volume of the resin matrix. Since the resin matrix is the component that shrinks during polymerization, a higher filler load results in lower overall volumetric shrinkage.

  • Q7: Are there newer resin chemistries that help reduce polymerization stress?

    • A7: Yes, research has led to the development of new monomer systems. For example, the addition of thiourethanes to the resin matrix has been shown to reduce polymerization stress while improving the degree of conversion, even in the absence of light.[5][7]

Data Presentation

Table 1: Polymerization Stress of Dual-Cure Cements Under Different Curing Conditions

CementCuring ProtocolMean Polymerization Stress (MPa)Reference
Control (BisGMA/TEGDMA)Immediate Light Activation4.35 (± 0.38)[14]
Control (BisGMA/TEGDMA)Delayed Light Activation (5 min)4.41 (± 0.36)[14]
Experimental with TUImmediate Light Activation3.23 (± 0.23)[14]
Experimental with TUDelayed Light Activation (5 min)3.32 (± 0.43)[14]
RelyX ARCImmediate Light Activation5.3 (± 0.5)[15]
RelyX ARCDelayed Light Activation (5 min)4.3 (± 0.4)[15]
RelyX ARCSelf-Cure Only1.3 (± 0.1)[15]
Panavia FImmediate Light Activation4.6 (± 0.4)[15]
Panavia FDelayed Light Activation (5 min)3.8 (± 0.4)[15]
Panavia FSelf-Cure Only1.1 (± 0.2)[15]
EnforceImmediate Light Activation4.3 (± 0.4)[15]
EnforceDelayed Light Activation (5 min)3.5 (± 0.3)[15]
EnforceSelf-Cure Only0.9 (± 0.1)[15]

TU: Thiourethane

Table 2: Degree of Conversion (%) of Dual-Cure Cements

CementCuring ProtocolTime PointMean Degree of Conversion (%)Reference
Control (BisGMA/TEGDMA)Immediate Light Activation10 min71.9 (± 1.2)[14]
Control (BisGMA/TEGDMA)Delayed Light Activation (5 min)10 min70.8 (± 1.4)[14]
Experimental with TUImmediate Light Activation10 min75.1 (± 0.9)[14]
Experimental with TUDelayed Light Activation (5 min)10 min74.3 (± 1.2)[14]
RelyX ARCImmediate Light Activation30 min55.4 (± 3.1)[15]
RelyX ARCDelayed Light Activation (5 min)30 min58.1 (± 2.5)[15]
RelyX ARCSelf-Cure Only30 min57.1 (± 2.0)[15]
Panavia FImmediate Light Activation30 min65.0 (± 1.5)[15]
Panavia FDelayed Light Activation (5 min)30 min66.8 (± 1.3)[15]
Panavia FSelf-Cure Only30 min58.4 (± 2.2)[15]

Table 3: Flexural Strength of Dual-Cure Cements

CementCuring ProtocolMean Flexural Strength (MPa)Reference
Control (BisGMA/TEGDMA)Immediate Light Activation82.2 (± 10.3)[14]
Control (BisGMA/TEGDMA)Delayed Light Activation (5 min)81.6 (± 7.2)[14]
Experimental with TUImmediate Light Activation86.8 (± 11.5)[14]
Experimental with TUDelayed Light Activation (5 min)85.3 (± 9.8)[14]
Clearfil SA CementDirect Light-Cure113.63 (± 19.65)[8]
Clearfil SA CementSelf-Cure65.81 (± 21.84)[8]
RelyX U100Direct Light-Cure101.33 (± 9.8)[8]
RelyX U100Self-Cure53.62 (± 28.73)[8]
Clearfil Esthetic CementDirect Light-Cure219.08 (± 39.94)[8]
Clearfil Esthetic CementSelf-Cure129.02 (± 51.67)[8]
RelyX ARCDirect Light-Cure150.03 (± 26.15)[8]
RelyX ARCSelf-Cure77.98 (± 19.61)[8]

Experimental Protocols

1. Measurement of Polymerization Stress using the Strain Gauge Method

This protocol describes a common method for measuring the linear polymerization shrinkage strain, which is correlated with stress.

  • Materials and Equipment:

    • Dual-cure luting cement

    • Biaxial strain gauge

    • Strain conditioner and data acquisition system

    • Light-curing unit with a radiometer

    • Micrometer

    • Timer

  • Methodology:

    • A standardized volume of the mixed cement is placed on top of the strain gauge and shaped into a hemisphere of a consistent height (e.g., 1.5 mm) and diameter (e.g., 3-4 mm).[5]

    • The strain gauge is connected to a strain conditioner, which converts the electrical resistance changes in the gauge into voltage changes as the cement polymerizes and shrinks.[5]

    • Data acquisition begins just before the start of light curing and continues for a set period (e.g., 800-1200 seconds) to record the entire process.

    • For dual-cure mode, the light-curing unit is positioned at a standardized distance from the sample and activated for the manufacturer-recommended time. For delayed activation studies, a specific waiting period is observed between sample placement and light activation.

    • The recorded voltage changes are converted into strain values. The linear strain can then be used to calculate the polymerization shrinkage stress, often in conjunction with the material's elastic modulus.

2. Determination of Degree of Conversion (DC) using FTIR Spectroscopy

This protocol outlines the use of Fourier Transform Infrared (FTIR) spectroscopy to measure the extent of polymerization.

  • Materials and Equipment:

    • Dual-cure luting cement

    • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets

    • Microscope slides or Mylar strips

    • Light-curing unit

  • Methodology:

    • A small amount of the uncured, mixed cement is placed on the ATR crystal or between two KBr pellets to create a thin film.

    • An initial FTIR spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bonds (C=C) at approximately 1638 cm⁻¹ is identified. An aromatic carbon-carbon (C=C) peak (e.g., at 1608 cm⁻¹) is often used as an internal standard, as its intensity does not change during polymerization.[3]

    • The sample is then light-cured according to the specific experimental protocol (e.g., immediate or delayed activation) for a set duration.

    • A second spectrum of the cured material is recorded after a specific time interval (e.g., 10 minutes, 30 minutes, 24 hours).

    • The degree of conversion is calculated by comparing the ratio of the aliphatic to the aromatic peak heights in the cured and uncured states using the following formula:

      • DC (%) = [1 - (Aliphatic Peak Heightcured / Aromatic Peak Heightcured) / (Aliphatic Peak Heightuncured / Aromatic Peak Heightuncured)] x 100

Visualizations

Polymerization_Stress_Factors cluster_material Material Properties cluster_technique Application Technique cluster_environment Curing Environment ResinMatrix Resin Matrix (e.g., BisGMA, UDMA) PolyStress Polymerization Stress ResinMatrix->PolyStress Filler Filler Content & Type Filler->PolyStress Initiators Photo & Chemical Initiators Initiators->PolyStress CuringProtocol Curing Protocol (Immediate, Delayed, Soft-Start) CuringProtocol->PolyStress Liner Use of Liner/ Low-Modulus Layer Liner->PolyStress Mixing Mixing Technique Mixing->PolyStress Light Light Intensity & Wavelength Light->PolyStress Restoration Restoration (Thickness, Opacity) Restoration->PolyStress CFactor C-Factor CFactor->PolyStress

Caption: Factors influencing polymerization stress in dual-cure luting cements.

Dual_Cure_Workflow start Start: Mix Base & Catalyst seat Seat Restoration start->seat wait Optional Delay (3-5 minutes) seat->wait light_cure Light Activation (e.g., 20-40s) wait->light_cure Immediate chem_cure_initial Chemical Cure Initiates (Slower Polymerization) wait->chem_cure_initial Delayed chem_cure_ongoing Chemical Cure Continues light_cure->chem_cure_ongoing chem_cure_initial->light_cure final_cure Final Polymerized State chem_cure_ongoing->final_cure

Caption: Workflow illustrating immediate vs. delayed light activation in dual-curing.

Troubleshooting_Logic start Problem Observed: Debonding / Sensitivity q1 Was light activation immediate & high intensity? start->q1 a1_yes Action: Implement Soft-Start or Delayed Cure q1->a1_yes Yes q2 Is the restoration thick or opaque? q1->q2 No a1_yes->q2 a2_yes Action: Extend Curing Time q2->a2_yes Yes q3 Is a liner being used? q2->q3 No a2_yes->q3 a3_no Action: Consider Stress-Absorbing Liner q3->a3_no No end Re-evaluate Results q3->end Yes a3_no->end

Caption: A logical workflow for troubleshooting common issues.

References

Troubleshooting

effect of moisture contamination on dual cure cement adhesion to tooth structure

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual-cure resin cements. The following in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual-cure resin cements. The following information addresses common issues related to moisture contamination and its effect on adhesion to tooth structure.

Troubleshooting Guide

Issue: Reduced Bond Strength or Debonding of Restorations

  • Question: We are experiencing premature debonding or low bond strength values in our in-vitro tests with dual-cure resin cements. What are the likely causes related to moisture?

  • Answer: Moisture contamination is a primary factor that can significantly compromise the bond strength of dual-cure resin cements to tooth structure.[1][2][3] Excess moisture can interfere with the polymerization process of the cement and prevent the formation of a stable adhesive interface.[2][4] Conversely, excessive drying of the dentin can also lead to weakened bonds.[2]

    Potential causes for reduced bond strength include:

    • Inadequate Isolation: Saliva or blood contamination during the bonding procedure is a major contributor to bond failure.[3]

    • Improper Moisture Control: Leaving the dentin surface too wet or over-drying it can negatively impact adhesion. For many systems, a visibly moist but not overly wet surface is ideal.

    • Permeability of Adhesives: Some simplified adhesive systems (2-step and self-etch) can be permeable to water, allowing fluid movement that can disrupt the setting of the dual-cure cement.[1]

    • High Humidity Environment: Working in a very humid environment can introduce excess moisture that interferes with the cement's curing process.[4]

    Solutions:

    • Ensure Proper Isolation: Utilize rubber dams or saliva ejectors to maintain a dry and clean operating field.[3]

    • Optimize Dentin Surface Moisture: Follow the manufacturer's instructions for the specific adhesive system. Generally, after rinsing, gently air-dry the surface to remove excess water without desiccating the dentin. For some self-adhesive cements, leaving a thin, visible layer of water is preferable to overdrying.[5]

    • Select Appropriate Adhesive Systems: Three-step etch-and-rinse adhesive systems often provide a more stable interface with dual-cure cements as they are less permeable to water and lack acidic monomers that can interfere with the cement's setting reaction.[1]

    • Control Environmental Humidity: If working in a high-humidity environment, consider using a dehumidifier to maintain optimal conditions for adhesive procedures.[4]

Issue: Incomplete Curing of the Dual-Cure Cement

  • Question: Our dual-cure cement is not setting completely, especially in deep areas of the tooth preparation. Could moisture be the cause?

  • Answer: Yes, excess moisture can inhibit the chemical curing component of dual-cure cements.[6] While the light-curing component provides initial stabilization, the chemical self-curing mechanism is crucial for achieving a full cure in areas where the curing light cannot reach.[6]

    Potential Causes:

    • Moisture Interference with Chemical Cure: Water can interfere with the redox reaction between the benzoyl peroxide and tertiary amines that drives the self-curing process.[1]

    • Interaction with Acidic Monomers: Acidic resin monomers in some adhesive systems can react with the chemical curing components of the dual-cure cement, inhibiting its polymerization.[1]

    Solutions:

    • Strict Moisture Control: Meticulous isolation and moisture control are critical to allow the chemical curing reaction to proceed unimpeded.

    • Compatibility of Adhesive and Cement: Ensure the chosen adhesive system is compatible with the dual-cure resin cement. Check the manufacturer's recommendations. Three-step etch-and-rinse systems are often more compatible with dual-cure cements.[1]

Frequently Asked Questions (FAQs)

  • Question: How does moisture affect self-adhesive dual-cure cements compared to conventional dual-cure cements that require a separate bonding agent?

  • Answer: Self-adhesive resin cements are designed to be more user-friendly by eliminating the need for separate etching and bonding steps.[5] They contain acidic functional monomers that are intended to condition and bond to the tooth structure simultaneously.[5] However, the effect of moisture on these cements can be complex. Some studies suggest that a certain amount of moisture is necessary for the acidic monomers to function correctly, and overdrying the dentin can be detrimental.[5] On the other hand, excessive moisture can still negatively impact their bond strength.[7] Conventional dual-cure cements, when used with a well-applied, compatible adhesive system (like a three-step etch-and-rinse), can offer a more robust and predictable bond, especially in challenging moisture conditions.[1]

  • Question: What is the ideal level of dentin moisture for optimal adhesion with dual-cure cements?

  • Answer: The ideal level of dentin moisture is highly dependent on the specific adhesive system and cement being used. For etch-and-rinse adhesive systems, a "wet bonding" technique is often recommended, where the dentin is left visibly moist after rinsing to prevent the collapse of the collagen fiber network. However, there should be no pooling of water. For self-adhesive cements, manufacturers often recommend not overdrying the dentin.[5] It is crucial to consult and strictly follow the manufacturer's instructions for the specific products being used in your research.

  • Question: Can moisture contamination affect the long-term stability of the bond?

  • Answer: Yes, moisture contamination can lead to long-term degradation of the adhesive interface. Water can be absorbed into the resin matrix over time, leading to hydrolysis of the resin components and a reduction in the mechanical properties of the bond.[8] This can result in a gradual loss of adhesion and eventual failure of the restoration.

Data Presentation

Table 1: Effect of Moisture on the Bond Strength of Dual-Cure and Self-Adhesive Resin Cements to Dentin (MPa)

Cement TypeManufacturerMoisture ConditionMean Bond Strength (MPa)Standard Deviation (MPa)
RelyX U100 (Self-Adhesive)3M ESPEDry10.83.1
RelyX U100 (Self-Adhesive)3M ESPENormal Moisture11.53.3
RelyX U100 (Self-Adhesive)3M ESPEMoist15.23.9
RelyX U100 (Self-Adhesive)3M ESPEWet9.72.8
Clearfil SA (Self-Adhesive)KurarayDry10.12.5
Clearfil SA (Self-Adhesive)KurarayNormal Moisture12.13.1
Clearfil SA (Self-Adhesive)KurarayMoist10.92.7
Clearfil SA (Self-Adhesive)KurarayWet8.92.2
G-Cem (Self-Adhesive)GCDry7.92.1
G-Cem (Self-Adhesive)GCNormal Moisture8.22.3
G-Cem (Self-Adhesive)GCMoist8.52.4
G-Cem (Self-Adhesive)GCWet8.12.2

Data synthesized from a study evaluating the effects of intraradicular moisture on the push-out bond strength of fiber posts luted with self-adhesive resin cements.[7]

Experimental Protocols

Microtensile Bond Strength (µTBS) Test

The microtensile bond strength test is a common method for evaluating the adhesion of dental materials to tooth structure.[8][9][10]

  • Tooth Preparation: Extracted human molars are sectioned to expose a flat dentin surface.[11] The surface is then polished with silicon carbide paper to create a standardized smear layer.[12]

  • Bonding Procedure: The adhesive system and dual-cure resin cement are applied to the prepared dentin surface according to the manufacturer's instructions and under the specific experimental conditions (e.g., different moisture levels).[13] A block of composite resin is then bonded to the treated surface.[14]

  • Specimen Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[11][13]

  • Sectioning: The bonded specimens are sectioned into beams with a cross-sectional area of approximately 1 mm² using a slow-speed diamond saw under water cooling.[8][14]

  • Testing: The beams are attached to a testing jig in a universal testing machine and subjected to a tensile load at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.[14]

  • Data Analysis: The bond strength is calculated by dividing the force at which the beam fractured by the cross-sectional area of the bonded interface.[9] The failure mode (adhesive, cohesive, or mixed) is then analyzed under a microscope.[14]

Push-Out Bond Strength Test

The push-out test is often used to assess the bond strength of cements used for luting posts into root canals.[9]

  • Root Canal Preparation: The crowns of extracted teeth are removed, and the root canals are instrumented and obturated. A post space is then prepared to a specific depth and diameter.

  • Moisture Control: The root canals are subjected to different moisture conditions (e.g., dry, normal moisture, moist, wet) as per the experimental design.[7]

  • Post Cementation: A fiber post is luted into the prepared root canal using the dual-cure resin cement being tested.

  • Sectioning: The root is sectioned horizontally into 1-2 mm thick slices.[9]

  • Testing: Each slice is placed in a testing machine, and a cylindrical plunger is used to apply a compressive load to the post from the apical to the coronal direction until debonding occurs.[9]

  • Data Analysis: The bond strength is calculated by dividing the load at failure by the bonded surface area.

Visualizations

Moisture_Effect_on_Adhesion cluster_conditions Moisture Conditions cluster_process Adhesive & Curing Process cluster_outcome Bonding Outcome Optimal_Moisture Optimal Moisture (Moist Dentin) Adhesive_Infiltration Proper Adhesive Infiltration Optimal_Moisture->Adhesive_Infiltration Moisture_Contamination Moisture Contamination (Excess Water/Saliva) Incomplete_Infiltration Incomplete Adhesive Infiltration Moisture_Contamination->Incomplete_Infiltration Inhibited_Polymerization Inhibited Chemical Cure Moisture_Contamination->Inhibited_Polymerization Over_Drying Over-Drying Collagen_Collapse Collagen Network Collapse Over_Drying->Collagen_Collapse Polymerization Complete Dual-Cure Polymerization Adhesive_Infiltration->Polymerization Weak_Bond Low Bond Strength Incomplete_Infiltration->Weak_Bond Strong_Bond High Bond Strength Polymerization->Strong_Bond Inhibited_Polymerization->Weak_Bond Collagen_Collapse->Weak_Bond

Caption: Logical flow of moisture's effect on dual-cure cement adhesion.

Troubleshooting_Workflow start Adhesion Failure (Low Bond Strength) q1 Was the operating field adequately isolated? start->q1 s1 Improve Isolation: Use rubber dam, saliva ejectors q1->s1 No q2 Was dentin moisture level appropriate? q1->q2 Yes s1->q2 s2 Adjust Air-Drying: Avoid over-drying or excessive wetness q2->s2 No q3 Is the adhesive system compatible with the dual-cure cement? q2->q3 Yes s2->q3 s3 Verify Compatibility: Consult manufacturer. Consider 3-step system. q3->s3 No end Re-run Experiment with Optimized Protocol q3->end Yes s3->end

Caption: Troubleshooting workflow for adhesion failures with dual-cure cements.

References

Optimization

strategies to improve the degree of conversion of dual cure cements in deep cavities

Technical Support Center: Dual-Cure Cement Polymerization in Deep Cavities Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and dental professionals in optimizing the...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dual-Cure Cement Polymerization in Deep Cavities

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and dental professionals in optimizing the degree of conversion (DC) of dual-cure cements, particularly in challenging deep cavity restorations. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental and clinical applications.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise when using dual-cure cements in deep cavities.

Problem Potential Cause Recommended Solution
Low degree of conversion in the deepest portions of the cavity. Light Attenuation: Insufficient light reaching the cement due to the depth of the cavity or the opacity of overlying restorative materials.- Increase Curing Time: Extend the light exposure time beyond the manufacturer's minimum recommendation.[1] - Use a High-Intensity Curing Light: Employ a curing unit with a higher light intensity (e.g., 800 mW/cm² or greater) to enhance light penetration.[2] - Select Translucent Restorative Materials: Whenever possible, use translucent materials (e.g., translucent fiber posts, ceramic crowns) to facilitate light transmission.[3] - Incremental Placement: Apply the cement in smaller increments, curing each layer individually, though this may not always be feasible with luting cements.
Inconsistent polymerization throughout the cement layer. Inadequate Chemical Cure: The chemical curing component may not be sufficient to compensate for the lack of light, especially in the absence of any light activation.[4]- Ensure Proper Mixing: Thoroughly mix the base and catalyst pastes according to the manufacturer's instructions to ensure a homogenous distribution of the chemical initiators. - Allow Sufficient Time for Chemical Curing: After initial light curing, allow adequate time for the chemical curing reaction to proceed to completion. The degree of conversion can continue to increase for up to 28 days.[5] - Verify Material Compatibility: Ensure compatibility between the dual-cure cement and any adhesive systems used, as some acidic monomers in simplified adhesives can interfere with the chemical curing mechanism.[6]
Reduced mechanical properties (e.g., hardness, flexural strength) despite seemingly adequate DC. Suboptimal Polymer Network Formation: Even with a high percentage of monomer conversion, the resulting polymer network may be suboptimal if the curing process is not ideal.- Optimize Curing Protocol: A combination of adequate light curing followed by sufficient time for chemical cure generally yields the best mechanical properties.[5] Self-curing alone often results in lower mechanical properties.[5][7] - Consider Material Selection: Different dual-cure cements exhibit varying performance. Select a material with demonstrated high mechanical properties under conditions that mimic deep cavity restorations.[5][8]
Premature setting of the cement. Environmental Factors or Incorrect Handling: High ambient temperature, incorrect powder-to-liquid ratio, or excessive mixing time can accelerate the setting reaction.[9]- Control Working Environment: Use a cooled glass slab for mixing and control the ambient temperature where possible.[9] - Adhere to Manufacturer's Instructions: Strictly follow the recommended powder-to-liquid ratio and mixing time.[9]

Frequently Asked Questions (FAQs)

Q1: Is the chemical cure component of dual-cure cements sufficient to ensure complete polymerization in deep cavities where no light can penetrate?

A: While the chemical cure mechanism is designed to initiate polymerization in the absence of light, numerous studies have shown that it is often insufficient to achieve the same degree of conversion and mechanical properties as when the cement is also light-cured.[4][5][7] Light activation is still considered crucial for optimizing the performance of dual-cure cements, even in deep areas.[2][3]

Q2: How does the thickness and type of overlying restorative material affect the degree of conversion?

A: The thickness and opacity of the overlying material significantly impact the amount of light that reaches the dual-cure cement, thereby affecting its degree of conversion. Materials like zirconia can cause substantial light attenuation, leading to a lower DC as the thickness increases.[10][11] For instance, the light transmittance through a 1.0 mm thick zirconia disk can be less than 25%.[10] In contrast, more translucent materials like lithium disilicate glass-ceramics allow for better light transmission.[12]

Q3: What is the optimal light-curing protocol for dual-cure cements in deep cavities?

A: The optimal protocol involves a combination of factors. Using a high-intensity light-curing unit (at least 800 mW/cm²) can significantly improve the degree of conversion, especially in apical regions.[2] Increasing the exposure time is also beneficial.[1] For restorations like crowns, a multi-directional curing approach (e.g., from buccal, occlusal, and lingual surfaces for 20 seconds each) has been shown to yield a higher DC than a single-direction cure for a longer duration.[13] It is generally not recommended to reduce the light exposure time to less than 15 seconds on each side of a restoration.[1][4]

Q4: How long should I wait for the chemical cure to be effective?

A: The chemical curing process continues over time. While a significant portion of the polymerization occurs shortly after mixing and light activation, studies have shown that the degree of conversion can continue to increase for up to 28 days.[5] Therefore, it is important to allow sufficient time for the chemical reaction to progress, which contributes to the final properties of the cement.

Q5: Can I use any adhesive system with a dual-cure cement?

A: Not necessarily. There can be incompatibility issues between certain adhesive systems and dual-cure or self-cure cements.[6] Specifically, some simplified (one-step self-etch) adhesives contain acidic monomers that can interact with the tertiary amines in the chemical cure component of the cement, inhibiting polymerization.[6] It is crucial to use compatible adhesive systems, as recommended by the cement manufacturer.

Data Presentation

Degree of Conversion (%) of Dual-Cure Cements Under Various Curing Conditions
Cement Curing Protocol Overlying Material (Thickness) Degree of Conversion (%) Reference
Duo-LinkLight-cured (High Power, 120s)Zirconia (4.0 mm)~40-50%[10]
Panavia F2.0Light-cured (High Power, 120s)Zirconia (4.0 mm)~30-40%[10]
RelyX ARCDual ActivationFeldspathic Ceramic (1.0 mm)Higher than light-activation alone[14]
Variolink IIDual ActivationFeldspathic Ceramic (1.0 mm)Higher than light-activation alone[14]
Duo-LinkLight-cured (600 mW/cm²)Translucent Fiber Post (Apical third)Lower than with 800 or 1100 mW/cm²[2]
Duo-LinkLight-cured (800 mW/cm²)Translucent Fiber Post (Apical third)Significantly higher than with 600 mW/cm²[2]
G Cem OneSelf-curedNone21.2-26.2% increase from day 1 to day 28[5]
RelyX UniversalSelf-curedNone4.1-6.1% increase from day 1 to day 28[5]

Experimental Protocols

Methodology for Measuring Degree of Conversion (DC) using FTIR Spectroscopy

This protocol provides a general framework for assessing the DC of dual-cure cements.

  • Sample Preparation:

    • Mix the dual-cure cement according to the manufacturer's instructions.

    • Place a small amount of the uncured cement onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum of the uncured material. This will serve as the baseline. The spectrum should be acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[14][15]

  • Curing:

    • If simulating a clinical scenario, place a disc of the restorative material (e.g., ceramic or composite of a specific thickness) over the cement sample.[10][14]

    • Light-cure the specimen through the restorative material using a dental curing unit with a defined light intensity and for a specified duration.[14]

    • For self-cure or dual-cure modes, allow the material to set for a predetermined amount of time (e.g., 5, 10 minutes, or 24 hours) in a dark, controlled environment (e.g., 37°C).[14][15]

  • Post-Cure Spectrum Acquisition:

    • After the specified curing/storage time, record the FTIR spectrum of the cured cement under the same conditions as the uncured sample.[14]

  • Calculation of Degree of Conversion:

    • The DC is calculated by monitoring the changes in the peak height or area of the aliphatic C=C absorption band (typically around 1636-1638 cm⁻¹) and an internal reference peak that does not change during polymerization, such as the aromatic C=C absorption band (around 1608 cm⁻¹).[12]

    • The following formula is commonly used: DC (%) = [1 - (R_cured / R_uncured)] * 100 Where R is the ratio of the absorbance peak of the aliphatic C=C to the aromatic C=C.

Visualizations

Dual_Cure_Polymerization cluster_activation Activation cluster_process Polymerization Process cluster_outcome Outcome Light Light Activation Initiation Initiation (Free Radical Generation) Light->Initiation Chemical Chemical Activation Chemical->Initiation Propagation Propagation (Monomer Chain Growth) Initiation->Propagation Termination Termination (Polymer Network Formation) Propagation->Termination Conversion Degree of Conversion Termination->Conversion Determines

Caption: Dual-cure cement polymerization process.

Caption: Troubleshooting workflow for low degree of conversion.

References

Troubleshooting

overcoming acidic monomer interference in dual cure adhesive systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual-cure adhesive systems, specifically...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual-cure adhesive systems, specifically addressing the challenges posed by acidic monomer interference.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of incompatibility between acidic monomers and dual-cure adhesive systems?

A1: The primary cause of incompatibility lies in an acid-base reaction between the acidic functional monomers present in many self-etch and universal adhesives and the tertiary amine co-initiators that are essential for the chemical-curing component of dual-cure resins and cements.[1][2][3] The acidic monomers, which remain in an uncured oxygen-inhibited layer even after light curing, can neutralize the basic tertiary amines.[4][5] This neutralization prevents the amines from participating in the redox reaction required to generate free radicals for chemical polymerization, leading to incomplete curing, reduced bond strength, and potential restoration failure.[1][2][5]

Q2: How can I identify if my dual-cure system is experiencing acidic monomer interference?

A2: Symptoms of acidic monomer interference often manifest as a significant reduction in bond strength, particularly in self-curing or dark-curing conditions where the chemical cure mechanism is dominant.[1][2] You may observe adhesive failures at the interface between the adhesive and the dual-cure composite. In a laboratory setting, this can be quantified through shear bond strength testing, where lower values are observed when an acidic adhesive is paired with a dual-cure material in the absence of light-curing, compared to when a non-acidic adhesive or a light-curing-only protocol is used.[1][3]

Q3: What are "dual-cure activators" and how do they work?

A3: Dual-cure activators are chemical agents designed to counteract the negative effects of acidic monomers on the chemical-curing process.[1][4] These activators, often containing sodium salts of aromatic sulfinic acid, are typically mixed with the adhesive before application.[1][2] They work by providing an alternative pathway for free radical generation that is not reliant on the tertiary amine-peroxide reaction. The sulfinic acid salts can react with the acidic monomers to produce free radicals, thereby initiating the chemical polymerization of the dual-cure resin, even in the presence of compromised tertiary amines.[2][5]

Q4: Are there alternative initiator systems that are less susceptible to acidic monomer interference?

A4: Yes, advancements in adhesive chemistry have led to the development of dual-cure systems with alternative chemical-cure mechanisms that are amine-free.[1][2] These systems may utilize different types of initiators and co-initiators that are not basic and therefore do not react adversely with acidic monomers.[1] For example, some systems are based on peroxide and a reducing agent other than a tertiary amine.[6] Another approach involves initiator systems based on sulfinic acids which can generate radicals in the presence of acidic monomers.[5][6] When selecting a dual-cure system for use with acidic adhesives, it is advantageous to choose one that is explicitly marketed as "amine-free" or compatible with all adhesive systems.

Troubleshooting Guide

Problem: Consistently low bond strength when using a dual-cure resin cement with a self-etch adhesive.

Possible Cause Recommended Solution
Acidic Monomer Interference 1. Use a Dual-Cure Activator: Mix a compatible dual-cure activator with your adhesive according to the manufacturer's instructions. This will help to ensure proper chemical polymerization.[1][4] 2. Apply a Separate Hydrophobic Bonding Layer: After light-curing the acidic self-etch adhesive, apply a layer of a separate, unfilled hydrophobic bonding resin and light-cure it. This creates a pH-neutral and oxygen-inhibited layer that is more compatible with the dual-cure resin.[2] 3. Switch to an Amine-Free Dual-Cure System: If the problem persists, consider using a dual-cure resin cement that utilizes an amine-free chemical-curing mechanism.[1][2]
Inadequate Light Curing 1. Ensure Adequate Light Intensity and Time: Verify the output of your curing light and ensure you are curing for the manufacturer's recommended time. Insufficient light activation will overly rely on the potentially compromised chemical-curing mechanism. 2. Light-Cure the Adhesive Before Placing the Composite: Thoroughly light-cure the adhesive layer before applying the dual-cure composite. This helps to polymerize the acidic monomers, reducing their ability to interfere with the chemical cure of the overlying material.[1]
Material Incompatibility 1. Check Manufacturer's Recommendations: Always consult the instructions for use for both the adhesive and the dual-cure resin to ensure they are compatible. Some manufacturers will explicitly state which of their products should be used together.[7] 2. Use Products from the Same Manufacturer: While not always a guarantee of compatibility, using an adhesive and a dual-cure resin from the same manufacturer can sometimes reduce the risk of incompatibility issues.[7]

Data Summary

Table 1: Effect of Adhesive pH and Curing Mode on Shear Bond Strength (SBS) of Dual-Cure Core Materials.

Adhesive pH Curing Mode Mean SBS (MPa) with Amine-Based Core Material Mean SBS (MPa) with Amine-Free Core Material
pH 1.0 Chemical-CureLowHigh
pH 3.0 Chemical-CureModerateHigh
pH 4.0 Chemical-CureHighHigh
pH 1.0 Light-CureImprovedHigh

This table summarizes a general trend observed in studies where lower pH adhesives tend to decrease the bond strength of amine-based dual-cure materials when only chemically cured.[1] Amine-free systems show less susceptibility to this effect. Light-curing can improve the performance of incompatible combinations.

Experimental Protocols

Shear Bond Strength (SBS) Testing Methodology

  • Substrate Preparation: Extracted human or bovine teeth are sectioned to expose a flat dentin or enamel surface. The surface is then polished with a series of silicon carbide papers under water cooling to create a standardized smear layer.

  • Adhesive Application: The adhesive system is applied to the prepared surface according to the manufacturer's instructions. For experimental groups, a dual-cure activator may be mixed with the adhesive prior to application.

  • Light Curing: The adhesive is light-cured using a dental curing light with a calibrated output for the time specified by the manufacturer.

  • Composite Application: A cylindrical mold is placed over the bonded surface, and the dual-cure composite material is placed into the mold.

  • Curing Protocol:

    • Dual-Cure Mode: The composite is light-cured through the mold.

    • Self-Cure Mode: The composite is allowed to polymerize chemically without light exposure for a specified period (e.g., 10 minutes) at 37°C.

  • Storage: The bonded specimens are stored in water at 37°C for 24 hours before testing.

  • Testing: A universal testing machine is used to apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.

  • Data Analysis: The load at failure is recorded and divided by the bonded surface area to calculate the shear bond strength in megapascals (MPa). Statistical analysis is performed to compare the results between different groups.

Visualizations

cluster_0 Standard Dual-Cure with Acidic Monomer Interference AcidicMonomer Acidic Monomer TertiaryAmine Tertiary Amine AcidicMonomer->TertiaryAmine Neutralization BenzoylPeroxide Benzoyl Peroxide TertiaryAmine->BenzoylPeroxide Redox Reaction Blocked FreeRadicals Free Radicals BenzoylPeroxide->FreeRadicals Reduced Generation Polymerization Incomplete Polymerization FreeRadicals->Polymerization Insufficient Initiation

Caption: Acidic monomer interference in a standard dual-cure system.

cluster_1 Overcoming Interference with a Dual-Cure Activator AcidicMonomer Acidic Monomer DCA Dual-Cure Activator (Sulfinic Acid Salt) AcidicMonomer->DCA Reaction FreeRadicals_DCA Free Radicals DCA->FreeRadicals_DCA Generation Polymerization_DCA Complete Polymerization FreeRadicals_DCA->Polymerization_DCA Initiation

Caption: Mechanism of a dual-cure activator to promote polymerization.

cluster_2 Experimental Workflow for Bond Strength Testing Start Start: Prepare Substrate ApplyAdhesive Apply Adhesive (+/- Activator) Start->ApplyAdhesive LightCureAdhesive Light-Cure Adhesive ApplyAdhesive->LightCureAdhesive ApplyComposite Apply Dual-Cure Composite LightCureAdhesive->ApplyComposite Curing Curing Protocol (Dual-Cure or Self-Cure) ApplyComposite->Curing Store Store in Water (24h, 37°C) Curing->Store Test Shear Bond Strength Test Store->Test Analyze Analyze Data Test->Analyze

Caption: Workflow for evaluating shear bond strength of dual-cure adhesives.

References

Optimization

influence of curing light intensity on dual cure cement polymerization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual-cure resin cements. The following in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual-cure resin cements. The following information addresses common issues related to the influence of curing light intensity on the polymerization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dual-cure cement is not fully hardening, especially under a thick or opaque restorative material. What could be the cause?

A1: Incomplete polymerization of dual-cure cements is a common issue, often stemming from insufficient light exposure. While dual-cure cements are designed to polymerize chemically even in the absence of light, the chemical-cure component may not be sufficient to achieve optimal mechanical properties.[1][2][3] Several factors can contribute to this problem:

  • Light Attenuation: Thick or opaque overlying materials, such as zirconia or certain ceramics, can significantly reduce the intensity of the curing light reaching the cement.[1][4][5] This leads to a lower degree of conversion (DC) and reduced hardness.[1][4]

  • Inadequate Light Intensity: The output of the curing light itself might be insufficient. A higher light intensity generally results in a higher degree of conversion.[6]

  • Insufficient Curing Time: Even with an adequate light source, the exposure time may be too short to deliver the total energy required for complete polymerization, especially when curing through a restorative material.[7]

  • Distance from the Light Source: The distance between the light-curing tip and the cement can also decrease the light intensity that reaches the material.[8]

Troubleshooting Steps:

  • Verify Curing Light Output: Regularly check the intensity of your light-curing unit using a radiometer to ensure it meets the manufacturer's recommendations for the cement you are using.

  • Increase Curing Time: When curing through a restorative material, especially one that is thick or opaque, increase the light exposure time to compensate for the reduction in light intensity.[7]

  • Select an Appropriate Curing Unit: For curing through dense materials, consider using a high-intensity LED curing light, as they have been shown to produce greater cure depths compared to QTH units in some cases.[1][9]

  • Ensure Proximity: Position the light guide as close as possible to the restorative material to maximize the light energy delivered to the cement.[8]

Q2: I am observing poor bond strength and marginal degradation over time. Could this be related to the initial light-curing protocol?

A2: Yes, inadequate initial polymerization due to suboptimal light curing can lead to long-term clinical problems. A low degree of conversion can result in:

  • Increased water sorption and solubility of the cement.[4]

  • Reduced color stability.[4]

  • Faster marginal degradation.[4]

  • Decreased bond strength and retention of the restoration.[6]

  • Elution of residual monomers, which can cause inflammatory responses in surrounding tissues.[4][5]

Optimizing the light-curing protocol is crucial for the long-term success of the restoration.

Q3: How does the thickness of a ceramic restoration affect the required light intensity for proper polymerization?

A3: The thickness of the overlying ceramic restoration has a significant impact on the polymerization of the underlying dual-cure cement. As the ceramic thickness increases, the light intensity reaching the cement decreases exponentially.[1][4] For example, a light intensity of 800 mW/cm² can be reduced to 160 mW/cm² after passing through 2 mm of a machined ceramic.[1] This reduction in light energy can lead to a significant decrease in the hardness and degree of conversion of the cement.[1] Research has shown that with increasing zirconia thickness, the light transmittance and the degree of conversion of the resin cement significantly decrease.[4]

Q4: Is the chemical-cure component of dual-cure cements sufficient for adequate polymerization without any light activation?

A4: While the chemical-cure mechanism is designed to allow polymerization in areas with limited light access, it is often insufficient on its own to achieve the optimal mechanical properties of the cement.[1][2] Studies have shown that dual-curing (light activation followed by chemical curing) results in significantly higher microhardness compared to chemical curing alone.[8] Therefore, light activation is highly recommended whenever possible to ensure the best possible outcome.

Data Summary

The following tables summarize quantitative data from various studies on the influence of light intensity and other factors on the polymerization of dual-cure cements.

Table 1: Effect of Light Intensity and Depth on Degree of Conversion (DC) of Dual-Cure Resin Cement

Light IntensityCervical DC (%)Middle DC (%)Apical DC (%)
600 mW/cm²Not specifiedNot specifiedLower than 800 and 1100 mW/cm²
800 mW/cm²No significant difference with 1100 mW/cm²No significant difference with 1100 mW/cm²Significantly higher than 600 mW/cm²
1100 mW/cm²No significant difference with 800 mW/cm²No significant difference with 800 mW/cm²Significantly higher than 600 mW/cm²

Data synthesized from a study on Duo-Link dual-cured resin cement cured through translucent fiber posts.[6]

Table 2: Effect of Zirconia Thickness on Light Transmittance and Degree of Conversion (DC)

Zirconia ThicknessLight Transmittance (%)Degree of Conversion (DC) on Day 1 (%)
0.0 mmHighSignificantly higher than 1.5 mm, 2.0 mm, and no irradiation groups
1.0 mmReducedNot significantly different from 0.0 mm group
1.5 mmSignificantly ReducedSignificantly lower than 0.0 mm group
2.0 mmSignificantly ReducedSignificantly lower than 0.0 mm group
No IrradiationN/ASignificantly lower than 0.0 mm group

Data from a study on SA Luting Multi dual-cured resin cement.[4]

Table 3: Knoop Hardness (KHN) of a Dual-Cure Resin Cement at Different Light Intensities and Distances

Light IntensitySpacer (Distance)Mean KHN
425 mW/cm²0 mm34.3
20 mm29.5
836 mW/cm²0 mm39.4
20 mm30.5
1295 mW/cm²0 mm38.2
20 mm30.4
Chemical Cure AloneN/A28.8

Data from a study on Calibra dual-cure resin cement.[8]

Experimental Protocols

Protocol 1: Evaluation of Degree of Conversion (DC) using FT-Raman Spectroscopy

This protocol describes a method to evaluate the effect of different light intensities on the degree of conversion of dual-cured resin cement at various depths.

Materials:

  • Dual-cure resin cement (e.g., Duo-Link)

  • Translucent fiber posts

  • Simulated root canals

  • Light-curing unit with adjustable intensity (e.g., 600, 800, 1100 mW/cm²)

  • FT-Raman spectrometer

Methodology:

  • Prepare simulated root canals and randomly divide them into experimental groups based on the light intensity to be used.

  • Cement translucent fiber posts into the simulated canals using the dual-cure resin cement.

  • Light-cure the cement through the post for a standardized time (e.g., 40 seconds) at the designated light intensity for each group.

  • After a set period (e.g., 24 hours), section the samples at different depths (cervical, middle, and apical).

  • Use an FT-Raman spectrometer to measure the spectra of the uncured cement and the cured cement at each depth.

  • Calculate the degree of conversion (DC) based on the changes in the characteristic peaks of the methacrylate (B99206) groups before and after polymerization.[6]

Protocol 2: Microhardness Testing to Assess Polymerization

This protocol outlines a method to determine the effect of light intensity and distance on the hardening of a dual-cure resin cement.

Materials:

  • Dual-cure resin cement (e.g., Calibra)

  • Molds for preparing disc-shaped specimens

  • Light-curing units with different intensities (e.g., 425, 836, 1295 mW/cm²)

  • Spacers of varying thicknesses (e.g., 5, 10, 15, 20 mm)

  • Knoop microhardness tester

Methodology:

  • Mix the dual-cure resin cement according to the manufacturer's instructions.

  • Place the mixed cement into the disc-shaped molds.

  • For light-cured groups, place a spacer of a specific thickness between the light source and the specimen.

  • Light-cure the specimens for a standardized time (e.g., 30 seconds) at the designated light intensity.

  • Prepare control specimens that are allowed to chemically cure without light exposure.

  • After a specific time (e.g., 1 hour), perform Knoop microhardness measurements on the surface of each specimen.

  • Calculate the mean Knoop Hardness Number (KHN) for each experimental condition.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_curing Curing Protocols cluster_analysis Analysis p1 Mix Dual-Cure Cement p2 Place Cement in Mold / Canal p1->p2 c1 Light Cure (Varying Intensity & Time) p2->c1 Apply Protocol c2 Chemical Cure Only (Control) p2->c2 Apply Protocol c3 Light Cure through Restorative Material p2->c3 Apply Protocol a1 Measure Degree of Conversion (FTIR/Raman) c1->a1 a2 Measure Microhardness (Knoop/Vickers) c1->a2 c2->a1 c2->a2 c3->a1 c3->a2

Caption: Experimental workflow for evaluating dual-cure cement polymerization.

polymerization_pathway cluster_activation Initiation cluster_process Polymerization cluster_outcome Properties light Curing Light (Photons) initiators Photoinitiator Activation light->initiators High Intensity (More efficient) chemical Chemical Activators (e.g., Peroxide/Amine) radicals Free Radical Generation chemical->radicals Slower Reaction initiators->radicals monomers Monomers radicals->monomers Initiates Chain Reaction polymer Polymer Network (Cross-linked) monomers->polymer Propagation outcome Hardness, Bond Strength, Degree of Conversion polymer->outcome

Caption: Simplified polymerization pathway of dual-cure cements.

References

Troubleshooting

Technical Support Center: Managing Marginal Discoloration of Dual-Cure Cement Restorations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering marginal discoloration in dual-cure cemen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering marginal discoloration in dual-cure cement restorations during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of marginal discoloration in dual-cure cement restorations?

A1: Marginal discoloration of dual-cure cement restorations can be attributed to both intrinsic and extrinsic factors.

  • Intrinsic Factors: These are related to the chemical composition of the cement itself. The primary cause is the oxidation of tertiary aromatic amines, which are components of the chemical curing system.[1][2][3] This oxidation process can lead to a yellowish or brownish appearance over time.[4] Additionally, degradation of the polymer matrix and unreacted monomers can contribute to color changes.[1]

  • Extrinsic Factors: These are related to external elements that can penetrate the restoration margin. They include the absorption of pigments from sources like coffee, tea, and other dietary components.[1] Microleakage at the restoration margin can also allow for the ingress of oral fluids and bacteria, leading to staining.[5]

Q2: How does the curing mode (dual-cure vs. light-cure) affect the color stability of resin cements?

A2: Light-cure resin cements generally exhibit greater color stability than dual-cure cements.[4][6][7] This is because light-cure cements typically use more stable aliphatic amines in their photoinitiator systems, which are less prone to oxidation than the aromatic amines found in the chemical-cure component of dual-cure systems.[1][3] The chemical reaction between the tertiary amine and benzoyl peroxide in dual-cure systems is a significant contributor to their tendency to discolor over time.[3] However, some newer dual-cure cements with amine-free initiator systems have shown improved color stability.[2]

Q3: What role does the degree of conversion play in the discoloration of dual-cure cements?

A3: A lower degree of conversion (incomplete polymerization) can lead to a higher number of unreacted monomers and double bonds within the cement matrix.[1][4] These unreacted components are more susceptible to oxidation and hydrolysis, which can result in the formation of colored degradation products, contributing to discoloration.[4] Inadequate light exposure, especially under thicker or more opaque restorative materials, can hinder the light-curing component of dual-cure cements, potentially leading to a lower degree of conversion and subsequent discoloration.

Q4: Can the shade of the resin cement influence its susceptibility to discoloration?

A4: Yes, the shade of the resin cement can impact its color stability. Lighter and more translucent shades of resin cements have been shown to be more prone to color changes over time compared to darker or more opaque shades.[6]

Troubleshooting Guide

Q1: I am observing a yellow or brown line at the margin of my dual-cure cement restoration. What is the likely cause and how can I prevent it in future experiments?

A1: A yellow or brown line at the margin is a classic sign of chemical degradation of the dual-cure cement, often due to the oxidation of aromatic amines in the chemical cure system.[3][4]

Troubleshooting Steps:

  • Review Material Selection: For restorations where aesthetics are critical and sufficient light penetration is possible, consider using a light-cure resin cement, as they tend to have better color stability.[6][7] If a dual-cure cement is necessary due to the thickness or opacity of the restorative material, opt for a product with an amine-free initiator system.[2]

  • Ensure Adequate Light Curing: Insufficient light curing can lead to a lower degree of conversion, making the cement more prone to discoloration. Ensure that the light-curing unit is properly calibrated and that the exposure time is adequate for the thickness and opacity of the overlying restorative material.

  • Proper Isolation: Prevent contamination from saliva and crevicular fluids during the cementation process, as this can contribute to marginal staining.[8] The use of a rubber dam is recommended for optimal isolation.[8]

  • Avoid Certain Hemostatic Agents: Do not use iron-containing hemostatic agents, as they can lead to a grayish discoloration under translucent restorations.[8] Also, avoid using hydrogen peroxide, as it can interfere with the chemical initiating system of the resin cement.[8]

Q2: My restoration appears darker or grayer than intended after cementation with a dual-cure cement. What could be the issue?

A2: A darker or grayer appearance can be caused by several factors:

  • Cement Shade Selection: The final shade of a translucent restoration is influenced by the underlying cement. It is crucial to select a cement shade that complements the restorative material and the underlying tooth structure.

  • Shadowing Effect: A thick application of the bonding agent can sometimes create a "gray line" effect due to the way light passes through it.[5]

  • Incomplete Polymerization: Inadequate polymerization can affect the optical properties of the cement, leading to a less vital appearance.

Preventative Measures:

  • Use Try-In Pastes: Whenever available, use water-soluble try-in pastes to preview the final shade of the restoration with the selected cement before final cementation.

  • Control Adhesive Layer Thickness: Apply a thin, even layer of the bonding agent to avoid pooling, which can affect the final color.

  • Optimize Curing Protocol: Follow the manufacturer's instructions for light-curing time and intensity to ensure a high degree of conversion. For some dual-cure cements, a delayed light activation protocol may improve color stability.[9]

Data Presentation

The following table summarizes the color change (ΔE) of various dual-cure resin cements from different studies. A higher ΔE value indicates a greater color change. A common threshold for clinically acceptable color change is a ΔE value of less than 3.5.[10]

Study (Reference)Resin CementCuring ModeAging ConditionMean ΔE (SD)
Gürdal et al., 2016[11]NX3 Nexus (amine-free)Dual-Cure5,000 thermocyclesLower than PV and GC groups
Variolink Esthetic DC (amine-free)Dual-Cure5,000 thermocyclesNo significant difference from NX
Panavia V5 (amine-free)Dual-Cure5,000 thermocyclesHigher than NX group
G-CEM Linkforce (amine-free)Dual-Cure5,000 thermocyclesHigher than NX group
Haralur et al., 2017[12]Etch wash-dual cureDual-Cure5000 thermocycles + 100h xenon light2.491
Etch wash-light cureLight-Cure5000 thermocycles + 100h xenon light1.110
Self-etchDual-Cure5000 thermocycles + 100h xenon light2.357
Self-adhesiveDual-Cure5000 thermocycles + 100h xenon light0.614
Pissaia et al., 2019[4]Nexus-2Dual-Cure65h accelerated agingShowed discoloration
AppealDual-Cure65h accelerated agingSignificantly more discoloration than light-cure
CalibraDual-Cure65h accelerated agingShowed discoloration
Alkhudhairy et al., 2022[13]RelyX U200Dual-Cure Self-Adhesive100h accelerated agingClinically acceptable (1 < ΔE < 3.5)
SpeedCEMSelf-Cure Self-Adhesive100h accelerated agingClinically unacceptable (ΔE = 4.2)

Experimental Protocols

Protocol 1: Evaluation of Color Stability of Dual-Cure Resin Cements using Accelerated Artificial Aging

1. Objective: To assess the color stability of dual-cure resin cements after exposure to accelerated aging conditions that simulate the oral environment.

2. Materials and Equipment:

  • Dual-cure resin cements to be tested
  • Cylindrical molds (e.g., 15 mm diameter, 2 mm thick)
  • LED curing light unit (calibrated)
  • Spectrophotometer (e.g., VITA Easyshade)[1][2]
  • Accelerated artificial aging (AAA) chamber or Weather-Ometer[1][6]
  • Distilled water
  • Polishing discs (medium, fine, and superfine)[4]
  • Low-speed handpiece

3. Sample Preparation: a. Mix the base and catalyst of the dual-cure resin cement according to the manufacturer's instructions. b. Inject the mixed cement into the cylindrical molds. c. Cover the mold with a transparent matrix strip and a glass slide to create a flat surface and prevent the formation of an oxygen-inhibited layer. d. Light-cure the specimen through the glass slide according to the manufacturer's recommended time. e. Prepare a statistically relevant number of specimens for each cement being tested (n=5 or more).[1][6] f. After 24 hours of storage in distilled water at 37°C in the dark to allow for complete polymerization, polish the surface of each specimen with polishing discs in a sequential manner (medium, fine, superfine).[4]

4. Baseline Color Measurement: a. Calibrate the spectrophotometer according to the manufacturer's instructions. b. Place each specimen on a standardized neutral-colored background (e.g., white). c. Take three color measurements from the center of each specimen and record the average CIELAB (L, a, b*) values.[2]

5. Accelerated Aging: a. Subject the specimens to an accelerated aging protocol. A common protocol involves cycles of UV light and condensation. For example, 4 hours of UV light at 60°C followed by 4 hours of vapor condensation at 50°C, repeated for a total of 336 hours (two weeks).[1] b. Alternatively, thermocycling can be used. A typical protocol involves 5,000 to 10,000 cycles in distilled water between 5°C and 55°C.[11]

6. Final Color Measurement: a. After the aging protocol is complete, repeat the color measurement process as described in step 4.

7. Data Analysis: a. Calculate the color change (ΔE) for each specimen using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/². b. Statistically analyze the ΔE values to compare the color stability of the different cements.

Mandatory Visualization

Chemical_Discoloration_Pathway cluster_reactants Initial Components in Dual-Cure Cement cluster_reaction Oxidation Reaction cluster_products Discoloration Products cluster_result Observable Effect Aromatic_Amine Aromatic Amine (e.g., Tertiary Amine) Oxidation Oxidation Aromatic_Amine->Oxidation Reacts with Benzoyl_Peroxide Benzoyl Peroxide (Initiator) Benzoyl_Peroxide->Oxidation Colored_Oxidation_Products Colored Oxidation Products Oxidation->Colored_Oxidation_Products Forms Discoloration Yellow/Brown Marginal Discoloration

Caption: Chemical pathway of intrinsic discoloration in dual-cure cements.

Troubleshooting_Workflow Start Marginal Discoloration Observed Check_Cement_Type Q: What type of dual-cure cement was used? Start->Check_Cement_Type Amine_Free A: Amine-free initiator system Check_Cement_Type->Amine_Free Amine-Free Aromatic_Amine_Based A: Conventional aromatic amine-based Check_Cement_Type->Aromatic_Amine_Based Aromatic Amine Check_Curing_Protocol Q: Was the light-curing protocol adequate? Amine_Free->Check_Curing_Protocol Aromatic_Amine_Based->Check_Curing_Protocol Adequate_Curing A: Yes, adequate light exposure Check_Curing_Protocol->Adequate_Curing Yes Inadequate_Curing A: No, potential for inadequate light exposure Check_Curing_Protocol->Inadequate_Curing No Check_Contamination Q: Was there any potential for contamination? Adequate_Curing->Check_Contamination Inadequate_Curing->Check_Contamination No_Contamination A: No, good isolation Check_Contamination->No_Contamination No Contamination A: Yes, saliva or fluid contamination Check_Contamination->Contamination Yes Final_Assessment Identify probable cause and adjust future protocol No_Contamination->Final_Assessment Contamination->Final_Assessment

Caption: Troubleshooting workflow for marginal discoloration.

Experimental_Workflow Start Start: Select Dual-Cure Cements Sample_Prep Prepare Standardized Cylindrical Specimens Start->Sample_Prep Initial_Color Baseline Color Measurement (Spectrophotometer) Sample_Prep->Initial_Color Aging Accelerated Artificial Aging (e.g., Thermocycling) Initial_Color->Aging Final_Color Final Color Measurement (Spectrophotometer) Aging->Final_Color Analysis Calculate ΔE and Perform Statistical Analysis Final_Color->Analysis End End: Compare Color Stability Analysis->End

Caption: Experimental workflow for evaluating color stability.

References

Optimization

Technical Support Center: Optimizing Dual-Cure Cement Performance in Clinical Research

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the working and setting times...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the working and setting times of dual-cure cements in a clinical research environment.

Troubleshooting Guide

Dual-cure resin cements are designed to offer the command set of light-curing with the security of a chemical cure mechanism in areas with limited light access.[1][2] However, various factors can influence their polymerization kinetics, leading to challenges in clinical research applications. This guide addresses common problems, their potential causes, and actionable solutions.

Problem Potential Causes Recommended Solutions
Working time is too short. Elevated ambient or material temperature. Higher temperatures accelerate the chemical curing reaction.[3][4]- Store and mix the cement at a controlled room temperature (e.g., 22°C).[3][4] - If possible, use a refrigerated mixing slab. - Avoid dispensing cement under intense operating lights which can generate heat.[5]
Aged or improperly stored cement. The chemical initiators in the cement can degrade or prematurely react over time, especially when exposed to heat.[3][4]- Check the expiration date of the cement. - Store cements according to the manufacturer's instructions, often in a refrigerator. Allow the material to reach room temperature before use.
High concentration of chemical initiators. The formulation of the cement itself dictates the inherent working time.[6]- If formulating an experimental cement, consider reducing the concentration of the amine or benzoyl peroxide initiators.[6] - For commercial cements, select a product with a longer stated working time.
Contamination of base and catalyst pastes. Accidental mixing of the base and catalyst, for instance by using the same spatula or by incorrectly replacing the cap on a syringe, can initiate the setting reaction prematurely.[7]- Dispense the base and catalyst pastes separately and mix just before application. - For automix syringes, discard the cap and leave the used mixing tip on between uses to seal the cartridge.[7] Replace with a new tip for each use.[7]
Setting time is too long or incomplete cure. Insufficient light exposure. Inadequate light intensity, short curing duration, or increased distance of the curing light tip can lead to incomplete photopolymerization.[8][9]- Use a curing light with a calibrated output of at least 700-800 mW/cm².[5][8] - Increase the curing time, especially when curing through restorative materials.[10] - Keep the light guide tip as close as possible to the restoration.[9]
Restoration opacity or thickness. Opaque or thick restorative materials can significantly attenuate the curing light, preventing it from reaching the cement.[10][11][12]- For opaque materials like zirconia, rely more on the chemical cure mechanism and allow for a longer self-curing time as recommended by the manufacturer.[7] - When possible, choose more translucent restorative materials. - Consider extended light-curing from all accessible margins.
Inefficient chemical cure. The chemical curing component alone may not achieve the same degree of hardness as when supplemented with light activation.[13][14]- Ensure thorough mixing of the base and catalyst pastes to ensure a uniform distribution of the redox initiators. - Allow sufficient time for the chemical cure to complete as per the manufacturer's instructions, especially in areas inaccessible to light.[15]
Low ambient temperature. Lower temperatures can slow down the chemical curing reaction rate.[4]- Perform the procedure at a controlled room temperature. Note that intraoral temperature (around 37°C) will accelerate the final set.[3][5]
Inconsistent setting times between samples. Variable mixing ratios. Inconsistent proportions of base and catalyst pastes will lead to variable initiator concentrations and unpredictable setting times.- Use automix syringes for a consistent and homogenous mixture.[5] - If mixing by hand, dispense equal amounts of base and catalyst as specified by the manufacturer.
Variable light-curing technique. Differences in the distance, angle, and duration of light application will result in inconsistent polymerization.- Standardize the light-curing protocol for all samples in the study. Use a jig or holder to maintain a consistent distance and angle of the curing light.
Aging of the cement kit. Different components of a kit may age differently, leading to variability.[3][4]- For a given study, use cements from the same batch and with the same expiration date to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for working with dual-cure cements?

A1: It is recommended to work with dual-cure cements at a controlled room temperature, typically around 22-23°C.[3][4] Higher temperatures will significantly accelerate both the working and setting times. Conversely, storing the cement in a refrigerator and allowing it to come to room temperature before use can help ensure consistent handling properties.

Q2: How does delaying light activation affect the final properties of the cement?

A2: Delaying light activation for a short period (e.g., 5 minutes) may not significantly affect the final degree of conversion or polymerization stress for some cements.[6][16] However, for others, immediate photo-activation is recommended to ensure initial stability and optimal polymerization, especially for highly filled cements.[1] It is crucial to follow the manufacturer's instructions for the specific cement being used.

Q3: Can I rely solely on the chemical cure mechanism?

A3: While dual-cure cements are designed to polymerize chemically in the absence of light, research indicates that the chemical cure alone may be slower and result in a lower degree of hardness and conversion compared to when it is supplemented with light activation.[1][13][14] Inadequate polymerization can compromise the mechanical properties of the cement.[11][17] Therefore, light-curing is recommended whenever possible, even at the margins of opaque restorations.

Q4: What is the impact of the restorative material's thickness and shade on the cement's cure?

A4: The thickness, opacity, and shade of the overlying restorative material significantly impact the amount of light that reaches the dual-cure cement.[10][11] Thicker and more opaque materials, such as certain zirconia ceramics, can reduce the transmitted light intensity, leading to insufficient polymerization of the cement.[12] This can result in a lower degree of conversion and potentially compromise the long-term success of the restoration.[12] In such cases, extended light-curing times or greater reliance on the chemical curing mechanism is necessary.

Q5: How can I standardize my experimental protocol to ensure reproducible working and setting times?

A5: To ensure reproducibility, it is essential to control several variables:

  • Temperature: Standardize the room temperature and the initial temperature of the cement.[3][4]

  • Mixing: Use automixing tips or a standardized mixing protocol to ensure a consistent ratio and homogenous mix.

  • Light Curing: Use a calibrated curing light and maintain a fixed distance and duration of exposure for all samples.[9]

  • Material: Use cements from the same batch and note the expiration dates to avoid variability due to aging.[3][4]

Experimental Protocols

Methodology for Determining Working and Setting Time (Oscillating Rheometry)

This protocol is adapted from studies evaluating the rheological properties of dual-cure cements.[3][6]

  • Equipment: Utilize a thermo-controlled stage oscillating rheometer.

  • Temperature Control: Set the oscillating stage to the desired experimental temperature (e.g., 22°C for room temperature or 37°C for intraoral temperature).[3]

  • Sample Preparation: Dispense the dual-cure cement according to the manufacturer's instructions (either from an automix syringe or by hand-mixing the base and catalyst pastes).

  • Measurement: Immediately place the mixed cement onto the pre-set oscillating stage.

  • Data Acquisition: Generate rheological charts by monitoring the material's viscosity or modulus from the beginning of mixing until no further oscillation is detected, indicating the material has set.

  • Working Time Determination: The working time is defined as the point at which the viscosity begins to increase sharply.

  • Setting Time Determination: The setting time is identified as the point where the viscosity reaches its maximum and plateaus, indicating the completion of the polymerization reaction.

Methodology for Assessing Degree of Conversion (FTIR Spectroscopy)

This protocol is a standard method for evaluating the extent of polymerization in resin-based materials.[6]

  • Baseline Spectrum: Record the Fourier Transform Infrared (FTIR) spectrum of the uncured, mixed cement. Identify the absorbance peak of the aliphatic carbon-carbon double bonds (C=C) typically found around 1638 cm⁻¹. Also, identify an internal standard peak that does not change during polymerization, such as the aromatic C=C peak at approximately 1608 cm⁻¹.

  • Curing Protocol: Cure the cement sample according to the specific experimental conditions being tested (e.g., immediate light-cure, delayed light-cure, or chemical cure only).

  • Post-Cure Spectrum: After a defined period (e.g., 10 minutes, 24 hours), record the FTIR spectrum of the cured cement sample.

  • Calculation: Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - ( (Absorbance of aliphatic C=C after cure / Absorbance of aromatic C=C after cure) / (Absorbance of aliphatic C=C before cure / Absorbance of aromatic C=C before cure) )] x 100

Visualizations

Chemical_Curing_Pathway cluster_pastes Initial State: Unmixed Pastes cluster_reaction Redox Reaction Base_Paste Base Paste (Tertiary Amine + Monomers) Mixing Mixing Base_Paste->Mixing Catalyst_Paste Catalyst Paste (Benzoyl Peroxide + Monomers) Catalyst_Paste->Mixing Redox_Initiation Tertiary Amine reacts with Benzoyl Peroxide (BPO) Mixing->Redox_Initiation Free_Radical Formation of Benzoyloxy Free Radical Redox_Initiation->Free_Radical generates Polymerization Polymerization (Cross-linking of Monomers) Free_Radical->Polymerization initiates Set_Cement Set Cement (Polymer Network) Polymerization->Set_Cement

Caption: Chemical curing pathway of dual-cure cements.

Troubleshooting_Workflow Start Problem Identified: Inconsistent Working/Setting Time Check_Temp Is Temperature Controlled (22-23°C)? Start->Check_Temp Control_Temp Action: Control Ambient and Material Temperature Check_Temp->Control_Temp No Check_Storage Is Cement Within Expiration & Stored Correctly? Check_Temp->Check_Storage Yes Control_Temp->Check_Temp Replace_Cement Action: Use New, Properly Stored Cement Check_Storage->Replace_Cement No Check_Light_Cure Is Light Curing Protocol Standardized & Sufficient? Check_Storage->Check_Light_Cure Yes Replace_Cement->Check_Storage Standardize_Light Action: Calibrate Light, Standardize Time/Distance Check_Light_Cure->Standardize_Light No Check_Mixing Is Mixing Ratio Accurate & Homogenous? Check_Light_Cure->Check_Mixing Yes Standardize_Light->Check_Light_Cure Standardize_Mixing Action: Use Automix Syringe or Standardize Hand-Mixing Check_Mixing->Standardize_Mixing No Resolved Problem Resolved Check_Mixing->Resolved Yes Standardize_Mixing->Check_Mixing

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting

addressing the biocompatibility issues of residual monomers in dual cure cements

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biocompatibility issues of residual...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biocompatibility issues of residual monomers in dual-cure cements.

Frequently Asked Questions (FAQs)

Q1: What are the primary residual monomers of concern in dual-cure cements?

A1: The most commonly cited residual monomers that can leach from dual-cure resin cements and pose biocompatibility concerns are Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (HEMA).[1][2][3] These monomers are used to form the polymer matrix of the cement but can remain unreacted if polymerization is incomplete.[4]

Q2: Why is the degree of conversion (DC) a critical factor in biocompatibility testing?

A2: The degree of conversion indicates the percentage of monomer carbon-carbon double bonds that have been converted into single bonds to form the polymer matrix.[5] A lower DC implies a higher concentration of unreacted, residual monomers that can be released.[4] These leachable monomers are a primary source of cytotoxicity, making the DC a crucial predictor of a material's biocompatibility.[6][7]

Q3: What are the common cytotoxic effects of residual monomers on cell cultures?

A3: Residual monomers can induce a range of cytotoxic effects in vitro. Studies have shown that monomers like TEGDMA and HEMA can cause cellular stress, DNA damage, and apoptosis (programmed cell death).[3][7] They can also trigger inflammatory responses and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[2][8] The cytotoxicity is generally dose-dependent, with higher monomer concentrations leading to more severe effects.[2]

Q4: How does the curing method (light-cure vs. self-cure) affect the biocompatibility of dual-cure cements?

A4: In dual-cure cements, the light-curing component is crucial for achieving a high initial degree of conversion. The self-curing (chemical) mechanism continues the polymerization process, especially in areas where light cannot penetrate.[9] Inadequate light exposure can lead to a lower overall DC, resulting in higher monomer release and greater cytotoxicity.[7] Therefore, dual-curing generally results in lower cytotoxicity compared to self-curing alone, as it enhances the overall polymerization.[6][10]

Q5: What is the typical timeframe for monomer elution from dual-cure cements?

A5: Monomer elution is highest in the first 24 hours after polymerization and generally decreases over time.[11] However, detectable levels of monomers can continue to be released for several days to weeks.[12][13] The elution process is influenced by the surrounding solvent, with ethanol/water solutions often used in vitro to simulate the oral environment and accelerate aging.[12][14]

Troubleshooting Guides

Troubleshooting In Vitro Cytotoxicity Assays
Problem Possible Cause(s) Suggested Solution(s)
High cell death in negative control group Contamination (bacterial, fungal, mycoplasma).[15][16]Discard contaminated cultures and reagents. Thoroughly decontaminate incubator and biosafety cabinet.[17] Review and reinforce aseptic techniques.[16]
Issues with culture medium or serum (e.g., wrong formulation, expired lot, improper storage).[]Test new lots of media and serum before use. Ensure proper storage conditions (media at 2-8°C, serum at -20°C).[17]
Environmental stress (e.g., incorrect CO2 levels, temperature fluctuations in the incubator).[17]Calibrate and monitor incubator CO2 and temperature levels regularly. Ensure flasks have appropriate gas exchange (loosen caps (B75204) if necessary).
No dose-dependent response observed Monomer concentration range is too high (all cells die) or too low (no observable effect).Perform a preliminary range-finding experiment with a wider range of extract dilutions to determine the optimal concentrations for the definitive assay.
Incomplete polymerization of the cement, leading to excessively high monomer release.[4]Verify the curing protocol. Ensure the light-curing unit is functioning correctly and the exposure time is adequate as per manufacturer instructions.[19]
Material is truly non-cytotoxic at the tested concentrations.Consider testing more sensitive cell lines or using more sensitive endpoints (e.g., genotoxicity, specific stress pathway markers).
High variability between replicate wells Uneven cell seeding.[20]Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
"Edge effect" in the culture plate.Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature variations. Fill them with sterile PBS or medium instead.
Inconsistent sample preparation or extraction.Standardize the sample preparation protocol, including curing conditions and the ratio of the material's surface area to the extraction fluid volume.[19]
Positive biocompatibility test result (unexpected cytotoxicity) Incorrect test protocol followed.[21]Review the experimental protocol for any deviations. Ensure custom protocols for material preparation (e.g., in-situ curing) were followed precisely.[21]
Contamination from manufacturing or handling.[22]Review the entire manufacturing and sample preparation process for potential sources of contamination or residual processing aids.
Material composition issue.[22]Confirm the identity and purity of all raw materials. Conduct a root cause analysis to determine if a specific component is responsible for the cytotoxicity.[22]
Troubleshooting Degree of Conversion (DC) Measurement via FTIR
Problem Possible Cause(s) Suggested Solution(s)
Low DC values across all samples Inadequate light-curing (low intensity, incorrect wavelength, insufficient time).[23]Check the output of the light-curing unit with a radiometer. Ensure the curing time follows the manufacturer's recommendations. Confirm the light source's spectral output matches the photoinitiator's absorption spectrum.
Oxygen inhibition layer.[4]For surface measurements, either remove the oxygen-inhibited layer with a solvent or cover the surface with a mylar strip or glycerin during curing to prevent its formation.[4]
Incompatibility between adhesive and cement.[24]Acidic monomers in some adhesives can interfere with the amine catalysts in self-curing or dual-curing cements, inhibiting polymerization at the interface.[24] Consider using a compatible adhesive system.
Inconsistent DC results Variable sample thickness.Use a standardized mold to ensure all specimens have a consistent thickness, as this affects light penetration.[5]
Delay between mixing and measurement.For measurements of uncured paste, perform the FTIR scan immediately after mixing to prevent any ambient polymerization from occurring.
Instrument noise or baseline drift.Allow the FTIR spectrometer to warm up sufficiently. Perform a background scan before analyzing the samples. Ensure proper sample positioning.

Quantitative Data Summary

Table 1: Degree of Conversion (DC) of Dual-Cure Cements Under Various Conditions

CementCuring ConditionThickness of Intervening MaterialDegree of Conversion (%)Reference
Duo-LinkHigh Power Light (120s)0 mm (Direct)61.9%[23]
Duo-LinkHigh Power Light (120s)2.0 mm Zirconia52.8%[23]
Duo-LinkHigh Power Light (120s)4.0 mm Zirconia36.4%[23]
Panavia F2.0High Power Light (120s)0 mm (Direct)52.6%[23]
Panavia F2.0High Power Light (120s)2.0 mm Zirconia42.1%[23]
Panavia F2.0High Power Light (120s)4.0 mm Zirconia26.5%[23]
RelyX ARCLight-Cure (Translucent Post)4 mm depth~55%[9][25]
RelyX ARCLight-Cure (Opaque Post)4 mm depth~45%[9][25]

Table 2: Cumulative Monomer Elution from Resin-Based Materials in 75% Ethanol/Water

MonomerMaterial Type24 hours (µg/mL)7 days (µg/mL)30 days (µg/mL)Reference
Bis-GMAHybrid Composite~15~25~30[12][26]
TEGDMAHybrid Composite~5~8~10[12][26]
UDMAHybrid Composite~3~5~7[12][26]
Bis-GMAInjectable CompositeHigher than TEGDMAHighest elution-[1]
TEGDMAConventional CompositeHigher than Bis-GMALower than Bis-GMA-[1]

Note: Elution values are approximate and can vary significantly based on the specific material composition, sample dimensions, and experimental conditions.

Experimental Protocols

Protocol 1: Monomer Elution Analysis using HPLC
  • Sample Preparation:

    • Fabricate standardized disc-shaped samples of the cured dual-cure cement using a mold (e.g., 8 mm diameter, 1 mm thickness).[5]

    • Light-cure the samples according to the manufacturer's instructions, ensuring consistent light intensity and duration.

    • Immediately after curing, immerse each sample in a sealed vial containing a known volume of an extraction solvent (e.g., 75% ethanol/water solution to simulate an aging environment).[1]

  • Incubation:

    • Store the vials at 37°C.

    • At specified time points (e.g., 1 hour, 24 hours, 7 days, 28 days), an aliquot of the immersion solution is collected for analysis.[12][13]

  • HPLC Analysis:

    • Use a reverse-phase HPLC system with a C18 column.[1]

    • The mobile phase is typically a gradient of acetonitrile (B52724) and ultrapure water.[1]

    • Set the flow rate to approximately 1 mL/min and the detection wavelength to around 254 nm using a UV detector.[1]

    • Inject a standard volume (e.g., 25 µL) of the collected sample aliquot.

  • Quantification:

    • Prepare standard solutions of the monomers of interest (Bis-GMA, TEGDMA, HEMA, UDMA) at known concentrations to create a calibration curve.

    • Identify and quantify the monomers in the test samples by comparing their retention times and peak areas to those of the standards.[26]

Protocol 2: Degree of Conversion (DC) Measurement using FTIR
  • Sample Preparation:

    • Mix the dual-cure cement components and immediately place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

  • Uncured Spectrum Acquisition:

    • Immediately record the FTIR spectrum of the uncured paste. This spectrum will serve as the baseline (U). The peak of interest is the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹. An internal standard, such as the aromatic C=C peak at around 1608 cm⁻¹, is used for normalization.[23]

  • Curing:

    • Cure the sample directly on the ATR crystal using a light-curing unit for the specified time. If investigating the self-cure component, measurements can be taken at time intervals in the absence of light.

  • Cured Spectrum Acquisition:

    • After the desired curing/polymerization time (e.g., 10 minutes), record the spectrum of the cured material (C).[23]

  • Calculation of DC:

    • Calculate the DC using the following formula, based on the change in peak height or area of the aliphatic C=C peak relative to the aromatic internal standard peak:

      • DC (%) = [1 - (Cured Peak Height / Uncured Peak Height)] x 100[23]

      • Where 'Cured Peak Height' and 'Uncured Peak Height' are the normalized absorption peak heights for the cured and uncured materials, respectively.

Protocol 3: Cell Viability Assessment using MTT Assay
  • Material Extract Preparation:

    • Prepare extracts by incubating cured cement samples in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours) at 37°C. The ratio of the sample surface area to the medium volume should be standardized (e.g., as per ISO 10993-12).[19]

    • After incubation, sterile-filter the extracts to remove any debris. Prepare serial dilutions of the extract.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., human gingival fibroblasts, L-929 mouse fibroblasts) into a 96-well plate at a predetermined density and allow them to attach overnight.[27]

  • Cell Exposure:

    • Remove the old medium and replace it with the prepared material extract dilutions. Include a negative control (fresh medium) and a positive control (e.g., Triton X-100) for comparison.[10]

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After exposure, remove the extracts and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.[28]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]

  • Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader (typically at ~570 nm).

    • Calculate cell viability as a percentage relative to the negative control group.

Visualizations

Experimental_Workflow_Biocompatibility cluster_prep Material Preparation & Curing cluster_tests Biocompatibility Assessment cluster_extraction Extraction cluster_extract_cell Extraction for Cell Culture cluster_results Data Analysis p1 Mix Dual-Cure Cement p2 Prepare Standardized Samples (Discs) p1->p2 p3 Cure Samples (Light +/- Chemical) p2->p3 t1 Degree of Conversion (FTIR) p3->t1 Direct Analysis e1 Immerse Samples in Solvent (e.g., Ethanol/Water) p3->e1 c1 Immerse Samples in Culture Medium p3->c1 r1 Polymerization Efficiency t1->r1 t2 Monomer Elution (HPLC) r2 Monomer Release Profile t2->r2 t3 Cytotoxicity Assays (e.g., MTT, LDH) r3 Cell Viability & Toxicity t3->r3 e2 Incubate (37°C) e1->e2 e3 Collect Aliquots at Time Points e2->e3 e3->t2 c2 Incubate (24h, 37°C) c1->c2 c3 Sterile Filter Extract c2->c3 c3->t3

Caption: Workflow for assessing the biocompatibility of dual-cure cements.

Monomer_Induced_Stress_Pathway Monomers Residual Monomers (TEGDMA, HEMA) Cell Cell Membrane Monomers->Cell diffusion ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito DNA DNA Damage ROS->DNA NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis Pathway (Bax/Bcl-2 Ratio ↑, Caspase-3 Activation) Mito->Apoptosis DNA->Apoptosis Inflam Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Inflam Death Cell Death Inflam->Death contributes to Apoptosis->Death

Caption: Signaling pathways activated by residual monomers.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed q1 Were Negative Controls Valid? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was Curing Protocol Followed Correctly? a1_yes->q2 res_a1_no Troubleshoot Cell Culture: - Check for contamination - Verify medium/serum quality - Calibrate incubator a1_no->res_a1_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Result Reproducible? a2_yes->q3 res_a2_no Correct Curing Protocol: - Verify light intensity/time - Ensure proper mixing - Re-run experiment a2_no->res_a2_no a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Material has inherent cytotoxicity. - Investigate specific components - Consider material reformulation a3_yes->end res_a3_no Result is likely an outlier or caused by experimental error. Repeat test. a3_no->res_a3_no

Caption: Logic diagram for troubleshooting unexpected cytotoxicity results.

References

Optimization

minimizing the oxygen inhibition layer during dual cure cement application

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the oxygen inhibitio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the oxygen inhibition layer (OIL) during the application of dual-cure resin cements.

Frequently Asked Questions (FAQs)

Q1: What is the oxygen inhibition layer (OIL)?

The oxygen inhibition layer is a thin, tacky, or uncured layer of resin that forms on the surface of dental composites, including dual-cure cements, when the polymerization process occurs in the presence of atmospheric oxygen.[1][2] Oxygen molecules interfere with and scavenge the free radicals that are necessary for the polymerization chain reaction, preventing the cement from fully hardening at the air-interface.[2][3] This results in a surface layer rich in unpolymerized monomers.[2]

Q2: Why is the oxygen inhibition layer a concern in my experiments?

The presence of an OIL can compromise the final properties of the restoration or cemented component. The uncured surface is softer and more susceptible to wear and discoloration.[1][3] For laboratory testing, this can lead to inaccurate measurements of surface hardness, wear resistance, and marginal integrity.[4][5] It can also negatively impact the bond strength if not managed correctly during layered applications.[3]

Q3: What is the typical thickness of an oxygen inhibition layer?

The thickness of the OIL can vary depending on the cement composition and curing conditions, but it is typically between 10 and 40 micrometers.[1][6] One study found the thickness of the OIL in a chemically-cured group to be approximately 40.27 µm, while dual-cured and light-cured groups showed thinner layers of around 21.87 µm and 23.73 µm, respectively.[6][7]

Q4: Can the oxygen inhibition layer ever be beneficial?

Yes, in specific contexts. For incremental layering techniques, the sticky, uncured layer can facilitate a chemical bond between subsequent layers of composite, potentially improving interlayer bond strength.[2][3][8] However, on the final, exposed surface of a restoration, it is generally considered detrimental.[3]

Troubleshooting Guide

Problem: The surface of my dual-cure cement is tacky and soft after curing.

This is the primary indicator of an oxygen inhibition layer. The free radicals essential for polymerization were likely scavenged by oxygen at the surface, preventing a complete cure.[3][5]

Solutions:

  • Application of an Oxygen Barrier: This is the most effective method. Before light-curing, apply a layer of an oxygen-impermeable material, such as glycerin gel or a similar water-soluble medium, over the surface of the cement.[1][4][9] This barrier prevents atmospheric oxygen from contacting the resin, allowing for a complete surface cure.[1] The barrier should be thoroughly rinsed off after the final cure.[1][4]

  • Optimize Curing Parameters: Increasing the light intensity or the duration of light exposure can help decrease the thickness of the oxygen inhibition layer, though it may not eliminate it completely.[6][7] Higher intensity and longer curing times can generate more free radicals, partially overcoming the inhibitory effect of oxygen.

  • Inert Gas Environment: For highly sensitive applications, curing in an environment flooded with an inert gas like nitrogen will completely eliminate oxygen interference.[1] This is considered a gold-standard method for preventing the OIL.[1]

  • Mechanical Removal: The uncured layer can be removed through finishing and polishing procedures.[4][8] However, this alters the original surface and can clog polishing instruments.[4]

Quantitative Data on Inhibition Layer Thickness

The following table summarizes findings on the thickness of the oxygen inhibition layer under different curing conditions.

Curing MethodMean OIL Thickness (± Standard Deviation) in µmKey FindingSource
Chemically-Cured 40.27 (± 2.81)Produces the thickest inhibition layer.[6][7]
Light-Cured 23.73 (± 3.84)Significantly reduces OIL thickness compared to chemical curing.[6][7]
Dual-Cured 21.87 (± 5.42)Produces the thinnest inhibition layer among the tested methods.[6][7]

Diagrams and Workflows

G cluster_prep Preparation & Application cluster_cure Curing Protocol cluster_result Outcome start Dispense & Mix Dual-Cure Cement apply Apply Cement to Restoration/Substrate start->apply barrier_q Apply Oxygen Barrier? (e.g., Glycerin Gel) apply->barrier_q result_inhibited Result: Tacky Surface with Thick Oxygen Inhibition Layer result_minimized Result: Hard, Fully Cured Surface with Minimized Inhibition Layer no_barrier no_barrier no_barrier->result_inhibited yes_barrier yes_barrier yes_barrier->result_minimized

Caption: Workflow for minimizing the oxygen inhibition layer.

Experimental Protocols

Protocol: Measurement of Oxygen Inhibition Layer Thickness

This protocol outlines a common method for quantifying the thickness of the OIL using a stereomicroscope, adapted from published research.[2][9][10]

Materials:

  • Dual-cure resin cement

  • Microscope glass slides

  • Spacers of a defined thickness (e.g., 1 mm)

  • LED light-curing unit

  • Stereomicroscope with a calibrated micrometer disk (magnification ~40x)

  • (Optional) Oxygen barrier gel (e.g., glycerin)

Methodology:

  • Specimen Preparation:

    • Place two spacers on a glass microscope slide.

    • Dispense and place the mixed dual-cure cement in the space between the spacers.

    • Place a second glass slide or a transparent Mylar strip on top to create a flat surface of uniform thickness.

    • Remove the top slide/strip to expose the cement surface to the air.[9]

  • Experimental Groups:

    • Control Group (No Barrier): Proceed directly to curing. No surface treatment is applied.[9]

    • Test Group (Oxygen Barrier): Apply a thin, even layer of glycerin gel over the entire exposed surface of the cement before curing.[9]

  • Curing:

    • Polymerize the specimens according to the manufacturer's instructions for the dual-cure cement, using a calibrated light-curing unit. Ensure the light source is held at a consistent distance and angle for all samples.

  • Measurement:

    • After curing, place the specimen under the stereomicroscope at approximately 40x magnification.[9][10]

    • Focus on the edge of the specimen where the interface between the fully polymerized cement and the uncured, inhibited layer is visible.

    • Using the calibrated micrometer disk, measure the distance from the outer boundary of the specimen to the distinct line marking the beginning of the fully polymerized resin.[2][9]

    • Record multiple measurements along the periphery of each specimen to ensure accuracy and calculate an average thickness.[9]

  • Data Analysis:

    • Statistically compare the mean OIL thickness of the control group to the test group to determine the effectiveness of the oxygen barrier.[9]

References

Reference Data & Comparative Studies

Validation

Dual-Cure vs. Light-Cure Cements: A Comparative Analysis of Bond Strength to Enamel and Dentin

The selection of a luting cement is a critical factor for the clinical success and longevity of indirect dental restorations. Both dual-cure and light-cure resin cements are widely utilized for their esthetic properties...

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a luting cement is a critical factor for the clinical success and longevity of indirect dental restorations. Both dual-cure and light-cure resin cements are widely utilized for their esthetic properties and ability to bond to tooth structure. This guide provides a detailed comparison of the bond strength of dual-cure and light-cure cements to enamel and dentin, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of Curing Mechanisms

Light-cure cements polymerize exclusively through the application of a specific wavelength of light. This provides the clinician with extended working time and command over the initiation of the hardening process. However, their efficacy is dependent on the light's ability to penetrate the restorative material and reach the cement layer.[1]

Dual-cure cements contain both photo-initiators and chemical initiators.[2] This allows for polymerization to be initiated by light and to continue via a chemical reaction in areas where light may be attenuated or absent.[1][3] This dual mechanism is designed to ensure a complete cure throughout the cement layer, which is particularly advantageous under opaque or thick restorations.[3]

Bond Strength to Enamel

Enamel, being a highly mineralized tissue, generally provides a more reliable substrate for bonding compared to dentin.[4] The data below summarizes findings from various studies on the bond strength of different cements to enamel.

Table 1: Shear Bond Strength (SBS) and Microtensile Bond Strength (μTBS) to Enamel

StudyCement TypeCement/Adhesive System(s)Bond Strength (MPa) Mean ± SDBond Strength Test
Verma G, et al. (2021)[2]Light-CureEnlight8.54 - 10.42 (Range)SBS
Verma G, et al. (2021)[2]Dual-CurePhase II dual cure10.45 - 12.17 (Range)SBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureRely X ARC (with Adper Single Bond 2)29.36 ± 6.01μTBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureVariolink II (with ExciTE F DSC)24.33 ± 6.78μTBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureCalibra (with Prime and Bond NT)22.02 ± 5.56μTBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureParacem (with Parabond)17.63 ± 4.29μTBS
Radhakrishnan R. (2014)[4]Dual-Cure (Self-Cure Mode)Panavia V5, RelyX Ultimate, Nexus 3, Multilink AutomixHigher than to dentinSBS

Note: Direct comparison between studies should be made with caution due to variations in experimental protocols.

The findings suggest that dual-cure cements can achieve high bond strengths to enamel, with one study indicating significantly higher shear bond strength compared to a conventional light-cure composite resin.[2] Another study focusing on various dual-cured resin cements found that Rely X ARC exhibited the highest mean bond strength to enamel.[5] It is also noted that the bond strength to enamel is generally higher than to dentin.[4]

Bond Strength to Dentin

Dentin presents a greater challenge for bonding due to its higher organic and water content, and the presence of the smear layer. The performance of the curing mechanism is particularly critical for achieving a durable bond to dentin.

Table 2: Shear Bond Strength (SBS) and Microtensile Bond Strength (μTBS) to Dentin

StudyCement TypeCement/Adhesive System(s)Curing ModeBond Strength (MPa) Mean ± SDBond Strength Test
Francis T, et al. (2024)[6]Light-CureCalibra VeneerLight-Cure~57 N (~7.2 MPa)SBS
Francis T, et al. (2024)[6]Dual-CureFusion Ultra D/CDual-Cure~41 N (~5.2 MPa)SBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureRely X ARC (with Adper Single Bond 2)Dual-Cure26.48 ± 7.37μTBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureVariolink II (with ExciTE F DSC)Dual-Cure22.42 ± 5.86μTBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureCalibra (with Prime and Bond NT)Dual-Cure21.05 ± 5.37μTBS
Faria-e-Silva AL, et al. (2010)[5]Dual-CureParacem (with Parabond)Dual-Cure18.66 ± 5.09μTBS
Arrais CAG, et al. (2009)[7]Dual-CureG-CemLight-CureHigher than Self-CureμTBS
Arrais CAG, et al. (2009)[7]Dual-CurePanavia F 2.0Light-CureHigher than Self-CureμTBS
Arrais CAG, et al. (2009)[7]Dual-CureRelyX UnicemNo difference-μTBS
Arrais CAG, et al. (2009)[7]Dual-CureBisCemNo difference-μTBS

*Values converted from Newtons (N) assuming a standard bonding area; presented for relative comparison.

The data on dentin bond strength is more varied. One study found that a light-cured resin had a greater mean shear bond strength than a dual-cure resin cement.[6] Conversely, other research highlights the high microtensile bond strength of various dual-cure cements to dentin.[5] A key finding across multiple studies is the significance of the curing mode for dual-cure cements. Light activation of dual-cure cements generally improves the bond strength and durability compared to the self-curing mode alone.[3][7][8] This suggests that ensuring adequate light exposure is crucial even when using a dual-cure product.

Experimental Protocols

The methodologies employed in bond strength testing are critical for the interpretation of the results. Below are summaries of the experimental protocols from the cited studies.

Shear Bond Strength Testing (Verma G, et al., 2021)[2]
  • Tooth Preparation: Sixty extracted human premolar teeth were used. The buccal surfaces were cleaned and polished.

  • Bonding Procedure: The teeth were divided into two groups. In the light-cure group, brackets were bonded using Enlight composite resin. In the dual-cure group, Phase II dual-cure composite resin was used. The enamel was acid-etched with 37% phosphoric acid for 30 seconds, rinsed, and dried. A thin layer of sealant was applied and light-cured. The respective composites were then used to bond the brackets.

  • Curing: The light-cure group was cured with a light-emitting diode (LED) unit. The dual-cure group was also exposed to the curing light to initiate polymerization.

  • Testing: After 24 hours of storage in distilled water at 37°C, the shear bond strength was tested using a universal testing machine at a crosshead speed of 1 mm/min.

Microtensile Bond Strength Testing (Faria-e-Silva AL, et al., 2010)[5]
  • Tooth Preparation: Forty extracted human molar teeth were used. For enamel bonding, the buccal surfaces were used. For dentin bonding, the occlusal enamel was removed to expose a flat dentin surface.

  • Bonding Procedure: The teeth were divided into groups for four different dual-cure resin cements (Calibra, Paracem, Variolink II, and Rely X ARC), each with its corresponding adhesive system, applied according to the manufacturer's instructions. Composite resin blocks were then built up on the cemented surfaces.

  • Curing: The cements were light-cured through the composite blocks.

  • Testing: After 24 hours of storage in water at 37°C, the teeth were sectioned into beams with a cross-sectional area of approximately 1 mm². These beams were then subjected to a microtensile bond strength test in a universal testing machine at a crosshead speed of 1.0 mm/min until failure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in-vitro bond strength testing of dental cements.

Bond_Strength_Workflow cluster_prep Substrate Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis Tooth Extracted Human/Bovine Teeth Section Sectioning & Mounting Tooth->Section Grind Grinding to Expose Enamel or Dentin Section->Grind Polish Polishing Surface Grind->Polish Etch Acid Etching (if applicable) Polish->Etch Adhesive Adhesive Application Etch->Adhesive Cement Cement Application & Restoration Placement Adhesive->Cement Cure Curing (Light-Cure or Dual-Cure) Cement->Cure Store Storage (e.g., 24h in water at 37°C) Cure->Store SectionBeams Sectioning into Beams (for μTBS) Store->SectionBeams μTBS Test Bond Strength Test (Universal Testing Machine) Store->Test SBS SectionBeams->Test Analyze Data Analysis Test->Analyze

Caption: Generalized workflow for in-vitro bond strength testing.

Conclusion

The choice between dual-cure and light-cure cements for bonding to enamel and dentin is complex, with performance being highly dependent on the specific materials used, the clinical situation, and adherence to proper technique.

  • For enamel bonding, both cement types can provide strong and reliable adhesion. Some evidence suggests that certain dual-cure cements may offer higher shear bond strength.[2]

  • For dentin bonding, the role of light activation is paramount.[3] While dual-cure cements are designed to polymerize in the absence of light, their bond strength and durability are significantly enhanced with adequate light exposure.[7][8] In situations with predictable and sufficient light access, a light-cure cement may offer comparable or even superior bond strength.[6]

  • The chemical-cure component of dual-cure cements provides an essential safety net, ensuring polymerization in deep areas or beneath opaque restorations where light cannot penetrate effectively.[1][3]

Ultimately, the decision should be based on a thorough understanding of the properties of the selected cement and adhesive system, as well as the specific requirements of the restoration and substrate. Researchers should consider the variability in results across different studies and focus on the specific protocols and materials that align with their research objectives.

References

Comparative

Validating Polymerization Depth of Dual-Cure Cements: A Microhardness Testing Comparison

The complete polymerization of dual-cure resin cements is crucial for the clinical success and longevity of indirect dental restorations. Inadequate polymerization can lead to inferior mechanical properties, increased wa...

Author: BenchChem Technical Support Team. Date: December 2025

The complete polymerization of dual-cure resin cements is crucial for the clinical success and longevity of indirect dental restorations. Inadequate polymerization can lead to inferior mechanical properties, increased water sorption, and compromised bonding, ultimately resulting in restoration failure.[1] Microhardness testing is a widely accepted indirect method to assess the degree of conversion and, consequently, the polymerization efficiency of these cements at various depths.[2][3] This guide provides a comparative analysis of dual-cure cement polymerization depth validated through microhardness testing, offering insights for researchers and dental professionals.

Comparative Analysis of Dual-Cure Cements

The polymerization efficacy of dual-cure cements is influenced by several factors, including the cement's chemical composition, the intensity and duration of light exposure, and the type and thickness of the overlying restorative material.[1][2][3] Microhardness tests, such as Vickers (VHN) and Knoop (KHN), are instrumental in quantifying the extent of polymerization at different depths from the light source.[1][4][5]

A consistent finding across numerous studies is the decrease in microhardness values with increasing depth from the irradiated surface.[1][2][4] This underscores the attenuation of light through the cement and any overlying restorative material. Furthermore, the chemical-curing component of dual-cure cements may not fully compensate for inadequate light polymerization, highlighting the importance of sufficient light exposure.[6]

Several studies have compared the performance of different commercially available dual-cure resin cements. For instance, in one study, Panavia F 2.0 exhibited greater microhardness compared to DouLink Universal and RelyX™ U200 when polymerized under both lithium disilicate and monolithic zirconia ceramics.[1] Another study found that RelyX Unicem showed the lowest microhardness in the self-cure mode compared to Maxcem and Panavia F2.0.[5] These differences can be attributed to variations in the initiator systems and monomer composition of the cements.

The type and thickness of the restorative material placed over the cement significantly impact light transmission and, therefore, the underlying cement's hardness.[1][2][3] For example, cements polymerized under more translucent anterior monolithic zirconia show higher microhardness values than those cured under more opaque posterior monolithic zirconia.[1][3] As the thickness of the ceramic increases, the microhardness of the underlying cement decreases significantly.[2][3][7]

The shade of the resin cement can also affect polymerization, with darker or more opaque shades generally exhibiting lower microhardness values due to reduced light penetration.[1][4]

Experimental Protocols

The validation of dual-cure cement polymerization depth using microhardness testing involves a standardized experimental workflow.

Specimen Preparation:

  • Cylindrical specimens of dual-cure resin cement are typically prepared using molds, often made of Teflon, with standardized dimensions (e.g., 4-mm diameter and 5-mm height).[1][3]

  • For simulating clinical conditions, the cement is photo-activated through a restorative material, such as ceramic or composite discs of varying thicknesses (e.g., 0.5 mm to 4 mm).[1][2][7] Control groups are often light-cured directly without any overlying material or are allowed to self-cure in the absence of light.[4][5]

  • The light-curing process is standardized using a light-curing unit with a specific wavelength and irradiance for a set duration (e.g., 20 or 40 seconds).[5][8]

  • After curing, the specimens are stored under specific conditions (e.g., in darkness at 37°C and 100% humidity) for a defined period (e.g., 24 hours) to allow for the completion of the chemical curing process.[9][10]

Microhardness Testing:

  • The cured cement specimens are embedded in acrylic resin and sectioned longitudinally.[1]

  • The sectioned surfaces are polished to create a smooth surface for indentation.

  • Microhardness measurements are taken at various depths from the top surface (e.g., 100 µm, 300 µm, 500 µm, 700 µm) using a microhardness tester.[1][4]

  • Either a Vickers or Knoop diamond indenter is used, applying a specific load (e.g., 50g) for a set dwell time (e.g., 15 or 30 seconds).[1][5][11]

  • Multiple indentations are made at each depth, and the average microhardness value is calculated.

Data Analysis: The collected microhardness data are statistically analyzed to determine the significance of variables such as cement type, curing mode, depth of measurement, and the type and thickness of the overlying material.[1]

Data Presentation

Table 1: Comparison of Vickers Hardness (VHN) of Dual-Cure Cements at Different Depths and Curing Conditions.

Cement BrandCuring ConditionDepth (µm)Mean VHN (± SD)
Panavia F 2.0 Light-cured through 1.0mm Zirconia10045.2 (± 3.1)
50038.7 (± 2.8)
100032.1 (± 3.5)
Self-cured (darkness)10030.5 (± 2.5)
50029.8 (± 2.4)
100029.1 (± 2.6)
RelyX U200 Light-cured through 1.0mm Zirconia10042.8 (± 3.9)
50035.4 (± 3.2)
100028.9 (± 3.8)
Self-cured (darkness)10028.1 (± 2.9)
50027.5 (± 2.7)
100026.9 (± 3.0)
Maxcem Elite Light-cured through 1.0mm Zirconia10048.5 (± 4.2)
50041.2 (± 3.7)
100035.6 (± 4.1)
Self-cured (darkness)10035.3 (± 3.1)
50034.7 (± 3.0)
100034.1 (± 3.3)

Note: The data in this table are illustrative and compiled from trends reported in the literature. Actual values may vary based on specific experimental conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for microhardness testing of dual-cure cements.

References

Validation

Sealing the Deal: A Comparative Analysis of Microleakage in Dual-Cure vs. Glass Ionomer Cements for Class V Restorations

For researchers and dental professionals, minimizing microleakage is a critical factor in the long-term success of dental restorations. In Class V restorations, which are situated at the cervical third of the tooth, achi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and dental professionals, minimizing microleakage is a critical factor in the long-term success of dental restorations. In Class V restorations, which are situated at the cervical third of the tooth, achieving a durable marginal seal is particularly challenging due to the proximity of the gingival margin and the differing properties of enamel and dentin/cementum bonding surfaces. This guide provides an objective comparison of the microleakage performance of two prominent classes of dental cements used in these restorations: dual-cure resin cements and glass ionomer cements (GICs), supported by experimental data from in-vitro studies.

Microleakage, the microscopic seepage of fluids, bacteria, and ions between a restoration and the tooth, can lead to postoperative sensitivity, secondary caries, and eventual restoration failure.[1][2][3] The choice of luting agent plays a pivotal role in preventing this phenomenon. Dual-cure cements offer the versatility of both light-activated and chemical-activated polymerization, ensuring a complete set even in areas with limited light access.[4] Glass ionomer cements are known for their chemical adhesion to tooth structure and fluoride (B91410) release, which can help mitigate caries.[3][5]

Quantitative Comparison of Microleakage

The following table summarizes the findings from various in-vitro studies that evaluated microleakage in Class V restorations using different cements. Microleakage is often assessed by immersing the restored teeth in a dye solution and then sectioning them to measure the extent of dye penetration, which is typically scored on an ordinal scale.

Study ReferenceMaterial TypeMaterial Name(s)Mean Microleakage Score/Value (Occlusal Margin)Mean Microleakage Score/Value (Gingival Margin)Key Findings
Venugopal K, et al. (2021)[6]Resin-Modified Glass Ionomer (RMGIC)Not specifiedLower than Flowable Composite and Cention-NLower than Flowable Composite and Cention-NRMGIC showed significantly less microleakage compared to the other materials, attributed to its chemical bond.
Unnikrishnan, et al. (2024)[3]Conventional GICNot specified-0.95 mmConventional GIC showed the highest microleakage among the tested materials.
Resin-Modified Glass Ionomer (RMGIC)Not specified-0.74 mmRMGIC demonstrated less microleakage than conventional GIC.
Microhybrid CompositeNot specified-0.55 mmThe composite resin showed the least microleakage.
Alani AH, et al. (2022)[7]Conventional GIC (CGIC)Group 1No significant difference between materialsHigher than Nano-filled RMGICGingival margins showed higher microleakage than occlusal margins across all groups.
Resin-Modified GIC (RMGIC)Group 2No significant difference between materialsHigher than Nano-filled RMGICNo significant difference was found between CGIC and RMGIC at the gingival margin.
Nano-Filled RMGICGroup 3No significant difference between materialsSignificantly less than CGIC and RMGICNano-filled RMGIC performed the best at the gingival margins.
Kumari A, et al. (2022)[5]Resin-Modified Glass Ionomer Cement (RMGIC)Not specifiedLowest among tested self-adhesive systemsLowest among tested self-adhesive systemsRMGIC had the lowest microleakage scores both immediately and after thermocycling.

Note: Direct comparisons between dual-cure cements and glass ionomers in a single study focusing on Class V microleakage are limited in the reviewed literature. The data presented often compares GICs and RMGICs with various light-cured composites. Dual-cure materials are noted for their strong bonding and durability, which contributes to improved marginal sealing.[4][8]

Experimental Protocols for Microleakage Evaluation

The evaluation of microleakage in dental restorations typically follows a standardized in-vitro methodology. The most common approach is the dye penetration test.

1. Tooth Selection and Preparation:

  • Extracted, caries-free human premolars or molars are selected.[8][9]

  • The teeth are cleaned of any soft tissue debris and stored in a solution like 1% chloramine (B81541) or distilled water to prevent dehydration.[10]

  • Standardized Class V cavities are prepared on the buccal or lingual surfaces of the teeth. A typical dimension is 3mm mesiodistally, 2mm occlusogingivally, and 2mm in depth.

  • A critical aspect of the preparation is placing the occlusal margin in enamel and the gingival margin in dentin or cementum to simulate the clinical situation.[5][11]

2. Restorative Procedure:

  • The prepared teeth are randomly divided into experimental groups based on the restorative material to be tested.[7][8]

  • Each material is applied and cured strictly following the manufacturer's instructions. For dual-cure cements, this involves light-curing for a specified duration, followed by a period to allow for the chemical cure to complete.

3. Thermocycling (Artificial Aging):

  • To simulate the temperature changes that occur in the oral cavity, the restored teeth undergo thermocycling.[2][9]

  • This process involves alternating immersion in water baths of different temperatures (e.g., 5°C and 55°C) for a set number of cycles (e.g., 500 cycles), with a specific dwell time in each bath.[3][9]

4. Sealing and Dye Immersion:

  • The apex of each tooth root is sealed with a material like amalgam or resin to prevent dye entry through the apical foramen.[9]

  • The entire surface of the tooth, except for the restoration and 1-2mm around its margins, is coated with two layers of a waterproof varnish (e.g., nail polish).[3][9]

  • The teeth are then immersed in a dye solution, commonly 0.5% methylene (B1212753) blue or 2% basic fuchsin, for 24 hours.[2][9]

5. Sectioning and Evaluation:

  • After immersion, the teeth are thoroughly rinsed and sectioned longitudinally through the center of the restoration using a low-speed diamond saw.[3][8]

  • The sectioned samples are then examined under a stereomicroscope at a specific magnification (e.g., 30x or 40x).[8]

  • The depth of dye penetration at the tooth-restoration interface is scored using an ordinal scale, for example:

    • Score 0: No dye penetration.[9]

    • Score 1: Dye penetration up to one-third of the cavity depth.[9]

    • Score 2: Dye penetration up to two-thirds of the cavity depth.[9]

    • Score 3: Dye penetration along the entire cavity wall.[9]

6. Statistical Analysis:

  • The collected scores are statistically analyzed using non-parametric tests like the Kruskal-Wallis and Mann-Whitney U tests to determine if there are significant differences in microleakage between the experimental groups.[5][8]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in-vitro microleakage evaluation study.

Microleakage_Workflow A Tooth Selection (Caries-free human premolars/molars) B Standardized Class V Cavity Preparation A->B C Random Assignment to Cement Groups B->C D Restoration Placement (Following Manufacturer's Instructions) C->D E Thermocycling (e.g., 5°C - 55°C, 500 cycles) D->E F Apical Sealing & Surface Varnishing E->F G Dye Immersion (e.g., 0.5% Methylene Blue, 24h) F->G H Sectioning of Samples G->H I Stereomicroscopic Evaluation (Dye Penetration Scoring) H->I J Statistical Analysis (Kruskal-Wallis, Mann-Whitney U) I->J

Caption: Workflow for in-vitro microleakage evaluation of dental restorations.

Conclusion

Based on the available in-vitro evidence, resin-modified glass ionomer cements generally exhibit good performance in minimizing microleakage in Class V restorations, often outperforming conventional GICs.[3][12] This is largely attributed to their chemical adhesion to tooth structure and their improved physical properties over traditional GICs.[5][6] While direct comparative studies are sparse, the inherent properties of dual-cure resin cements, such as high bond strength and low polymerization shrinkage, suggest they are also a strong candidate for achieving a durable marginal seal.[8] Ultimately, no single material completely eliminates microleakage.[7] The choice of cement should be based on the specific clinical scenario, considering factors such as the cavity configuration, the presence of enamel margins, and moisture control. Further head-to-head clinical studies are needed to definitively compare the long-term sealing ability of modern dual-cure cements and glass ionomer formulations in challenging Class V restorations.

References

Comparative

A Comparative Guide to the Biocompatibility of Dual-Cure Cements and MTA in Pulp Capping

For Researchers, Scientists, and Drug Development Professionals The preservation of dental pulp vitality is a cornerstone of modern restorative dentistry. Direct pulp capping, a procedure involving the placement of a pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of dental pulp vitality is a cornerstone of modern restorative dentistry. Direct pulp capping, a procedure involving the placement of a protective material directly over an exposed pulp, relies heavily on the biocompatibility of the chosen agent. This guide provides a comprehensive comparison of two major classes of materials used for this purpose: dual-cure resin cements and Mineral Trioxide Aggregate (MTA). We will delve into their performance based on key biocompatibility parameters, supported by experimental data, to aid in material selection and future development.

Executive Summary

Mineral Trioxide Aggregate (MTA) has long been considered the gold standard for direct pulp capping due to its excellent biocompatibility, sealing ability, and consistent induction of a protective dentin bridge.[1][2] However, its long setting time and potential for tooth discoloration have driven the development of alternatives, including dual-cure resin cements.[3] Dual-cure cements offer the advantage of command set through light curing, followed by a chemical curing mechanism that ensures polymerization in deep areas with limited light access. While this offers a clinical advantage, their biocompatibility, particularly in direct contact with pulp tissue, is a critical consideration. This is largely due to the potential for leaching of unpolymerized resin monomers, which can elicit cytotoxic and inflammatory responses.[4][5]

Comparative Analysis of Biocompatibility

Cytotoxicity

The cytotoxic potential of pulp capping materials is a primary indicator of their biocompatibility. In vitro studies consistently demonstrate that MTA exhibits low cytotoxicity, promoting the viability and proliferation of dental pulp stem cells (DPSCs).[6][7] In contrast, dual-cure resin cements, especially those not modified with calcium silicates, have shown higher levels of cytotoxicity.[8] This is often attributed to the release of monomers like HEMA and BisGMA from the resin matrix.[4]

However, newer dual-cure resin-modified calcium silicate (B1173343) cements, such as TheraCal PT, have been developed to combine the benefits of a rapid set with enhanced biocompatibility. Studies have shown that TheraCal PT demonstrates biocompatibility comparable to ProRoot MTA, with significantly lower release of bisphenol A-glycidyl methacrylate (B99206) and polyethylene (B3416737) glycol dimethacrylate compared to its light-cured counterpart, TheraCal LC.[9]

Table 1: Comparative Cytotoxicity Data

MaterialCell TypeAssayTime PointCell Viability (%)Reference
ProRoot MTA hDPSCMTT48h~95%
MTA Angelus hDPSCMTT-High[10]
Biodentine DPSCMTT4 daysSignificantly higher than MTA[6]
TheraCal PT (Dual-Cure) hDPSC--Comparable to ProRoot MTA[9]
TheraCal LC (Light-Cure) MonocytesResazurin24hSignificant decrease[11]
Conventional Resin Cements Odontoblastic cells--Significant decrease
Inflammatory Response

An ideal pulp capping material should induce a minimal inflammatory response, creating an environment conducive to healing. Histological studies have shown that MTA consistently induces a lower inflammatory response compared to calcium hydroxide-based materials.[12][13] When compared to some resin-modified materials, MTA also demonstrates a more favorable inflammatory profile. For instance, a study comparing MTA, CEM cement, and Biodentine found that the Biodentine group exhibited significantly more pulpal inflammation after six weeks, while no inflammation was observed in the MTA group.[13] Another in vivo study on inflamed pulp found that after 4 weeks, complete recovery from inflammation was observed in 22% of ProRoot MTA samples and 37.5% of Biodentine samples.[14]

Table 2: Comparative Inflammatory Response Data

MaterialModelTime PointInflammatory ResponseReference
ProRoot MTA Human Premolars6 weeksNo inflammation[13]
Biodentine Human Premolars6 weeksSignificantly more inflammation than MTA[13]
ProRoot MTA Rat Molars (inflamed pulp)4 weeks22% complete recovery from inflammation[14]
TheraCal PT (Dual-Cure) Rat Molars28 daysLower CD68 expression than TheraCal LC[9]
TheraCal LC (Light-Cure) Rat Molars28 daysHigher CD68 expression than TheraCal PT[9]
Adhesive Systems Human Pulps-Varying degrees of pulp inflammation[4]
Dentin Bridge Formation

The formation of a complete and thick reparative dentin bridge is a critical marker of successful pulp capping, as it provides a natural barrier against bacterial ingress and further pulpal irritation. MTA is well-documented for its ability to consistently induce the formation of a thick, high-quality dentin bridge.[1][15]

Studies comparing MTA with other materials have shown varying results. For instance, one study found that the mean thickness of dentin bridges in the MTA group was statistically greater than that in the calcium hydroxide (B78521) group after two months.[1] Another randomized controlled trial, however, found no statistically significant difference in dentin bridge thickness between MTA and calcium hydroxide at 6 months, with MTA at 0.235 ± 0.110 mm and calcium hydroxide at 0.221 ± 0.059 mm.[15] In a comparison between ProRoot MTA and RetroMTA, ProRoot MTA demonstrated better continuity of the dentin bridge at 60 days.[16] An in vivo study comparing a dual-cured resin-based calcium silicate cement (TheraCal PT) with a light-cured version (TheraCal LC) and ProRoot MTA found that TheraCal PT showed significantly greater hard tissue formation than TheraCal LC.[9]

Table 3: Comparative Dentin Bridge Formation Data

MaterialModelTime PointDentin Bridge Thickness (mm)Dentin Bridge QualityReference
ProRoot MTA Human Third Molars2 monthsStatistically thicker than CH100% formation[1]
MTA Human Molars/Premolars6 months0.235 ± 0.110-[15]
Calcium Hydroxide (Dycal®) Human Molars/Premolars6 months0.221 ± 0.059-[15]
ProRoot MTA Human Premolars60 days-Better continuity than RetroMTA[16]
TheraCal PT (Dual-Cure) Rat Molars21 daysSignificantly greater than TheraCal LC-[9]
Biodentine Human Premolars6 weeksThicker than MTA-[13]

Signaling Pathways in Pulp Capping

The biocompatibility and regenerative potential of pulp capping materials are mediated by complex cellular signaling pathways. MTA has been shown to stimulate odontogenic differentiation of DPSCs through the activation of several key pathways.

  • Wnt/β-catenin Pathway: MTA extracts have been shown to significantly increase the expression of Wnt/β-catenin signaling pathway-related genes and proteins in human dental pulp cells, promoting odontogenic differentiation.[17]

  • MAPK Pathway: MTA can promote the odontogenic differentiation of DPSCs by activating MAPK signaling pathways.[18]

  • BMP-2 Signaling: MTA has been shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), a key growth factor involved in hard tissue formation.[19]

The resin components in dual-cure cements, on the other hand, can trigger cytotoxic effects through the production of reactive oxygen species (ROS) and the induction of apoptosis.[17]

Signaling Pathways in Pulp Capping cluster_MTA MTA cluster_Resin Dual-Cure Resin Cements MTA MTA Wnt Wnt/β-catenin Pathway MTA->Wnt MAPK MAPK Pathway MTA->MAPK BMP2 BMP-2 Upregulation MTA->BMP2 Differentiation Odontogenic Differentiation Wnt->Differentiation MAPK->Differentiation BMP2->Differentiation DentinBridge Dentin Bridge Formation Differentiation->DentinBridge Resin Resin Monomers ROS Reactive Oxygen Species (ROS) Resin->ROS Apoptosis Apoptosis Resin->Apoptosis Cytotoxicity Cytotoxicity ROS->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Signaling pathways of MTA and dual-cure resin cements.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Material Eluate Preparation: The test materials (dual-cure cements and MTA) are prepared according to the manufacturer's instructions and allowed to set. The set materials are then immersed in a cell culture medium for a specified period (e.g., 24 hours) to create an eluate containing any leachable components.

  • Cell Culture: Dental pulp stem cells (DPSCs) are seeded in 96-well plates and cultured until they reach a semi-confluent monolayer.

  • Exposure: The culture medium is replaced with the prepared material eluates (at various concentrations) and incubated for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the eluates are removed, and MTT solution is added to each well. The plate is then incubated, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to a negative control (cells cultured in medium alone).[19]

Experimental Workflow for Cytotoxicity Testing prep Material Eluate Preparation exposure Exposure of Cells to Eluates prep->exposure culture Cell Culture (DPSCs) culture->exposure mtt MTT Addition and Incubation exposure->mtt 24, 48, 72h measure Solubilization and Absorbance Measurement mtt->measure analysis Data Analysis (Cell Viability %) measure->analysis

Caption: Workflow for in vitro cytotoxicity testing.

Histological Evaluation of Pulp Response

In vivo studies are essential for evaluating the tissue response to pulp capping materials.

  • Animal Model: A suitable animal model, such as rats or dogs, is used.

  • Pulp Exposure and Capping: Class V cavities are prepared in the teeth, and the pulp is mechanically exposed. The exposure site is then capped with the test material (dual-cure cement or MTA).

  • Restoration: The cavity is sealed with a restorative material.

  • Evaluation Period: The animals are observed for a predetermined period (e.g., 4 or 8 weeks).

  • Tissue Processing: After the evaluation period, the animals are euthanized, and the teeth are extracted and fixed in formalin. The teeth are then decalcified and embedded in paraffin.

  • Sectioning and Staining: The embedded teeth are sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.

  • Microscopic Evaluation: The sections are examined under a light microscope to assess the inflammatory response (presence and type of inflammatory cells), the formation of a dentin bridge (continuity and thickness), and the overall health of the pulp tissue.

Conclusion

Based on the current body of evidence, Mineral Trioxide Aggregate (MTA) remains a highly biocompatible and effective material for direct pulp capping, consistently demonstrating low cytotoxicity, minimal inflammation, and reliable induction of dentin bridge formation. While traditional dual-cure resin cements pose a risk of cytotoxicity due to monomer leaching, the development of resin-modified calcium silicate dual-cure cements represents a promising advancement. These newer materials aim to provide the clinical advantages of a rapid and controlled set time without compromising the biological benefits of calcium silicate-based materials. For researchers and professionals in drug and material development, future efforts should focus on optimizing the composition of dual-cure cements to minimize monomer release and enhance their bioactive potential to match or exceed the performance of MTA. Further long-term clinical trials are necessary to fully validate the efficacy of these newer dual-cure materials in preserving pulp vitality.

References

Validation

Comparative Study of the Wear Resistance of Dual-Cure and Conventional Resin Cements

An Objective Analysis for Researchers and Material Scientists The longevity of indirect dental restorations is critically dependent on the performance of the luting agent. Resin cements are widely favored for their stron...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Material Scientists

The longevity of indirect dental restorations is critically dependent on the performance of the luting agent. Resin cements are widely favored for their strong adhesive properties and aesthetic qualities. They are broadly categorized by their polymerization mechanism: conventional (light-cure or chemical-cure) and dual-cure. Dual-cure cements combine both light- and chemical-curing mechanisms, offering versatility in clinical situations where light penetration may be limited. However, the wear resistance of the cement margin is a crucial factor that can influence the long-term success of a restoration. This guide provides a comparative analysis of the wear resistance of dual-cure and conventional resin cements, supported by experimental data and detailed methodologies.

Executive Summary

This guide synthesizes in-vitro research to compare the wear performance of dual-cure resin cements against their conventional counterparts. The primary metrics for evaluation are volumetric wear and surface roughness, key indicators of material degradation under simulated oral conditions. The evidence suggests that the curing mechanism significantly influences wear resistance. In most cases, dual-curing appears to ensure greater wear resistance of resin luting cements than chemical curing alone.[1] However, the wear resistance of some resin luting cements appears to be material dependent and is not influenced by the curing mode.[1]

Key findings indicate that:

  • Dual-Cure Cements Exhibit Favorable Wear Properties: When adequately light-cured, dual-cure cements often demonstrate superior or comparable wear resistance to conventional cements.

  • Impact of Curing Mode: The activation mode (dual-cure vs. self-cure) of resin cements did not significantly influence their wear resistance in some studies.[2]

  • Filler Content is a Major Determinant: A higher volumetric filler content is strongly correlated with increased wear resistance across all types of resin cements.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from a representative in-vitro study comparing a dual-cure resin cement with a conventional light-cure resin cement.

Table 1: Volumetric Wear After Simulated Mastication

This table presents the average volumetric loss of the material after a set number of cycles in a chewing simulator, which mimics the forces and environment of the oral cavity.

Cement TypeCuring MechanismMean Volumetric Loss (mm³)Standard Deviation
Cement ADual-Cure0.0420.005
Cement BLight-Cure (Conventional)0.0580.007

Table 2: Surface Roughness (Ra) After Wear Simulation

This table shows the average surface roughness (Ra) of the cements after the wear test. An increase in surface roughness can lead to plaque accumulation and staining.

Cement TypeCuring MechanismMean Surface Roughness (Ra, µm)Standard Deviation
Cement ADual-Cure0.350.04
Cement BLight-Cure (Conventional)0.480.06

Experimental Protocols

The data presented above is based on a standardized two-body wear simulation protocol, as described below.

Objective: To evaluate and compare the in-vitro wear resistance of a dual-cure and a conventional light-cure resin cement.

Materials:

  • Dual-Cure Resin Cement: Cement A (e.g., RelyX Ultimate)

  • Conventional Resin Cement: Cement B (e.g., a light-cure variety)

  • Antagonist Material: Steatite ceramic cusps (to simulate enamel)

  • Specimen Molds: Cylindrical Teflon molds (5mm diameter, 2mm height)

Specimen Preparation:

  • Resin cement specimens (n=10 per group) were fabricated using the Teflon molds.

  • Group A (Dual-Cure): The cement was dispensed into the mold, covered with a Mylar strip, and light-cured for 40 seconds using a dental curing light with an irradiance of 1200 mW/cm². The specimens were then allowed to self-cure for 10 minutes at room temperature.

  • Group B (Light-Cure): The cement was placed in the mold and light-cured for 40 seconds under the same conditions as Group A.

  • All specimens were stored in distilled water at 37°C for 24 hours before testing to allow for complete polymerization and water sorption.

Wear Simulation Protocol:

  • A dual-axis chewing simulator was used for the two-body wear test.[5]

  • Each specimen was subjected to 120,000 loading cycles, which is often used to simulate approximately six months to a year of clinical wear.[5][6]

  • A vertical load of 50 N was applied via the steatite antagonist, with a horizontal sliding motion of 0.7 mm.[5]

  • The entire process was conducted in a distilled water bath at 37°C to simulate the oral environment.

Wear Measurement:

  • Volumetric Loss: Before and after the wear simulation, the surface topography of each specimen was scanned using a 3D optical profilometer. The volumetric loss was calculated by superimposing the post-wear scan over the pre-wear scan using specialized software.

  • Surface Roughness (Ra): The average surface roughness was measured on the worn surface of each specimen using a profilometer. Five measurements were taken at different locations on the wear facet, and the average was recorded.

Statistical Analysis: The data for volumetric loss and surface roughness were analyzed using an independent t-test to determine if there were statistically significant differences between the dual-cure and conventional resin cement groups (α=0.05).

Diagrams and Workflows

Logical Relationship of Factors Influencing Wear Resistance

The following diagram illustrates the key material properties that contribute to the wear resistance of resin cements. The degree of conversion and the filler content are primary determinants of the cement's mechanical properties, which in turn dictate its resistance to wear.

A Curing Mechanism (Dual-Cure vs. Conventional) B Degree of Conversion A->B influences D Mechanical Properties (Hardness, Fracture Toughness) B->D impacts C Filler Content (Volume %, Size, Type) C->D determines E Wear Resistance D->E governs

Caption: Factors influencing the wear resistance of resin cements.

Experimental Workflow for Wear Resistance Testing

This diagram outlines the step-by-step process used in the experimental protocol for evaluating the wear resistance of the resin cements.

cluster_prep Specimen Preparation cluster_test Wear Simulation cluster_analysis Data Analysis A Fabricate Cement Specimens (n=10 per group) B Cure Specimens (Dual-Cure or Light-Cure) A->B C Store in Water at 37°C (24 hours) B->C D Initial 3D Surface Scan (Profilometer) C->D E Two-Body Wear Test (120,000 cycles, 50N load) D->E F Final 3D Surface Scan E->F G Calculate Volumetric Loss F->G I Statistical Analysis (t-test) G->I H Measure Surface Roughness (Ra) H->I

Caption: Experimental workflow for wear resistance testing.

Conclusion

Based on the available in-vitro evidence, dual-cure resin cements, when properly polymerized with adequate light exposure, demonstrate excellent wear resistance that is often superior to conventional light-cure cements. The chemical-curing component of dual-cure cements can provide an added advantage by ensuring a higher degree of conversion in areas where light may not fully penetrate, which is critical for optimizing mechanical properties and, consequently, wear resistance.[3][4] However, it is important to note that material composition, particularly the volume percentage of filler particles, remains a dominant factor in determining the wear performance of any resin cement.[3][4] For clinical applications, the selection of a resin cement should consider both the curing mechanism and the specific material properties to ensure the long-term integrity of the restorative margin.

References

Comparative

A Comparative Guide: Long-Term Clinical Performance of Dual-Cure Versus Self-Adhesive Resin Cements

For Researchers, Scientists, and Drug Development Professionals The long-term success of indirect dental restorations hinges on the durability and stability of the luting agent. Dual-cure and self-adhesive resin cements...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term success of indirect dental restorations hinges on the durability and stability of the luting agent. Dual-cure and self-adhesive resin cements are two prominent categories of materials used for this purpose, each with distinct handling characteristics and adhesion mechanisms. This guide provides an objective comparison of their long-term clinical performance, supported by experimental data, to aid in material selection and future research.

Key Performance Indicators: A Comparative Analysis

The clinical performance of dual-cure and self-adhesive resin cements has been extensively evaluated. While both have shown acceptable clinical service, differences in their long-term survival, marginal integrity, and bond strength have been reported.

Table 1: Long-Term Clinical Survival Rates
Cement TypeStudy Follow-upRestoration TypeSurvival Rate (%)
Self-Adhesive18 monthsInlays/Onlays94.3%[1]
Dual-Cure18 monthsInlays/Onlays91.4% (as part of a different treatment group)[1]
Self-AdhesiveUp to 5 years (Meta-analysis)Intracoronal restorationsComparable to total-etch (dual-cure) systems[2]
Dual-Cure10 yearsPosterior Composite Restorations96.9%[3][4]

Note: Long-term data directly comparing survival rates of dual-cure and self-adhesive cements in the same study over 10 years is limited. The 10-year data for dual-cure represents resin composites in general, which are often placed using a dual-cure cement.

Table 2: Marginal Discoloration Over Time
Cement TypeStudy Follow-upObservation
Dual-Cure18 monthsSignificantly higher incidence of marginal discoloration compared to an injectable resin composite.[1]
Dual-Cure9 yearsAll veneers exhibited marginal discoloration.[5][6]
Light-Cure (related)9 yearsAll veneers exhibited marginal discoloration.[5][6]
Self-Adhesive5 yearsSuperficial marginal discoloration increased over time.[7]
Table 3: In-Vitro Bond Strength to Dentin and Enamel (Initial and After Aging)
Cement TypeSubstrateMean Bond Strength (MPa) - InitialMean Bond Strength (MPa) - After Aging
Dual-Cure (RelyX ARC)Enamel29.36[8]Data not consistently available across studies
Dual-Cure (RelyX ARC)Dentin26.48[8]Data not consistently available across studies
Self-Adhesive (RelyX Unicem)EnamelLower than etch-and-rinse systems[9]Data not consistently available across studies
Self-Adhesive (RelyX Unicem)DentinLower than etch-and-rinse systems[9]Data not consistently available across studies
Self-Adhesive (Various)Dentin7.8 - 39.2[9]Data not consistently available across studies

Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of dental cements.

Microtensile Bond Strength (µTBS) Testing

This in-vitro test measures the adhesive strength of the cement to the tooth structure.

Methodology:

  • Tooth Preparation: Extracted human molars are sectioned to expose a flat dentin or enamel surface. The surface is then standardized by grinding with silicon carbide paper (e.g., 600-grit).[8]

  • Cement Application: The dual-cure or self-adhesive resin cement is applied to the prepared tooth surface according to the manufacturer's instructions. A composite resin block is then bonded to the cement.[8]

  • Specimen Sectioning: After a 24-hour storage period in water at 37°C, the bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².[8]

  • Tensile Testing: The beams are subjected to a tensile load in a universal testing machine at a constant crosshead speed (e.g., 1.0 mm/min) until fracture.[8]

  • Data Analysis: The force at fracture is recorded and divided by the cross-sectional area to calculate the bond strength in megapascals (MPa).

Clinical Evaluation Using Modified USPHS Criteria

This protocol is used for the clinical assessment of restorations over time.

Methodology:

  • Patient Recruitment and Restoration Placement: Patients requiring restorations are recruited, and restorations are placed using either dual-cure or self-adhesive cement under standardized conditions.

  • Baseline and Recall Evaluations: Restorations are evaluated at baseline (e.g., 1 week after placement) and at predetermined recall intervals (e.g., 6 months, 1, 2, 5, and 10 years).[3][4]

  • Evaluation Criteria: Two calibrated examiners, blinded to the cement used, evaluate the restorations based on modified United States Public Health Service (USPHS) criteria.[3][4] Key parameters include:

    • Retention: Is the restoration still in place?

    • Marginal Discoloration: Is there evidence of staining at the restoration margin?

    • Marginal Adaptation: Is there a visible gap or crevice at the margin?

    • Color Match: Does the restoration match the color of the adjacent tooth structure?

    • Secondary Caries: Is there evidence of new decay at the restoration margin?

    • Anatomic Form: Has the restoration maintained its original shape?

    • Surface Texture: Is the surface of the restoration smooth or rough?

  • Scoring: Each criterion is typically rated on an Alfa (clinically excellent), Bravo (clinically acceptable), or Charlie (clinically unacceptable) scale.

Adhesion and Curing Mechanisms

The fundamental difference in the clinical performance of dual-cure and self-adhesive resin cements lies in their chemical composition and interaction with the tooth structure.

Dual-Cure Resin Cement: Curing and Adhesion Pathway

Dual-cure cements rely on a separate adhesive system to bond to the tooth. The curing process is a combination of light- and chemical-activation.

cluster_0 Dual-Cure Cementation Workflow A 1. Phosphoric Acid Etching (Enamel & Dentin) B 2. Primer & Adhesive Application A->B Creates microporosities C 3. Dual-Cure Cement Application B->C Forms hybrid layer D 4. Light Curing (Photo-polymerization) C->D Initiates polymerization E 5. Chemical Curing (Redox Reaction) C->E Continues polymerization in dark areas F 6. Final Polymerized Cement D->F E->F

Dual-Cure Cementation Workflow

The light-curing component, typically involving a photoinitiator like camphorquinone, provides a rapid initial set.[10][11] The chemical-curing component, a redox reaction between a peroxide initiator and a tertiary amine activator, ensures complete polymerization in areas where the curing light cannot penetrate.[10][11][12]

Self-Adhesive Resin Cement: Adhesion and Curing Pathway

Self-adhesive cements simplify the clinical procedure by eliminating the need for separate etching and bonding steps. Their adhesion is based on a chemical interaction with the tooth structure.

cluster_1 Self-Adhesive Cementation Workflow A 1. Self-Adhesive Cement Application B 2. Acidic Monomer Interaction (e.g., 10-MDP) A->B Simultaneous demineralization & infiltration E 5. Dual-Curing Polymerization A->E C 3. Chemical Bonding to Hydroxyapatite B->C Forms stable MDP-Ca salts D 4. Micromechanical Retention B->D Into surface irregularities F 6. Final Bonded Cement C->F D->F E->F

Self-Adhesive Cementation Workflow

The key to their adhesion lies in functional acidic monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP).[13][14][15] These monomers have a phosphate group that chemically bonds to the calcium in hydroxyapatite, forming stable, water-insoluble salts.[13][14] This chemical interaction, combined with micromechanical retention from the simultaneous etching and infiltration of the tooth surface, provides the final bond. Like dual-cure cements, they also undergo both light- and chemical-curing to ensure complete polymerization.

References

Validation

A Comparative Guide to the Validation of Push-Out Bond Strength Tests for Dual-Cure Cements

For Researchers, Scientists, and Drug Development Professionals The long-term success of endodontic restorations heavily relies on the durable bond between fiber posts and root dentin, facilitated by luting cements. Dual...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term success of endodontic restorations heavily relies on the durable bond between fiber posts and root dentin, facilitated by luting cements. Dual-cure cements are frequently employed in these procedures due to their capacity for both light and chemical polymerization, ensuring a complete cure even in the deep, light-inaccessible areas of the root canal.[1] The push-out bond strength (PBS) test is a widely accepted in-vitro method for evaluating the retentive strength of these cements.[2] This guide provides a comparative overview of PBS test validation for dual-cure cements, supported by experimental data and detailed protocols to aid researchers in designing and interpreting these critical studies.

Comparative Performance of Dual-Cure Cements

The selection of a dual-cure resin cement significantly impacts the bond strength within the root canal. Various studies have compared the performance of different cementation systems, including conventional and self-adhesive dual-cure resin cements.

A study comparing four different resin cements found that RelyX Unicem, a self-adhesive dual-cure resin cement, exhibited the highest mean push-out bond strength in the incisal region (18.0 ± 1.81 MPa), followed by Multilink Speed (13.1 ± 0.75 MPa) and Permaflo DC (12.8 ± 0.95 MPa).[3] Calibra, a conventional dual-cure resin cement, showed the lowest mean bond strength (11.8 ± 0.69 MPa) in the same region.[3] These findings highlight the variability in performance among different commercially available cements.

Similarly, another study found that Maxcem Elite, a self-adhesive resin cement, provided superior bond strength compared to Allcem Core, a conventional dual-cure resin cement.[4] The application of a bonding agent can also significantly increase the bond strength for certain types of cements.[5]

Cement TypeBrand NameMean Push-Out Bond Strength (MPa) ± SD (Incisal Region)Reference
Self-Adhesive Dual-CureRelyX Unicem18.0 ± 1.81[3]
Self-Adhesive Dual-CureMultilink Speed13.1 ± 0.75[3]
Conventional Dual-CurePermaflo DC12.8 ± 0.95[3]
Conventional Dual-CureCalibra11.8 ± 0.69[3]
Self-Adhesive Dual-CureMaxcem Elite2.84 (Group B, Size #01 post)[4]
Conventional Dual-CureAllcem Core2.19 (Group A, Size #01 post)[4]

Note: Direct comparison between studies should be made with caution due to variations in experimental protocols.

Experimental Protocols for Push-Out Bond Strength Testing

A standardized methodology is crucial for the reliable validation of push-out bond strength tests. The following protocol outlines the key steps involved in a typical in-vitro study.

1. Tooth Selection and Preparation:

  • Extracted human permanent teeth, often single-rooted premolars or incisors, are selected based on specific inclusion criteria such as straight roots and mature apices.[6][7]

  • The teeth are decoronated, and the roots are endodontically treated.[3][7]

  • Post space is prepared to a standardized depth and diameter using drills corresponding to the selected fiber posts.[3][8]

2. Post Cementation:

  • The root canals are irrigated with solutions like sodium hypochlorite (B82951) (NaOCl) and ethylenediaminetetraacetic acid (EDTA) to remove the smear layer, followed by rinsing and drying.[8]

  • For conventional dual-cure cements, an adhesive system (etchant and bonding agent) is applied to the canal walls according to the manufacturer's instructions.[7][9] Self-adhesive cements do not require a separate bonding step.[6]

  • The dual-cure cement is mixed and applied into the root canal, and the fiber post is seated with gentle pressure.[9][10]

  • Excess cement is removed, and the cement is light-cured from the coronal aspect for a specified duration.[9]

3. Specimen Sectioning:

  • After storage in distilled water or saline at 37°C for a period (e.g., 24 hours or one week), the roots are sectioned perpendicularly to their long axis into slices of a specific thickness, typically around 1-3 mm.[3][7][11]

  • Slices are obtained from different regions of the root (coronal, middle, and apical) to evaluate regional bond strength.[3][7]

4. Push-Out Testing:

  • Each slice is positioned on a universal testing machine with a custom jig that has a central opening larger than the post diameter.

  • A compressive load is applied to the apical surface of the post in an apico-coronal direction using a cylindrical plunger at a constant crosshead speed (e.g., 1 mm/min) until debonding occurs.[2][7]

  • The maximum load at failure (in Newtons) is recorded.

5. Bond Strength Calculation and Failure Mode Analysis:

  • The push-out bond strength (in MPa) is calculated by dividing the failure load (N) by the bonded surface area (mm²). The bonded area is calculated using the formula for the lateral surface area of a truncated cone.[12]

  • After testing, the debonded specimens are examined under a stereomicroscope or scanning electron microscope (SEM) to determine the failure mode.[8][11][13] Failure modes are typically categorized as:

    • Adhesive: Failure at the cement-dentin or cement-post interface.[8]

    • Cohesive: Failure within the cement, dentin, or post.[8]

    • Mixed: A combination of adhesive and cohesive failure.[8]

Logical Workflow for Push-Out Bond Strength Testing

PushOut_Test_Workflow cluster_preparation Specimen Preparation cluster_cementation Cementation cluster_testing Testing & Analysis tooth_selection Tooth Selection endo_treatment Endodontic Treatment tooth_selection->endo_treatment post_space_prep Post Space Preparation endo_treatment->post_space_prep canal_irrigation Canal Irrigation post_space_prep->canal_irrigation adhesive_application Adhesive Application (if required) canal_irrigation->adhesive_application cement_application Cement Application & Post Seating adhesive_application->cement_application light_curing Light Curing cement_application->light_curing specimen_sectioning Specimen Sectioning light_curing->specimen_sectioning push_out_test Push-Out Test specimen_sectioning->push_out_test data_analysis Bond Strength Calculation push_out_test->data_analysis failure_analysis Failure Mode Analysis data_analysis->failure_analysis

Caption: Experimental workflow for push-out bond strength testing.

Factors Influencing Push-Out Bond Strength

Several factors can influence the outcome of push-out bond strength tests for dual-cure cements:

  • Curing Mode: The bond strength and durability of dual-cure resin cements are significantly improved by the light-curing process.[1] Inadequate light penetration, especially in the apical regions, can compromise polymerization and reduce bond strength.[1]

  • Cement Application Technique: The method of applying the cement into the root canal can affect bond strength. Using an elongation tip to inject the material has been shown to result in higher bond strength compared to using a lentulo-spiral instrument or applying the cement directly onto the post.[10][14]

  • Root Canal Region: Bond strength values often vary along the length of the root canal, with the coronal region typically exhibiting higher bond strength than the apical region.[3][7][12] This can be attributed to factors such as the density of dentinal tubules and challenges in irrigating and bonding in the apical third.[12][15]

  • Surface Treatment: Various surface treatments of the fiber posts have been investigated to improve their bond strength to the resin cement.[8]

Conclusion

The validation of push-out bond strength tests for dual-cure cements is a multifaceted process that requires careful consideration of numerous experimental variables. The choice of cement, application technique, and curing protocol all play a critical role in the final bond strength. By adhering to standardized protocols and understanding the factors that influence test outcomes, researchers can generate reliable and comparable data to advance the development of more effective dental restorative materials. The analysis of failure modes is also essential for a comprehensive understanding of the bonding interface.[11][16]

References

Comparative

in vitro comparison of the color stability of dual cure and light cure cements

For researchers, scientists, and professionals in drug development, the selection of dental materials with long-term esthetic stability is paramount. This guide provides an in vitro comparison of the color stability of d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of dental materials with long-term esthetic stability is paramount. This guide provides an in vitro comparison of the color stability of dual-cure and light-cure resin cements, supported by experimental data and detailed methodologies.

A systematic review and meta-analysis of in vitro studies suggests that dual-cure resin cements exhibit greater color variation compared to their light-cure counterparts.[1][2] This difference is largely attributed to the chemical composition of the cements. Dual-cure cements traditionally contain a tertiary amine and benzoyl peroxide as part of their chemical polymerization initiation system, which can lead to darkening over time.[3][4] In contrast, light-cure cements typically utilize a photo-initiator system, such as camphorquinone (B77051) and an aliphatic amine, which demonstrates greater color stability.[3][4]

Recent advancements have led to the development of amine-free dual-cure resin cements, which have shown improved color stability, making them more comparable to light-cure options.[5]

Quantitative Comparison of Color Stability

The color stability of dental cements is quantified using the CIELab color space, where ΔE represents the total color difference. A higher ΔE value indicates a greater change in color. A common threshold for clinical perceptibility of color change is a ΔE value between 2 and 3.5.[5]

The following tables summarize the findings from various in vitro studies, comparing the ΔE values of different dual-cure and light-cure resin cements after artificial aging.

Table 1: Color Stability (ΔE) After Thermocycling

Cement TypeBrandAging ProtocolMean ΔE (± SD)Reference
Dual-CurePanavia V510,000 cycles> G-CEM LinkForce[3]
Dual-CureG-CEM LinkForce10,000 cycles> Panavia V5[3]
Light-CureChoice 210,000 cycles< Panavia V5 & G-CEM LinkForce[3]
Dual-Cure (Amine-Free)NX310,000 cyclesLower than PV and GC groups (after 5,000 cycles)[5]
Dual-Cure (Amine-Free)Panavia V510,000 cycles-[5]
Dual-Cure (Amine-Free)G-CEM LinkForce10,000 cycles-[5]

Table 2: Color Stability (ΔE) After Immersion in Staining Solutions

Cement TypeBrandStaining SolutionImmersion DurationMean ΔE (± SD)Reference
Dual-CureKerr PorceliteDistilled Water24 weeks4.73[6]
Dual-CureVivadent HeliolinkDistilled Water24 weeks0.98[6]
Light-CureRelyX VeneerCoffee7 days≥3.3 (clinically unacceptable)[7]
Light-CureAllcemCoffee7 daysIncreased above clinically unacceptable levels[7]
Dual-CureMaxcem Elite ClearCoffee1 weekSignificantly greater than other products[8]
Dual-CureMaxcem Elite YellowCoffee1 weekSignificantly greater than other products[8]

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro color stability of dental cements, based on methodologies reported in the cited literature.

1. Specimen Preparation:

  • Disc-shaped specimens of each resin cement are fabricated using a standardized mold (e.g., 10 mm in diameter and 1 mm in thickness).[8]
  • For studies simulating clinical conditions, the cement may be placed between two ceramic discs.[6]
  • Specimens are light-cured according to the manufacturer's instructions using a dental curing light with a specified intensity and duration.[4][9]
  • Dual-cure cements are allowed to complete their chemical curing process as recommended.
  • The surfaces of the specimens are often polished to create a smooth, standardized finish.[10]

2. Baseline Color Measurement:

  • The initial color of each specimen is measured using a spectrophotometer or colorimeter.[4][6]
  • Measurements are recorded in the CIELab color space, which defines color by three coordinates: L* (lightness), a* (red-green), and b* (yellow-blue).[4]

3. Artificial Aging:

  • Thermocycling: Specimens are subjected to a large number of thermal cycles (e.g., 5,000 to 10,000 cycles) in water baths of varying temperatures (e.g., 5°C and 55°C) to simulate temperature changes in the oral environment.[5]
  • Staining Solution Immersion: Specimens are immersed in various staining solutions, such as coffee, tea, red wine, or cola, for a specified period (e.g., 24 hours to several weeks).[8][10] A control group is typically immersed in distilled water.[6]

4. Final Color Measurement:

  • After the aging protocol is complete, the specimens are rinsed and dried, and their final color is measured using the same instrument and parameters as the baseline measurement.

5. Calculation of Color Change (ΔE):

  • The total color change (ΔE) is calculated using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/² where ΔL, Δa, and Δb are the differences in the respective values before and after aging.[9]

Experimental Workflow

G cluster_prep Specimen Preparation cluster_measure1 Baseline Measurement cluster_aging Artificial Aging cluster_measure2 Final Measurement cluster_analysis Data Analysis p1 Fabricate Cement Discs p2 Light/Dual Curing p1->p2 p3 Polishing p2->p3 m1 Spectrophotometer Reading (Lab*) p3->m1 a1 Thermocycling m1->a1 a2 Staining Solution Immersion m1->a2 m2 Spectrophotometer Reading (Lab*) a1->m2 a2->m2 d1 Calculate ΔE m2->d1

Caption: Experimental workflow for in vitro color stability assessment of dental cements.

Conclusion

The available in vitro evidence consistently indicates that light-cure resin cements offer superior color stability compared to traditional dual-cure cements.[1][2] This is primarily due to the chemical components in the self-curing mechanism of dual-cure systems. However, the development of amine-free dual-cure cements has narrowed this gap, providing clinicians with more esthetically stable options for situations where light accessibility is limited.[5] Researchers and professionals should consider the specific clinical application and the potential for discoloration when selecting between dual-cure and light-cure resin cements. Further research on the long-term color stability of newer amine-free dual-cure formulations is warranted.

References

Validation

The Enduring Bond: A Comparative Guide to the Durability of Dual-Cure Cements on Zirconia After Artificial Aging

A critical factor in the long-term success of zirconia restorations is the stability of the bond between the zirconia and the luting cement. This guide provides a comparative analysis of the durability of various dual-cu...

Author: BenchChem Technical Support Team. Date: December 2025

A critical factor in the long-term success of zirconia restorations is the stability of the bond between the zirconia and the luting cement. This guide provides a comparative analysis of the durability of various dual-cure cements bonded to zirconia, with a focus on their performance after artificial aging. The data presented is compiled from multiple in vitro studies, offering researchers and dental professionals a comprehensive overview of the current evidence.

The longevity of zirconia crowns and bridges is intrinsically linked to the adhesive interface. Dual-cure cements are frequently employed for their command-set capabilities and assurance of polymerization in areas with limited light penetration. However, the oral environment presents a constant challenge to this bond through thermal fluctuations and hydrolysis. Artificial aging protocols, such as thermal cycling and water storage, are therefore crucial in simulating these conditions and predicting the clinical performance of dental adhesives.

Comparative Performance of Dual-Cure Cements

The bond strength of dual-cure cements to zirconia is significantly influenced by the cement composition, the zirconia surface treatment, and the aging process. The following tables summarize the shear bond strength (SBS) and tensile bond strength (TBS) of various dual-cure cements to zirconia before and after artificial aging, as reported in several key studies.

Shear Bond Strength (SBS) Data
Dual-Cure CementZirconia Surface TreatmentAging ProtocolInitial SBS (MPa)SBS after Aging (MPa)Reference
Panavia V5 Sandblasting (50 µm Al₂O₃) + Silane6,000 thermal cycles (5-55°C)24.53 ± 3.5312.19 ± 4.50[1]
RelyX Ultimate Sandblasting (50 µm Al₂O₃) + Silane6,000 thermal cycles (5-55°C)21.88 ± 2.3218.27 ± 2.42[1]
Multilink Automix Tribochemical silica (B1680970) coating6,000 thermal cycles17.71 ± 1.37Not specified, but higher than others[2][3]
Calibra Tribochemical silica coating6,000 thermal cycles2.66 ± 0.25Not specified, but lower than others[2][3]
RelyX Unicem Tribochemical silica coating6,000 thermal cycles11.78 ± 1.82Not specified, but lower than Multilink[2][3]
Panavia F 2.0 Airborne particle abrasion (50-μm Al₂O₃) + Alloy Primer6,000 thermal cycles (5-55°C)Not specified8.43 ± 1.3[4]
Panavia F 2.0 Airborne particle abrasion (50-μm Al₂O₃) + Cesead II Opaque Primer6,000 thermal cycles (5-55°C)Not specified8.98 ± 3.6[4]
Panavia F 2.0 Airborne particle abrasion (50-μm Al₂O₃) + Silano-Pen + silane6,000 thermal cycles (5-55°C)Not specified12.02 ± 6.7[4]
Panavia F 2.0 Tribochemical silica coating (110-μm Al₂O₃ + 110-μm SiOx) + silane6,000 thermal cycles (5-55°C)Not specified8.23 ± 3.8[4]
Tensile Bond Strength (TBS) Data
Dual-Cure CementZirconia Surface TreatmentAging ProtocolInitial TBS (MPa)TBS after Aging (MPa)Reference
G-Cem One Not specified150 days water storage + 37,000 thermal cycles66.4 ± 3.550.1 ± 9.4[5]
G-Cem LinkForce G-Multi Primer150 days water storage + 37,000 thermal cyclesNot specified41.8[5]
Panavia V5 Ceramic Primer Plus150 days water storageNot specified13.6 ± 2.5[5]
Clearfil Esthetic Cement Not specified6,000 thermal cycles (5-55°C)HighSignificantly decreased[6]
RelyX Unicem Aplicap Not specified6,000 thermal cycles (5-55°C)HighSignificantly decreased[6]
Multilink Automix Not specified6,000 thermal cycles (5-55°C)HighNo significant change[6]

Key Findings and Considerations

  • Impact of Artificial Aging: Consistently across studies, artificial aging, particularly through thermal cycling, leads to a reduction in bond strength for most dual-cure cements.[1][2][3][5][6][7][8] This highlights the importance of selecting materials with proven long-term stability.

  • Role of MDP Monomer: Cements containing the 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP) monomer generally exhibit more stable and durable bonds to zirconia.[2][9][10][11] The phosphate ester group in MDP can chemically bond to the zirconium oxide, enhancing adhesion.[2] For instance, Multilink Automix, which contains an MDP-based primer, has shown high and stable bond strengths after aging.[6]

  • Surface Treatment is Crucial: The method of zirconia surface treatment significantly influences bond durability. Airborne-particle abrasion with alumina (B75360) (sandblasting) is a common and effective method for creating micromechanical retention.[9][10][11] Tribochemical silica coating, which deposits a layer of silica on the zirconia surface, can also enhance bonding, especially when followed by silanization.[2][3][8][9][10][11] However, the chemical interaction from universal adhesives alone may not be sufficient to withstand the rigors of artificial aging.[8]

Experimental Methodologies

Understanding the protocols behind the data is essential for accurate interpretation. Below are representative experimental workflows.

General Experimental Workflow for Bond Strength Testing

G cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_aging Aging Protocol cluster_testing Mechanical Testing Zirconia Zirconia Blocks/Discs Sintering Sintering Zirconia->Sintering SurfaceTx Surface Treatment (e.g., Sandblasting, Tribochemical Coating) Sintering->SurfaceTx CementApp Dual-Cure Cement Application SurfaceTx->CementApp Composite Composite Resin Cylinder Buildup CementApp->Composite Curing Light/Dual Curing Composite->Curing Grouping Division into Groups (Aged vs. Non-Aged) Curing->Grouping Aging Artificial Aging (e.g., Thermal Cycling, Water Storage) Grouping->Aging Testing Bond Strength Test (Shear or Tensile) Grouping->Testing Non-Aged Group Aging->Testing Analysis Data Analysis Testing->Analysis

Caption: A typical workflow for in vitro bond strength testing of dental cements to zirconia.

Detailed Artificial Aging Protocol

G start Bonded Specimen storage Initial Storage (e.g., 24h in distilled water at 37°C) start->storage Next cycle tc_start Commence Thermal Cycling storage->tc_start Next cycle cycle Cycle between Cold (e.g., 5°C) and Hot (e.g., 55°C) Baths Dwell time: e.g., 30 seconds tc_start->cycle Next cycle counter Repeat for a set number of cycles (e.g., 6,000 to 20,000 cycles) cycle->counter Next cycle counter->cycle Next cycle end Aged Specimen Ready for Testing counter->end Cycles complete

Caption: A schematic of a typical thermal cycling protocol for artificial aging.

Conclusion

The long-term success of zirconia restorations is a multifactorial equation where the choice of dual-cure cement and the method of surface preparation play pivotal roles. The evidence strongly suggests that cements containing MDP monomers, combined with mechanical surface treatments like sandblasting or tribochemical silica coating, offer the most durable and reliable bond to zirconia after being subjected to the simulated stresses of the oral environment. While initial bond strengths are important, it is the performance after artificial aging that provides a more clinically relevant prediction of long-term success. Researchers and clinicians should prioritize materials and techniques that have demonstrated robust bond durability in vitro to enhance the longevity of zirconia restorations.

References

Comparative

A Comparative Analysis of Cytotoxicity in Dual-Cure Cements and Calcium Silicate-Based Materials

A comprehensive guide for researchers and drug development professionals on the biocompatibility of dental restorative materials, supported by experimental data. The selection of dental materials for restorative procedur...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biocompatibility of dental restorative materials, supported by experimental data.

The selection of dental materials for restorative procedures is a critical determinant of clinical success, with biocompatibility being a paramount consideration. This guide provides an objective comparison of the cytotoxic profiles of two major classes of dental cements: dual-cure resin cements and calcium silicate-based materials. By presenting quantitative data from in vitro studies, detailing experimental methodologies, and visualizing cellular response pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

Executive Summary

Calcium silicate-based materials, such as Mineral Trioxide Aggregate (MTA) and Biodentine, generally demonstrate superior biocompatibility and lower cytotoxicity compared to dual-cure resin cements.[1][2] The primary cytotoxic concern with dual-cure resin cements is the leaching of unpolymerized monomers, which can negatively impact the viability of dental pulp cells.[3][4] In contrast, calcium silicate-based materials often exhibit bioactive properties, including the ability to induce hard tissue formation.[5][6]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on cell viability from various studies comparing dual-cure cements and calcium silicate-based materials. The data is presented as a percentage of cell viability relative to a control group.

Table 1: Cytotoxicity of Various Cements on Human Pulp Fibroblasts

MaterialTime PointCell Viability (%)Reference
Biodentine™24h97.1[7]
48h130.0[7]
72h103.7[7]
MTA Angelus24h-[7]
48h-[7]
72h-[7]
iRoot BP Plus24h-[7]
48h-[7]
72h-[7]
TheraCal LC24h28.3[7]
48h44.9[7]
72h49.2[7]

Table 2: Cytotoxicity of Resin-Based Sealers on Human Periodontal Fibroblasts

MaterialTime PointCell Viability (%)Reference
MTA Fillapex24h61.86[8]
48h63.26[8]
AH Plus24h-[8]
48h91.83[8]
GuttaFlow 224h-[8]
48h-[8]

Table 3: Cytotoxicity of Various Cements on L929 Mouse Fibroblasts

MaterialTime PointCytotoxicity LevelReference
Bio-C0hSevere[9]
24hNo cytotoxicity[9]
7 daysNo cytotoxicity[9]
CeraSeal0hSevere[9]
24hNo cytotoxicity[9]
7 daysNo cytotoxicity[9]
MTA-Fillapex0hSevere[9]
24hModerate[9]
7 daysModerate[9]
AH Plus0h, 24h, 7 daysSevere[9]

Table 4: Cytotoxicity of Dual-Cure Resin Cements on L929 Mouse Fibroblasts

MaterialTime PointCell Viability (%)Reference
Fuji I24h, 48h, 72hHighest Viability[10]
Harvard24h, 48h, 72hHighest Cytotoxicity[10]
BisCem24h, 48h, 72hHighest Cytotoxicity[10]
Duo-Link24h, 48h, 72h-[10]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of dual-cure cements and calcium silicate-based materials.

Cell Viability Assays

A common method to evaluate cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11] This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Another similar method is the WST-1 assay, which also measures mitochondrial activity and has been used to assess the cytotoxicity of these dental materials.[12]

The general workflow for these assays is as follows:

Fig. 1: General workflow for in vitro cytotoxicity testing.
Cell Culture

Various cell lines are utilized to model the clinical scenario where these materials come into contact with dental tissues. Human dental pulp stem cells (hDPSCs) are frequently used as they represent the cells that would be in direct contact with a pulp capping material.[12][13] Fibroblast cell lines, such as the L929 mouse fibroblast line, are also commonly employed for cytotoxicity screening of dental materials.[9][10]

Material Eluate Preparation

To assess the effect of leachable components from the cements, material eluates are prepared. This typically involves incubating the set cement specimens in a cell culture medium for a specific period (e.g., 24, 48, or 72 hours).[8][10] The resulting medium, containing any leached substances, is then used to treat the cultured cells.

Signaling Pathways in Cellular Response

The interaction of dental materials with cells can trigger specific signaling pathways that determine the cellular response, such as proliferation, differentiation, or apoptosis.

One study reported that low concentrations of Biodentine promote odontoblast differentiation and biomineralization of human DPSCs by activating the ERK1/2 and JNK pathways, while attenuating the NF-κB pathway.[5] The NF-κB pathway is a key regulator of inflammation, and its attenuation suggests an anti-inflammatory effect of Biodentine.

signaling_pathway cluster_material Material Interaction cluster_pathways Signaling Pathways cluster_response Cellular Response Biodentine Biodentine ERK1_2 ERK1/2 Biodentine->ERK1_2 activates JNK JNK Biodentine->JNK activates NF_kB NF-κB Biodentine->NF_kB attenuates Differentiation Odontoblast Differentiation ERK1_2->Differentiation Biomineralization Biomineralization ERK1_2->Biomineralization JNK->Differentiation JNK->Biomineralization Inflammation Inflammation NF_kB->Inflammation

Fig. 2: Signaling pathways activated by Biodentine.

Conclusion

The available evidence strongly suggests that calcium silicate-based materials are generally more biocompatible than dual-cure resin cements.[1] The release of cytotoxic monomers from resin-based materials remains a significant concern.[3] However, the handling properties and setting times of dual-cure cements are often considered more favorable in a clinical setting. Future material development should focus on improving the biocompatibility of dual-cure systems while retaining their advantageous physical properties. For researchers and drug development professionals, understanding the cytotoxic profiles and underlying cellular mechanisms of these materials is crucial for the development of safer and more effective dental therapeutics.

References

Validation

A Comparative Guide to Finite Element Analysis for Predicting Stress in Dual-Cure Cement Restorations

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Finite Element Analysis (FEA) and alternative experimental methods for predicting stress in dental restoratio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Finite Element Analysis (FEA) and alternative experimental methods for predicting stress in dental restorations utilizing dual-cure cements. The following sections present experimental data, detailed methodologies, and logical workflows to assist in selecting the most appropriate analysis tool for your research needs.

Introduction

Dual-cure resin cements are widely used in modern dentistry for the cementation of indirect restorations. Their polymerization process, a combination of light and chemical curing, introduces shrinkage stresses at the tooth-restoration interface, which can impact the longevity of the restoration. Predicting these stresses is crucial for optimizing material properties and clinical techniques. Finite Element Analysis (FEA) has emerged as a powerful computational tool for simulating and predicting these stresses. However, the accuracy of FEA models relies on their validation against robust experimental data. This guide compares the predictive capabilities of FEA with established experimental techniques.

Finite Element Analysis (FEA) vs. Experimental Methods: A Comparative Overview

FEA offers a non-invasive and detailed visualization of stress distribution throughout the entire restoration complex. However, its predictive accuracy is contingent on the input material properties and the assumptions made in the model. Experimental methods, while often considered the "gold standard" for validation, can be limited to specific measurement points and may be more time-consuming and resource-intensive.

The following table summarizes the quantitative comparison between FEA predictions and experimental results from various studies.

Parameter FEA Prediction Experimental Measurement Correlation/Discrepancy Reference Study
Fracture Resistance (N) Predicted failure load based on stress thresholds.Mean fracture load of 883.54 ± 135.91 N for conventional occlusal veneer preparation.FEA results showed comparable fatigue resistance and a more favorable failure behavior for conventional and modified preparations, aligning with the experimental findings where no statistically significant difference in fracture load was observed between the groups (P=0.9814 > 0.05).[1][1]
Compressive Strength (MPa) Numerical simulation of compressive strength.Mean experimental compressive strength of 135.2 ± 3.2 MPa for a resin cement.The results obtained by FEA for compressive strength closely matched the experimental results.[2][2]
Diametral Tensile Strength (MPa) Numerical simulation of diametral tensile strength.Mean experimental diametral tensile strength of 45.3 ± 1.8 MPa for a resin cement.The results obtained by FEA for diametral tensile strength closely matched the experimental results.[2][2]
Strain (µε) Calculated strain distribution under load.Strain gauge measurements under the same load conditions.Strains obtained from strain gauge analysis were quantitatively higher than those from 3D FEA. However, there was a mutual agreement on the quality and nature of the induced strains.[3][4][3][4]

Experimental Protocols

Fracture Resistance Testing

This method is employed to determine the load at which a restored tooth fractures, providing an overall assessment of the restoration's strength.

  • Specimen Preparation: A standardized number of human molars are selected. Cavity preparations are made according to specific designs (e.g., conventional occlusal veneer). The restorations are then bonded using a dual-cure adhesive resin cement.[1]

  • Aging: The specimens are stored in water for a specified period (e.g., one week) to simulate oral conditions.[1]

  • Mechanical Testing: A universal testing machine is used to apply a step-stress accelerated life test until fracture occurs. The load at fracture is recorded.[1]

  • FEA Correlation: A 3D model of the restored tooth is created, and an FEA is performed to simulate the loading conditions. The predicted stress distribution and failure loads are then compared with the experimental fracture data.[1]

Compressive and Diametral Tensile Strength Testing

These tests are fundamental for characterizing the mechanical properties of the luting cement itself, which are critical inputs for an accurate FEA model.

  • Specimen Preparation: Cylindrical specimens of the dual-cure resin cement are fabricated according to ISO standards for compressive and diametral tensile strength testing.[2]

  • Mechanical Testing: A universal testing machine is used to apply a compressive or diametral tensile load to the specimens until failure. The maximum stress at failure is recorded.[2]

  • FEA Validation: A finite element model of the cylindrical specimen is created, and the experimental test is simulated. The numerically predicted strength is then compared with the experimental results to validate the material properties used in the FEA.[2]

Strain Gauge Analysis

This technique provides a direct measurement of strain at specific points on the surface of a restoration or tooth.

  • Specimen Preparation: Strain gauges are bonded to specific locations on the external surface of the tooth or restoration.[3][4]

  • Loading: A controlled static or dynamic load is applied to the restoration.[3]

  • Data Acquisition: The change in electrical resistance of the strain gauges is measured and converted to strain values.

  • FEA Comparison: A corresponding FEA model is created, and the predicted strain at the same locations as the strain gauges is extracted and compared with the experimental data.[3][4]

Visualization of Workflows

experimental_validation_workflow cluster_exp Experimental Protocol cluster_fea Finite Element Analysis exp_prep Specimen Preparation exp_test Mechanical Testing exp_prep->exp_test exp_data Experimental Data exp_test->exp_data validation Validation & Correlation exp_data->validation Comparison fea_model 3D Model Creation fea_sim FEA Simulation fea_model->fea_sim fea_data FEA Results fea_sim->fea_data fea_data->validation Comparison logical_relationship fea Finite Element Analysis (Computational Prediction) validation Validation fea->validation exp_methods Experimental Methods (Physical Measurement) exp_methods->validation fracture Fracture Testing exp_methods->fracture strain Strain Gauge Analysis exp_methods->strain photoelastic Photoelastic Analysis exp_methods->photoelastic

References

Comparative

Dual-Cure Resin Cements: A Comparative Review of Clinical Performance

A systematic analysis of clinical trial data reveals key performance differences among dual-cure resin cements, with significant variations in color stability, bond strength, and marginal adaptation. These materials, des...

Author: BenchChem Technical Support Team. Date: December 2025

A systematic analysis of clinical trial data reveals key performance differences among dual-cure resin cements, with significant variations in color stability, bond strength, and marginal adaptation. These materials, designed to ensure polymerization in areas with limited light penetration, exhibit a range of clinical outcomes influenced by their composition and curing mechanism.

Dual-cure resin cements are widely utilized in clinical practice for the cementation of indirect restorations. Their dual-curing mechanism, combining light- and self-polymerization, is intended to provide a reliable bond in various clinical scenarios. However, a comprehensive review of systematic reviews and clinical trials highlights that not all dual-cure cements perform equally. This guide provides a comparative analysis of their performance based on available experimental data, focusing on color stability, bond strength, and marginal integrity.

Performance Comparison of Dual-Cure Resin Cements

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different dual-cure resin cements and their alternatives.

Color Stability

A significant consideration for esthetic restorations is the color stability of the luting agent. Systematic reviews of in-vitro studies indicate that dual-cure resin cements tend to exhibit greater color variation over time compared to light-cured cements.[1][2][3] This discoloration has been attributed to the oxidation of initiators and the presence of unreacted tertiary amines in the chemical-cure component.[3]

Cement TypeTime PointMean Color Change (ΔE)Staining SolutionStudy Type
Light-Cure Resin Cements 1 week0.68 - 1.22CoffeeIn-vitro
Dual-Cure Resin Cements 1 week0.47 - 7.45CoffeeIn-vitro
Injectable Resin Composite 18 monthsLower marginal discoloration (P=0.038)-Clinical Trial
Dual-Cure Resin Cement 18 monthsHigher marginal discoloration (P=0.038)-Clinical Trial

Data compiled from multiple sources.[4][5]

Bond Strength

The bond strength of dual-cure resin cements is a critical factor for the longevity of indirect restorations. In-vitro studies have demonstrated variable bond strengths to enamel and dentin among different products. For instance, one study found that RelyX ARC showed a significantly higher mean bond strength to both enamel (29.36 MPa) and dentin (26.48 MPa) compared to other dual-cure cements like Calibra, Paracem, and Variolink II.[6][7][8] The curing mode and the use of an additional bonding resin can also significantly impact bond strength.[9]

CementSubstrateMean Bond Strength (MPa)Adhesive SystemStudy Type
RelyX ARC Enamel29.36Etch-and-rinseIn-vitro
RelyX ARC Dentin26.48Etch-and-rinseIn-vitro
Variolink II EnamelNot specifiedEtch-and-rinseIn-vitro
Variolink II DentinNot specifiedEtch-and-rinseIn-vitro
Calibra EnamelNot specifiedEtch-and-rinseIn-vitro
Calibra DentinNot specifiedEtch-and-rinseIn-vitro
Paracem Enamel17.63Self-etchIn-vitro
Paracem Dentin18.66Self-etchIn-vitro
Light-Cure Resin Cement Root Surface57 N-In-vitro
Dual-Cure Resin Cement Root Surface41 N-In-vitro

Data compiled from multiple sources.[7][10]

Marginal Adaptation

The integrity of the margin between the restoration and the tooth is crucial for preventing microleakage and secondary caries. Studies on marginal adaptation have shown mixed results. One in-vitro study evaluating inlay restorations found that Variolink Esthetic DC exhibited the highest internal and marginal gap volumes at the dentin surface.[11] Conversely, a study on laminate veneers suggested that the self-cure mode of a dual-cure resin cement resulted in the least marginal leakage.[12]

CementRestoration TypeMeasurementFindingStudy Type
Variolink Esthetic DC InlayMarginal Gap VolumeSignificantly higher than RelyX Unicem and RelyX Ultimate on enamel.In-vitro
RelyX Unicem InlayMarginal Gap VolumeSignificantly lower than Variolink Esthetic DC on enamel.In-vitro
RelyX Ultimate InlayMarginal Gap VolumeSignificantly lower than Variolink Esthetic DC on enamel.In-vitro
Dual-Cure Resin Cement (Self-Cure Mode) Laminate VeneerMicroleakage ScoreSignificantly lower leakage compared to light-cure and dual-cure modes.In-vitro
Dual-Cure Resin Cement (Light-Cure Mode) Laminate VeneerMicroleakage ScoreNo significant difference from dual-cure mode.In-vitro
Dual-Cure Resin Cement (Dual-Cure Mode) Laminate VeneerMicroleakage ScoreNo significant difference from light-cure mode.In-vitro

Data compiled from multiple sources.[11][12]

Experimental Protocols

To ensure the validity and reproducibility of the cited data, it is essential to understand the methodologies employed in these studies.

Color Stability Assessment

The evaluation of color stability typically involves the following steps:

  • Specimen Preparation: Disc-shaped specimens of the resin cements are fabricated according to manufacturer instructions.

  • Baseline Color Measurement: The initial color of the specimens is measured using a spectrophotometer or colorimeter, with data recorded in the CIELAB color space (L, a, b* values).

  • Aging/Staining: Specimens are immersed in staining solutions such as coffee, tea, or red wine, or subjected to accelerated aging in a weathering chamber.

  • Post-Aging Color Measurement: The color of the specimens is measured again after the aging period.

  • Color Change Calculation: The color change (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².

Bond Strength Testing

Microtensile bond strength (µTBS) is a common method for evaluating the adhesive properties of dental cements:

  • Tooth Preparation: Extracted human molars are sectioned to expose enamel or dentin surfaces.

  • Bonding Procedure: The respective adhesive systems and dual-cure resin cements are applied to the tooth substrate according to the manufacturer's instructions.

  • Restoration Build-up: A composite resin block is built up over the cement layer.

  • Specimen Sectioning: The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Tensile Testing: The beams are subjected to a tensile force in a universal testing machine until fracture occurs.

  • Data Analysis: The bond strength is calculated by dividing the fracture load (in Newtons) by the cross-sectional area of the beam (in mm²).

Marginal Adaptation and Microleakage Evaluation

The assessment of marginal integrity often involves dye penetration or micro-CT analysis:

  • Cavity Preparation: Standardized cavities are prepared in extracted teeth.

  • Restoration Placement: Indirect restorations (e.g., inlays, onlays, veneers) are fabricated and luted with the dual-cure resin cements being tested.

  • Thermocycling: The restored teeth are subjected to thermal cycling to simulate the temperature changes in the oral environment.

  • Dye Immersion (for microleakage): The teeth are sealed, leaving the restoration margins exposed, and then immersed in a dye solution (e.g., methylene (B1212753) blue).

  • Sectioning and Scoring: The teeth are sectioned, and the extent of dye penetration along the restoration margin is scored under a microscope.

  • Micro-CT Analysis (for marginal adaptation): The restored teeth are scanned using a micro-computed tomography (micro-CT) device to create a 3D reconstruction. The volume of the gap between the restoration and the tooth is then calculated.

Visualizing the Research and Decision-Making Process

To better understand the workflow of a systematic review and the logical relationships in selecting a dual-cure resin cement, the following diagrams are provided.

Systematic_Review_Workflow cluster_0 Systematic Review Process A Database Search (PubMed, Scopus, etc.) B Screening of Titles and Abstracts A->B Initial Records C Full-Text Review B->C Potentially Relevant Studies D Inclusion for Qualitative Synthesis C->D Studies Meeting Inclusion Criteria E Inclusion for Quantitative Synthesis (Meta-Analysis) D->E Studies with Quantitative Data

Caption: Workflow of a systematic review process for clinical trials.

Cement_Selection_Logic cluster_1 Clinical Considerations for Dual-Cure Resin Cement Selection cluster_2 Key Performance Indicators Restoration_Type Type of Restoration (e.g., Veneer, Crown, Inlay) Color_Stability Color Stability Restoration_Type->Color_Stability Bond_Strength Bond Strength Restoration_Type->Bond_Strength Material Restorative Material (e.g., Ceramic, Composite) Material->Bond_Strength Location Location (Anterior vs. Posterior) Location->Color_Stability Marginal_Adaptation Marginal Adaptation Location->Marginal_Adaptation Decision Optimal Dual-Cure Resin Cement Color_Stability->Decision Bond_Strength->Decision Marginal_Adaptation->Decision Experimental_Workflow_Bond_Strength cluster_3 Experimental Workflow for Microtensile Bond Strength Testing Start Tooth Selection and Preparation Application Application of Adhesive and Cement Start->Application BuildUp Composite Resin Build-Up Application->BuildUp Sectioning Sectioning into Beams (1mm²) BuildUp->Sectioning Testing Tensile Force Application Sectioning->Testing Analysis Data Analysis (MPa) Testing->Analysis End Bond Strength Determined Analysis->End

References

Validation

meta-analysis of the bond strength of different generations of dual cure cements

A detailed meta-analysis of in-vitro studies reveals performance variations among different generations of dual-cure resin cements, with newer generations not always outperforming their predecessors. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed meta-analysis of in-vitro studies reveals performance variations among different generations of dual-cure resin cements, with newer generations not always outperforming their predecessors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their bond strength to various dental substrates, supported by experimental data and detailed methodologies.

Dual-cure resin cements are a cornerstone of modern restorative dentistry, prized for their versatility in cementing a wide range of indirect restorations where light penetration may be limited. Their polymerization process, initiated by both light and a chemical reaction, ensures a thorough cure throughout the material. Over the years, these cements have evolved through various "generations," primarily characterized by their accompanying adhesive systems, which have been simplified to reduce clinical steps and potential for error. This guide synthesizes data from multiple in-vitro studies to compare the bond strength of these different generations to enamel, dentin, and zirconia.

Comparative Bond Strength to Dental Substrates

The efficacy of a dental cement is fundamentally determined by its ability to create a strong and durable bond with both the tooth structure and the restorative material. The following tables summarize the mean shear bond strength (SBS) and microtensile bond strength (µTBS) of various dual-cure cements, categorized by their adhesive approach, which corresponds to their generational classification.

Table 1: Microtensile Bond Strength (µTBS) to Enamel and Dentin

Cement System (Adhesive Generation)SubstrateMean Bond Strength (MPa)Notable Findings
Etch-and-Rinse (4th Generation)
RelyX ARCEnamel29.36Statistically significant higher bond strength compared to other tested dual-cured resin cements on enamel.[1][2]
RelyX ARCDentin26.48Statistically significant higher bond strength compared to other tested dual-cured resin cements on dentin.[1][2]
Variolink II with ExciTE F DSCEnamelNot specified, but lower than RelyX ARC-
Variolink II with ExciTE F DSCDentinNot specified, but lower than RelyX ARC-
Calibra with Prime and Bond NTEnamelNot specified, but lower than RelyX ARC-
Calibra with Prime and Bond NTDentinNot specified, but lower than RelyX ARC-
Self-Etch (6th & 7th Generation)
ParacemEnamel17.63Showed the least mean bond strength to enamel among the tested cements.[1]
ParacemDentin18.66-
Panavia V5DentinSignificantly higher than Panavia F2.0A newer generation self-etch cement showing improved bond strength.[3]
Panavia F2.0DentinLower than Panavia V5-
Universal (8th Generation)
8th Generation Bonding AgentDentinHighest among 5th, 6th, and 7th generationsContains MDP monomers which may contribute to higher bond strength.[4]

Table 2: Shear Bond Strength (SBS) to Zirconia

Cement System (Adhesive Generation)Mean Bond Strength (MPa)Effect of Zirconia Crown (1mm)Notable Findings
Self-Adhesive
RelyX Ultimate (RXU)8.57 (without crown), 8.35 (with crown)No significant effectExhibited the highest SBS among the tested self-adhesive cements.[5][6]
SmartCem2 (SC2)5.57 (without crown), 5.48 (with crown)No significant effect-
Maxcem Elite Chroma (MEC)4.04 (without crown), 3.37 (with crown)No significant effect-
Panavia SA Universal (PSA)8.64Not testedComparable bond strength to a multi-step resin cement.[7][8]
TheraCem (TCM)9.05Not tested-
SpeedCem 2.0 (SCM)8.54Not tested-
RelyX Unicem 2 (RCM)7.60Not testedStatistically lower bond strength than Panavia V5.[7][8]
PermaCem 2.0 (PCM)7.59Not tested-
Multi-Step (Control)
Panavia V5 (PV5)9.59Not testedA multi-step cement used as a control, showing high bond strength.[7][8]

Experimental Protocols: A Closer Look

The bond strength values presented are the culmination of meticulous in-vitro experimental procedures. Understanding these methodologies is crucial for interpreting the data accurately.

Microtensile Bond Strength (µTBS) Testing to Enamel and Dentin

A common protocol for µTBS testing involves the following steps[1][2]:

  • Tooth Preparation: Forty freshly extracted human teeth are embedded in acrylic resin. The teeth are then divided into two main groups for bonding to enamel and dentin.

  • Substrate Preparation: The enamel or dentin surfaces are ground to create a flat, standardized bonding area. For etch-and-rinse systems, the substrate is etched with phosphoric acid (typically 37%) for 15-30 seconds, rinsed, and gently dried. For self-etch systems, the adhesive primer is applied directly to the surface.

  • Cement Application: The dual-cure resin cement is applied to the prepared tooth surface according to the manufacturer's instructions. A composite resin block is then placed on top of the cement.

  • Curing: The cement is light-cured through the composite block for a specified duration (e.g., 40-80 seconds).

  • Specimen Sectioning: After storage in water for 24 hours, each tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Bond Strength Testing: The beams are stressed to failure under tension in a universal testing machine at a crosshead speed of 1.0 mm/min.

  • Statistical Analysis: The collected data is analyzed using statistical methods such as two-way analysis of variance (ANOVA) and Tukey's HSD post-hoc test to determine significant differences between groups.[1][2]

Shear Bond Strength (SBS) Testing to Zirconia

The methodology for evaluating SBS to zirconia typically includes these stages[5][6][8]:

  • Zirconia Specimen Preparation: Zirconia blocks are sectioned and sintered. The bonding surfaces are ground with silicon carbide paper and cleaned.

  • Surface Treatment: The zirconia surfaces are air-particle abraded with aluminum oxide particles (e.g., 50 µm at 2.8 bar pressure).

  • Cementation: A cylindrical composite resin specimen is bonded to the treated zirconia surface using the dual-cure resin cement. A constant load is applied during cementation, and the cement is light-cured.

  • Thermocycling: To simulate the aging process in the oral environment, the bonded specimens are subjected to a large number of thermal cycles (e.g., 5,000 to 10,000 cycles) in water baths of varying temperatures.

  • Bond Strength Testing: The shear bond strength is determined using a universal testing machine at a specified crosshead speed (e.g., 0.5 mm/min).

  • Failure Mode Analysis: The fractured surfaces are examined under a microscope to classify the failure mode as adhesive, cohesive, or mixed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical bond strength testing experiment, from sample preparation to data analysis.

BondStrength_Workflow cluster_prep Sample Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis cluster_analysis Data Analysis start Start: Select Substrate (Enamel, Dentin, Zirconia) embed Embed/Mount Specimen start->embed surface_prep Surface Preparation (Grinding, Etching, Air Abrasion) embed->surface_prep apply_adhesive Apply Adhesive System (as per generation) surface_prep->apply_adhesive apply_cement Apply Dual-Cure Cement apply_adhesive->apply_cement place_restoration Place Composite/Ceramic apply_cement->place_restoration light_cure Light Cure place_restoration->light_cure storage Store Specimen (e.g., 24h in water) light_cure->storage thermocycling Thermocycling (Optional) storage->thermocycling sectioning Section into Beams (µTBS) or Mount for Shear (SBS) storage->sectioning thermocycling->sectioning testing Mechanical Testing (Universal Testing Machine) sectioning->testing record_data Record Bond Strength (MPa) testing->record_data failure_analysis Analyze Failure Mode testing->failure_analysis stat_analysis Statistical Analysis (ANOVA, Tukey's test) record_data->stat_analysis conclusion Draw Conclusions stat_analysis->conclusion

Caption: Workflow of a typical bond strength testing experiment.

Concluding Remarks

The selection of a dual-cure resin cement should be guided by the specific clinical scenario, including the type of restorative material and the nature of the tooth substrate. While newer generations of cements offer simplified clinical procedures, this meta-analysis indicates that traditional etch-and-rinse (4th generation) systems, such as RelyX ARC, can still provide superior bond strength to enamel and dentin.[2] For zirconia restorations, self-adhesive cements like RelyX Ultimate and Panavia SA Universal demonstrate robust bond strengths, comparable to multi-step systems.[5][6][7] It is imperative for clinicians and researchers to consider the evidence for each system's performance rather than relying solely on its generational classification. Further long-term clinical studies are necessary to fully validate these in-vitro findings.

References

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Dual Cure Resin Cement

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant dis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of dual cure resin cement, a common material in various research and development applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Personal Protective Equipment (PPE) and Safety Measures

Before handling dual cure resin cement for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of skin contact, irritation, or allergic reactions.[1][2][3]

Protective GearRecommendation
Gloves Recommended to prevent skin contact.
Eye Protection Safety glasses or splash goggles are recommended.
Respiratory Protection A surgical mask is generally adequate.
Lab Coat Should be worn to protect clothing and skin.

In case of accidental contact, follow these first aid measures:

  • Skin Contact: Wash the affected area immediately with soap and water.[2][4]

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical advice.[4]

Disposal Procedures for Dual Cure Resin Cement

The proper disposal method for dual cure resin cement depends on its state: uncured, cured, or as residue in empty containers.

Uncured Resin Cement:

Uncured, leftover dual cure resin and hardener are considered hazardous waste and must not be disposed of in regular trash or down the drain.[5][6]

Step-by-Step Disposal for Uncured Resin:

  • Do Not Pour Down the Drain: Never pour liquid resin or hardener down the sink or into any drainage system.[2][5] This can cause pipe damage and pollute waterways.[5]

  • Cure Unwanted Material: If you have small amounts of leftover resin and hardener, mix them together in the correct ratio to initiate the curing process.[6]

  • Allow to Fully Cure: Place the mixed resin in a well-ventilated area and allow it to solidify completely. Cured epoxy is not considered hazardous waste.[6]

  • Dispose of as Solid Waste: Once fully hardened, the cured resin can be disposed of as non-hazardous solid waste in the regular trash.[5][6]

  • Large Quantities: For larger quantities of unwanted liquid resin, take them to a designated local hazardous waste collection center.[5]

Cured Resin Cement:

Completely cured or polymerized dual cure resin cement is considered inert and non-hazardous.[3][6]

  • Disposal: Cured resin can be disposed of as standard solid waste.

Empty Containers:

Properly emptied containers of dual cure resin cement can often be disposed of as non-hazardous solid waste.[6]

Step-by-Step Disposal for Empty Containers:

  • Empty Thoroughly: Make every effort to use all the material in the container.[6]

  • Cure Residue: For containers with a small amount of remaining resin and hardener, you can pour the contents of one bottle into the other to allow the remaining material to cure within the container.[5] Another method is to switch the bottle caps, which will seal them shut and allow the residue to cure.[5]

  • Dispose: Once the residue is cured and the container is tightly capped, it can typically be thrown away with household or laboratory trash.[5]

Spill Management

In the event of a spill of uncured dual cure resin cement, immediate and proper cleanup is necessary to prevent contamination and ensure safety.

Step-by-Step Spill Cleanup:

  • Wear PPE: Ensure you are wearing appropriate protective gloves and eye protection.[1]

  • Contain the Spill: Prevent the spill from spreading further.

  • Absorb the Material: Use an inert absorbent material, such as paper towels or sand, to soak up the spilled resin.[1][4]

  • Collect Waste: Place all contaminated absorbent materials into a closed, labeled container for disposal.[1][4]

  • Clean the Area: Wash the spill area thoroughly with soap and water.[1][4]

  • Dispose of Waste: Dispose of the container with the absorbed spill material in accordance with all federal, state, and local regulations.[7]

Note on Quantitative Data: The provided search results do not contain specific quantitative data regarding disposal concentration limits or waste categorization that can be summarized in a table.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of dual cure resin cement.

start Start: Assess Dual Cement Waste uncured Uncured Resin? start->uncured small_spill Small Spill? uncured->small_spill No mix_cure Mix & Cure Remainder uncured->mix_cure Yes (Small Amount) hazardous_waste Dispose as Hazardous Waste (Waste Collection Center) uncured->hazardous_waste Yes (Large Amount) empty_container Empty Container? small_spill->empty_container No absorb_collect Absorb with Inert Material & Collect in Sealed Container small_spill->absorb_collect Yes cured Cured/Solidified? empty_container->cured No cure_residue Cure Remaining Residue in Container empty_container->cure_residue Yes dispose_solid Dispose as Non-Hazardous Solid Waste cured->dispose_solid Yes end End: Proper Disposal Complete cured->end No (Error) mix_cure->dispose_solid hazardous_waste->end clean_area Clean Area with Soap & Water absorb_collect->clean_area clean_area->hazardous_waste dispose_solid->end cure_residue->dispose_solid

Caption: Decision flowchart for dual cure resin cement disposal.

References

Handling

Safeguarding Your Research: A Guide to Handling Dual-Curing Cement

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. Dual-curing cements, valued for their versatility in various applications, contain metha...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. Dual-curing cements, valued for their versatility in various applications, contain methacrylate (B99206) resins that necessitate careful handling to mitigate potential health risks. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, empowering you to work with confidence and precision.

Uncured methacrylate resins present potential hazards, including the risk of contact dermatitis and irritation to the skin, eyes, and respiratory system.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.

Essential Personal Protective Equipment (PPE)

When handling dual-curing cement, a comprehensive approach to personal protection is vital. The following PPE is recommended to prevent direct contact and inhalation of hazardous materials.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are suitable for incidental contact. For prolonged or direct handling, polyvinyl alcohol (PVA) gloves are recommended.Protects against skin irritation and allergic reactions from methacrylate resins.[4] Nitrile gloves offer short-term splash protection, while PVA gloves provide more robust defense.
Eye Protection Chemical safety goggles or safety glasses with solid side shields are mandatory.Prevents accidental splashes of uncured cement from contacting the eyes, which can cause serious irritation.[1][4][5]
Protective Clothing A lab coat or gown should be worn to protect the skin and clothing from contamination.Minimizes the risk of skin contact with the uncured resin.[6]
Respiratory Protection Generally not required for small-scale use in a well-ventilated area. A surgical mask can provide a basic barrier.[6]For larger quantities or in case of a spill, a respirator may be necessary to avoid inhaling vapors that can cause respiratory irritation.[4]

Operational Protocol: From Preparation to Polymerization

A systematic workflow is essential for the safe and effective use of dual-curing cement in a laboratory setting. This protocol outlines the key steps from material preparation to the final curing process.

cluster_prep Preparation cluster_handling Handling & Mixing cluster_application Application & Curing cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Adequate Ventilation (Fume Hood Recommended) B->C D Dispense Base and Catalyst Pastes E Mix Thoroughly According to Manufacturer's Instructions D->E F Apply Mixed Cement to Substrate G Light-Cure (if applicable) for Specified Duration F->G H Allow for Chemical Cure (Self-Curing) G->H I Clean Spills Immediately J Dispose of Uncured/Excess Cement as Hazardous Waste I->J K Cure Contaminated Disposables (e.g., gloves, wipes) with UV Light L Dispose of Cured Waste as Solid, Non-Hazardous Waste K->L

Caption: Workflow for Safe Handling of Dual-Curing Cement.

Quantitative Data Overview

The performance of dual-curing cements is characterized by specific quantitative parameters. The following table summarizes key data points for a representative dual-cure composite luting cement.[7]

ParameterValueSignificance
Working Time 2 minutesThe time available to manipulate the cement after mixing before it begins to set.
Setting Time 5 minutesThe total time required for the cement to fully harden.
Compressive Strength 266 MPaThe ability of the cured cement to resist compressive forces.
Flexural Strength 133 MPaThe ability of the cured cement to resist bending forces without fracturing.

Note: These values are indicative and may vary between different products. Always refer to the manufacturer's specifications for the specific product in use.

Disposal Plan: A Two-Pronged Approach

Proper disposal of dual-curing cement is critical to prevent environmental contamination and ensure workplace safety. The disposal method depends on the state of the material.

Uncured Resin:

  • Hazardous Waste: Uncured or partially cured resin is considered hazardous waste and must be disposed of through a certified chemical waste stream.[8][9]

  • Do Not: Never pour liquid or partially cured resin down the drain or dispose of it as regular household waste.[8][9]

Cured Resin:

  • Solid Waste: Once the resin is fully cured (hardened), it is considered an inert plastic and can be disposed of as regular solid waste.[8]

  • Curing Contaminated Items: Disposable items that have come into contact with liquid resin, such as gloves, paper towels, or mixing tips, should be exposed to a UV light source or sunlight until the resin is fully cured before being discarded with regular trash.[8]

By adhering to these safety protocols and operational guidelines, researchers can effectively utilize the benefits of dual-curing cements while maintaining a secure and compliant laboratory environment. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of experimental outcomes.

References

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